molecular formula C24H20INO4 B557884 Fmoc-D-Phe(4-I)-OH CAS No. 205526-29-0

Fmoc-D-Phe(4-I)-OH

货号: B557884
CAS 编号: 205526-29-0
分子量: 513.3 g/mol
InChI 键: LXOXXTQKKRJNNB-JOCHJYFZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Fmoc-D-Phe(4-I)-OH, also known as this compound, is a useful research compound. Its molecular formula is C24H20INO4 and its molecular weight is 513.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20INO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOXXTQKKRJNNB-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583817
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-iodo-D-phenylalanine
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Molecular Weight

513.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205526-29-0
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-iodo-D-phenylalanine
Source CAS Common Chemistry
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Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-iodo-D-phenylalanine
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Record name Fmoc-D-4-Iodophenylalanine
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Fmoc-D-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Phe(4-I)-OH, or N-α-Fmoc-4-iodo-D-phenylalanine, is a halogenated amino acid derivative crucial for the synthesis of peptides. The incorporation of an iodine atom onto the phenyl ring of D-phenylalanine offers unique properties beneficial for various research and drug development applications. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine allows for its use in solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. This technical guide provides an in-depth overview of the physical properties of this compound, alongside experimental methodologies and a workflow for its primary application.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for its handling, storage, and application in chemical synthesis.

PropertyValueReference(s)
CAS Number 205526-29-0[1][2][3]
Molecular Formula C₂₄H₂₀INO₄[1][2]
Molecular Weight 513.32 g/mol (calculated); 513.4 g/mol (reported)[1][2][4]
Appearance White to off-white solid/powder[1]
Melting Point 173 - 177 °C[1]
Optical Rotation [α]²⁵_D_ = +21 ± 1° (c=1 in DMF)[1]
Purity ≥ 98% (HPLC); ≥ 99% (HPLC)[1][3]
Storage Conditions 0 - 8 °C[1][4]

Experimental Protocols

While specific experimental protocols from the manufacturer are not publicly available, the following are standard methodologies for determining the key physical properties listed above.

Melting Point Determination

Apparatus: Digital melting point apparatus.

Procedure:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Optical Rotation Measurement

Apparatus: Polarimeter.

Procedure:

  • A solution of this compound is prepared by accurately weighing the sample and dissolving it in a specific volume of a suitable solvent (e.g., Dimethylformamide - DMF) to a known concentration (c = 1 g/100 mL).[1]

  • The polarimeter cell is rinsed and then filled with the prepared solution, ensuring no air bubbles are present.

  • The cell is placed in the polarimeter, and the optical rotation is measured at a specific wavelength of light (typically the sodium D-line, 589 nm) and a controlled temperature (e.g., 25 °C).[1]

  • The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Apparatus: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

Procedure:

  • A standard solution of this compound is prepared at a known concentration in a suitable solvent system (e.g., acetonitrile (B52724)/water).

  • The HPLC system is equilibrated with the mobile phase. A typical mobile phase for reverse-phase HPLC of Fmoc-amino acids might consist of a gradient of acetonitrile and water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).

  • A specific volume of the sample solution is injected into the HPLC system.

  • The chromatogram is recorded, and the area of the peak corresponding to this compound is measured.

  • The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram and multiplying by 100%.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). The Fmoc protecting group is stable under acidic conditions but can be readily removed with a mild base, allowing for the sequential addition of amino acids to a growing peptide chain attached to a solid support.

SPPS_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection1 Washing1 Washing (DMF) Deprotection1->Washing1 Coupling Amino Acid Coupling (this compound, Coupling Reagents) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Continue Elongation Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Washing2->Cleavage Final Residue Repeat->Deprotection1 Purification Peptide Purification (e.g., HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

References

A Technical Guide to the Solubility of Fmoc-D-Phe(4-I)-OH in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-α-Fmoc-4-iodo-D-phenylalanine (Fmoc-D-Phe(4-I)-OH), a critical building block in solid-phase peptide synthesis (SPPS) and drug development. While specific quantitative solubility data for this compound is not widely published, this document outlines the expected solubility trends based on the behavior of similar Fmoc-protected amino acids, and provides a detailed experimental protocol for determining its solubility in various organic solvents. Understanding the solubility of this compound is paramount for optimizing peptide coupling reactions, ensuring high purity, and achieving efficient synthesis of novel therapeutics.

Physicochemical Properties of this compound

This compound is a derivative of the amino acid phenylalanine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and an iodine atom at the para position of the phenyl ring.

PropertyValue
Molecular Formula C₂₄H₂₀INO₄
Molecular Weight 513.32 g/mol [1]
Appearance White to off-white solid/powder[2]
Water Solubility Sparingly soluble (6.7E-4 g/L at 25°C)[1]
Storage Temperature 2-8°C[1][3]

The presence of the large, hydrophobic Fmoc group and the iodinated phenyl ring significantly influences the solubility of this compound, making it generally insoluble in water but soluble in various organic solvents.

Expected Solubility in Organic Solvents

Based on the general characteristics of Fmoc-amino acids and available information, the solubility of this compound in common laboratory solvents can be inferred.

High Expected Solubility:

  • N,N-Dimethylformamide (DMF): DMF is a polar aprotic solvent widely used in SPPS due to its excellent ability to dissolve a broad range of compounds, including Fmoc-amino acids.[4][5]

  • Dimethyl Sulfoxide (DMSO): DMSO is another highly polar solvent capable of dissolving many Fmoc-amino acids, sometimes with the aid of sonication.[6][7][8] It is particularly useful for peptides that are difficult to solubilize.[8]

  • N-Methyl-2-pyrrolidone (NMP): NMP is a highly polar solvent and is often used as a substitute for DMF in peptide synthesis, exhibiting good solvating properties for Fmoc-amino acids.[4][5]

Moderate to Good Expected Solubility:

  • Dichloromethane (DCM): DCM is a chlorinated solvent commonly used in peptide synthesis and is expected to solubilize this compound.[3][4]

  • Chloroform (B151607): Similar to DCM, chloroform is a chlorinated solvent in which solubility is expected.[3]

  • Ethyl Acetate: This moderately polar solvent is also listed as a solvent for this compound.[3]

  • Acetone: This polar aprotic solvent is another potential solvent for this compound.[3]

  • Tetrahydrofuran (THF): THF has been reported as an excellent solvent for coupling hindered amino acids, particularly with PEG-based resins.[5]

Low to Sparingly Soluble:

  • Methanol: While some Fmoc-amino acids have limited solubility in methanol, it is generally less effective than DMF or DMSO.[6]

  • Water: As indicated by available data, this compound is sparingly soluble in water.[1]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following experimental protocol can be employed. This method involves preparing a series of solutions with increasing concentrations of the Fmoc-amino acid until saturation is reached.[7]

Materials and Equipment:

  • This compound

  • Selected organic solvents (e.g., DMF, DMSO, NMP, DCM, THF, Methanol)

  • Analytical balance

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • Calibrated micropipettes

  • Small volume vials (e.g., 1.5 mL or 2 mL)

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of the test solvent.

  • Initial Solubility Test:

    • Weigh a precise amount of this compound (e.g., 1 mg) into a vial.

    • Add a small, measured volume of the solvent (e.g., 100 µL).

    • Vortex the vial for 1-2 minutes.

    • If the solid dissolves completely, proceed to the next step. If not, sonicate for 5-10 minutes. If it remains undissolved, the solubility is less than 10 mg/mL.

  • Incremental Addition:

    • To the clear solution from the previous step, add another measured aliquot of this compound (e.g., another 1 mg).

    • Vortex and sonicate as before.

    • Repeat this process of adding the solute until it no longer fully dissolves, indicating that the solution is saturated.

  • Determination of Saturation Point:

    • Once saturation is reached, centrifuge the vial to pellet the excess solid.

    • The concentration of the last clear solution before saturation is the determined solubility.

  • Data Recording: Record the final concentration in mg/mL and, if desired, convert to molarity.

The following diagram illustrates the general workflow for determining solubility.

Solubility_Determination_Workflow start Start weigh Weigh precise amount of This compound start->weigh add_solvent Add measured volume of solvent weigh->add_solvent vortex_sonicate Vortex and Sonicate add_solvent->vortex_sonicate check_dissolved Completely Dissolved? vortex_sonicate->check_dissolved add_more Add more This compound check_dissolved->add_more  Yes saturated Saturated Solution check_dissolved->saturated No add_more->vortex_sonicate record_solubility Record Solubility saturated->record_solubility

Caption: Workflow for experimental solubility determination.

Factors Influencing Solubility

Several factors can affect the solubility of Fmoc-protected amino acids:

  • Amino Acid Side Chain: The hydrophobicity of the iodinated phenyl group in this compound contributes to its solubility in organic solvents.[6]

  • Solvent Polarity: Polar aprotic solvents like DMF and DMSO are generally the most effective due to their ability to solvate the protected amino acid.[4][6]

  • Temperature: Solubility typically increases with temperature. Gentle warming can aid in dissolving the compound, but care must be taken to avoid degradation.

  • Purity of Solvents: Impurities in solvents, such as the degradation of DMF to dimethylamine, can react with the Fmoc group and affect experimental outcomes.[5]

Logical Relationship in Peptide Synthesis

The solubility of this compound is a critical parameter that directly impacts the efficiency of its incorporation into a growing peptide chain during SPPS. The following diagram illustrates this relationship.

SPPS_Logic cluster_0 Pre-Coupling Stage cluster_1 Coupling Stage solubility Solubility of This compound in Solvent concentration Achievable Concentration in Solution solubility->concentration determines coupling Coupling Reaction Efficiency concentration->coupling influences purity Purity of Final Peptide coupling->purity impacts

Caption: Impact of solubility on peptide synthesis outcome.

References

Synthesis and Characterization of Fmoc-4-iodo-D-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-α-(9-Fluorenylmethoxycarbonyl)-4-iodo-D-phenylalanine (Fmoc-4-iodo-D-phenylalanine), a critical building block in modern peptide chemistry and drug discovery. This document details the physicochemical properties, a generalized synthesis protocol, and the analytical methods used for its characterization. Furthermore, it outlines its primary application in solid-phase peptide synthesis (SPPS) and the rationale for its use in developing novel peptide-based therapeutics.

Introduction

Fmoc-4-iodo-D-phenylalanine is a derivative of the naturally occurring amino acid D-phenylalanine. It features two key modifications: the attachment of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group to the α-amino group and the substitution of an iodine atom at the para-position of the phenyl ring. The Fmoc group provides a base-labile protecting strategy essential for stepwise peptide synthesis, while the iodo-functionalization offers a versatile handle for further chemical modifications, such as cross-coupling reactions or the introduction of radiolabels for imaging studies.[1] The D-configuration of the amino acid confers resistance to enzymatic degradation, enhancing the in vivo stability of peptides incorporating this moiety.[2]

Physicochemical and Characterization Data

The following tables summarize the key quantitative data for Fmoc-4-iodo-D-phenylalanine, compiled from various sources.

Table 1: General Properties

PropertyValueReference(s)
IUPAC Name(2R)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-(4-iodophenyl)propanoic acid[3]
SynonymsFmoc-D-Phe(4-I)-OH, Fmoc-p-iodo-D-Phe-OH[1]
CAS Number205526-29-0[1]
Molecular FormulaC₂₄H₂₀INO₄[1]
Molecular Weight513.33 g/mol [4]
AppearanceWhite to off-white solid[1]
Storage0 - 8 °C, protect from light[1][4]

Table 2: Characterization Data

ParameterValueReference(s)
Purity (HPLC)≥ 98%[5]
Melting Point173 - 177 °C[1]
Optical Rotation [α]²⁵/D+21 ± 1° (c=1 in DMF)[1]
SolubilitySparingly soluble in water (6.7E-4 g/L at 25°C)[4]

Experimental Protocols

Synthesis of Fmoc-4-iodo-D-phenylalanine

The following is a generalized protocol for the synthesis of Fmoc-4-iodo-D-phenylalanine from the free amino acid, 4-iodo-D-phenylalanine. This procedure is based on standard Fmoc-protection methodologies for amino acids.

Materials:

  • 4-iodo-D-phenylalanine

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • Dioxane or Acetone (B3395972)

  • Water

  • Diethyl ether or Ethyl acetate

  • Hydrochloric acid (HCl), 1M

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution of Amino Acid: Dissolve 4-iodo-D-phenylalanine (1 equivalent) in a suitable aqueous basic solution, such as 10% aqueous sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate, with vigorous stirring at 0-5 °C.

  • Addition of Fmoc Reagent: Slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution. Maintain the temperature at 0-5 °C and continue vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with water.

    • Wash the aqueous solution with diethyl ether to remove unreacted Fmoc reagent and by-products.

    • Carefully acidify the aqueous layer to a pH of 2-3 with 1M HCl. A white precipitate of the Fmoc-protected amino acid should form.

  • Extraction: Extract the precipitated product into a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Fmoc-4-iodo-D-phenylalanine.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica (B1680970) gel.

Characterization Methods
  • High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC. A common mobile phase system is a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). Detection is performed using a UV detector at wavelengths such as 220 nm (for the peptide bond) and 265 nm or 301 nm (for the Fmoc group).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectra should confirm the presence of the fluorenyl, phenyl, and amino acid moieties with the correct integrations and chemical shifts.

  • Mass Spectrometry (MS): The molecular weight of the compound is confirmed by techniques such as Electrospray Ionization (ESI) mass spectrometry, which should show the expected molecular ion peak.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl groups of the carbamate (B1207046) and carboxylic acid, and the N-H bond.

  • Optical Rotation: The specific rotation is measured to confirm the stereochemical integrity of the D-enantiomer.

Mandatory Visualizations

Synthesis and Purification Workflow

G Synthesis and Purification Workflow for Fmoc-4-iodo-D-phenylalanine cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization start 4-iodo-D-phenylalanine dissolution Dissolution in aqueous base start->dissolution fmoc_protection Addition of Fmoc-Cl or Fmoc-OSu dissolution->fmoc_protection reaction Reaction at RT fmoc_protection->reaction workup Aqueous work-up and acidification reaction->workup extraction Extraction with organic solvent workup->extraction drying Drying and concentration extraction->drying purification Purification (Recrystallization/Chromatography) drying->purification final_product Fmoc-4-iodo-D-phenylalanine purification->final_product hplc HPLC final_product->hplc nmr NMR (1H, 13C) final_product->nmr ms Mass Spectrometry final_product->ms ir IR Spectroscopy final_product->ir

Caption: A workflow diagram illustrating the key steps in the synthesis, purification, and characterization of Fmoc-4-iodo-D-phenylalanine.

Application in Solid-Phase Peptide Synthesis (SPPS)

G Role of Fmoc-4-iodo-D-phenylalanine in SPPS resin Solid Support (Resin) deprotection1 Fmoc Deprotection (Piperidine) resin->deprotection1 washing1 Washing deprotection1->washing1 coupling Coupling of Fmoc-4-iodo-D-phenylalanine washing1->coupling washing2 Washing coupling->washing2 deprotection2 Fmoc Deprotection (Piperidine) washing2->deprotection2 next_coupling Coupling of next Fmoc-AA deprotection2->next_coupling repeat Repeat cycle next_coupling->repeat cleavage Cleavage from Resin & Side-chain Deprotection repeat->cleavage peptide Purified Peptide containing 4-iodo-D-phenylalanine cleavage->peptide

Caption: A simplified workflow of Solid-Phase Peptide Synthesis (SPPS) highlighting the incorporation of Fmoc-4-iodo-D-phenylalanine.

Conceptual Signaling Pathway Modulation

G Conceptual Application in Signaling Pathway Modulation cluster_interaction receptor Cell Surface Receptor protein1 Protein A receptor->protein1 Activates protein2 Protein B protein1->protein2 Binding block X downstream Downstream Signaling Cascade protein2->downstream peptide Peptide with 4-iodo-D-Phe peptide->protein1 Binds to Protein A response Cellular Response downstream->response

Caption: A conceptual diagram showing a peptide containing 4-iodo-D-phenylalanine inhibiting a protein-protein interaction in a signaling pathway.

Applications in Research and Drug Development

Fmoc-4-iodo-D-phenylalanine is a valuable tool for researchers and drug developers for several reasons:

  • Peptide Synthesis: It serves as a key building block in SPPS, allowing for the precise incorporation of an iodinated D-amino acid into a peptide sequence.[1]

  • Enhanced Stability: The D-amino acid configuration provides resistance to proteases, which can increase the in vivo half-life of peptide-based drugs.[2]

  • Structural Biology: The iodine atom can be used as a heavy atom for X-ray crystallography to aid in solving the three-dimensional structures of peptide-protein complexes.

  • Radiolabeling: The iodine can be substituted with a radioactive isotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) for use in radiolabeling peptides for diagnostic imaging (e.g., SPECT or PET) or targeted radiotherapy.[1]

  • Chemical Modification: The iodo-group serves as a versatile handle for post-synthetic modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck couplings), allowing for the attachment of fluorescent probes, cytotoxic drugs, or other functional moieties.

References

Introduction to Solid-Phase Peptide Synthesis and the Role of the Fmoc Group

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Features of the Fmoc Protecting Group in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield, has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutics.[1][] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1][3] A key principle of SPPS is the use of temporary protecting groups for the α-amino group of the incoming amino acid to prevent unwanted side reactions and polymerization.[4] Among the various strategies, the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become the predominant choice in modern SPPS.[][5]

The Fmoc strategy offers significant advantages over the older tert-butyloxycarbonyl (Boc) method, primarily due to its milder deprotection conditions, which enhances the stability of sensitive peptide sequences and side-chain protecting groups.[3][5] This guide provides a comprehensive technical overview of the core features of the Fmoc protecting group, including its chemical properties, deprotection mechanism, quantitative data, potential side reactions, and detailed experimental protocols.

The Fmoc Protecting Group: Chemistry and Mechanism

An Fmoc-protected amino acid is a standard amino acid where the α-amino group is temporarily blocked by the Fmoc group.[5] This protection is fundamental to directing the peptide bond formation to occur exclusively between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide chain.[4]

Chemical Structure and Properties

The Fmoc group consists of a planar, hydrophobic fluorenyl ring system attached to a methoxycarbonyl moiety.[5] This structure confers several key properties:

  • Base Lability: The defining feature of the Fmoc group is its susceptibility to cleavage under mild basic conditions, typically with a secondary amine like piperidine (B6355638).[5][6]

  • Acid Stability: It is highly stable to acidic conditions, which is crucial for the orthogonality of the protection strategy.[7][8] It can withstand reagents like trifluoroacetic acid (TFA) used for final cleavage and side-chain deprotection.[7][9]

  • UV Absorbance: The fluorenyl ring system possesses strong ultraviolet (UV) absorbance (around 266-301 nm), which allows for real-time spectrophotometric monitoring of the deprotection step, providing a useful indicator of reaction completion.[4][5][9]

  • Solubility: Fmoc-protected amino acids generally exhibit good solubility in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), facilitating efficient coupling reactions.[][9]

Mechanism of Fmoc Protection

The Fmoc group is typically introduced by reacting a free amino acid with an Fmoc-donating reagent under basic conditions.[10] The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[7][11] Fmoc-OSu is now more widely used as it reduces the formation of undesired Fmoc-dipeptide by-products.[7][11] The reaction involves the nucleophilic attack of the amino group on the activated carbonyl carbon of the Fmoc reagent.[7]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a critical step in the iterative cycle of peptide synthesis and proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[11][12][13]

  • Proton Abstraction: A base, most commonly a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring.[11][12][13]

  • β-Elimination: This deprotonation leads to the formation of a stabilized carbanion, which then undergoes β-elimination, releasing carbon dioxide and a highly reactive intermediate called dibenzofulvene (DBF).[4][12][14]

  • DBF Scavenging: The electrophilic DBF intermediate is immediately trapped by the excess secondary amine (e.g., piperidine) to form a stable adduct.[4][12][14] This scavenging step is crucial as it prevents the DBF from reacting with the newly liberated α-amino group of the peptide chain.[14][15]

Core Advantages of the Fmoc Strategy

The widespread adoption of Fmoc chemistry in SPPS is attributable to several key advantages over the alternative Boc strategy.

  • Mild Deprotection Conditions: The most significant advantage is the use of a weak base (e.g., 20% piperidine in DMF) for deprotection, in contrast to the harsh, repetitive treatments with strong acid (TFA) required in Boc chemistry.[][5] This mildness preserves the integrity of acid-sensitive residues and modifications like glycosylation and phosphorylation.[4][15]

  • Orthogonal Protection Scheme: Fmoc chemistry employs a truly orthogonal system. The temporary Nα-Fmoc group is base-labile, while the "permanent" side-chain protecting groups (e.g., tBu, Boc, Trt) are acid-labile.[5][14][] This allows the Nα-protecting group to be removed at each cycle without affecting the side chains, which are only removed during the final TFA-mediated cleavage from the resin.[4]

  • Ease of Automation and Monitoring: The non-corrosive nature of the reagents makes Fmoc SPPS highly suitable for automation.[15] Furthermore, the strong UV absorbance of the cleaved DBF-piperidine adduct allows for quantitative monitoring of the deprotection step, enabling precise reaction control.[4]

  • Reduced Side Reactions: The mild conditions of the Fmoc strategy help minimize certain side reactions that can occur under the strongly acidic conditions of Boc synthesis, such as the cleavage of the peptide from the resin support during synthesis cycles.[][7]

Quantitative Data Summary

Table 1: Comparison of Fmoc vs. Boc SPPS Strategies
FeatureFmoc StrategyBoc Strategy
Nα-Protecting Group 9-fluorenylmethyloxycarbonyl (Fmoc)tert-butyloxycarbonyl (Boc)
Nα-Deprotection Condition Mildly alkaline (e.g., 20% piperidine in DMF)[][3]Moderately strong acid (e.g., TFA)[1]
Side-Chain Protection Acid-labile (e.g., tBu, Trt, Boc)[]Strong acid-labile (e.g., Bzl) or HF-labile[]
Final Cleavage Mild acid (e.g., TFA)[4]Strong acid (e.g., liquid HF, TFMSA)[4]
Orthogonality High degree of orthogonality between Nα and side-chain groups.[4][5]Partial loss of side-chain groups can occur during Nα-deprotection.[4]
Compatibility Excellent for acid-sensitive sequences, PTMs (phosphorylation, glycosylation).[15]Better for some base-sensitive groups; required for thioester synthesis.[][17]
Automation Easily automated due to non-corrosive reagents and UV monitoring.[15]Automation requires specialized equipment to handle corrosive HF.[4]
Table 2: Solubility of Fmoc-Amino Acids in Common SPPS Solvents
SolventGeneral SolubilityComments
DMF (N,N-dimethylformamide) Good to excellent for most Fmoc-amino acids.[][10]The most common solvent in Fmoc-SPPS. Can degrade over time to produce dimethylamine, which may cause premature deprotection.[10]
NMP (N-methylpyrrolidone) Good to excellent; often higher than DMF.[][10]A more polar alternative to DMF, often used for difficult or aggregating sequences.[10]
DCM (Dichloromethane) Limited for many Fmoc-amino acids.[10][18]Primarily used for washing steps and in Boc-SPPS.[10]

Note: Solubility is an empirical property and should be confirmed for specific amino acid derivatives and concentrations. Most Fmoc-amino acids are soluble at concentrations greater than 0.4 M in solvents like DMF and NMP.[19]

Table 3: Fmoc Deprotection Conditions and Kinetics
ReagentConcentrationSolventTypical TimeHalf-life (t₁/₂)
Piperidine 20% (v/v)DMF1-3 min + 10-15 min~6 seconds[9]
Piperidine 5% (v/v)DMF>3 minutes for completionNot specified
Piperazine 5% (v/v)DMFNot specified~30 seconds[9]
Morpholine 50% (v/v)DMFNot specified~1 minute[9]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 2% (v/v)DMFNot specifiedNot specified
4-Methylpiperidine (4MP) 20% (v/v)DMFSimilar to PiperidineNot specified

Note: Deprotection times can vary based on the specific amino acid, peptide sequence, and resin. For sterically hindered residues or aggregating sequences, longer deprotection times or alternative reagents like DBU may be necessary.[14][20] A two-step deprotection is common practice.[13]

Potential Side Reactions and Mitigation Strategies

While robust, the Fmoc strategy is susceptible to specific side reactions, particularly due to the repetitive use of a base.

  • Aspartimide Formation: This is one of the most serious side reactions, occurring when a sequence containing aspartic acid is exposed to base.[15] The peptide backbone nitrogen attacks the side-chain ester, forming a five-membered succinimide (B58015) ring (aspartimide).[11][15] This intermediate can then be opened by piperidine or water to yield a mixture of α- and β-aspartyl peptides, which are difficult to separate from the target peptide.[15][20]

    • Mitigation: Using sterically hindered side-chain protecting groups for Asp (e.g., OMob, O-Dmab) or adding HOBt to the deprotection solution can reduce aspartimide formation.[20]

  • Diketopiperazine (DKP) Formation: This side reaction is prevalent at the dipeptide stage, especially when Proline is one of the first two residues.[8][20] The free N-terminal amine of the second residue attacks the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[8]

    • Mitigation: Using a sterically bulky resin like 2-chlorotrityl chloride resin can inhibit this intramolecular cyclization.[8][20] Alternatively, coupling the third amino acid immediately after deprotection or using pre-formed dipeptides can bypass the vulnerable stage.[8]

  • Racemization: While urethane-based protecting groups like Fmoc generally suppress racemization, it can still occur, particularly for sensitive amino acids like Cys and His during the activation step.[15][]

    • Mitigation: Careful selection of coupling reagents (e.g., using HATU/HBTU with an additive like HOBt) and minimizing the pre-activation time can reduce the risk of racemization.[15][]

  • 3-(1-Piperidinyl)alanine Formation: This can occur in peptides with a C-terminal cysteine. The base can catalyze the elimination of the protected sulfhydryl group to form dehydroalanine, which then reacts with piperidine.[20]

    • Mitigation: Using a bulky trityl (Trt) protecting group for the cysteine side chain can minimize this side reaction.[20]

Experimental Protocols

The following are generalized protocols for manual Fmoc-based SPPS. These steps are typically automated in modern synthesizers.

Protocol 1: General Cycle for Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines a single cycle of amino acid addition.

  • Resin Swelling: Swell the resin (e.g., Rink Amide for C-terminal amides, Wang or 2-chlorotrityl for C-terminal acids) in DMF for 30-60 minutes in a reaction vessel.[3][21]

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide by adding 20% piperidine in DMF. Agitate for 1-3 minutes, drain, then add a fresh piperidine solution and agitate for an additional 10-20 minutes.[3][13]

  • Washing: Thoroughly wash the resin with DMF (e.g., 5-6 times) to remove residual piperidine and the DBF-piperidine adduct.[13]

  • Amino Acid Coupling: a. In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU/HATU, 3-5 equivalents) in DMF. b. Add an activation base such as DIPEA (6-10 equivalents). c. Add the activated amino acid solution to the resin. d. Agitate the mixture for 1-2 hours at room temperature.[3]

  • Washing: Wash the resin thoroughly with DMF (e.g., 3-5 times) to remove excess reagents and by-products.

  • Monitoring (Optional): Perform a qualitative test (e.g., Kaiser or TNBS test) to confirm the completion of the coupling reaction. A positive test (blue color for Kaiser) indicates free amines and an incomplete reaction.[22][23] If the test is positive, the coupling step should be repeated.

  • Repeat Cycle: Return to Step 2 to begin the cycle for the next amino acid.

Protocol 2: Detailed Fmoc Group Deprotection

This protocol focuses specifically on the deprotection step.

  • Reagent Preparation: Prepare a fresh solution of 20% (v/v) piperidine in high-purity DMF.[3]

  • Initial Deprotection: Drain the solvent from the swollen peptidyl-resin. Add the 20% piperidine solution and agitate for 1-3 minutes. Drain the solution.[13] This initial, short treatment removes the bulk of the Fmoc groups.

  • Final Deprotection: Add a fresh aliquot of the 20% piperidine solution and agitate for 10-20 minutes to ensure complete removal.[13]

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 5 times) to completely remove all traces of piperidine, which could neutralize the subsequent coupling reaction.

Protocol 3: Final Cleavage and Global Deprotection

This protocol is performed after the full peptide sequence has been assembled.

  • N-terminal Fmoc Removal: Perform a final Fmoc deprotection cycle (Protocol 2) to free the N-terminal amine.

  • Resin Preparation: Wash the peptidyl-resin thoroughly with DMF, followed by a solvent like DCM, and dry the resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common general-purpose cocktail is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT). For peptides without sensitive residues, a simpler mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) is often sufficient.[3] CAUTION: TFA is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (e.g., 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.[3] This step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups simultaneously.

  • Peptide Precipitation and Isolation: a. Filter the resin and collect the TFA solution containing the peptide. b. Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold (0°C) diethyl ether. c. Centrifuge the mixture to pellet the precipitated peptide. d. Decant the ether, wash the peptide pellet with more cold ether, and dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Caption: Chemical structure of a generic Fmoc-protected amino acid.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction (C9 of Fluorenyl) Fmoc_Peptide->Proton_Abstraction 1. Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Beta_Elimination β-Elimination Carbanion->Beta_Elimination 2. DBF Dibenzofulvene (DBF) + CO₂ Beta_Elimination->DBF Free_Amine H₂N-Peptide-Resin (Free Amine) Beta_Elimination->Free_Amine DBF_Adduct DBF-Piperidine Adduct (Scavenged) DBF->DBF_Adduct 3. Trapping Piperidine1 Piperidine (Base) Piperidine1->Proton_Abstraction Piperidine2 Piperidine (Scavenger) Piperidine2->DBF_Adduct

Caption: Mechanism of Fmoc deprotection by piperidine.

SPPS_Cycle_Workflow Start Start with Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Check Check Coupling (e.g., Kaiser Test) Wash2->Check Repeat Repeat Coupling Check->Repeat Incomplete NextCycle Proceed to Next Cycle Check->NextCycle Complete Repeat->Coupling

Caption: Workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern chemical peptide synthesis. Its key features—namely its lability to mild base, stability to acid, and the orthogonality it provides in conjunction with acid-labile side-chain protecting groups—have established Fmoc-SPPS as the preferred method for synthesizing a vast range of peptides.[4][5] This strategy is highly compatible with sensitive amino acids and post-translational modifications, and its amenability to automation and real-time monitoring has significantly enhanced the efficiency and reliability of peptide production.[15] A thorough understanding of its chemistry, kinetics, and potential side reactions is critical for researchers and drug development professionals to successfully synthesize high-purity, complex peptide targets.

References

The Strategic Role of the Iodine Atom in Fmoc-D-Phe(4-I)-OH Applications: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-D-Phe(4-I)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-4-iodo-D-phenylalanine, is a pivotal building block in modern peptide science. The strategic incorporation of an iodine atom onto the D-phenylalanine scaffold imparts unique physicochemical properties that are leveraged across a spectrum of advanced applications, from drug discovery and development to structural biology. This technical guide elucidates the multifaceted role of the iodine atom, providing a comprehensive overview of its application in peptide synthesis, radiolabeling for molecular imaging, and as a powerful tool in X-ray crystallography. Detailed experimental protocols, quantitative data, and visualized workflows are presented to equip researchers with the practical knowledge required to harness the full potential of this versatile amino acid derivative.

Introduction: The Significance of Iodination in Peptide Chemistry

The introduction of halogen atoms into peptide structures is a well-established strategy for modulating their biological activity, metabolic stability, and pharmacokinetic profiles. Among the halogens, iodine stands out due to its size, lipophilicity, and the ability of its isotopes to be used in radioimaging. This compound serves as a key reagent for the site-specific incorporation of iodine into a peptide sequence during Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] The D-configuration of the amino acid can also confer increased resistance to enzymatic degradation.[2]

The core utility of the iodine atom in this compound can be categorized into three principal areas:

  • As a Precursor for Radiolabeling: The non-radioactive iodine atom can be readily exchanged with a radioactive isotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I), transforming the peptide into a targeted radiopharmaceutical for diagnostic imaging (SPECT/PET) or therapeutic applications.[1][2][3]

  • As a Heavy Atom for Structural Biology: In X-ray crystallography, the electron-dense iodine atom acts as an anomalous scatterer, facilitating phase determination through techniques like Single-wavelength Anomalous Dispersion (SAD).[4][5] This is particularly valuable for solving the structures of novel proteins and peptides.

  • As a Tool for Modulating Biological Activity: The bulky and lipophilic nature of the iodine atom can influence peptide conformation and binding affinity to biological targets, potentially enhancing therapeutic efficacy.[2][6]

Physicochemical and Quantitative Data

The incorporation of this compound into research and development workflows is supported by its well-defined chemical properties and quantifiable performance in various applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 205526-29-0--INVALID-LINK--
Molecular Formula C₂₄H₂₀INO₄--INVALID-LINK--
Molecular Weight 513.4 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Purity (HPLC) ≥ 99%--INVALID-LINK--
Melting Point 173 - 177 °C--INVALID-LINK--
Optical Rotation [α]²⁵D = 21 ± 1° (c=1 in DMF)--INVALID-LINK--
Storage 0 - 8 °C--INVALID-LINK--

Table 2: Quantitative Data from Radioiodination and Biological Assays

ParameterMethod/AssayResultReference
Radiochemical Yield Two-step synthesis of 4-[¹²⁵I]I-Phe from a tin precursor (radioiodination and deprotection)91.6 ± 2.7% (radioiodination), 83.7 ± 1.7% (deprotection)[7][8]
Radiochemical Yield One-step synthesis of 4-[¹²⁵I]I-Phe from a tin precursor94.8 ± 3.4%[7][8]
Radiochemical Yield N-bromosuccinimide (NBS)-mediated radioiodination of a recombinant protein83.9% ± 4.6%[1]
In Vitro Stability ¹²⁴I-labeled protein in saline or 5% human serum albumin at room temperature for 120 h>99% radiochemical purity maintained[1]
IC₅₀ Inhibition of [¹²⁵I]I-Phe uptake in MCF-7 cells by unlabeled 4-iodophenylalanine1.0 mM[8]
IC₅₀ Inhibition of [¹²⁵I]I-Phe uptake in MCF-7 cells by unlabeled phenylalanine1.3 mM[8]
Tumor Accumulation [¹²⁵I]-labeled dimeric RGD peptide in U-87 MG tumors at 4 h post-injection4.12 ± 0.42% ID/g[9]

Experimental Protocols

Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual coupling of this compound into a peptide sequence on a solid support using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in a minimal amount of DMF.

    • Allow the mixture to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. The progress of the reaction can be monitored using a ninhydrin (B49086) test.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with DMF and DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for SPPS Incorporation of this compound

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling Coupling This compound + HBTU/DIPEA Wash1->Coupling Wash2 Wash (DMF, DCM, MeOH) Coupling->Wash2 Repeat Repeat for next AA Wash2->Repeat Chain Elongation Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Cycle Repeat->Deprotection1 Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Standard workflow for solid-phase peptide synthesis (SPPS) using this compound.

Radioiodination of Peptides Containing a 4-Iodophenylalanine Precursor

This protocol outlines a general method for radioiodination via iododestannylation, which is a common and efficient method for labeling precursors like 4-(tributylstannyl)phenylalanine. This approach can be adapted for peptides synthesized with a stannylated version of Fmoc-D-Phe-OH.

Materials:

  • Peptide containing a 4-(tributylstannyl)phenylalanine residue

  • Radioactive sodium iodide (e.g., Na¹²⁵I)

  • Oxidizing agent (e.g., Chloramine-T, Iodogen, or peracetic acid)

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5)

  • Quenching solution (e.g., sodium metabisulfite)

  • Purification system (e.g., RP-HPLC with a gamma detector)

Procedure:

  • Preparation: Dissolve the stannylated precursor peptide in the reaction buffer.

  • Radioiodination Reaction:

    • To the peptide solution, add the Na[*]I solution.

    • Initiate the reaction by adding the oxidizing agent. For example, add a fresh solution of Chloramine-T in buffer. The reaction is typically rapid and proceeds at room temperature.

    • Allow the reaction to proceed for 5-15 minutes.

  • Quenching: Stop the reaction by adding the quenching solution to reduce any unreacted oxidizing agent.

  • Purification:

    • Immediately purify the reaction mixture using RP-HPLC.

    • Use a suitable gradient of solvents (e.g., water/acetonitrile with 0.1% TFA) to separate the radiolabeled peptide from unreacted iodide, the precursor, and other byproducts.

    • Monitor the elution profile using both UV and gamma detectors to identify and collect the radiolabeled peptide fraction.

  • Quality Control: Analyze an aliquot of the purified product by radio-TLC or analytical RP-HPLC to determine radiochemical purity.

Workflow for Radioiodination via Iododestannylation

Radioiodination_Workflow cluster_reaction Reaction Vessel Precursor Stannylated Peptide Precursor Quench Quench Reaction (Sodium Metabisulfite) NaI Na[*]I Oxidant Oxidizing Agent (e.g., Chloramine-T) HPLC Purification (RP-HPLC) Quench->HPLC QC Quality Control (Radio-TLC/HPLC) HPLC->QC Final Radiolabeled Peptide QC->Final

Caption: General workflow for the radioiodination of a stannylated peptide precursor.

SAD Phasing in X-ray Crystallography Using Iodinated Peptides

This protocol provides a conceptual overview of using a peptide containing 4-iodo-D-phenylalanine for Single-wavelength Anomalous Dispersion (SAD) phasing.

Procedure:

  • Peptide Synthesis and Crystallization:

    • Synthesize the target peptide incorporating this compound at one or more specific sites using the SPPS protocol (Section 3.1).

    • Purify the peptide to a high degree (>95%).

    • Screen for crystallization conditions using standard vapor diffusion or other methods to obtain well-diffracting crystals.

  • X-ray Diffraction Data Collection:

    • Mount a suitable crystal and cryo-cool it if necessary.

    • Collect a high-redundancy X-ray diffraction dataset at a single wavelength, typically using a copper anode X-ray source (Cu Kα, λ = 1.54 Å), where iodine has a significant anomalous scattering signal (f'' ≈ 6.8 e⁻).[5]

  • Data Processing and Phase Determination:

    • Process the diffraction data using software like XDS or HKL2000 to obtain reflection intensities.

    • Use a phasing program (e.g., SHELXD, Phenix.autosol, or SOLVE) to locate the positions of the iodine atoms based on the anomalous differences in the diffraction data.

    • Calculate the initial experimental phases based on the positions of the iodine atoms.

  • Model Building and Refinement:

    • Use the experimental phases to generate an initial electron density map.

    • Build an atomic model of the peptide into the electron density map using software like Coot.

    • Refine the model against the diffraction data to improve its accuracy and agreement with the experimental data.

Logical Flow for Iodine-SAD Phasing

SAD_Phasing_Flow Synthesis Synthesize Iodinated Peptide Crystallization Crystallize Peptide Synthesis->Crystallization DataCollection X-ray Data Collection (Single Wavelength) Crystallization->DataCollection DataProcessing Process Diffraction Data DataCollection->DataProcessing Substructure Locate Iodine Atoms (Anomalous Signal) DataProcessing->Substructure Phasing Calculate Experimental Phases Substructure->Phasing MapGeneration Generate Electron Density Map Phasing->MapGeneration ModelBuilding Build Atomic Model MapGeneration->ModelBuilding Refinement Refine Structure ModelBuilding->Refinement FinalStructure Final Peptide Structure Refinement->FinalStructure

Caption: Logical workflow for determining a peptide crystal structure using Iodine-SAD phasing.

Impact on Signaling Pathways in Drug Discovery

While specific signaling pathways modulated by peptides containing this compound are application-dependent, the ability to create structurally unique peptides allows for the targeted disruption of protein-protein interactions or modulation of receptor activity. For example, peptides can be designed as competitive inhibitors to block key interactions in signaling cascades.

Conceptual Signaling Pathway Intervention

Peptides can be engineered to interfere with pathways like the Mitogen-Activated Protein Kinase (MAPK) cascades or the PI3K/AKT/mTOR pathway, which are often dysregulated in diseases such as cancer.[10][11] A synthetic peptide containing 4-iodo-D-phenylalanine could be designed to mimic a binding epitope, thereby blocking the interaction between an upstream kinase and its downstream substrate, effectively inhibiting signal propagation.

Signaling_Pathway Receptor Cell Surface Receptor Adapter Adapter Protein Receptor->Adapter Kinase1 Kinase 1 Adapter->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Peptide Iodinated Peptide Inhibitor Peptide->Block Block->Kinase2

Caption: Conceptual diagram of an iodinated peptide inhibiting a signaling pathway.

Conclusion

This compound is a powerful and versatile tool in the arsenal (B13267) of peptide chemists and drug development professionals. The iodine atom is not merely a passive substituent but an active enabler of advanced applications. Its role as a precursor for highly sensitive radiolabeling techniques provides a direct route to developing novel diagnostic and therapeutic agents. Furthermore, its utility as a heavy atom for crystallographic phasing accelerates the determination of high-resolution structures of peptides and proteins. By understanding and applying the principles and protocols outlined in this guide, researchers can effectively leverage the unique properties of the iodine atom in this compound to advance their scientific and therapeutic objectives.

References

An In-depth Technical Guide to Fmoc-D-Phe(4-I)-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-D-Phe(4-I)-OH, a valuable synthetic amino acid for solid-phase peptide synthesis (SPPS). It covers its fundamental properties, detailed experimental protocols for its incorporation into peptide chains, and its applications in biomedical research and drug development, with a particular focus on its use in creating targeted therapeutics.

Introduction to this compound

This compound, or N-α-(9-Fluorenylmethoxycarbonyl)-4-iodo-D-phenylalanine, is a protected amino acid derivative used as a building block in the chemical synthesis of peptides. The Fmoc protecting group on the alpha-amine is base-labile, allowing for its removal under mild conditions that do not affect the peptide-resin linkage or acid-labile side-chain protecting groups, making it highly compatible with the most common strategy in solid-phase peptide synthesis (SPPS).

The incorporation of a D-amino acid, such as D-phenylalanine, can significantly enhance the proteolytic stability of the resulting peptide, a crucial attribute for therapeutic candidates. The key feature of this molecule is the iodine atom at the para position of the phenyl ring. This modification offers several strategic advantages:

  • Radiolabeling: The iodine atom can be readily exchanged with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), transforming the peptide into a radiopharmaceutical for imaging (e.g., SPECT) or targeted radionuclide therapy.[1]

  • Structural Probing: The bulky and electron-withdrawing iodine atom can influence peptide conformation and binding affinity to biological targets.[1]

  • Cross-linking: The carbon-iodine bond can participate in palladium-catalyzed cross-coupling reactions, allowing for the post-synthetic modification of the peptide with other chemical moieties.

Physicochemical and Handling Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Synonyms Fmoc-4-iodo-D-phenylalanine, Fmoc-p-iodo-D-Phe-OH
CAS Number 205526-29-0
Molecular Formula C₂₄H₂₀INO₄
Molecular Weight 513.32 g/mol
Appearance White to off-white solid
Purity ≥97.0% (HPLC)
Melting Point 173 - 177 °C
Storage Conditions 2-8°C

Note: These values are typical and may vary slightly between different suppliers. Always refer to the certificate of analysis provided with the reagent.

Experimental Protocol: Incorporation of this compound via Manual Fmoc-SPPS

This section provides a detailed, step-by-step protocol for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis. This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin used.

Materials and Reagents:

  • This compound

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638), peptide synthesis grade

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagents:

    • Hexafluorophosphate (B91526) Azabenzotriazole Tetramethyl Uronium (HATU) or

    • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or

    • N,N'-Diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Diethyl ether, cold

  • Kaiser test kit (for monitoring coupling completion)

Resin Swelling and Preparation
  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

Fmoc Deprotection
  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 3 minutes.

  • Drain the solution.

  • Add a fresh 20% piperidine in DMF solution.

  • Agitate for an additional 10 minutes.

  • Drain the solution.

  • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the cleaved Fmoc-adduct.

Coupling of this compound

This protocol describes the use of HATU as the coupling reagent, which is generally efficient for sterically hindered amino acids.

  • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution and vortex briefly to pre-activate the amino acid (the solution will typically change color).

  • Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for 1-2 hours at room temperature. The reaction time may need to be extended for this bulky amino acid.

  • Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or consider a double coupling.

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts.

Chain Elongation

Repeat the deprotection (Section 3.2) and coupling (Section 3.3) steps for each subsequent amino acid in the peptide sequence.

Final Deprotection and Cleavage
  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Section 3.2.

  • Wash the resin with DMF and then DCM, and dry the resin under vacuum.

  • Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Application Spotlight: Targeted Radionuclide Therapy for Glioma

A significant application of peptides containing 4-iodo-phenylalanine is in the development of targeted therapies for cancer. For instance, radioiodinated 4-iodo-L-phenylalanine has been investigated as a therapeutic agent for gliomas. This is based on the observation that the L-type amino acid transporter 1 (LAT1) is overexpressed on malignant glioma cells.[2] The peptide mimics a natural amino acid and is actively transported into the cancer cells, delivering a cytotoxic dose of radiation directly to the tumor while minimizing exposure to healthy tissues.[2][3][4]

LAT1_Mediated_Uptake cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space (Glioma Cell) Peptide [131I]Iodo-D-Phe-Peptide LAT1 LAT1 Transporter (Overexpressed) Peptide->LAT1 Binding Internalized_Peptide [131I]Iodo-D-Phe-Peptide LAT1->Internalized_Peptide Transport Beta_Emission β-particle Emission Internalized_Peptide->Beta_Emission DNA_Damage DNA Damage & Cell Death Beta_Emission->DNA_Damage

LAT1-mediated uptake of a radioiodinated peptide into a glioma cell.

Potential Side Reactions and Considerations

While Fmoc-SPPS is a robust methodology, certain side reactions can occur. When working with this compound, it is important to be aware of the following:

  • Racemization: Although the use of urethane-based protecting groups like Fmoc significantly suppresses racemization, it can still occur, especially with certain coupling reagents and bases. The use of additives like HOBt or employing coupling reagents such as HATU can help minimize this risk.

  • Incomplete Coupling: Due to the steric bulk of the iodinated phenyl group, coupling reactions may be slower compared to smaller amino acids. It is crucial to monitor the reaction completion using a method like the Kaiser test and to consider double coupling if necessary.

  • Side Reactions during Cleavage: The cleavage cocktail containing a strong acid like TFA can lead to the formation of reactive cationic species. While scavengers like TIS are included to trap these, the electron-rich aromatic ring of phenylalanine derivatives can still be susceptible to modifications.

Conclusion

This compound is a versatile and valuable building block for peptide synthesis. Its unique properties, particularly the presence of the iodine atom, open up a wide range of possibilities for creating peptides with enhanced stability, novel functionalities, and the ability to be radiolabeled for diagnostic and therapeutic applications. By following a well-defined SPPS protocol and being mindful of potential side reactions, researchers can successfully incorporate this unnatural amino acid into their peptide sequences to advance their research and drug development efforts.

References

Introduction to iodinated amino acids in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Iodinated Amino Acids in Drug Discovery

Executive Summary

Iodinated amino acids, a class of molecules defined by the incorporation of one or more iodine atoms onto an amino acid scaffold, are of profound importance in both biology and medicine. Naturally occurring as the thyroid hormones thyroxine (T4) and triiodothyronine (T3), these compounds are central regulators of metabolism, growth, and development.[1][2][3] In the realm of drug discovery, the unique physicochemical properties of iodine—its size, lipophilicity, and the availability of radioisotopes—have enabled the development of a diverse array of therapeutic and diagnostic agents.[4][5][6] This guide provides a technical overview of the role of iodinated amino acids in modern pharmacology, covering their therapeutic applications as selective hormone receptor modulators, their use in advanced medical imaging, and the fundamental experimental protocols for their synthesis and evaluation.

Core Concepts and Applications in Drug Discovery

The versatility of iodinated amino acids stems from the ability of the iodine atom to modulate a molecule's steric profile, metabolic stability, and receptor binding affinity, as well as to serve as a tag for imaging.

Therapeutic Agents: Thyroid Hormone Analogs

The primary therapeutic application of iodinated amino acids is in the development of analogs that selectively target thyroid hormone receptors (TRs).[7][8] There are two major TR isoforms, TRα and TRβ, which have distinct tissue distributions and physiological roles. TRα is predominantly found in the heart and bone, while TRβ is highly expressed in the liver.[8] This differential expression allows for the design of TRβ-selective agonists that can elicit beneficial metabolic effects, such as lowering cholesterol, without causing the cardiac side effects associated with TRα activation.[8]

A prominent example is Resmetirom (MGL-3196) , a highly TRβ-selective agonist that was approved by the U.S. Food and Drug Administration in 2024 for the treatment of metabolic dysfunction-associated steatohepatitis (MASH), previously known as nonalcoholic steatohepatitis (NASH).[7] Other analogs, such as 3,5,3'-triiodothyroacetic acid (Triac) , are used on a compassionate basis for genetic thyroid hormone signaling disorders.[7][8]

Diagnostic and Imaging Agents

The availability of stable and radioactive iodine isotopes makes iodinated amino acids exceptional candidates for medical imaging.

  • Radiocontrast Agents: The high electron density and atomic number of iodine allow organoiodine compounds to absorb X-rays, making them effective contrast agents for angiography and computed tomography (CT) scanning.[4][6]

  • Radiopharmaceuticals: Radioisotopes of iodine, such as Iodine-123 (¹²³I) for Single Photon Emission Computed Tomography (SPECT) and Iodine-124 (¹²⁴I) for Positron Emission Tomography (PET), can be incorporated into amino acid structures.[5] These radiolabeled molecules serve as probes to visualize metabolic processes and diagnose diseases. For instance, radioiodinated phenylalanine derivatives have been used clinically to detect brain tumors, which exhibit higher amino acid uptake than healthy tissue.[5][9]

Key Signaling Pathway: Thyroid Hormone Action

The mechanism of action for thyroid hormones and their analogs involves a well-characterized nuclear receptor signaling pathway. The prohormone T4 enters the target cell and is converted to the more active T3 by deiodinase enzymes. T3 then translocates into the nucleus and binds to the Thyroid Hormone Receptor (TR), which is typically heterodimerized with the Retinoid X Receptor (RXR). This ligand-bound receptor complex then binds to specific DNA sequences known as Thyroid Hormone Response Elements (TREs) in the promoter regions of target genes, thereby modulating gene transcription.

ThyroidHormoneSignaling cluster_cell Target Cell cluster_nucleus Nucleus DNA DNA TRE TRE TargetGene Target Gene mRNA mRNA TargetGene->mRNA Transcription Protein_synthesis Protein Synthesis (Cellular Response) mRNA->Protein_synthesis Translation TR_RXR TR / RXR Heterodimer T3_TR_RXR T3-TR-RXR Complex TR_RXR->T3_TR_RXR T3_TR_RXR->TRE Binds T3_nuc T3 T3_nuc->TR_RXR Binds T4 T4 T3_cyto T3 T4->T3_cyto Conversion Deiodinase Deiodinase T4->Deiodinase T3_cyto->T3_nuc Nuclear Translocation Deiodinase->T3_cyto T4_ext T4 (Bloodstream) T4_ext->T4 Enters Cell

Canonical thyroid hormone signaling pathway.

Synthesis and Experimental Protocols

The creation and evaluation of novel iodinated amino acids rely on established chemical and biological procedures.

General Synthesis Workflow: Electrophilic Iodination

The most common method for introducing iodine into an amino acid is through electrophilic iodination, particularly on activated aromatic rings like tyrosine.[10] The process involves the oxidation of a stable iodide source (e.g., Sodium Iodide) to generate a reactive electrophilic iodine species (I⁺), which then substitutes a proton on the aromatic ring.

SynthesisWorkflow Start Tyrosine-Containing Peptide/Amino Acid Reaction Electrophilic Iodination Reaction Start->Reaction Reagents Iodide Source (e.g., NaI) + Oxidizing Agent (e.g., Iodogen, Chloramine-T) Reagents->Reaction Quench Quench Reaction (e.g., Sodium Metabisulfite) Reaction->Quench Purify Purification (RP-HPLC) Quench->Purify Analyze Analysis (Mass Spec, NMR) Purify->Analyze Final Pure Iodinated Product Analyze->Final

General workflow for electrophilic iodination.
Detailed Experimental Protocol: Direct Radioiodination of a Peptide

This protocol describes a standard method for labeling a tyrosine-containing peptide with ¹²⁵I using the Iodogen method.[5][10]

Objective: To covalently attach ¹²⁵I to tyrosine residues on a target peptide for use in binding or imaging assays.

Materials:

  • Target peptide (dissolved in a suitable buffer, e.g., 0.1 M Phosphate (B84403) Buffer, pH 7.4)

  • Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

  • Sodium Iodide [¹²⁵I] solution

  • Quenching solution (e.g., Sodium Metabisulfite or Saturated Tyrosine solution)

  • Purification system: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Reaction vials (e.g., 1.5 mL polypropylene (B1209903) tubes)

Methodology:

  • Vial Preparation: Dissolve Iodogen in a volatile organic solvent (e.g., dichloromethane) at 1 mg/mL. Aliquot 10-20 µL into a reaction vial. Evaporate the solvent under a gentle stream of nitrogen to coat the bottom of the vial with a thin layer of Iodogen.[5] Vials can be prepared in advance and stored desiccated.

  • Reaction Initiation: Add 50 µL of phosphate buffer to the Iodogen-coated vial. Subsequently, add 5-10 µg of the target peptide. Finally, add 1-5 µL of the Na[¹²⁵I] solution (corresponding to the desired radioactivity) to the vial. Gently vortex the mixture for 30-60 seconds.

  • Incubation: Allow the reaction to proceed at room temperature for 10-15 minutes. Monitor reaction progress by taking small aliquots for thin-layer chromatography (TLC) if required.

  • Quenching: Terminate the reaction by transferring the reaction mixture to a new vial containing 100 µL of the quenching solution. This step consumes any unreacted electrophilic iodine.[11]

  • Purification: Purify the iodinated peptide from unreacted iodide and other components using RP-HPLC.[5][10] A C18 column with a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA) is typically used. The eluate is monitored using a UV detector and a radioactivity detector.

  • Analysis and Quantification: Collect the fractions corresponding to the radiolabeled peptide peak. Confirm the identity and purity of the product. The specific activity (radioactivity per unit mass) can be calculated based on the amount of peptide used and the incorporated radioactivity.

Detailed Experimental Protocol: In Vitro Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (IC₅₀, Kᵢ) of a non-labeled iodinated amino acid analog (the "competitor") for a specific receptor.

Materials:

  • Receptor Source: Cell membranes, purified receptor, or tissue homogenates expressing the target receptor.

  • Radioligand: A known high-affinity ligand for the receptor, labeled with a radioisotope (e.g., [¹²⁵I]-T3).

  • Test Compound: The unlabeled iodinated amino acid analog to be tested.

  • Assay Buffer: Buffer optimized for receptor stability and binding (e.g., Tris-HCl with additives).

  • Filtration Apparatus: A cell harvester or multi-well plate filtration system with glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Methodology:

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, prepare a series of dilutions of the unlabeled test compound.

  • Incubation: To each well/tube, add the following in order:

    • Assay buffer.

    • A fixed amount of the receptor preparation.

    • A fixed concentration of the radioligand (typically at or below its Kₔ value).

    • Varying concentrations of the test compound.

    • Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Equilibration: Incubate the plate at a specific temperature (e.g., 4°C, 25°C) for a sufficient time to reach binding equilibrium (e.g., 1-3 hours).

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the receptor-ligand complexes.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal competition curve.

    • Use non-linear regression analysis to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Data Presentation

Structured data provides a clear comparison of different iodinated compounds and their properties.

Table 1: Examples of Iodinated Amino Acids and Analogs in Drug Discovery

Compound Name Class / Type Primary Target(s) Application / Indication
Levothyroxine (T4) Thyroid Hormone Thyroid Hormone Receptors (TRα/β) Hypothyroidism Treatment
Liothyronine (T3) Thyroid Hormone Thyroid Hormone Receptors (TRα/β) Hypothyroidism Treatment
Resmetirom (MGL-3196) Thyroid Hormone Analog TRβ-selective agonist MASH / NASH[7][8]
Sobetirome (GC-1) Thyroid Hormone Analog TRβ-selective agonist Investigated for Dyslipidemia, MASH[8]
Triac Thyroid Hormone Metabolite Thyroid Hormone Receptors (TRα/β) MCT8 Deficiency, RTHβ[7]
para-[¹²³I]iodo-L-phenylalanine Radio-diagnostic Agent Amino Acid Transporters (LAT1, ASC) SPECT Imaging of Brain Tumors[5][9]

| Iopofozin I-131 | Radio-therapeutic Agent | Phospholipid Rafts in Tumor Cells | Targeted Radiotherapy for Cancer[5] |

Table 2: Key Radioisotopes of Iodine Used in Medicine

Isotope Half-Life Principal Emission(s) Primary Medical Use
Iodine-123 (¹²³I) 13.2 hours Gamma (γ) Diagnostics (SPECT Imaging)[5]
Iodine-124 (¹²⁴I) 4.2 days Positron (β⁺), Gamma (γ) Diagnostics (PET Imaging)[5]
Iodine-125 (B85253) (¹²⁵I) 59.4 days Gamma (γ) In vitro assays (RIA), Brachytherapy

| Iodine-131 (¹³¹I) | 8.0 days | Beta (β⁻), Gamma (γ) | Therapy (Thyroid Cancer), Diagnostics[5] |

Conclusion and Future Directions

Iodinated amino acids are a cornerstone of endocrinology and have evolved into indispensable tools for drug discovery. Their applications range from hormone replacement therapy to cutting-edge, receptor-selective modulators for metabolic diseases and highly specific agents for medical imaging and targeted radiotherapy. The future of this field lies in the continued development of analogs with enhanced tissue and receptor-isoform specificity to further improve therapeutic windows and minimize off-target effects.[7] As our understanding of the nuanced roles of thyroid hormone signaling in various pathologies deepens, so too will the opportunities for designing novel iodinated amino acid-based drugs to meet critical medical needs.

References

Unlocking New Research Frontiers: A Technical Guide to Fmoc-D-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unnatural amino acid, Fmoc-D-Phe(4-I)-OH, is a powerful and versatile building block in modern peptide science. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group for solid-phase peptide synthesis (SPPS) and an iodine atom on the D-phenylalanine side chain, opens up a myriad of possibilities for researchers and drug developers. This in-depth technical guide explores the core research areas leveraging this compound, providing detailed experimental protocols, quantitative data, and visualizations of key workflows and pathways.

Core Properties and Applications

This compound serves as a cornerstone for creating peptides with enhanced properties and novel functionalities. The D-configuration of the amino acid inherently provides resistance to enzymatic degradation, a crucial attribute for therapeutic peptides. The iodine atom is not merely a bulky substituent; it is a reactive handle for a variety of chemical modifications and a valuable tool for structural and diagnostic applications.

Key research applications include:

  • Enhanced Peptide Stability: The D-amino acid configuration significantly increases the half-life of peptides in biological systems.

  • Post-Synthetical Modification: The iodine atom facilitates cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, allowing for the introduction of diverse functional groups after peptide synthesis.[1][2]

  • Radiolabeling: The iodine can be readily exchanged with radioactive isotopes (e.g., ¹²⁵I, ¹³¹I) for use in diagnostic imaging and targeted radiotherapy.[1]

  • Structural Biology: The heavy iodine atom is an excellent phasing tool in X-ray crystallography, aiding in the determination of protein and peptide structures.[3]

  • Drug Discovery: The unique properties of peptides containing 4-iodo-D-phenylalanine make them valuable candidates for developing novel therapeutics, particularly in oncology and neuroscience.[4]

Data Presentation

Chemical and Physical Properties
PropertyValueReference
Synonyms Fmoc-p-iodo-D-Phe-OH
Molecular Formula C₂₄H₂₀INO₄
Molecular Weight 513.4 g/mol
Appearance White to off-white solid
Melting Point 173 - 177 °C
Storage 0 - 8 °C
Radiochemical Yields for 4-[*I]Iodophenylalanine Synthesis
MethodRadiochemical Yield (n=5)Reference
Two-step (Radioiodination)91.6 ± 2.7%[5]
Two-step (Deprotection)83.7 ± 1.7%[5]
Single-step94.8 ± 3.4%[5]
In Vitro Competition Assay in MCF-7 Breast Cancer Cells
TracerCompetitorIC₅₀ (mM)Reference
[¹⁴C]PhenylalaninePhenylalanine1.45[5]
[¹⁴C]Phenylalanine4-Iodophenylalanine2.50[5]
[¹²⁵I]I-PhePhenylalanine1.3[5]
[¹²⁵I]I-Phe4-Iodophenylalanine1.0[5]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual Fmoc-SPPS procedure for incorporating this compound into a peptide chain.

Materials:

  • Rink Amide resin (or other suitable resin)

  • This compound

  • Other Fmoc-protected amino acids

  • Coupling reagents (e.g., HATU, HBTU, or DIC/HOBt)

  • Base (e.g., DIPEA or 4-methylpiperidine)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Washing solvents (e.g., DMF, DCM, Isopropanol)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in the reaction vessel.[6][7]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. Repeat this step once.[8][9]

  • Washing: Wash the resin thoroughly with DMF, followed by DCM, and then DMF again to remove residual piperidine and byproducts.[6]

  • Amino Acid Activation: In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 3 equivalents) in DMF. Add a base (e.g., DIPEA, 6 equivalents) and allow the mixture to pre-activate for a few minutes.[6][10]

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[8]

  • Washing: Wash the resin as described in step 3.

  • Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection of Side Chains: Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove any side-chain protecting groups.[8]

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF, DCM) Deprotection->Wash1 Coupling Coupling Wash1->Coupling Activation Amino Acid Activation (this compound + Activator + Base) Activation->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next amino acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final amino acid Cleavage Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Figure 1. Workflow for Solid-Phase Peptide Synthesis (SPPS).

On-Resin Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a peptide containing a 4-iodophenylalanine residue while it is still attached to the solid support.

Materials:

  • Peptide-resin containing 4-iodo-D-phenylalanine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like sSPhos, or PdCl₂(dppf))[2][11]

  • Base (e.g., K₃PO₄ or KF)[2][11]

  • Solvent system (e.g., a biphasic mixture of tBuOH/toluene/H₂O or DMF)[2]

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Resin Preparation: Swell the peptide-resin in the chosen reaction solvent within a reaction vessel equipped for heating and inert atmosphere.

  • Reagent Addition: Add the arylboronic acid (typically 3-5 equivalents), the palladium catalyst, and the base to the reaction vessel.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (Argon or Nitrogen) for several minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and agitate for several hours until the reaction is complete, as monitored by a suitable method (e.g., LC-MS analysis of a small cleaved sample).[12]

  • Washing: After cooling to room temperature, thoroughly wash the resin with the reaction solvent, followed by water, DMF, and DCM to remove excess reagents and byproducts.

  • Cleavage and Purification: Cleave the modified peptide from the resin and purify it as described in the SPPS protocol.

Suzuki_Miyaura_Workflow Start Peptide-Resin with 4-Iodo-D-Phenylalanine Swell Swell Resin in Reaction Solvent Start->Swell Add_Reagents Add: - Arylboronic Acid - Pd Catalyst - Base Swell->Add_Reagents Inert Purge with Inert Gas Add_Reagents->Inert React Heat and Agitate Inert->React Wash Wash Resin React->Wash Cleave Cleave and Purify Wash->Cleave Final_Product Biaryl Peptide Cleave->Final_Product

Figure 2. On-Resin Suzuki-Miyaura Cross-Coupling Workflow.

Radioiodination of a 4-Iodophenylalanine-Containing Peptide

This protocol provides a method for the radioiodination of a precursor containing a tributylstannyl-phenylalanine residue to produce a radioiodinated peptide. This method can be adapted for peptides synthesized with a tin precursor instead of an iodo-precursor.

Materials:

  • Peptide containing (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate

  • [¹²⁵I]Sodium Iodide

  • Oxidizing agent (e.g., 3:1 (v/v) mixture of acetic acid and 30% (w/v) hydrogen peroxide)[5]

  • Methanol

  • Argon gas

  • HPLC system for purification

Procedure:

  • Reaction Setup: In a vial, dissolve the tin-precursor peptide in methanol.

  • Radioiodide Addition: Add the [¹²⁵I]Sodium Iodide solution to the vial.

  • Oxidation: Add the oxidizing agent mixture to initiate the radioiodination.

  • Reaction: Sonicate the mixture for a short period (e.g., 15 seconds).[5]

  • Solvent Removal: Purge the vial with Argon to remove the solvent. Co-evaporate any remaining solvent with anhydrous methanol.[5]

  • Deprotection (if necessary): If the peptide has protecting groups, perform a deprotection step.

  • Purification: Reconstitute the residue in a suitable solvent (e.g., 10% aqueous acetonitrile) and purify the radio-labeled peptide using RP-HPLC.[5]

Signaling Pathway and Logical Relationships

Targeting the LAT1 Transporter in Cancer

Peptides containing amino acid derivatives can be designed to target specific cellular machinery. One such target is the L-type Amino Acid Transporter 1 (LAT1), which is overexpressed in many types of cancer cells. LAT1 is crucial for the uptake of essential amino acids, which fuel the high metabolic demands of proliferating cancer cells and activate pro-growth signaling pathways like the mTOR pathway.[13][14][15] By designing peptides that are recognized and transported by LAT1, it is possible to deliver cytotoxic agents or imaging probes specifically to cancer cells. Peptides containing 4-iodo-D-phenylalanine can be developed as such targeting vectors, with the iodine atom serving as a site for attaching therapeutic or diagnostic moieties.[9][16]

LAT1_Signaling cluster_cell Cancer Cell LAT1 LAT1 Transporter AA_in Essential Amino Acids (e.g., Leucine) LAT1->AA_in Uptake mTORC1 mTORC1 Signaling AA_in->mTORC1 Activation Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotes Peptide Peptide with 4-Iodo-D-Phe(4-I)-OH (Drug/Imaging Agent Conjugate) Peptide->LAT1 Targeting & Transport

Figure 3. Targeting the LAT1 Transporter in Cancer Cells.

Conclusion

This compound is a remarkably versatile building block that empowers researchers to push the boundaries of peptide chemistry and drug discovery. Its unique combination of features allows for the creation of peptides with enhanced stability, the introduction of diverse functionalities through post-synthetic modifications, the development of targeted radiopharmaceuticals, and the facilitation of structural studies. The detailed protocols and data presented in this guide provide a solid foundation for scientists and professionals to explore and exploit the full potential of this valuable compound in their research endeavors. The ability to rationally design and synthesize novel peptide-based molecules using this compound will undoubtedly continue to drive innovation in medicine and biotechnology.

References

Fmoc-p-iodo-D-Phe-OH structural formula and properties

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of Fmoc-p-iodo-D-Phe-OH, a crucial amino acid derivative for researchers, scientists, and professionals in drug development. It details its structural formula, physicochemical properties, and its significant role in peptide synthesis.

Core Compound Overview

Fmoc-p-iodo-D-Phe-OH , also known as N-α-Fmoc-4-iodo-D-phenylalanine, is a synthetic amino acid derivative. It incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amine of D-phenylalanine, with an iodine atom substituted at the para position of the phenyl ring. This unique structure makes it an invaluable building block in solid-phase peptide synthesis (SPPS). The Fmoc group provides a base-labile protecting group, essential for the sequential addition of amino acids, while the iodine atom serves as a versatile functional handle for further chemical modifications, such as radiolabeling or cross-linking.[1][2]

The D-configuration of the amino acid offers resistance to enzymatic degradation, which can enhance the in vivo stability and half-life of the resulting peptides.[3] The para-iodo group is a key feature, allowing for site-specific modifications and the development of peptides with tailored properties for therapeutic and diagnostic applications.[2]

Physicochemical Properties

The key quantitative properties of Fmoc-p-iodo-D-Phe-OH are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 205526-29-0[1][4][5]
Molecular Formula C₂₄H₂₀INO₄[1]
Molecular Weight 513.4 g/mol [1]
Melting Point 173 - 177 °C[1]
Appearance White to off-white solid[1]
Optical Rotation [α]²⁵_D_ = +21 ± 1° (c=1 in DMF)[1]
Purity ≥ 99% (HPLC)[1]
Storage Temperature 0 - 8 °C[1]

Applications in Research and Development

Fmoc-p-iodo-D-Phe-OH is a key component in the synthesis of peptides with specific functionalities. Its applications span several areas of drug discovery and biochemical research:

  • Peptide Synthesis: It serves as a fundamental building block in SPPS, enabling the incorporation of an iodinated phenylalanine residue into a peptide sequence.[1]

  • Drug Development: The unique structure is valuable for creating novel pharmaceuticals. The iodine atom can be used to develop radiolabeled compounds for diagnostic imaging or radionuclide therapy.[1][2]

  • Structural Biology: The iodine atom can be used as a heavy atom for X-ray crystallography to aid in solving the phase problem and determining the three-dimensional structure of peptides and proteins.

  • Bioconjugation: The iodine atom provides a site for various chemical modifications, allowing for the attachment of other molecules such as fluorescent probes, affinity tags, or drug payloads.[6]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized yet detailed protocol for the incorporation of Fmoc-p-iodo-D-Phe-OH into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.

Materials and Reagents:

  • Fmoc-p-iodo-D-Phe-OH

  • Appropriate resin (e.g., Rink Amide resin for C-terminal amide)

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Coupling reagents (e.g., HBTU, HOBt, or HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, 1,2-ethanedithiol (B43112) (EDT))

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker or rocker

Protocol:

  • Resin Swelling: The resin is placed in the synthesis vessel and washed with DMF. It is then allowed to swell in DMF for at least 30 minutes to an hour to ensure optimal reaction conditions.[7]

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with a 20% solution of piperidine in DMF.[7][8] This is typically done in two steps: a brief initial treatment (1-5 minutes) followed by a longer treatment (15-30 minutes). The resin is then thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc group.[8][9]

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-p-iodo-D-Phe-OH (typically 3-5 equivalents relative to the resin substitution) and a coupling reagent like HBTU (e.g., 3-5 equivalents) in DMF.

    • Add DIPEA (e.g., 6-10 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin in the synthesis vessel.

    • The coupling reaction is allowed to proceed for 1-2 hours with gentle agitation.[8]

  • Washing: After the coupling reaction, the resin is thoroughly washed with DMF to remove any unreacted reagents.

  • Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid to be added to the peptide chain.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed using the same deprotection procedure as in step 2.

  • Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, commonly containing a high concentration of TFA (e.g., 95%) and scavengers like water, TIS, and EDT to prevent side reactions.[9] The cleavage reaction is usually carried out for 2-4 hours at room temperature.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether. The crude peptide is then collected by centrifugation, washed with ether, and dried. The crude product is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Pathway Diagrams

The following diagram illustrates the general workflow of solid-phase peptide synthesis for incorporating Fmoc-p-iodo-D-Phe-OH.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling: Fmoc-p-iodo-D-Phe-OH + Coupling Reagents wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat_loop Repeat for Next Amino Acid wash2->repeat_loop repeat_loop->deprotection Yes final_deprotection Final Fmoc Deprotection repeat_loop->final_deprotection No cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End: Pure Peptide purification->end

Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.

References

Storing and handling Fmoc-D-Phe(4-I)-OH powder

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Storage and Handling of Fmoc-D-Phe(4-I)-OH Powder

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the proper storage and handling of this compound powder. Adherence to these guidelines is crucial for maintaining the integrity, and stability of the compound, and ensuring laboratory safety.

Compound Information

This compound, or N-α-Fmoc-4-iodo-D-phenylalanine, is an amino acid derivative commonly utilized in solid-phase peptide synthesis (SPPS). The presence of an iodine atom on the phenylalanine ring offers unique properties for the synthesis of peptides with specific functionalities, including those for targeted drug delivery and diagnostic imaging.

Physical and Chemical Properties:

PropertyValue
Appearance White to light yellow or off-white solid/powder.[1][2]
Molecular Formula C₂₄H₂₀INO₄
Molecular Weight 513.32 g/mol
CAS Number 205526-29-0[2]
Purity Typically ≥97.0% to ≥99% (HPLC)[2]
Melting Point 173 - 177 °C[2]
Optical Rotation [α]²⁵_D = +21 ± 1° (c=1 in DMF)[2]

Storage Conditions

Proper storage of this compound is essential to prevent degradation and maintain its chemical purity over time. The recommended storage conditions vary for the compound in its solid powder form versus when it is in a solvent.

Recommended Storage Conditions:

FormStorage TemperatureShelf Life
Powder -20°C3 years[1]
4°C (or 2-8°C)2 years[1]
In Solvent -80°C6 months[1]
-20°C1 month[1]

It is crucial to store the compound in a tightly sealed container to protect it from moisture and light.

Handling and Safety Precautions

Standard laboratory safety protocols should be strictly followed when handling this compound powder. This includes the use of appropriate personal protective equipment (PPE) to minimize exposure and risk.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: Type N95 (US) or equivalent respirator for handling the powder.

  • Skin and Body Protection: Laboratory coat.

General Handling Guidelines:

  • Avoid inhalation of the powder.

  • Prevent contact with skin and eyes.

  • Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Wash hands thoroughly after handling.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

This protocol outlines the steps for dissolving this compound powder to prepare a stock solution for use in further applications, such as solid-phase peptide synthesis.

Materials:

  • This compound powder

  • High-purity, amine-free N,N-Dimethylformamide (DMF)

  • Vortex mixer

  • Appropriate glassware (e.g., volumetric flask)

  • Pipettes

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Work in a chemical fume hood.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the calculated volume of DMF to the glassware containing the powder to achieve the desired concentration.

  • Dissolution: Gently swirl the mixture. If necessary, use a vortex mixer at a low setting to aid dissolution. Avoid vigorous shaking to prevent the introduction of air.

  • Storage: Once fully dissolved, the stock solution should be stored at -80°C for up to 6 months or -20°C for up to 1 month in a tightly sealed container.[1]

Workflow and Process Visualization

The following diagrams illustrate the key workflows for handling and utilizing this compound.

Handling_Workflow cluster_storage Storage cluster_handling Handling cluster_application Application Powder_Storage Store Powder (-20°C or 4°C) Weighing Weigh Powder Powder_Storage->Weighing Retrieve Dissolution Dissolve in Solvent Weighing->Dissolution Transfer Peptide_Synthesis Solid-Phase Peptide Synthesis Dissolution->Peptide_Synthesis Use in Reaction

Caption: General workflow for handling this compound powder.

Storage_Decision_Tree Start This compound Received Form Form of Compound? Start->Form Powder Powder Form->Powder Solid Solvent In Solvent Form->Solvent Liquid Powder_Duration Storage Duration? Powder->Powder_Duration Solvent_Duration Storage Duration? Solvent->Solvent_Duration Long_Term_Powder Store at -20°C (Up to 3 years) Powder_Duration->Long_Term_Powder > 2 years Short_Term_Powder Store at 4°C (Up to 2 years) Powder_Duration->Short_Term_Powder < 2 years Long_Term_Solvent Store at -80°C (Up to 6 months) Solvent_Duration->Long_Term_Solvent > 1 month Short_Term_Solvent Store at -20°C (Up to 1 month) Solvent_Duration->Short_Term_Solvent < 1 month

Caption: Decision tree for storing this compound.

References

Spectroscopic Characterization of Fmoc-D-Phe(4-I)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-α-Fmoc-4-iodo-D-phenylalanine (Fmoc-D-Phe(4-I)-OH), a critical building block in peptide synthesis and drug discovery. Due to the limited availability of published spectral data for this specific compound, this document presents representative data from its non-iodinated analog, Fmoc-L-phenylalanine (Fmoc-Phe-OH), and discusses the anticipated spectral shifts and characteristics arising from the presence of the iodine atom. This guide also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Physicochemical Properties

This compound is a white to off-white solid with a molecular formula of C₂₄H₂₀INO₄ and a molecular weight of 513.4 g/mol .[1][2] It is commonly used in solid-phase peptide synthesis.[1]

PropertyValueReference
Molecular FormulaC₂₄H₂₀INO₄[1][2]
Molecular Weight513.32 g/mol [2]
AppearanceWhite to off-white solid[1]
Melting Point173 - 177 °C[1]
Optical Rotation[a]²⁵D = +21 ± 1° (c=1 in DMF)[1]
Storage0 - 8 °C[1]

Spectroscopic Data

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆ Frequency: 400 MHz (Representative Data for Fmoc-L-Phe-OH)

Chemical Shift (ppm)MultiplicityIntegrationAssignment (Fmoc-L-Phe-OH)Expected Shift for this compound
12.78s1HCOOHNo significant change
7.89d2HFmoc H4, H5No significant change
7.72t2HFmoc H1, H8No significant change
7.65d1HNHNo significant change
7.42t2HFmoc H2, H7No significant change
7.32t2HFmoc H3, H6No significant change
7.28 - 7.15m5HPhenyl HSignificant changes expected. Protons ortho to iodine will be shifted downfield. The aromatic region will show a more complex splitting pattern (likely two doublets).
4.30 - 4.20m3HFmoc H9, CH₂No significant change
3.15 - 2.95m2Hβ-CH₂Minor downfield shift possible

Data adapted from representative spectra of Fmoc-L-Phe-OH.[3]

¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆ Frequency: 100 MHz (Representative Data for Fmoc-L-Phe-OH)

Chemical Shift (ppm)Assignment (Fmoc-L-Phe-OH)Expected Shift for this compound
173.5COOHNo significant change
156.1C=O (Fmoc)No significant change
143.8, 140.7Quaternary C (Fmoc)No significant change
137.8Quaternary C (Phenyl)Significant downfield shift
129.2, 128.0, 126.3CH (Phenyl)Significant changes expected. The carbon bearing the iodine (C4) will be significantly shifted upfield (ipso-effect). The ortho and meta carbons will also show shifts.
127.6, 127.0, 125.3, 120.1CH (Fmoc)No significant change
65.6O-CH₂ (Fmoc)No significant change
56.5α-CHNo significant change
46.6CH (Fmoc)No significant change
36.9β-CH₂Minor shift possible

Data adapted from representative spectra of Fmoc-L-Phe-OH.[4]

IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3300-2500O-H stretch (Carboxylic acid)
~3300N-H stretch (Amide)
~3060C-H stretch (Aromatic)
~2950C-H stretch (Aliphatic)
~1720C=O stretch (Carboxylic acid)
~1690C=O stretch (Urethane)
~1530N-H bend (Amide II)
~1450, 1340C-H bend (Aliphatic)
~1250C-O stretch
~820C-H bend (para-substituted aromatic)
~550C-I stretch
Mass Spectrometry (MS)
m/zAssignment
514.0[M+H]⁺
536.0[M+Na]⁺
336.0[M - Fmoc group + H]⁺
179.0[Fmoc CH₂]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A higher number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR-FTIR):

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[5]

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[5]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Employ an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

    • Set the mass range to scan from m/z 100 to 1000.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal intensity of the molecular ion.

Data Interpretation Workflow

Spectral_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_IR Solid Sample (ATR) Sample->Prep_IR Prep_MS Dissolve in MeOH/ACN Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer (ATR) Prep_IR->IR_Acq MS_Acq ESI Mass Spectrometer Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Acq->MS_Data Structure Structural Elucidation & Verification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Advent of Fmoc Chemistry: A Technical Guide to a Paradigm Shift in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides, essential tools in biochemistry, drug discovery, and materials science, underwent a profound transformation with the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This technical guide provides an in-depth exploration of the discovery, history, and application of Fmoc-protected amino acids, offering a valuable resource for researchers and professionals in the field. We will delve into the seminal work of its developers, compare its performance with the preceding Boc methodology, and provide detailed experimental protocols and visual workflows to illuminate the practical aspects of this revolutionary chemical strategy.

A Historical Perspective: The Genesis of a Milder Approach

Prior to the 1970s, solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, predominantly relied on the tert-butyloxycarbonyl (Boc) protecting group for the temporary protection of the α-amino group of amino acids. The Boc group is acid-labile and its repeated removal with strong acids like trifluoroacetic acid (TFA) posed limitations, especially for the synthesis of long or acid-sensitive peptides.

In a landmark paper published in 1970, and further detailed in 1972, Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethoxycarbonyl (Fmoc) group as a base-labile alternative.[][2] This innovation was a paradigm shift, offering an orthogonal protection strategy where the α-amino protecting group could be removed under mild basic conditions, leaving acid-labile side-chain protecting groups intact. The full potential of this discovery for SPPS was realized in the late 1970s through the work of Eric Atherton and Bob Sheppard at the Laboratory of Molecular Biology in Cambridge. Their integration of Fmoc chemistry into the solid-phase methodology paved the way for the widespread adoption of what is now the dominant strategy in peptide synthesis. A significant milestone in this transition was the commercial availability of all 20 proteinogenic Fmoc-amino acids in 1985, which greatly facilitated the shift from Boc to Fmoc chemistry in laboratories worldwide.

Fmoc vs. Boc: A Comparative Analysis

The superiority of the Fmoc strategy for many applications stems from its milder deprotection conditions and orthogonality. The following tables summarize the key differences and quantitative data related to the lability of these two critical protecting groups.

FeatureFmoc (9-fluorenylmethoxycarbonyl)Boc (tert-butyloxycarbonyl)
Deprotection Condition Base-labile (e.g., 20% piperidine (B6355638) in DMF)Acid-labile (e.g., 25-50% TFA in DCM)
pH Range for Deprotection pH 10–12pH 1–2
Orthogonality Fully orthogonal with acid-labile side-chain protecting groups (e.g., tBu, Trt).Partially orthogonal with benzyl-based side-chain protecting groups (requires strong acid for final cleavage).
Final Cleavage Mildly acidic (e.g., TFA), preserving many post-translational modifications.Harsh and hazardous strong acids (e.g., HF, TFMSA).
Automation Compatibility High, due to mild deprotection and ease of monitoring by UV absorbance of the dibenzofulvene byproduct.Less convenient for automation due to the use of corrosive acids.
Cost of Amino Acid Derivatives Generally more expensive than Boc-amino acids.Generally less expensive.

Table 1: Qualitative Comparison of Fmoc and Boc Protecting Groups

Amine Base in DMFHalf-life (t½) of Fmoc-Val-OH
20% Piperidine6 seconds
5% Piperidine20 seconds
50% Morpholine1 minute
50% Dicyclohexylamine35 minutes
50% Diisopropylethylamine10 hours

Table 2: Quantitative Deprotection Kinetics of the Fmoc Group

Experimental Protocols

Synthesis of Fmoc-Protected Amino Acids (General Procedure based on Carpino and Han's work)

The original method for the synthesis of Fmoc-amino acids involves the reaction of an amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions. A common and improved alternative utilizes N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) to minimize the formation of dipeptide byproducts.

Materials:

  • Amino Acid

  • 10% aqueous sodium carbonate solution

  • Dioxane

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Diethyl ether

  • Dilute hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the amino acid (1.0 equivalent) in a 10% aqueous sodium carbonate solution.

  • To this solution, add an equal volume of dioxane.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.05 equivalents) in dioxane to the cooled amino acid solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for several hours or overnight.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl and other impurities.

  • Acidify the aqueous layer to a pH of 2 with dilute hydrochloric acid, which will precipitate the Fmoc-amino acid.

  • Extract the precipitated Fmoc-amino acid with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the crude Fmoc-amino acid.

  • Recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure Fmoc-amino acid.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

The following is a generalized protocol for the manual synthesis of a peptide on a solid support using Fmoc-protected amino acids.

Materials:

  • Appropriate resin (e.g., Wang resin for C-terminal carboxylic acids, Rink amide resin for C-terminal amides)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Fmoc-protected amino acids

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • First Amino Acid Coupling:

    • If using a pre-loaded resin, proceed to step 3.

    • For a non-loaded resin, dissolve the first Fmoc-amino acid (2-4 equivalents relative to resin loading) and a coupling agent in DMF. Add DIPEA and add the solution to the resin. Agitate for 2-4 hours.

  • Fmoc Deprotection:

    • Drain the solvent.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the treatment with fresh deprotection solution for another 10-15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling of the Next Amino Acid:

    • In a separate vessel, pre-activate the next Fmoc-amino acid (2-4 equivalents) with a coupling reagent and DIPEA in DMF for a few minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction for completion (e.g., using a Kaiser test).

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 3).

  • Washing: Wash the resin with DMF, followed by DCM, and then dry the resin.

  • Cleavage and Side-Chain Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Chemistry: Workflows and Mechanisms

To further clarify the chemical processes involved in Fmoc-based peptide synthesis, the following diagrams, generated using the DOT language, illustrate the key workflows and reaction mechanisms.

Fmoc_Deprotection_Mechanism Fmoc_AA Fmoc-NH-Peptide-Resin Intermediate1 Carbanion Intermediate Fmoc_AA->Intermediate1 + Piperidine (Base) Piperidine Piperidine Piperidine->Intermediate1 Adduct Dibenzofulvene-Piperidine Adduct Piperidine->Adduct + Piperidine (Nucleophile) Dibenzofulvene Dibenzofulvene Intermediate1->Dibenzofulvene β-elimination Carbamic_Acid Unstable Carbamic Acid Intermediate1->Carbamic_Acid Dibenzofulvene->Adduct Free_Amine H2N-Peptide-Resin Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 - CO2

Caption: Mechanism of Fmoc deprotection by piperidine.

SPPS_Workflow cluster_cycle SPPS Cycle (repeated for each amino acid) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, Coupling Reagent, DIPEA) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 Wash2->Deprotection Next Cycle Final_Cleavage Final Cleavage and Deprotection (TFA Cocktail) Wash2->Final_Cleavage After Final AA Start Start: Fmoc-AA-Resin Start->Deprotection Purification Purification (RP-HPLC) Final_Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: The solid-phase peptide synthesis (SPPS) cycle using Fmoc chemistry.

Conclusion

The development of Fmoc-protected amino acids represents a cornerstone in the history of chemical biology and drug discovery. Its introduction provided a milder, more versatile, and highly efficient method for the synthesis of peptides, enabling the creation of complex biomolecules that were previously inaccessible. The orthogonality of the Fmoc group with acid-labile side-chain protecting groups has made it the undisputed workhorse of modern solid-phase peptide synthesis. This guide has provided a comprehensive overview of its history, a detailed comparison with the preceding Boc methodology, and practical protocols and visual aids to assist researchers in harnessing the power of this elegant chemical tool. As the demand for synthetic peptides in research and medicine continues to grow, the legacy of Carpino and Han's discovery will undoubtedly continue to be a driving force in scientific innovation.

References

An In-depth Technical Guide on the Chemical Stability and Degradation Profile of Fmoc-D-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and potential degradation profile of N-α-(9-Fluorenylmethoxycarbonyl)-4-iodo-D-phenylalanine (Fmoc-D-Phe(4-I)-OH). Given the critical role of this amino acid derivative in peptide synthesis, particularly for the incorporation of a heavy atom for structural studies or as a handle for further chemical modification, a thorough understanding of its stability is paramount. This document outlines the anticipated degradation pathways, provides detailed experimental protocols for stability assessment, and offers a framework for presenting stability data.

Chemical Stability Profile

This compound, like other Fmoc-protected amino acids, is susceptible to degradation under various conditions encountered during storage and peptide synthesis. The primary points of lability are the Fmoc protecting group and the carbon-iodine bond on the phenyl ring.

  • Fmoc Group Stability: The 9-fluorenylmethoxycarbonyl (Fmoc) group is notoriously labile to basic conditions, which is the cornerstone of its utility in solid-phase peptide synthesis (SPPS).[1][2] It is generally stable to acidic conditions, allowing for the use of acid-labile side-chain protecting groups in an orthogonal protection strategy.[2][3][4] However, prolonged exposure to strong acids or certain nucleophiles can lead to its cleavage. The primary degradation pathway for the Fmoc group is a base-catalyzed β-elimination to yield dibenzofulvene and the free amine.[1][5] While generally stable to mild oxidizing and reducing agents, harsh conditions may affect the fluorenyl moiety.[3]

  • Carbon-Iodine Bond Stability: The carbon-iodine (C-I) bond on the phenyl ring is the most susceptible of the aryl-halogen bonds to cleavage. Aryl iodides can undergo deiodination, particularly under conditions of heat or light (photolysis). This can proceed through radical mechanisms and may be accelerated by the presence of electron-donating groups or certain solvents. During the course of peptide synthesis and subsequent handling, exposure to high temperatures or UV light should be minimized to prevent the formation of Fmoc-D-Phe-OH as a degradation impurity.

  • Storage and Handling: To ensure the integrity of this compound, it should be stored in a cool, dark, and dry environment, typically at 2-8°C.[6] Exposure to light and moisture should be minimized to prevent degradation.

Putative Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated under forced degradation conditions.

  • Hydrolytic Degradation:

    • Basic Conditions: The most significant degradation pathway under basic conditions is the cleavage of the Fmoc group to yield 4-iodo-D-phenylalanine and dibenzofulvene. Stronger basic conditions could potentially lead to further degradation, although the C-I bond is generally stable to base in the absence of catalysts.

    • Acidic Conditions: The Fmoc group is largely stable to acidic conditions. However, very strong acids and elevated temperatures could potentially lead to some degree of Fmoc group cleavage, though this is not a primary degradation route. The C-I bond is expected to be stable under these conditions.

  • Oxidative Degradation: Exposure to oxidizing agents could potentially lead to oxidation of the fluorenyl moiety of the Fmoc group or potentially the phenyl ring, although the latter is less likely under standard oxidative stress conditions used in forced degradation studies.

  • Thermal Degradation: At elevated temperatures, the primary degradation pathway is likely to be the cleavage of the C-I bond, resulting in the formation of Fmoc-D-Phe-OH. Thermal cleavage of the Fmoc group has also been reported, though typically at higher temperatures than those used for standard thermal stress testing.[7]

  • Photolytic Degradation: Exposure to UV light is expected to induce the homolytic cleavage of the C-I bond, leading to the formation of Fmoc-D-Phe-OH via a radical mechanism. This is a common degradation pathway for aryl iodides.[8][9]

A diagram illustrating these putative degradation pathways is provided below.

This compound Degradation Pathways Putative Degradation Pathways of this compound cluster_hydrolytic Hydrolytic Stress cluster_photolytic_thermal Photolytic/Thermal Stress cluster_oxidative Oxidative Stress This compound This compound 4-Iodo-D-Phenylalanine 4-Iodo-D-Phenylalanine This compound->4-Iodo-D-Phenylalanine Base (e.g., NaOH) Dibenzofulvene Dibenzofulvene This compound->Dibenzofulvene Base (e.g., NaOH) Fmoc-D-Phe-OH Fmoc-D-Phe-OH This compound->Fmoc-D-Phe-OH UV Light or Heat Oxidized Products Oxidized Products This compound->Oxidized Products Oxidizing Agent (e.g., H2O2)

Figure 1: Putative Degradation Pathways

Quantitative Data Presentation

The results of forced degradation studies should be presented in a clear and concise tabular format to facilitate comparison. The following tables provide a template for organizing such data.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ParametersDuration% Degradation of this compoundMajor Degradation Products (and % Area)
Hydrolytic (Acidic) 0.1 M HCl24 h
0.1 M HCl72 h
Hydrolytic (Basic) 0.1 M NaOH2 h
0.1 M NaOH8 h
Oxidative 3% H₂O₂24 h
3% H₂O₂72 h
Thermal 60°C in solution24 h
60°C in solution72 h
Photolytic UV light (254 nm)24 h
UV light (254 nm)72 h

Table 2: Identification of Major Degradation Products

Peak No.Retention Time (min)Proposed StructureMethod of Identification (e.g., LC-MS, co-injection)
1This compound (Parent)Reference Standard
24-Iodo-D-phenylalanine
3Fmoc-D-Phe-OH
4Oxidized Product 1

Experimental Protocols

Detailed experimental protocols are essential for reproducible stability studies. The following sections outline a comprehensive workflow for assessing the stability of this compound.

The overall workflow for the stability assessment is depicted in the diagram below.

Experimental Workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_reporting Reporting StockSolution Prepare Stock Solution of this compound Acid Acid Hydrolysis (0.1 M HCl) StockSolution->Acid Base Base Hydrolysis (0.1 M NaOH) StockSolution->Base Oxidation Oxidation (3% H2O2) StockSolution->Oxidation Thermal Thermal Stress (60°C) StockSolution->Thermal Photo Photolytic Stress (UV 254nm) StockSolution->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Quenching Quench Reaction (if necessary) Sampling->Quenching HPLC HPLC Analysis (Purity & Degradants) Quenching->HPLC LCMS LC-MS Analysis (Identification) HPLC->LCMS Data Tabulate Data LCMS->Data Report Generate Stability Report Data->Report

Figure 2: Stability Assessment Workflow
  • This compound (Reference Standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Class A volumetric flasks and pipettes

  • Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of approximately 1 mg/mL.

For each condition, a control sample (stored at 2-8°C in the dark) should be prepared and analyzed alongside the stressed samples.

  • Acidic Hydrolysis:

    • Pipette 1 mL of the stock solution into a 5 mL vial.

    • Add 1 mL of 0.1 M HCl.

    • Incubate the vial at 60°C.

    • At specified time points (e.g., 24, 72 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Pipette 1 mL of the stock solution into a 5 mL vial.

    • Add 1 mL of 0.1 M NaOH.

    • Incubate the vial at room temperature.

    • At specified time points (e.g., 2, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Pipette 1 mL of the stock solution into a 5 mL vial.

    • Add 1 mL of 3% H₂O₂.

    • Incubate the vial at room temperature, protected from light.

    • At specified time points (e.g., 24, 72 hours), withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Pipette 2 mL of the stock solution into a 5 mL vial.

    • Incubate the vial in a calibrated oven at 60°C, protected from light.

    • At specified time points (e.g., 24, 72 hours), withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Pipette 2 mL of the stock solution into a quartz vial.

    • Expose the vial to a UV light source (e.g., 254 nm) in a photostability chamber.

    • A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.

    • At specified time points (e.g., 24, 72 hours), withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

A stability-indicating HPLC method must be developed and validated to separate the parent compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 30% to 90% B over 20 minutes, followed by a 5-minute hold at 90% B, and re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

This method should be capable of resolving the parent peak from all major degradation products. Peak purity should be assessed using a photodiode array (PDA) detector. For identification of unknown peaks, fractions can be collected for analysis by mass spectrometry (LC-MS).

Conclusion

A comprehensive understanding of the chemical stability and degradation profile of this compound is essential for its effective use in research and drug development. This guide provides a framework for investigating its stability under various stress conditions. The primary degradation pathways are anticipated to be the base-catalyzed cleavage of the Fmoc group and the photolytic or thermal cleavage of the carbon-iodine bond. By following the detailed experimental protocols and data presentation formats outlined herein, researchers can generate robust and reliable stability data to ensure the quality and integrity of their work.

References

The Cornerstone of Stability: An In-depth Technical Guide to the Biological Significance of Incorporating D-Amino Acids into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The therapeutic potential of peptides is often hampered by their inherent susceptibility to proteolytic degradation, leading to short in vivo half-lives and limited bioavailability. A powerful and widely adopted strategy to overcome this limitation is the site-specific incorporation of D-amino acids, the non-natural stereoisomers of the canonical L-amino acids. This technical guide provides a comprehensive overview of the core principles, functional consequences, and practical methodologies associated with the use of D-amino acids in peptide design. By rendering peptide bonds unrecognizable to endogenous proteases, D-amino acid substitution dramatically enhances metabolic stability. This guide details the impact of this modification on proteolytic resistance, receptor binding affinity, and overall therapeutic efficacy, supported by quantitative data. Furthermore, it provides detailed experimental protocols for peptide synthesis, in vitro and in vivo stability assessment, and receptor binding analysis to equip researchers with the practical knowledge required to leverage this strategy in drug discovery and development.

Core Principles of D-Amino Acid Incorporation

All naturally occurring amino acids in proteins, with the exception of the achiral glycine, exist in the L-configuration. Consequently, proteases, the enzymes responsible for peptide degradation, have active sites that are stereospecific for L-amino acid residues. The incorporation of a D-amino acid into a peptide chain introduces a "kink" in the backbone and presents a side chain in an unnatural orientation. This stereochemical alteration makes the adjacent peptide bonds resistant to cleavage by most endogenous proteases.[1][2] This fundamental principle is the primary driver for the enhanced biological stability of D-amino acid-containing peptides (DAACPs).[3][4]

The key biological and therapeutic advantages stemming from this modification include:

  • Enhanced Proteolytic Stability: DAACPs are highly resistant to degradation by proteases in plasma, serum, and the gastrointestinal tract.[5][6]

  • Prolonged In Vivo Half-Life: Increased stability translates directly to a longer circulation time in the body, which can improve a drug's pharmacokinetic profile.[3][4]

  • Improved Bioavailability: Resistance to enzymatic breakdown can enhance the oral or systemic bioavailability of peptide therapeutics.[2]

  • Potentially Altered Receptor Affinity: While enhancing stability, the substitution can also influence the peptide's conformation and its interaction with its biological target. This can lead to maintained, increased, or sometimes decreased binding affinity and biological activity, necessitating careful design and evaluation.

Below is a diagram illustrating the fundamental logic behind incorporating D-amino acids for enhanced therapeutic potential.

D_Amino_Acid_Advantage cluster_0 Problem: L-Peptide Instability cluster_1 Solution: D-Amino Acid Incorporation L_Peptide Native L-Peptide Protease Endogenous Proteases L_Peptide->Protease Susceptible D_Peptide D-Amino Acid-Containing Peptide (DAACP) L_Peptide->D_Peptide Strategic Substitution Degradation Rapid Degradation Protease->Degradation Causes Stability Enhanced Proteolytic Stability Protease->Stability Does not degrade Short_HalfLife Short In Vivo Half-Life Degradation->Short_HalfLife Low_Efficacy Reduced Therapeutic Efficacy Short_HalfLife->Low_Efficacy D_Peptide->Protease D_Peptide->Stability Long_HalfLife Prolonged In Vivo Half-Life Stability->Long_HalfLife High_Efficacy Improved Therapeutic Efficacy Long_HalfLife->High_Efficacy

Caption: Rationale for D-amino acid incorporation in peptide therapeutics.

Quantitative Impact on Stability and Activity

The substitution of L-amino acids with their D-enantiomers has a quantifiable impact on peptide stability and biological activity. The following tables summarize comparative data from various studies, highlighting these effects.

Proteolytic Stability and In Vivo Half-Life

Incorporating D-amino acids is a proven method to extend peptide half-life from minutes to hours or even days.

Peptide/AnalogModification(s)Half-Life (t½)SystemReference
Native GLP-1All L-amino acids~2 minHuman plasma[7]
G1 (GLP-1 Analog)Aib⁸ substitution~40 hrHuman serum[7]
Native PeptideAll L-amino acidsDegraded within 1 hrTrypsin solution[5]
D-MPI All D-amino acidsRetained activity after 6 hr2 mg/ml Trypsin[5]
RDP215 (Antitumor)All L-amino acids~10% activity remaining after 8 hr10% Fetal Bovine Serum[6]
9D-RDP215 9 D-amino acid substitutions~100% activity remaining after 8 hr10% Fetal Bovine Serum[6]
GnRH-AAll L-amino acids55 ± 11 minRat plasma[8]
GnRH-A Analog (8) Conjugated to TTR ligand180 ± 12 minRat plasma[8]

Table 1: Comparative stability of L-peptides and their D-amino acid-containing or otherwise stabilized analogs.

Biological Activity and Receptor Binding

The effect on biological activity, such as antimicrobial potency (Minimum Inhibitory Concentration - MIC) or receptor binding (IC₅₀), must be empirically determined for each substitution.

PeptideTarget Organism/ReceptorMIC (µM) / IC₅₀ (µM)Reference
Polybia-MPI (L-form)E. coli16[5]
D-MPI (All D-form)E. coli8[5]
Polybia-MPI (L-form)C. albicans16[5]
D-MPI (All D-form)C. albicans8[5]
Pep05 (L-form)P. aeruginosa8[2][9]
DP06 (D-Lys/Arg)P. aeruginosa8[2][9]
MUC2 Epitope (L-form)996 Monoclonal Antibody60
MUC2 (tPTPTGTQTPt) 996 Monoclonal Antibody50-60

Table 2: Comparison of biological activity for L-peptides and their D-amino acid-substituted derivatives. Lower MIC/IC₅₀ values indicate higher potency.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of D-amino acid-containing peptides.

Synthesis of D-Amino Acid-Containing Peptides

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing peptides containing D-amino acids. The workflow is nearly identical to the synthesis of all-L-peptides, with the key difference being the use of the corresponding Fmoc-protected D-amino acid derivative.

Principle: The peptide is assembled stepwise while its C-terminus is anchored to an insoluble resin support. Excess reagents and by-products are removed by simple filtration and washing, and the cycle is repeated until the sequence is complete.[10]

Materials:

  • Fmoc-Rink Amide or Wang resin

  • Fmoc-protected L- and D-amino acids (e.g., Fmoc-D-Arg(Pbf)-OH)

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Deprotection Reagent: 20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Washing Solvents: DMF, DCM, Isopropanol

  • Detection: Kaiser test kit for monitoring free amines

Procedure:

  • Resin Preparation: Swell the resin in DMF in a reaction vessel for 30-60 minutes.[11]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin (or the N-terminal amino acid of the growing peptide chain) by treating with 20% piperidine in DMF for 5-10 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove piperidine and by-products. Perform a Kaiser test to confirm the presence of a free primary amine.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (L- or D-form, 3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, ~0.95 eq. to amino acid) in DMF. Add DIEA (2 eq. per eq. of coupling reagent) and allow to pre-activate for 1-2 minutes.[12]

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Coupling Confirmation: Perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If positive (blue beads), a second coupling (recoupling) may be necessary.

  • Cycle Repetition: Repeat steps 2-7 for each amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[12]

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and wash the pellet with ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Proteolytic Stability Assay

This assay determines the half-life of a peptide in a biologically relevant matrix like human plasma or serum.

Principle: The peptide is incubated in plasma/serum at 37°C. At various time points, aliquots are taken, and the enzymatic reaction is stopped by precipitating the plasma proteins. The concentration of the remaining intact peptide in the supernatant is quantified by RP-HPLC.[13][14]

Materials:

  • Peptide stock solution (in a suitable buffer or water)

  • Human plasma or serum (pooled, with anticoagulant like heparin or EDTA)

  • Precipitation Solution: Acetonitrile (ACN) or a 1:1 (v/v) mixture of ACN and ethanol.

  • Incubator or water bath at 37°C

  • Microcentrifuge and tubes

  • RP-HPLC system with a C18 column and UV detector (220 nm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in ACN

Procedure:

  • Incubation Setup: Pre-warm the human plasma/serum to 37°C.

  • Initiate Reaction: Spike the plasma/serum with the peptide stock solution to a final concentration of ~50-100 µg/mL. Mix gently and immediately take the t=0 time point sample.

  • Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), withdraw an aliquot (e.g., 100 µL) of the peptide-plasma mixture.

  • Protein Precipitation: Immediately add the aliquot to a microcentrifuge tube containing 2-3 volumes of ice-cold precipitation solution (e.g., 200-300 µL ACN). Vortex vigorously for 30 seconds to precipitate plasma proteins and stop enzymatic activity.[13]

  • Centrifugation: Incubate the samples on ice for 20 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Sample Analysis: Carefully transfer the supernatant to an HPLC vial. Inject a standard volume onto the RP-HPLC system.

  • Quantification: Elute the peptide using a suitable gradient of Mobile Phase B. The concentration of the intact peptide is proportional to the area of its corresponding peak in the chromatogram.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Determine the half-life (t½) by fitting the data to a first-order exponential decay curve.

In Vivo Pharmacokinetic (Half-Life) Study

This protocol provides a general framework for determining a peptide's half-life in a rodent model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Principle: The peptide is administered to a cohort of animals (typically mice or rats) via a specific route (e.g., intravenous bolus). Blood samples are collected at serial time points. The concentration of the peptide in the plasma is quantified using a sensitive analytical method like LC-MS/MS, and pharmacokinetic parameters, including half-life, are calculated.[15]

Materials:

  • Test animals (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • Peptide formulated in a sterile, biocompatible vehicle (e.g., saline)

  • Administration equipment (syringes, needles, gavage tubes)

  • Blood collection supplies (heparinized capillary tubes, microcentrifuge tubes with anticoagulant)

  • Anesthetic (if required for blood collection)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation and Dosing: Acclimate animals to the housing conditions. On the day of the study, administer the peptide formulation at a specific dose (e.g., 1 mg/kg). For half-life determination, intravenous (IV) administration via the tail vein is common as it bypasses absorption complexities.[15]

  • Serial Blood Sampling: Collect small volumes of blood (~20-30 µL for mice) at designated time points post-administration. Typical time points for a peptide might be 2, 5, 15, 30, 60, 120, and 240 minutes.[16][17] Blood can be collected via submandibular vein puncture, saphenous vein, or tail nick.

  • Plasma Preparation: Immediately transfer the blood into tubes containing an anticoagulant (e.g., K₂EDTA). Keep samples on ice. Centrifuge the blood at ~2000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Processing for Analysis: Transfer the plasma supernatant to a new, clean tube and store at -80°C until analysis. For LC-MS/MS analysis, plasma samples typically undergo protein precipitation (as in section 3.2) followed by solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.

  • LC-MS/MS Quantification: Analyze the processed samples using a validated LC-MS/MS method to determine the peptide concentration at each time point.

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time on a semi-logarithmic scale. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to fit the data to a suitable model (e.g., one- or two-compartment model) and calculate key parameters, including the terminal elimination half-life (t½), volume of distribution (Vd), and clearance (CL).

Receptor Binding Assay (Filtration Method)

This assay is used to determine the binding affinity (Ki) of a peptide for its target receptor.

Principle: A biological preparation containing the receptor (e.g., cell membranes) is incubated with a fixed concentration of a radiolabeled ligand that is known to bind the receptor. The binding reaction is performed in the presence of varying concentrations of the unlabeled test peptide (the "competitor"). The reaction is terminated by rapid filtration, which separates the receptor-bound radioligand from the free radioligand. The amount of radioactivity trapped on the filter is measured, and the data are used to calculate the IC₅₀ (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand), from which the affinity constant (Ki) can be derived.[1]

Materials:

  • Cell membrane preparation expressing the receptor of interest

  • Radioligand (e.g., ³H- or ¹²⁵I-labeled) specific for the receptor

  • Unlabeled test peptide (D-amino acid-containing peptide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Non-specific binding control: a high concentration of an unlabeled ligand known to bind the receptor

  • Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethylenimine (PEI) to reduce non-specific binding to the filter.

  • Filtration apparatus (cell harvester or vacuum manifold)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: Set up assay tubes or a 96-well plate. For each concentration of the test peptide, prepare tubes for:

    • Total Binding: Membrane prep + radioligand + assay buffer.

    • Competitor Binding: Membrane prep + radioligand + unlabeled test peptide (at various concentrations).

    • Non-Specific Binding (NSB): Membrane prep + radioligand + a saturating concentration of a known unlabeled ligand.

  • Incubation: Add the components to the tubes/wells in the following order: assay buffer, membrane preparation, test peptide/NSB control, and finally the radioligand. Incubate at a defined temperature (e.g., 25-37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[1]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester.

  • Washing: Immediately wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Transfer the filter discs to scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculate specific binding at each concentration by subtracting the average CPM of the NSB wells from the competitor binding CPM.

    • IC₅₀ Determination: Plot the percentage of specific binding against the log concentration of the test peptide. Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

    • Ki Calculation: Calculate the equilibrium dissociation constant (Ki) for the test peptide using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Visualizing Workflows and Pathways

The following diagrams, created using DOT language, illustrate key workflows and concepts related to the development and action of D-amino acid-containing peptides.

General Experimental Workflow

This diagram outlines the typical research and development path for a novel D-amino acid-containing peptide therapeutic.

Experimental_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Design Peptide Design (D-AA Substitution) Synthesis Solid-Phase Peptide Synthesis (SPPS) Design->Synthesis Purify RP-HPLC Purification & MS Verification Synthesis->Purify Binding Receptor Binding Assay (Determine Ki) Purify->Binding Stability Plasma Stability Assay (Determine t½) Purify->Stability Activity Functional Assay (Determine EC50/IC50) Binding->Activity PK Pharmacokinetic Study (Determine in vivo t½) Activity->PK Stability->PK Efficacy Efficacy Study (Animal Model of Disease) PK->Efficacy

Caption: R&D workflow for a D-amino acid-containing peptide therapeutic.
Simplified GPCR Signaling Pathway

This diagram illustrates the mechanism of action for a peptide agonist, such as a stabilized GLP-1 analog, binding to a G-protein coupled receptor (GPCR).

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR (e.g., GLP-1R) G_Protein G-Protein GPCR->G_Protein Activates Peptide DAACP Agonist (e.g., D-GLP1) Peptide->GPCR Binds Effector Effector (Adenylyl Cyclase) G_Protein->Effector Activates cAMP cAMP Effector->cAMP Produces Response Cellular Response cAMP->Response Triggers

Caption: Simplified signaling cascade initiated by a DAACP agonist at a GPCR.

Conclusion and Future Outlook

The incorporation of D-amino acids is a cornerstone strategy in modern peptide drug design, offering a robust and predictable method to overcome the primary obstacle of proteolytic instability. As demonstrated by quantitative data and successful therapeutics like Octreotide, this modification can dramatically improve a peptide's pharmacokinetic profile and therapeutic potential. The detailed protocols provided in this guide serve as a practical resource for researchers aiming to synthesize and evaluate novel D-amino acid-containing peptides. Future advancements will likely focus on combining D-amino acid substitution with other stability-enhancing strategies, such as cyclization and lipidation, and on developing more sophisticated computational models to predict the precise structural and functional consequences of these modifications, further accelerating the development of next-generation peptide therapeutics.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Fmoc-D-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, such as receptor affinity, enzymatic stability, and pharmacokinetic profiles. Fmoc-D-Phe(4-I)-OH is a key building block for introducing an iodinated D-phenylalanine residue. The iodine atom can serve as a heavy atom for crystallographic studies, a site for radiolabeling, or a handle for further chemical modification. This document provides a detailed protocol for the solid-phase synthesis of peptides containing this compound using standard Fmoc/tBu chemistry.

Materials and Reagents

Successful solid-phase peptide synthesis requires high-quality reagents and solvents. The following table summarizes the necessary materials.

Category Reagent Grade Purpose
Resin Rink Amide Resin (or Wang Resin)100-200 mesh, ~0.5 mmol/g loadingSolid support for peptide assembly
Amino Acids Fmoc-protected amino acidsPeptide synthesis gradeBuilding blocks for the peptide chain
This compound≥ 99% (HPLC)Specific unnatural amino acid
Solvents N,N-Dimethylformamide (DMF)Peptide synthesis gradeMain solvent for washing and reactions
Dichloromethane (DCM)AnhydrousSolvent for washing and resin swelling
Diethyl etherAnhydrous, coldPeptide precipitation
Deprotection Piperidine (B6355638)Reagent gradeRemoval of the Fmoc protecting group
Coupling HBTU (or HCTU, HATU)Peptide synthesis gradeActivating agent for carboxyl groups
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis gradeBase for activation and coupling
Cleavage Trifluoroacetic acid (TFA)Reagent gradeCleavage of the peptide from the resin
Triisopropylsilane (TIS)Reagent gradeScavenger to prevent side reactions
Deionized WaterHigh purityScavenger in the cleavage cocktail
Monitoring Ninhydrin (Kaiser) Test Kit-To monitor coupling reaction completion

Experimental Protocols

The following protocols outline the key steps for the manual solid-phase synthesis of a peptide containing D-Phe(4-I). These steps are performed in a reaction vessel equipped with a filter for easy draining of solvents and reagents.

Resin Preparation and Swelling

Proper swelling of the resin is crucial for efficient synthesis.

Step Procedure Duration
1Place the desired amount of resin (e.g., 0.1 mmol scale) in the reaction vessel.-
2Add DMF to the resin and agitate gently.30 minutes
3Drain the DMF.-
4Wash the resin with DMF (3 x volume of resin).3 x 1 minute
Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.

Step Procedure Duration
1Add 20% piperidine in DMF to the resin.5 minutes
2Drain the solution.-
3Add a fresh solution of 20% piperidine in DMF.15 minutes
4Drain the solution and wash the resin thoroughly with DMF (5-7 times).[1]5-7 x 1 minute
Coupling of this compound

This protocol describes the incorporation of the iodinated phenylalanine derivative. The same procedure applies to other standard Fmoc-amino acids.

Step Procedure Reagent Equivalents (relative to resin loading) Duration
1In a separate vial, dissolve this compound and HBTU in DMF.3 eq. This compound, 2.9 eq. HBTU-
2Add DIPEA to the activation mixture and vortex briefly.6 eq. DIPEA2 minutes (pre-activation)
3Add the activated amino acid solution to the deprotected resin.-2 hours
4Agitate the reaction mixture at room temperature.-2 hours
5Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).-5-10 minutes
6Perform a Kaiser test to confirm the absence of free primary amines (negative result). If positive, repeat the coupling step.--
Final Cleavage and Deprotection

This step cleaves the completed peptide from the solid support and removes the side-chain protecting groups.

Step Procedure Duration
1After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.~30 minutes
2Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water. (Caution: Work in a fume hood) -
3Add the cleavage cocktail to the dried resin.2-3 hours
4Agitate the mixture at room temperature.2-3 hours
5Filter the resin and collect the filtrate containing the peptide.-
6Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.30 minutes (on ice)
7Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.-
8Dry the crude peptide pellet under vacuum.Overnight

SPPS Workflow Diagram

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.

SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Coupling Positive (Recouple) Repeat Repeat for Next Amino Acid KaiserTest->Repeat Negative Repeat->Deprotection FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Last Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) FinalDeprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation End End: Crude Peptide Precipitation->End

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Logical Relationship of SPPS Steps

This diagram outlines the logical progression from starting materials to the final product.

Logical_Flow Resin Solid Support (e.g., Rink Amide Resin) SynthesisCycle SPPS Cycle 1. Fmoc Deprotection 2. Coupling 3. Washing Resin->SynthesisCycle FmocAA Fmoc-Protected Amino Acids (including this compound) FmocAA->SynthesisCycle Reagents Coupling & Deprotection Reagents (Piperidine, HBTU, DIPEA, TFA) Reagents->SynthesisCycle Cleavage Cleavage from Resin & Side-Chain Deprotection Reagents->Cleavage PeptideResin Protected Peptide-Resin SynthesisCycle->PeptideResin n cycles PeptideResin->Cleavage CrudePeptide Crude Peptide Cleavage->CrudePeptide Purification Purification (e.g., RP-HPLC) CrudePeptide->Purification FinalPeptide Pure Peptide Product Purification->FinalPeptide

Caption: Logical progression of solid-phase peptide synthesis.

Troubleshooting and Considerations

  • Incomplete Coupling: If the Kaiser test is positive after the initial coupling, a second coupling (double coupling) is recommended. For sterically hindered amino acids, longer coupling times or more potent activating agents like HATU may be necessary.

  • Side Reactions: The use of scavengers like TIS in the cleavage cocktail is critical to prevent the alkylation of sensitive residues such as tryptophan and methionine by carbocations generated during deprotection.

  • Purity of this compound: Ensure the use of high-purity this compound to avoid the incorporation of deletion or modified sequences.

  • Cleavage Conditions: The duration of TFA cleavage may need to be optimized depending on the peptide sequence and the side-chain protecting groups used. For peptides containing multiple arginine residues, longer cleavage times may be required.

References

Application Notes and Protocols for the Use of Fmoc-D-Phe(4-I)-OH in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective utilization of Fmoc-D-Phe(4-I)-OH in automated solid-phase peptide synthesis (SPPS). The incorporation of this iodinated, non-canonical amino acid is a valuable strategy for developing peptide-based therapeutics, diagnostic agents, and research tools. The iodine moiety can serve as a heavy atom for crystallographic phasing, a site for radiolabeling, or a component for enhancing biological activity through halogen bonding.

Introduction to this compound in Peptide Synthesis

This compound is a derivative of the amino acid D-phenylalanine, featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine and an iodine atom at the para position of the phenyl ring. The Fmoc group provides a base-labile protecting strategy suitable for standard automated SPPS workflows.[1][2] The presence of the bulky and hydrophobic iodinated phenyl group can present challenges in terms of solubility and reaction kinetics, necessitating optimized protocols for efficient incorporation into a growing peptide chain.[3]

Reagent Preparation and Handling

Proper preparation and handling of this compound and associated reagents are critical for successful synthesis.

Table 1: Solubility of this compound in Common SPPS Solvents

SolventConcentration (M)SolubilityNotes
N,N-Dimethylformamide (DMF)0.2 - 0.5GoodStandard solvent for SPPS. Ensure high purity to avoid amine contaminants that can cause premature Fmoc deprotection.[4]
N-Methyl-2-pyrrolidone (NMP)0.2 - 0.5ExcellentOffers enhanced solvating properties, which can be beneficial for bulky amino acids and during difficult couplings.[4]
Dichloromethane (DCM)< 0.1PoorGenerally not recommended as the primary solvent for dissolving Fmoc-amino acids in automated synthesizers.

Protocol 1: Preparation of this compound Solution

  • Select Solvent: Choose high-purity DMF or NMP. For sequences prone to aggregation, NMP is often the preferred choice.[4]

  • Weighing: Accurately weigh the required amount of this compound in a clean, dry vial.

  • Dissolution: Add the appropriate volume of solvent to achieve the desired concentration (typically 0.2 M to 0.5 M for automated synthesizers).

  • Mixing: Gently vortex or sonicate the vial until the amino acid is completely dissolved. Visually inspect for any undissolved particles.

  • Storage: If not for immediate use, store the solution at 2-8°C and use within 24-48 hours to minimize potential degradation. For longer-term storage, it is advisable to store the solid amino acid and prepare fresh solutions as needed.

Automated Peptide Synthesis Protocol

This protocol outlines a general procedure for incorporating this compound using a standard automated peptide synthesizer. Optimization may be required based on the specific peptide sequence and synthesizer model.

Resin Swelling and Deprotection

experimental_workflow_resin_prep start Start: Dry Resin swell Swell Resin in DMF or NMP (30-60 min) start->swell wash1 Wash with DMF (3x) swell->wash1 deprotect Fmoc Deprotection: 20% Piperidine (B6355638) in DMF (1 x 3 min, 1 x 10 min) wash1->deprotect wash2 Wash with DMF (5x) deprotect->wash2 end Ready for Coupling wash2->end

Caption: Resin Swelling and Initial Deprotection Workflow.

Protocol 2: Resin Preparation and Initial Deprotection

  • Place the desired amount of resin (e.g., Rink Amide, Wang) in the reaction vessel.

  • Swell the resin in DMF or NMP for 30-60 minutes.

  • Wash the resin with DMF (3 cycles).

  • Perform the initial Fmoc deprotection using a solution of 20% piperidine in DMF. A two-stage deprotection (e.g., 3 minutes followed by 10 minutes) is recommended to ensure complete removal of the Fmoc group.

  • Thoroughly wash the resin with DMF (at least 5 cycles) to remove residual piperidine.

Coupling of this compound

Due to the steric bulk of the iodophenyl group, optimized coupling conditions are essential to achieve high efficiency.

experimental_workflow_coupling start Start: Deprotected Resin preactivate Pre-activation: This compound + Coupling Reagents start->preactivate couple Couple to Resin (60-120 min) preactivate->couple monitor Monitor Coupling (e.g., Kaiser Test) couple->monitor decision Coupling Complete? monitor->decision wash Wash with DMF (3x) next_cycle Proceed to Next Cycle wash->next_cycle decision->wash Yes recouple Recouple (if necessary) decision->recouple No recouple->couple

Caption: Coupling Workflow for this compound.

Protocol 3: Automated Coupling Cycle

  • Pre-activation: In a separate vial, pre-activate this compound (3-5 equivalents relative to resin loading) with a suitable coupling reagent and base.

  • Coupling: Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin. Allow the coupling reaction to proceed for 60-120 minutes. Longer coupling times may be necessary compared to standard amino acids.

  • Monitoring: It is highly recommended to perform a qualitative test (e.g., Kaiser test) to monitor the completeness of the coupling reaction.[5] A negative Kaiser test (yellow beads) indicates a complete reaction.

  • Recoupling (if necessary): If the Kaiser test is positive (blue beads), a second coupling (recoupling) should be performed to maximize the yield.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 cycles).

Table 2: Recommended Coupling Reagents and Conditions

Coupling ReagentBase (equivalents)Pre-activation Time (min)Coupling Time (min)Notes
HBTU/HOBtDIPEA (2)2-560-90A standard and effective combination for most couplings.
HATU/HOAtDIPEA (2)2-545-75Generally more efficient for sterically hindered amino acids.[6]
DIC/OxymaPureN/A5-1090-120Known to suppress racemization and can be beneficial for sensitive residues.[7]
Fmoc Deprotection

The deprotection of the Fmoc group from the newly incorporated this compound follows the standard procedure.

Protocol 4: Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the reaction vessel.

  • Allow the deprotection reaction to proceed for a total of 10-15 minutes (e.g., 1 x 3 min and 1 x 10 min).

  • Wash the resin extensively with DMF (at least 5 cycles) to remove the dibenzofulvene-piperidine adduct and excess piperidine.

Quantitative Analysis of Deprotection: Automated synthesizers equipped with a UV detector can monitor the release of the dibenzofulvene-piperidine adduct (absorbance at ~301 nm).[4][8] This allows for real-time monitoring of the deprotection reaction and ensures its completion.

Table 3: Estimated Deprotection Times and Efficiency

Deprotection ReagentTime (min)Estimated EfficiencyMonitoring
20% Piperidine in DMF2 x 5>99%UV monitoring at 301 nm
20% Piperidine in NMP2 x 5>99%UV monitoring at 301 nm

Note: Efficiency should be confirmed for each specific sequence.

Cleavage and Final Deprotection

After the peptide sequence is fully assembled, the peptide must be cleaved from the resin, and the side-chain protecting groups removed. The C-I bond is generally stable to the standard TFA cleavage conditions.

signaling_pathway start Start: Dry Peptide-Resin wash Wash Resin with DCM start->wash cleavage Treat with TFA Cleavage Cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) (2-3 hours) wash->cleavage filter Filter and Collect Filtrate cleavage->filter precipitate Precipitate Peptide in Cold Ether filter->precipitate centrifuge Centrifuge and Decant Ether precipitate->centrifuge dry Dry Crude Peptide centrifuge->dry end Crude Peptide Ready for Purification dry->end

References

Application Notes and Protocols: Fmoc-D-Phe(4-I)-OH in Radiolabeling Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Phe(4-I)-OH is a pivotal building block in modern peptide chemistry, enabling the site-specific incorporation of a stable iodine atom into peptide sequences during solid-phase peptide synthesis (SPPS). This feature is instrumental for the development of radiolabeled peptides for a variety of applications in diagnostics, therapeutics, and biomedical research. The presence of the 4-iodo-D-phenylalanine residue allows for the introduction of radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I), transforming the peptide into a targeted radiopharmaceutical for imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as for targeted radiotherapy.

These application notes provide an overview of the utility of this compound, detailed experimental protocols for peptide synthesis and radiolabeling, and a summary of relevant quantitative data.

Key Applications

Peptides synthesized with this compound are primarily used as precursors for radiopharmaceuticals with applications in:

  • Oncology: Targeting overexpressed receptors or transporters on cancer cells for imaging and therapy. For instance, radioiodinated phenylalanine derivatives can target the L-type amino acid transporter 1 (LAT1), which is upregulated in various cancers, including breast cancer and glioma.[1][2]

  • Receptor Binding Studies: Radiolabeled peptides serve as probes to study ligand-receptor interactions, determine receptor density, and elucidate signaling pathways.

  • Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drug candidates.

Data Presentation

Table 1: Radiochemical Yield of Radioiodinated 4-Iodophenylalanine
MethodPrecursorRadioisotopeRadiochemical Yield (%)Reference
Single-Step Iododestannylation(S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate¹²⁵I94.8 ± 3.4[1][3][4]
Single-Step Iododestannylation(S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate¹³¹I90.0 ± 3.8[1]
Two-Step Iododestannylation (Step 1: Radioiodination)(S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate¹²⁵I91.6 ± 2.7[1][4]
Two-Step Iododestannylation (Step 2: Deprotection)[¹²⁵I]-(S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-iodophenyl)propanoate¹²⁵I83.7 ± 1.7[1][4]
N-bromosuccinimide (NBS)-mediated methodSARS-CoV-2 Receptor Binding Domain (RBD)¹²⁴I83.9 ± 4.6
Table 2: In Vitro Uptake and Inhibition of [¹²⁵I]4-Iodo-L-phenylalanine in MCF-7 Breast Cancer Cells
TracerUnlabeled CompetitorCompetitor Concentration (mM)% Inhibition of UptakeIC₅₀ (mM)Reference
[¹²⁵I]I-PheL-phenylalanine1~691.3[1][4]
[¹²⁵I]I-Phe4-Iodo-L-phenylalanine1~531.0[1][4]
[¹⁴C]PheL-phenylalanine--1.45[1][4]
[¹⁴C]Phe4-Iodo-L-phenylalanine--2.50[1][4]

Data represents uptake after 60 minutes of incubation. The uptake of [¹²⁵I]I-Phe was up to 49.0 ± 0.7% of the input dose, while the uptake of [¹⁴C]phenylalanine was 55.9 ± 0.5% under the same conditions.[1][4]

Table 3: In Vitro Stability of Radioiodinated Peptides
Radiolabeled PeptideMatrixIncubation TimeIntact Peptide (%)Reference
¹²⁴I-RBDSaline120 h>99
¹²⁴I-RBD5% Human Serum Albumin120 h>99
[I]SIB-VIP116Human Serum1 h98.2
[I]SIB-VIP116Human Serum72 h96.0

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing D-Phe(4-I)

This protocol outlines the manual Fmoc-based SPPS for incorporating this compound into a peptide sequence.

Materials:

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids, including this compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Diethyl ether (cold)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in the SPPS reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 20 minutes at room temperature.

    • Drain the solution and wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Incorporation of this compound: Follow the same coupling procedure as in step 3, using this compound as the amino acid to be coupled.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: Radioiodination of a 4-Iodophenylalanine-Containing Peptide via Isotopic Exchange (Chloramine-T Method)

This protocol is adapted for the radioiodination of a peptide containing a stable 4-iodophenylalanine residue through an isotopic exchange reaction.

Materials:

  • Peptide containing 4-iodo-D-phenylalanine (1 mg/mL in a suitable buffer)

  • Radioactive iodide solution (e.g., Na[¹²⁵I] in 0.1 M NaOH)

  • Phosphate (B84403) buffer (0.5 M, pH 7.5)

  • Chloramine-T solution (1 mg/mL in water, freshly prepared)

  • Sodium metabisulfite (B1197395) solution (2 mg/mL in water, freshly prepared)

  • Purification system (e.g., Sep-Pak C18 cartridge or RP-HPLC)

Procedure:

  • Reaction Setup: In a shielded fume hood, combine the following in a microcentrifuge tube:

    • 50 µL of phosphate buffer (0.5 M, pH 7.5)

    • 10 µL of the peptide solution (10 µg)

    • 1-5 µL of Na[¹²⁵I] solution (e.g., 1 mCi)

  • Initiation of Reaction:

    • Add 10 µL of the freshly prepared Chloramine-T solution.

    • Gently mix the contents and let the reaction proceed for 60-120 seconds at room temperature. The reaction time may need optimization.

  • Quenching the Reaction:

    • Add 20 µL of the sodium metabisulfite solution to stop the reaction.

  • Purification:

    • Purify the reaction mixture immediately to separate the radiolabeled peptide from unreacted radioiodide and other reactants. This is typically achieved using a Sep-Pak C18 cartridge followed by RP-HPLC.

    • Sep-Pak Purification:

      • Activate the Sep-Pak C18 cartridge with ethanol (B145695) and then equilibrate with water.

      • Load the reaction mixture onto the cartridge.

      • Wash with water to remove unreacted iodide.

      • Elute the radiolabeled peptide with an ethanol/water or acetonitrile (B52724)/water mixture.

    • RP-HPLC Purification:

      • Inject the partially purified peptide onto a C18 column.

      • Elute with a gradient of acetonitrile in water (both containing 0.1% TFA).

      • Monitor the elution with a UV detector and a radioactivity detector to collect the fraction corresponding to the radiolabeled peptide.

  • Quality Control:

    • Determine the radiochemical purity of the final product using analytical RP-HPLC with radioactivity detection.

    • Calculate the radiochemical yield and specific activity.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_radiolabeling Radiolabeling resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling Amino Acid Coupling deprotection1->coupling incorporation Incorporate this compound coupling->incorporation elongation Chain Elongation incorporation->elongation deprotection2 Final Deprotection elongation->deprotection2 cleavage Cleavage & Purification deprotection2->cleavage peptide Iodinated Peptide Precursor cleavage->peptide mixing Mix Peptide, Radioiodide, & Buffer peptide->mixing oxidation Add Chloramine-T (Oxidation) mixing->oxidation quenching Add Sodium Metabisulfite (Quenching) oxidation->quenching purification Purification (HPLC) quenching->purification final_product Radiolabeled Peptide purification->final_product

Caption: Experimental workflow for peptide synthesis and radiolabeling.

lat1_mtorc1_pathway cluster_membrane Plasma Membrane lat1 LAT1 Transporter intracellular_aa Intracellular Amino Acids lat1->intracellular_aa extracellular_aa Extracellular Amino Acids (e.g., Radiolabeled Phe) extracellular_aa->lat1 Uptake mTORC1 mTORC1 intracellular_aa->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Phosphorylation protein_synthesis Protein Synthesis & Cell Growth p70S6K->protein_synthesis Stimulation

Caption: LAT1-mediated amino acid uptake and mTORC1 signaling.

gpcr_pathway cluster_membrane Plasma Membrane gpcr GPCR g_protein G-Protein (α, β, γ) gpcr->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production peptide_ligand Radiolabeled Peptide Ligand peptide_ligand->gpcr Binding cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: General GPCR signaling pathway for a peptide ligand.

References

Incorporating Fmoc-D-Phe(4-I)-OH for protein-protein interaction studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Protein-Protein Interaction Studies

Topic: Incorporating Fmoc-D-Phe(4-I)-OH and Photo-Reactive Amino Acids for Protein-Protein Interaction Studies

Audience: Researchers, scientists, and drug development professionals.

Application Note I: Understanding the Role of this compound in Structural Biology

This compound, or N-α-Fmoc-4-iodo-D-phenylalanine, is a valuable synthetic amino acid derivative used in Solid-Phase Peptide Synthesis (SPPS).[1][2] Its primary application in protein-protein interaction (PPI) studies is not as a photo-crosslinker, but as a heavy-atom probe for high-resolution structural determination. The iodine atom on the phenyl ring is electron-rich and provides a strong anomalous signal in X-ray crystallography experiments.[3] By site-specifically incorporating 4-iodophenylalanine into a peptide or protein, researchers can facilitate phase determination, a critical step in solving the three-dimensional structure of the molecule or its complex with a binding partner.[3] While not a photo-crosslinker, the structural insights gained from its use are fundamental to understanding the specific residues involved at a protein-protein interface.

Application Note II: Photo-Crosslinking for Covalent Capture of Protein-Protein Interactions

To covalently trap and identify interacting protein partners, especially transient or weak interactions, researchers employ genetically encoded or synthetically incorporated photo-crosslinking amino acids.[4][5] Unlike 4-iodophenylalanine, these unnatural amino acids contain moieties that become highly reactive upon exposure to UV light, forming covalent bonds with nearby molecules.[5] The two most common photo-reactive amino acids used for this purpose are p-azido-L-phenylalanine (pAzF) and p-benzoyl-L-phenylalanine (pBpa) .[4][6]

  • p-Azido-L-phenylalanine (pAzF): Upon UV irradiation (typically ~365 nm), the azido (B1232118) group loses N₂ to form a highly reactive nitrene intermediate. This nitrene can insert into C-H, N-H, or O-H bonds in proximity, creating a stable covalent crosslink.[4][7]

  • p-Benzoyl-L-phenylalanine (pBpa): Activation with UV light (~365 nm) excites the benzophenone (B1666685) moiety to a triplet diradical state.[8][9] This species can abstract a hydrogen atom from a nearby amino acid residue, leading to the formation of a covalent carbon-carbon bond.[9]

By incorporating pAzF or pBpa into a peptide "bait," researchers can irradiate a sample containing the peptide and its potential "prey" protein. If an interaction occurs, the photo-activated amino acid will covalently link the two molecules, allowing for subsequent purification and identification of the binding partner and the specific site of interaction via mass spectrometry.[1][10]

Data Presentation

Table 1: Comparison of Unnatural Amino Acids for Protein-Protein Interaction Studies

FeatureThis compoundFmoc-L-p-azidophenylalanine-OH (pAzF)Fmoc-L-p-benzoylphenylalanine-OH (pBpa)
Primary Application Heavy-atom phasing (X-ray crystallography)Photo-crosslinkingPhoto-crosslinking
Functional Group Iodo (-I)Azido (-N₃)Benzophenone
Activation Method Not applicable (used for its atomic properties)UV Light (~365 nm)UV Light (~350-365 nm)
Reactive Intermediate NoneNitreneTriplet Diradical
Crosslinking Mechanism NoneInsertion into C-H, N-H, O-H bondsH-abstraction from C-H bonds
Key Advantage Facilitates protein structure determination.[3]Highly reactive, short-lived intermediate.More stable, can be re-excited if no reaction occurs.[9]

Table 2: Typical Experimental Parameters

ParameterSolid-Phase Peptide Synthesis (SPPS)Photo-Crosslinking
Resin Rink Amide or 2-Chlorotrityl Chloride-
Chemistry Fmoc/tBu-
Coupling Reagents HBTU/HOBt/DIEA or HATU/HOAt/DIEA-
Fmoc Deprotection 20% Piperidine (B6355638) in DMF-
UV Wavelength Not Applicable365 nm
Irradiation Time Not Applicable5 - 60 minutes
Temperature Room Temperature4°C to Room Temperature
Controls -Non-irradiated sample; sample without peptide probe

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Modified Peptide

This protocol describes the manual synthesis of a peptide incorporating an unnatural amino acid (e.g., this compound, Fmoc-L-pAzF-OH, or Fmoc-L-pBpa-OH) using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (standard and unnatural)

  • Coupling solution: 0.5 M HATU, 0.5 M HOAt in DMF

  • Activator solution: 2 M DIEA in NMP

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Solvents: DMF, DCM, NMP of peptide synthesis grade

  • Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell 100 mg of Fmoc-Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Drain the DMF, add 2 mL of 20% piperidine/DMF, and agitate for 5 minutes. Drain and repeat with a fresh 2 mL of the solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling: a. In a separate tube, dissolve the Fmoc-amino acid (4 equivalents to the resin loading) in DMF. b. Add the coupling solution (4 eq.) and activator solution (8 eq.). Mix for 1 minute to pre-activate. c. Add the activated amino acid mixture to the deprotected resin. Agitate for 1-2 hours. For bulky unnatural amino acids, a double coupling (repeating the step) may be required. d. Monitor coupling completion with a Kaiser test. e. Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry thoroughly. Add 2 mL of the cleavage cocktail and incubate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage solution into a centrifuge tube of cold diethyl ether. A white precipitate should form. Centrifuge at 4000 x g for 10 minutes, decant the ether, and repeat the ether wash twice.

  • Purification: Dry the crude peptide pellet. Dissolve it in a suitable solvent (e.g., 50% acetonitrile (B52724)/water) and purify by reverse-phase HPLC. Confirm the mass of the pure peptide by mass spectrometry.

Protocol 2: Photo-Crosslinking of Peptide Probe to Target Protein

Materials:

  • Purified peptide probe containing pAzF or pBpa (10 mM stock in DMSO)

  • Purified target protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4)

  • UV crosslinker instrument with 365 nm bulbs (e.g., Stratalinker)

  • Control peptide (e.g., same sequence with natural Phe)

Procedure:

  • Binding Reaction: In a microcentrifuge tube or a well of a 96-well plate, mix the target protein (e.g., 1-10 µM final concentration) and the photo-reactive peptide probe (e.g., 10-100 µM final concentration).

  • Control Setup: Prepare control reactions:

    • No UV control: Same as the main reaction, but kept in the dark.

    • No Probe control: Target protein only, subjected to UV.

    • Competition control: Pre-incubate the target protein with an excess of non-crosslinking competitor ligand before adding the photo-reactive probe.

  • Incubation: Incubate the reaction mixtures for 30 minutes at 4°C or room temperature to allow for binding.

  • UV Irradiation: Place the samples on ice in the UV crosslinker. Irradiate with 365 nm UV light for 15-45 minutes. The optimal time should be determined empirically.[4][11]

  • Analysis: Immediately after irradiation, add SDS-PAGE loading buffer to quench the reaction and prepare for analysis.

Protocol 3: Analysis of Crosslinked Products by SDS-PAGE

Procedure:

  • Gel Electrophoresis: Load the samples from Protocol 2 onto an SDS-PAGE gel of an appropriate acrylamide (B121943) percentage to resolve the target protein and the higher molecular weight crosslinked complex.

  • Visualization:

    • Coomassie Staining: Stain the gel with Coomassie Brilliant Blue to visualize all proteins. Look for the appearance of a new, higher molecular weight band corresponding to the peptide-protein conjugate in the UV-treated lane. This band should be absent or significantly fainter in the control lanes.

    • Western Blotting: If an antibody against the target protein is available, transfer the proteins to a PVDF membrane and perform a Western blot. The primary antibody should detect both the unbound target protein and the up-shifted crosslinked complex.

Protocol 4: Identification of Crosslinking Sites by Mass Spectrometry

Procedure:

  • Sample Preparation: Run the crosslinking reaction on a larger scale and separate the products by SDS-PAGE. Excise the band corresponding to the covalent complex.

  • In-Gel Digestion: Destain the gel slice, reduce the proteins with DTT, alkylate with iodoacetamide, and digest overnight with a protease (e.g., trypsin or chymotrypsin).

  • Peptide Extraction: Extract the peptides from the gel piece using acetonitrile and formic acid solutions.

  • LC-MS/MS Analysis: Analyze the extracted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). The instrument should be programmed to perform data-dependent acquisition.

  • Data Analysis: Use specialized software (e.g., pLink, MaxQuant) to search the MS/MS data against a database containing the sequences of the target protein and the peptide probe. The software will identify "crosslinked peptides"—a single spectrum containing fragment ions from both the bait peptide and a peptide from the target protein, covalently linked with the mass of the photo-reactive amino acid remnant. This analysis pinpoints the exact site of interaction.[1][12]

Visualizations

spss_workflow cluster_prep Preparation cluster_cycle Synthesis Cycle (Repeat n times) cluster_final Final Steps resin Fmoc-Rink Amide Resin swell Swell Resin in DMF resin->swell deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF/DCM) deprotect->wash1 Next Amino Acid couple 2. Couple Amino Acid (HATU/DIEA) wash1->couple Next Amino Acid wash2 Wash (DMF/DCM) couple->wash2 Next Amino Acid wash2->deprotect Next Amino Acid cleave Cleave from Resin (95% TFA Cocktail) wash2->cleave precipitate Precipitate in Ether cleave->precipitate purify Purify by HPLC precipitate->purify analyze Analyze by MS purify->analyze

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

photocrosslinking_pathway cluster_ppi Cellular Environment or In Vitro System cluster_activation Experimental Activation cluster_analysis Analysis probe Peptide Probe (with pBpa) complex Non-covalent Binding Complex probe->complex Binding target Target Protein target->complex uv UV Light (365 nm) covalent_complex Covalent Crosslinked Complex complex->covalent_complex uv->covalent_complex Photo-Activation sds_page SDS-PAGE / Western Blot covalent_complex->sds_page mass_spec Mass Spectrometry (LC-MS/MS) sds_page->mass_spec id Interaction Site ID mass_spec->id

Caption: Photo-crosslinking workflow to identify PPIs.

logic_diagram cluster_Iodo Heavy Atom Probes cluster_Photo Photo-Crosslinkers main Incorporating Unnatural Phenylalanines into Peptides iodo This compound main->iodo photo Fmoc-L-pAzF-OH Fmoc-L-pBpa-OH main->photo app1 Application: X-Ray Crystallography iodo->app1 goal1 Goal: High-Resolution 3D Structure app1->goal1 app2 Application: Photoaffinity Labeling photo->app2 goal2 Goal: Identify Binding Partners & Interaction Sites app2->goal2

Caption: Applications of Iodinated vs. Photo-Reactive Phe.

References

Application Notes and Protocols for Fmoc-D-Phe(4-I)-OH in Peptide-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Phe(4-I)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-4-iodo-D-phenylalanine, is a pivotal unnatural amino acid derivative for the development of advanced peptide-based therapeutics.[1] Its unique structure, featuring an iodine atom on the phenyl ring and a D-configuration of the alpha-carbon, offers distinct advantages in drug design. The incorporation of this building block into peptide sequences can significantly enhance proteolytic stability, modulate receptor binding affinity, and introduce a site for radiolabeling or further chemical modification.[1][2] These application notes provide a comprehensive overview of the utility of this compound, complete with detailed protocols for its incorporation and the subsequent analysis of the resulting peptides.

The presence of the D-amino acid configuration inherently confers resistance to enzymatic degradation by proteases, which primarily recognize L-amino acids.[3] This increased stability translates to a longer in vivo half-life, a critical attribute for therapeutic peptides. The iodine moiety serves as a versatile handle for various applications. It can be used for radioiodination with isotopes like ¹²³I, ¹²⁴I, and ¹³¹I, enabling the development of peptides for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging, as well as for targeted radionuclide therapy.[4][5] Furthermore, the iodine atom can be exploited for cross-coupling reactions, allowing for the introduction of diverse functionalities to fine-tune the pharmacological properties of the peptide.

Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

PropertyValueReference
Molecular Formula C₂₄H₂₀INO₄--INVALID-LINK--
Molecular Weight 513.32 g/mol --INVALID-LINK--
Appearance White to off-white solid
Solubility Soluble in DMF and other polar aprotic solvents
Storage Conditions 2-8 °C, protected from light and moisture

Applications in Peptide-Based Therapeutics

The incorporation of this compound into peptides opens up a wide range of therapeutic and diagnostic applications.

Enhanced Proteolytic Stability

Peptides composed of natural L-amino acids are often rapidly degraded by proteases in the body, limiting their therapeutic efficacy. The substitution of an L-amino acid with its D-enantiomer, such as D-Phe(4-I), sterically hinders the recognition and cleavage by proteases, thereby extending the peptide's half-life in circulation.[3]

Receptor Binding and Pharmacological Modulation

The introduction of the bulky and lipophilic iodophenyl group can significantly alter the binding affinity and selectivity of a peptide for its target receptor. This modification can lead to either enhanced agonistic or antagonistic activity, depending on the specific receptor-ligand interactions.

Radiolabeling for Imaging and Therapy

The iodine atom on the phenylalanine ring provides a convenient site for radioiodination.[4][5] Peptides incorporating this amino acid can be labeled with various iodine isotopes for:

  • SPECT Imaging (¹²³I): For non-invasive visualization of tumor tissues or other disease sites.[4]

  • PET Imaging (¹²⁴I): Offering higher resolution imaging for diagnostics and dosimetry calculations.

  • Targeted Radionuclide Therapy (¹³¹I): Delivering a cytotoxic radiation dose directly to the target cells, minimizing damage to healthy tissues.[4]

Platform for Further Chemical Modification

The carbon-iodine bond on the phenyl ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the post-synthetic modification of the peptide with a wide array of chemical moieties to further optimize its properties.

Experimental Protocols

The following section provides detailed protocols for the incorporation of this compound into peptides and their subsequent characterization.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide incorporating this compound.

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • This compound

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Acetonitrile (B52724) (ACN)

SPPS_Workflow Resin_Swelling 1. Resin Swelling (DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin_Swelling->Fmoc_Deprotection Washing1 3. Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (this compound, HBTU, DIPEA in DMF) Washing1->Coupling Washing2 5. Washing (DMF, DCM) Coupling->Washing2 Repeat_Cycle Repeat Steps 2-5 for each amino acid Washing2->Repeat_Cycle Final_Deprotection 6. Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Cleavage 7. Cleavage & Side-Chain Deprotection (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation 8. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 9. Purification (RP-HPLC) Precipitation->Purification Characterization 10. Characterization (Mass Spectrometry) Purification->Characterization

Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis.
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF. Agitate for 5 minutes, drain, and repeat for another 15-20 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Allow the mixture to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.

    • Monitor the coupling completion using a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

  • Drying: Dry the peptide pellet under vacuum.

Protocol 2: Peptide Purification by Reverse-Phase HPLC (RP-HPLC)

Crude peptides are purified using RP-HPLC to achieve the desired purity for biological assays.[6]

  • Crude peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile (ACN)

  • C18 HPLC column (preparative or semi-preparative)

HPLC_Workflow Dissolution 1. Dissolve Crude Peptide (e.g., 50% ACN/Water) Injection 2. Inject Sample onto C18 Column Dissolution->Injection Gradient_Elution 3. Gradient Elution (Increasing % Solvent B) Injection->Gradient_Elution Fraction_Collection 4. Collect Fractions Based on UV Absorbance (220 nm) Gradient_Elution->Fraction_Collection Analysis 5. Analyze Fractions (Analytical HPLC, Mass Spectrometry) Fraction_Collection->Analysis Pooling 6. Pool Pure Fractions Analysis->Pooling Lyophilization 7. Lyophilize to Obtain Pure Peptide Powder Pooling->Lyophilization

Caption: Workflow for Peptide Purification by RP-HPLC.
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B).

  • HPLC Setup: Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).

  • Injection and Elution: Inject the dissolved peptide and elute using a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% B over 30 minutes) at an appropriate flow rate.

  • Fraction Collection: Collect fractions based on the UV absorbance profile at 210-220 nm.[6]

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure peptide.

  • Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Protocol 3: Peptide Characterization by Mass Spectrometry

Mass spectrometry is a crucial technique to confirm the identity and purity of the synthesized peptide.[7][8]

  • Electrospray Ionization Mass Spectrometry (ESI-MS): Provides accurate molecular weight information.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): Another common method for determining the molecular weight of peptides.

  • Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% formic acid for ESI-MS).

  • Infuse the sample into the mass spectrometer.

  • Acquire the mass spectrum and compare the observed molecular weight with the calculated theoretical molecular weight of the peptide containing 4-iodo-D-phenylalanine.

Protocol 4: Radioiodination of Peptides Containing 4-Iodo-D-phenylalanine

This protocol describes a common method for radioiodination via isotopic exchange.

  • Purified peptide containing 4-iodo-D-phenylalanine

  • Radioactive sodium iodide (e.g., Na¹²⁵I or Na¹³¹I)

  • Copper(I) catalyst (e.g., CuI or generated in situ from CuSO₄ and a reducing agent)

  • Acidic buffer (e.g., acetate (B1210297) buffer, pH 4-5)

  • Quenching solution (e.g., sodium metabisulfite)

  • Purification system (e.g., C18 Sep-Pak cartridge or RP-HPLC)

Radioiodination_Workflow Peptide_Prep 1. Prepare Peptide Solution in Acidic Buffer Radioiodide_Add 2. Add Radioactive Sodium Iodide Peptide_Prep->Radioiodide_Add Catalyst_Add 3. Add Copper(I) Catalyst Radioiodide_Add->Catalyst_Add Reaction 4. Incubate at Elevated Temperature Catalyst_Add->Reaction Quenching 5. Quench Reaction Reaction->Quenching Purification 6. Purify Radiolabeled Peptide (e.g., Sep-Pak or HPLC) Quenching->Purification QC 7. Quality Control (Radio-TLC or Radio-HPLC) Purification->QC

Caption: Workflow for Radioiodination of Peptides.
  • Dissolve the peptide in an acidic buffer.

  • Add the radioactive sodium iodide solution.

  • Add the copper(I) catalyst.

  • Incubate the reaction mixture at an elevated temperature (e.g., 80-100 °C) for a specified time (e.g., 15-30 minutes).

  • Quench the reaction with a suitable quenching agent.

  • Purify the radiolabeled peptide using a C18 Sep-Pak cartridge or RP-HPLC.

  • Determine the radiochemical purity and yield using radio-TLC or radio-HPLC.

In Vitro and In Vivo Evaluation

In Vitro Assays
  • Receptor Binding Assays: To determine the binding affinity (e.g., Kᵢ or Kₔ) of the peptide to its target receptor, competitive binding assays using a radiolabeled ligand are commonly employed.

  • Cell-Based Functional Assays: To evaluate the biological activity of the peptide (agonist or antagonist), cell-based assays measuring downstream signaling events (e.g., cAMP accumulation, calcium mobilization, or reporter gene expression) are performed. The half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) is determined.[9]

  • Stability Assays: The stability of the peptide is assessed by incubating it in human plasma or serum, and the degradation is monitored over time by LC-MS.

In Vivo Evaluation
  • Pharmacokinetic Studies: The pharmacokinetic profile of the peptide is determined in animal models (e.g., rodents) by measuring its concentration in blood and various tissues over time after administration.

  • Biodistribution Studies: For radiolabeled peptides, biodistribution studies are conducted to determine the uptake and retention of the peptide in different organs and in the target tissue (e.g., tumor).[10]

  • Efficacy Studies: The therapeutic efficacy of the peptide is evaluated in relevant animal models of the disease. For example, in oncology, this would involve treating tumor-bearing animals and monitoring tumor growth.

Signaling Pathways

Peptides exert their biological effects by binding to specific receptors and modulating intracellular signaling pathways. The incorporation of this compound can influence these interactions. For instance, peptides can activate G-protein coupled receptors (GPCRs), leading to changes in second messenger levels like cAMP or intracellular calcium. An example of a signaling pathway that can be modulated by peptides is the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[11]

Example Signaling Pathway Diagram:

Signaling_Pathway Peptide Peptide with D-Phe(4-I) Receptor Target Receptor (e.g., GPCR) Peptide->Receptor Binding PI3K PI3K Receptor->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Downstream Downstream Effects (Cell Growth, Proliferation, Survival) mTOR->Downstream

Caption: Example of a peptide-modulated signaling pathway.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data for peptides containing 4-iodo-D-phenylalanine. While specific data for therapeutic peptides containing this exact modification is not widely available in the public domain, this structure can be used to organize experimental results.

Peptide SequenceTarget ReceptorAssay TypeQuantitative Value (e.g., IC₅₀, Kᵢ)Reference
[Example Peptide][Example Receptor]Competitive Binding[Value] nM
[Example Peptide][Example Receptor]Functional Assay[Value] µM
[Example Peptide]N/APlasma Stabilityt₁/₂ = [Value] hours

Conclusion

This compound is a valuable and versatile building block for the development of peptide-based therapeutics. Its incorporation can lead to peptides with enhanced stability, modulated biological activity, and the potential for radioiodination for imaging and therapy. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize this powerful tool in their drug discovery and development efforts.

References

The Strategic Application of Fmoc-D-Phe(4-I)-OH in the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Shanghai, China – December 12, 2025 – In the landscape of modern drug discovery and development, the quest for highly specific and potent enzyme inhibitors remains a paramount objective. The strategic incorporation of unnatural amino acids into peptide-based inhibitors offers a powerful avenue to enhance their therapeutic properties. Among these, Fmoc-D-Phe(4-I)-OH, a derivative of D-phenylalanine, has emerged as a valuable building block for the synthesis of sophisticated enzyme inhibitors. Its unique structural features not only facilitate robust synthesis protocols but also provide a versatile handle for post-synthetic modifications, enabling the development of next-generation therapeutic and diagnostic agents.

This application note provides a detailed overview of the utility of this compound in the synthesis of enzyme inhibitors, targeting researchers, scientists, and drug development professionals. We will delve into its key applications, present a generalized experimental protocol for its incorporation into peptide chains, and discuss the significance of the 4-iodo moiety in inhibitor design.

Key Applications and Advantages

This compound is an N-terminally protected amino acid specifically designed for solid-phase peptide synthesis (SPPS).[1][2] The fluorenylmethyloxycarbonyl (Fmoc) group provides a stable protecting group that can be readily removed under mild basic conditions, making it compatible with a wide range of peptide synthesis strategies.[1] The D-configuration of the alpha-carbon can confer increased resistance to enzymatic degradation, a crucial attribute for peptide-based therapeutics.

The defining feature of this amino acid derivative is the iodine atom at the para-position of the phenyl ring. This modification offers several distinct advantages in the design and synthesis of enzyme inhibitors:

  • Enhanced Binding Affinity: The bulky and hydrophobic nature of the iodine atom can lead to improved binding interactions within the active site of an enzyme, potentially increasing the inhibitor's potency.

  • Versatile Chemical Handle: The carbon-iodine bond serves as a versatile anchor for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This allows for the late-stage introduction of diverse functional groups to explore structure-activity relationships (SAR) and optimize inhibitor properties.

  • Radiolabeling Capabilities: The iodine atom can be readily exchanged with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), enabling the development of radiolabeled inhibitors for use in diagnostic imaging (e.g., PET or SPECT) or targeted radiotherapy.[1]

  • Structural Probes: The heavy iodine atom can be a valuable tool in X-ray crystallography for solving the phase problem and elucidating the three-dimensional structure of the inhibitor bound to its target enzyme.

Synthesis of Enzyme Inhibitors Utilizing this compound: A General Protocol

The incorporation of this compound into a peptide sequence is typically achieved through standard solid-phase peptide synthesis protocols. A generalized workflow is outlined below.

Materials and Reagents
  • This compound

  • Solid support resin (e.g., Rink Amide resin, Wang resin)

  • Other Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA, NMM)

  • Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Solvents (DMF, DCM, Ether)

  • HPLC for purification

  • Mass spectrometer for characterization

Experimental Workflow

The synthesis of a target peptide inhibitor can be visualized as a cyclical process involving the sequential addition of amino acids to a growing chain anchored to a solid support.

experimental_workflow start Start: Resin Swelling deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection washing1 Washing (DMF, DCM) deprotection->washing1 coupling Amino Acid Coupling (this compound, Coupling Reagents) washing1->coupling washing2 Washing (DMF, DCM) coupling->washing2 repeat Repeat for Next Amino Acid washing2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification characterization Characterization (Mass Spectrometry) purification->characterization end End: Purified Inhibitor characterization->end

Caption: Generalized workflow for solid-phase peptide synthesis of an enzyme inhibitor containing this compound.

Detailed Protocol Steps:
  • Resin Preparation: The solid support resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group of the resin or the previously coupled amino acid is removed by treatment with a solution of 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.

  • Amino Acid Coupling: A solution of this compound (or another Fmoc-amino acid), a coupling reagent (e.g., HBTU), and a base (e.g., DIPEA) in DMF is added to the resin. The mixture is agitated to facilitate the coupling reaction.

  • Washing: The resin is again washed extensively with DMF and DCM.

  • Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the target peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed.

  • Cleavage and Side-Chain Deprotection: The peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Characterization: The crude peptide is precipitated, purified using reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry.

Enzyme Inhibition Assay

Once the peptide inhibitor containing the 4-iodo-D-phenylalanine residue is synthesized and purified, its inhibitory activity against the target enzyme is determined. This is typically done using an in vitro enzymatic assay.

General Assay Protocol:
  • Enzyme and Substrate Preparation: Solutions of the target enzyme and its corresponding substrate are prepared in an appropriate assay buffer.

  • Inhibitor Dilution Series: A series of dilutions of the synthesized inhibitor are prepared.

  • Assay Reaction: The enzyme, substrate, and varying concentrations of the inhibitor are incubated together. A control reaction without the inhibitor is also performed.

  • Detection: The rate of the enzymatic reaction is measured over time by monitoring the formation of the product or the depletion of the substrate. The method of detection will depend on the specific enzyme and substrate (e.g., spectrophotometry, fluorometry).

  • Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percent inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.

Quantitative Data Summary

While specific IC50 values are highly dependent on the target enzyme and the overall peptide sequence, the incorporation of a 4-iodo-D-phenylalanine residue has been shown in various contexts to contribute to potent inhibitory activity. For a hypothetical peptide inhibitor targeting a protease, the inhibitory data could be presented as follows:

Inhibitor IDTarget EnzymeIC50 (nM)
Peptide-PheProtease X500
Peptide-D-Phe(4-I) Protease X 50

This table is illustrative and does not represent actual experimental data for a specific inhibitor but demonstrates the potential for increased potency with the incorporation of 4-iodo-D-phenylalanine.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel enzyme inhibitors. Its unique properties allow for the generation of peptides with enhanced stability and potency. The presence of the iodine atom provides a strategic advantage for lead optimization through post-synthetic modification and for the development of diagnostic and therapeutic agents. The detailed protocols and conceptual framework provided in this application note are intended to guide researchers in the effective utilization of this compound in their drug discovery endeavors.

References

Application Notes and Protocols for Bioconjugation Utilizing Fmoc-D-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of Fmoc-D-Phe(4-I)-OH for peptide bioconjugation. The iodine moiety incorporated into peptides via this amino acid derivative serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling site-specific modification and the creation of novel peptide-based therapeutics and research tools.

Introduction

This compound is a key building block in solid-phase peptide synthesis (SPPS) for introducing a chemically accessible functional group—the iodoaryl moiety—into a peptide sequence.[1][2] This iodine atom is a versatile precursor for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings.[3][4] These reactions allow for the precise, post-synthetic modification of peptides with a wide array of chemical entities, facilitating applications in drug development, targeted drug delivery, and the synthesis of radiolabeled peptides for diagnostic imaging.[1][2][5] The ability to perform these modifications on-resin simplifies purification and allows for the diversification of complex peptides.[6]

Key Bioconjugation Techniques

The primary methods for bioconjugation using the iodine moiety of a 4-iodophenylalanine residue are palladium-catalyzed cross-coupling reactions. These techniques offer a robust and versatile toolkit for peptide modification.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the iodophenylalanine residue and a variety of aryl or vinyl boronic acids or boronate esters.[3] This reaction is widely used for creating biaryl linkages in peptides, which can be crucial for modulating biological activity or introducing fluorescent probes.[6][7] The reaction can be performed both in solution and on the solid phase.[6][8]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the iodophenylalanine residue and a terminal alkyne.[9][10] This method is particularly useful for introducing alkynes that can serve as handles for further "click" chemistry reactions or for attaching organometallic complexes.[5][11][12] Like the Suzuki coupling, it can be performed on resin-bound peptides.[13]

Palladium-Catalyzed Cyanation

The introduction of a cyano group can be achieved through palladium-catalyzed cyanation of the iodophenylalanine residue. This converts the phenylalanine derivative into a nitrile, which can be a useful pharmacophore or a precursor for other functional groups. Ligand-free palladium catalysis with a non-toxic cyanide source offers a practical approach for this transformation.[14]

Copper-Mediated Thiol Coupling

A practical approach for synthesizing thiophenylalanine-containing peptides involves a Cu(I)-mediated cross-coupling reaction between the iodophenylalanine residue and a thiol, such as thiolacetic acid.[15] This method provides access to aryl thiolates within peptides, which have unique reactive and electronic properties.[15]

Quantitative Data Summary

The following tables summarize representative yields for various bioconjugation reactions performed on peptides containing 4-iodophenylalanine.

Table 1: Suzuki-Miyaura Coupling Yields

Peptide SubstrateCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Fmoc-4-bromophenylalanine4-acetamidophenyl-1-pinacolatoboron esterPdCl₂Na₂CO₃THF/ethylene glycol (10:1)6681[6]
Resin-bound [Ala(1,2,3), p-iodo-Phe(4), Leu(8)]EnkVarious boronic acidsPd(PPh₃)₄K₃PO₄ or Na₂CO₃DMF50-80Not specified, but optimal conditions established[8]
N-Boc-4-iodophenylalanine methyl esterAryl bromidesPdCl₂(dppf)K₂CO₃Not specified80Not specified, but successful[9]

Table 2: Sonogashira Coupling Yields

Peptide SubstrateCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Tyrosine nonaflate (one-pot)PhenylacetyleneXPhos Pd G2Not specifiedNot specified7088[7]
Tyrosine nonaflate (one-pot)PhenylacetylenePdCl₂(MeCN)₂/XPhosEt₃NNot specified9051[7]
Iodophenylalanine-containing peptidesFerrocene alkyne derivativesNot specifiedNot specifiedDMF/NEt₃ (1:1)Not specified"Good yield and purity"[12]
Resin-bound Leu-enkephalin derivativeVarious alkynesVarious Pd catalystsNot specifiedNot specifiedNot specifiedOptimized procedures developed[13]

Table 3: Other Coupling Reactions

Reaction TypePeptide SubstrateCoupling PartnerCatalyst/MediatorBaseSolventTemperature (°C)Yield (%)Reference
CyanationAryl bromidesK₄[Fe(CN)₆]Pd(OAc)₂ (ligand-free)Not specifiedDMAC12083-96[14]
Thiol CouplingIodophenylalanine-containing peptideThiolacetic acidCu(I)Not specifiedToluene110"Nearly complete conversion"[15]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for peptide synthesis and subsequent bioconjugation.

experimental_workflow General Workflow for Peptide Synthesis and On-Resin Bioconjugation cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_bioconjugation On-Resin Bioconjugation start Start with solid support resin deprotection1 Fmoc deprotection start->deprotection1 coupling Couple next Fmoc-amino acid deprotection1->coupling incorporation Couple this compound deprotection1->incorporation coupling->deprotection1 Repeat n times deprotection2 Fmoc deprotection incorporation->deprotection2 elongation Continue peptide elongation deprotection2->elongation final_deprotection Final Fmoc deprotection elongation->final_deprotection add_reagents Add Pd catalyst, base, and coupling partner final_deprotection->add_reagents reaction Incubate under optimized conditions (heat/microwave) add_reagents->reaction wash Wash resin to remove excess reagents reaction->wash cleavage Cleave peptide from resin and remove side-chain protecting groups wash->cleavage purification Purify peptide by HPLC cleavage->purification analysis Analyze by mass spectrometry and other methods purification->analysis final_product Final Conjugated Peptide analysis->final_product

Caption: Workflow for SPPS and on-resin bioconjugation.

logical_relationship Decision Tree for Bioconjugation Method Selection start Desired Modification on Phe(4-I) residue? biaryl Biaryl or vinyl group start->biaryl C-C bond alkyne Alkyne introduction start->alkyne C-C triple bond nitrile Nitrile (cyano group) start->nitrile C-C triple bond with N thiol Thiol or thioether start->thiol C-S bond suzuki Use Suzuki-Miyaura Coupling biaryl->suzuki sonogashira Use Sonogashira Coupling alkyne->sonogashira cyanation Use Pd-catalyzed Cyanation nitrile->cyanation thiol_coupling Use Cu-mediated Thiol Coupling thiol->thiol_coupling

Caption: Method selection for modifying Phe(4-I).

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol describes the manual incorporation of this compound into a peptide sequence on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine (B6355638) in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • Dissolve the next Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF.

    • Add a coupling reagent such as HBTU (3 equivalents) and a base such as diisopropylethylamine (DIPEA) (6 equivalents).

    • Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

    • To incorporate this compound, use it as the amino acid in this step.

  • Washing: Wash the resin as described in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2) and washing (step 3). The resin-bound peptide is now ready for on-resin bioconjugation.

Protocol 2: On-Resin Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for solid-phase Suzuki-Miyaura reactions on peptides.[6][8]

  • Resin Preparation: Start with the resin-bound peptide containing the deprotected N-terminus and the 4-iodophenylalanine residue from Protocol 1.

  • Reagent Preparation:

    • Prepare a solution of the desired arylboronic acid (5-10 equivalents) in a suitable solvent (e.g., DMF or a biphasic mixture like EtOH/toluene).

    • Prepare a solution of an aqueous base such as 2M Na₂CO₃ or K₃PO₄.

    • Have the palladium catalyst, for example, Pd(PPh₃)₄ (0.2-0.5 equivalents), ready.

  • Reaction Setup:

    • Add the arylboronic acid solution to the resin.

    • Add the palladium catalyst to the resin.

    • Add the aqueous base solution.

    • Ensure the reaction mixture is thoroughly degassed by bubbling with argon or nitrogen for 10-15 minutes.

  • Reaction:

    • Heat the reaction mixture at 60-80°C for 4-12 hours. Microwave irradiation can significantly shorten reaction times.[1]

    • Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC and mass spectrometry.

  • Washing: After the reaction is complete, wash the resin with water, DMF, DCM, and methanol, then dry under vacuum.

  • Cleavage and Purification: Cleave the modified peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Purify the crude peptide by reverse-phase HPLC.

Protocol 3: On-Resin Sonogashira Coupling

This protocol is based on established methods for Sonogashira coupling on peptides.[12][13]

  • Resin Preparation: Use the resin-bound peptide containing the 4-iodophenylalanine residue from Protocol 1.

  • Reagent Preparation:

    • Dissolve the terminal alkyne (5-10 equivalents) in a solvent mixture, typically DMF/NEt₃ (1:1).

    • Prepare the catalyst system: Pd(PPh₃)₄ (0.2 equivalents) and CuI (0.4 equivalents).

  • Reaction Setup:

    • Add the alkyne solution to the resin.

    • Add the Pd(PPh₃)₄ and CuI catalysts.

    • Degas the reaction vessel with argon or nitrogen.

  • Reaction:

    • Shake the reaction mixture at room temperature for 6-24 hours.

    • Monitor the reaction for completion as described for the Suzuki-Miyaura coupling.

  • Washing: Wash the resin with DMF, DCM, and methanol, and dry.

  • Cleavage and Purification: Cleave and purify the alkyne-modified peptide as described in Protocol 2.

Conclusion

The incorporation of this compound into peptides provides a powerful and versatile platform for post-synthetic modification. The palladium-catalyzed Suzuki-Miyaura and Sonogashira couplings are particularly robust methods for introducing a wide range of functionalities, enabling the development of novel peptide-based drugs, probes, and materials. The detailed protocols and workflows provided here serve as a guide for researchers to apply these advanced bioconjugation techniques in their own work.

References

Application Notes and Protocols: A Step-by-Step Guide for the Manual Coupling of Fmoc-D-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed guide for the manual solid-phase peptide synthesis (SPPS) coupling of N-α-Fmoc-D-4-iodophenylalanine (Fmoc-D-Phe(4-I)-OH), a key building block in the synthesis of novel peptides for therapeutic and research applications. The protocol outlines the standard Fmoc/tBu strategy, which is widely used for its mild reaction conditions and high yields. The following sections detail the necessary reagents, a step-by-step experimental protocol, and methods for monitoring reaction completion.

Quantitative Data Summary

The following table summarizes the typical molar equivalents and volumes for a standard manual coupling reaction on a 0.1 mmol scale.

Reagent/SolventMolar Ratio (vs. Resin Capacity)Typical Volume/Weight (0.1 mmol scale)Purpose
Deprotection
20% Piperidine (B6355638) in DMF-5 mLRemoval of the Fmoc protecting group
Washing
Dimethylformamide (DMF)-5 x 5 mLWash solvent to remove reagents
Isopropanol (IPA)-3 x 5 mLWash solvent
Coupling
This compound3 eq~154 mgAmino acid to be coupled
HBTU2.9 eq~110 mgActivating agent
HOBt3 eq~46 mgRacemization suppressor/activating agent
DIPEA6 eq~105 µLBase for activation and neutralization
DMF-2-3 mLReaction solvent
Monitoring
Kaiser Test Reagents-2-3 drops eachQualitative test for free primary amines

Experimental Protocol: Manual Coupling of this compound

This protocol describes a single coupling cycle for adding this compound to a growing peptide chain on a solid support.

Materials:

  • Peptide synthesis vessel

  • Nitrogen source for agitation

  • Solid-phase resin with a free N-terminal amine

  • This compound

  • Coupling reagents (e.g., HBTU/HOBt/DIPEA or DCC/HOBt)

  • Solvents: Dimethylformamide (DMF), Isopropanol (IPA), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Kaiser test kit or equivalent for monitoring

Procedure:

1. Resin Preparation and Swelling:

  • Place the resin (e.g., 100-200 mesh Rink Amide or Wang resin) in a reaction vessel.[1]

  • Wash the resin with DMF (3 x 5 mL) to remove any impurities.

  • Swell the resin in DMF for at least 1 hour to ensure optimal reaction conditions.[1]

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate the mixture with nitrogen bubbling for 5-7 minutes.[1]

  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.[2][3]

  • Wash the resin thoroughly to remove all traces of piperidine. This is a critical step and should be done with alternating washes of DMF (5 x 5 mL) and IPA (3 x 5 mL), followed by a final series of DMF washes (3 x 5 mL).[2]

3. Monitoring Deprotection (Optional but Recommended):

  • Before proceeding to the coupling step, a qualitative test like the Kaiser test can be performed on a small sample of beads to confirm the presence of free primary amines (a positive blue/purple result indicates successful deprotection).[4][5]

4. Amino Acid Activation and Coupling:

  • In a separate vial, dissolve this compound (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in a minimal amount of DMF (approx. 2 mL).

  • Add DIPEA (6 eq) to the amino acid solution.

  • Allow the activation mixture to pre-activate for 3-8 minutes at room temperature. A slight yellow color change may be observed.[6]

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture with nitrogen bubbling for 1-2 hours. Longer coupling times may be necessary for longer or more difficult peptide sequences.[1][7]

5. Monitoring the Coupling Reaction:

  • After the coupling time has elapsed, take a small sample of the resin beads.

  • Wash the beads thoroughly with DMF and ethanol.

  • Perform a Kaiser test. A negative result (yellow beads and solution) indicates that the coupling reaction is complete.[5]

  • If the Kaiser test is positive (blue/purple beads), a second coupling (recouple) should be performed by repeating step 4 with freshly prepared activated amino acid.[5]

6. Washing:

  • Once the coupling is complete, drain the reaction solution.

  • Wash the peptide-resin thoroughly with DMF (5 x 5 mL) and IPA (3 x 5 mL) to remove any unreacted reagents and byproducts.[2] The resin is now ready for the next deprotection and coupling cycle.

Visualizations

The following diagram illustrates the general workflow for a single manual coupling cycle in solid-phase peptide synthesis.

Manual_Coupling_Workflow cluster_coupling Coupling Step start Start: Peptide-Resin (Fmoc-Protected) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Washing (DMF/IPA) deprotection->wash1 kaiser_check1 Kaiser Test: Free Amine? wash1->kaiser_check1 pre_activation 3a. Pre-activation of This compound (HBTU/HOBt/DIPEA) kaiser_check1->pre_activation Positive coupling 3b. Coupling Reaction pre_activation->coupling kaiser_check2 Kaiser Test: Complete? coupling->kaiser_check2 recouple Recouple kaiser_check2->recouple Positive (Incomplete) wash2 4. Final Washing (DMF/IPA) kaiser_check2->wash2 Negative (Complete) recouple->coupling next_cycle Ready for Next Cycle wash2->next_cycle

Caption: Workflow for the manual coupling of this compound.

References

Application Notes and Protocols for Suzuki and Heck Coupling Reactions with Fmoc-D-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for performing Suzuki and Heck coupling reactions on the unnatural amino acid Fmoc-D-Phe(4-I)-OH. These palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of novel peptides and peptidomimetics with diverse functionalities, which are of significant interest in drug discovery and development.[1][2][3] The methodologies described are suitable for both solution-phase synthesis and solid-phase peptide synthesis (SPPS).

Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4][5][6] In the context of peptide chemistry, it allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 4-position of the phenylalanine side chain, enabling the synthesis of biaryl-containing amino acids.[3][7] This modification can be used to create constrained peptide conformations, enhance binding affinity, and improve proteolytic stability.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5] A base is required to activate the organoboron species for transmetalation.[5]

Suzuki_Mechanism cluster_cycle pd0 Pd(0)L2 oa_complex [Ar-Pd(II)L2-I] pd0->oa_complex Oxidative Addition transmetalation_complex [Ar-Pd(II)L2-R'] oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 transmetalation_complex:s->pd0:n Regeneration product_complex Ar-R' transmetalation_complex->product_complex Reductive Elimination start This compound (Ar-I) start->oa_complex boronic R'-B(OH)2 borate [R'-B(OH)3]- boronic->borate Activation base Base base->borate borate->transmetalation_complex

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

A. Solution-Phase Suzuki Coupling of this compound

This protocol describes the coupling of this compound with a generic arylboronic acid in solution.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[6]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)[4]

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture, 4:1)[6]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of inert gas, add the anhydrous solvent, followed by the palladium catalyst.[6]

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

B. On-Resin Suzuki Coupling

This protocol is for the modification of a peptide containing this compound while it is still attached to the solid support.[8]

Materials:

  • Peptide-resin containing this compound

  • Arylboronic acid (5-10 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.2-0.5 equivalents)

  • Base (e.g., K₂CO₃ or Tl₂CO₃, 5-10 equivalents)

  • Solvent (e.g., DMF or DMA)

  • Inert gas

Procedure:

  • Swell the peptide-resin in the reaction solvent (e.g., DMF) in a peptide synthesis vessel.

  • In a separate flask, dissolve the arylboronic acid, base, and palladium catalyst in the solvent.

  • Degas the catalyst solution with an inert gas.

  • Drain the solvent from the swollen resin and add the catalyst solution.

  • Gently agitate the mixture under an inert atmosphere at 60-80 °C for 8-24 hours.

  • After the reaction is complete, drain the solution and wash the resin extensively with DMF, water, DMF, and finally DCM.

  • The modified peptide can then be further elongated or cleaved from the resin.

Data Presentation
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O90885-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DMF801280-90
33-Pyridylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O100675-85

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Heck Coupling of this compound

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[9][10] This reaction is particularly useful for the synthesis of peptides containing styryl or other vinyl-substituted phenylalanine analogs.[11] These modifications can introduce conformational constraints and act as fluorescent probes or photo-crosslinkers.

Reaction Mechanism

The Heck reaction catalytic cycle typically proceeds through oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the substituted alkene product, and reductive elimination of HX with a base regenerates the Pd(0) catalyst.[12]

Heck_Mechanism pd0 Pd(0)L2 oa_complex [Ar-Pd(II)L2-I] pd0->oa_complex Oxidative Addition insertion_complex Alkene Complex oa_complex->insertion_complex Alkene Coordination migratory_product Migratory Insertion Product insertion_complex->migratory_product Migratory Insertion product Substituted Alkene (Ar-CH=CH-R') migratory_product->product β-Hydride Elimination hydrido_complex [H-Pd(II)L2-I] migratory_product->hydrido_complex hydrido_complex->pd0 Reductive Elimination start This compound (Ar-I) start->oa_complex alkene Alkene (H2C=CHR') alkene->insertion_complex base Base base->pd0

Caption: Catalytic cycle of the Heck coupling reaction.

Experimental Protocols

A. Solution-Phase Heck Coupling of this compound

This protocol outlines the coupling of this compound with an alkene, such as styrene (B11656) or an acrylate.

Materials:

  • This compound

  • Alkene (1.5 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine (B1218219) ligand (e.g., P(o-tol)₃, 4-10 mol%)

  • Base (e.g., triethylamine (B128534) or diisopropylethylamine, 2-3 equivalents)

  • Anhydrous solvent (e.g., DMF, acetonitrile, or toluene)[13]

  • Inert gas

Procedure:

  • In a Schlenk tube, combine this compound, the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent, the alkene, and the base via syringe.

  • Heat the reaction mixture to 80-120 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

B. On-Resin Heck Coupling

This protocol describes the Heck reaction on a resin-bound peptide containing this compound.

Materials:

  • Peptide-resin with this compound

  • Alkene (5-10 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.3-0.5 equivalents)

  • Phosphine ligand (e.g., PPh₃, 0.6-1.0 equivalents)

  • Base (e.g., DIPEA, 5-10 equivalents)

  • Solvent (e.g., NMP or DMA)

Procedure:

  • Swell the peptide-resin in the reaction solvent in a synthesis vessel.

  • In a separate flask, prepare the catalyst solution by dissolving the palladium catalyst, phosphine ligand, alkene, and base in the solvent.

  • Degas the solution with an inert gas.

  • Drain the solvent from the resin and add the catalyst solution.

  • Agitate the mixture at 70-90 °C for 12-36 hours under an inert atmosphere.

  • After the reaction, drain the solution and wash the resin thoroughly with DMF, water, methanol, and DCM.

  • The modified peptide can be further processed on the resin.

Data Presentation
EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂/P(o-tol)₃ (2/4)Et₃NDMF1001270-85
2n-Butyl acrylatePd(OAc)₂ (5)DIPEAAcetonitrile802480-95
3AcrylonitrilePdCl₂(PPh₃)₂ (3)K₂CO₃NMP110865-80

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Experimental Workflow for On-Resin Modification

The following diagram illustrates a typical workflow for the incorporation of this compound into a peptide chain followed by on-resin Suzuki or Heck coupling.

SPPS_Workflow start Start with Resin swell Swell Resin (e.g., in DMF) start->swell fmoc_deprotect1 Fmoc Deprotection (Piperidine/DMF) swell->fmoc_deprotect1 couple_aa Couple Amino Acids fmoc_deprotect1->couple_aa couple_aa->fmoc_deprotect1 Repeat n times couple_iodophe Couple this compound couple_aa->couple_iodophe on_resin_coupling On-Resin Suzuki or Heck Coupling couple_iodophe->on_resin_coupling couple_more_aa Couple Additional Amino Acids (Optional) on_resin_coupling->couple_more_aa final_deprotect Final Fmoc Deprotection on_resin_coupling->final_deprotect couple_more_aa->final_deprotect cleavage Cleavage from Resin & Side-chain Deprotection final_deprotect->cleavage purification Purification and Analysis (HPLC, MS) cleavage->purification end Final Modified Peptide purification->end

Caption: General workflow for solid-phase synthesis and modification of peptides.

References

Application Notes and Protocols for Fmoc-D-Phe(4-I)-OH in Diagnostic Peptide Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Phe(4-I)-OH is a pivotal building block in modern medicinal chemistry, enabling the synthesis of peptides tailored for diagnostic imaging applications. The incorporation of the iodine atom on the D-phenylalanine residue provides a site for radiolabeling with isotopes such as ¹²³I for Single Photon Emission Computed Tomography (SPECT) and ¹²⁴I for Positron Emission Tomography (PET). This allows for the non-invasive visualization and quantification of specific molecular targets in vivo. The D-configuration of the amino acid enhances the peptide's stability against enzymatic degradation, prolonging its circulation time and improving imaging quality.

These application notes provide a comprehensive overview of the use of this compound in the creation of diagnostic peptides, focusing on two key areas: targeting tumor angiogenesis via integrin αvβ3 and imaging cancer cell metabolism through the L-type amino acid transporter 1 (LAT1). Detailed protocols for peptide synthesis and radiolabeling are provided to guide researchers in this exciting field.

Application 1: Targeting Tumor Angiogenesis with Radioiodinated RGD Peptides

Background:

Tumor growth and metastasis are highly dependent on angiogenesis, the formation of new blood vessels. Integrin αvβ3 is a cell surface receptor that is overexpressed on activated endothelial cells during angiogenesis and on some tumor cells.[1][2][3] Peptides containing the Arg-Gly-Asp (RGD) sequence are known to bind with high affinity and specificity to integrin αvβ3.[4][5] By incorporating this compound into an RGD peptide sequence, a potent diagnostic agent can be created to visualize and quantify tumor angiogenesis.

Targeted Signaling Pathway:

Integrin αvβ3 signaling plays a crucial role in cell adhesion, migration, proliferation, and survival. Upon binding of an RGD-containing ligand, integrin αvβ3 clusters and activates focal adhesion kinase (FAK), which in turn triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, promoting cell survival and proliferation.[6][7]

Integrin_Signaling cluster_membrane Cell Membrane cluster_ecm Extracellular Matrix cluster_cytoplasm Cytoplasm Integrin_avB3 Integrin αvβ3 FAK FAK Integrin_avB3->FAK Activation RGD_Peptide Radioiodinated RGD Peptide (contains D-Phe(4-I)) RGD_Peptide->Integrin_avB3 PI3K PI3K FAK->PI3K MAPK MAPK FAK->MAPK Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival MAPK->Proliferation_Survival

Integrin αvβ3 Signaling Pathway
Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Cyclic RGD Peptide (c(RGDf(4-I)K))

This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a cyclic RGD peptide containing 4-iodo-D-phenylalanine using Fmoc chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids: Fmoc-Lys(Dde)-OH, this compound, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asp(OtBu)-OH

  • Coupling reagents: HBTU, HOBt, DIEA

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Dde deprotection solution: 2% hydrazine (B178648) in DMF

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Solvents: DMF, DCM, Diethyl ether

Procedure:

  • Resin Swelling: Swell Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Couple Fmoc-Lys(Dde)-OH to the resin using HBTU/HOBt/DIEA in DMF for 2 hours.

    • Sequentially deprotect and couple the following amino acids in order: this compound, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asp(OtBu)-OH.

  • Cyclization:

    • Remove the N-terminal Fmoc group.

    • Remove the Dde protecting group from the Lys side chain using 2% hydrazine in DMF.

    • Perform on-resin cyclization by activating the C-terminal carboxyl group with HBTU/HOBt/DIEA and allowing it to react with the deprotected Lys side-chain amine.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in water/acetonitrile, and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: Radioiodination of c(RGDf(4-I)K) for SPECT Imaging

This protocol describes the radioiodination of the synthesized peptide with ¹²³I.

Materials:

  • c(RGDf(4-I)K) peptide

  • Na¹²³I

  • Oxidizing agent: Chloramine-T

  • Quenching solution: Sodium metabisulfite (B1197395)

  • Phosphate (B84403) buffer (pH 7.4)

  • Purification: Sep-Pak C18 cartridge

  • Solvents: Ethanol, Water

Procedure:

  • Dissolve the c(RGDf(4-I)K) peptide in phosphate buffer.

  • Add Na¹²³I to the peptide solution.

  • Initiate the reaction by adding Chloramine-T solution.

  • Allow the reaction to proceed for 1-2 minutes at room temperature.

  • Quench the reaction by adding sodium metabisulfite solution.

  • Purify the radioiodinated peptide using a pre-conditioned Sep-Pak C18 cartridge, eluting with an ethanol/water mixture.

  • Determine the radiochemical purity and yield by radio-HPLC.

Data Presentation
PeptideTargetRadiochemical Yield (%)Tumor Uptake (%ID/g) at 4hReference
¹²⁵I-E[c(RGDf(4-I)K)]₂Integrin αvβ3>954.12 ± 0.42[8]
¹²⁵I-labeled monomer RGDIntegrin αvβ3Not specified2.93 ± 0.08[8]

Application 2: Imaging Cancer Metabolism with Radioiodinated Phenylalanine Analogs

Background:

Cancer cells exhibit increased metabolic activity and a high demand for amino acids to support their rapid proliferation. The L-type amino acid transporter 1 (LAT1) is overexpressed in a wide range of cancers and is responsible for the transport of large neutral amino acids, including phenylalanine.[6][9][10][11] This overexpression makes LAT1 an attractive target for cancer imaging. Peptides and amino acid analogs containing 4-iodophenylalanine can be transported by LAT1, allowing for the visualization of tumors with high metabolic activity.

Targeted Signaling Pathway:

LAT1-mediated uptake of essential amino acids, particularly leucine, is crucial for the activation of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[12] By supplying amino acids, LAT1 supports protein synthesis and cell cycle progression in cancer cells.

LAT1_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm LAT1 LAT1 Transporter Amino_Acids Increased Intracellular Amino Acids LAT1->Amino_Acids I_Phe Radioiodinated Phenylalanine Analog I_Phe->LAT1 Transport mTORC1 mTORC1 Amino_Acids->mTORC1 Activation Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

LAT1 Transporter Signaling Pathway
Experimental Protocols

Protocol 3: Synthesis of a Radioiodinated Phenylalanine Analog for PET/SPECT Imaging

This protocol describes a method for the synthesis of radioiodinated 4-iodophenylalanine from a tin precursor.

Materials:

  • (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate (tin precursor)

  • Na¹²⁴I (for PET) or Na¹²³I (for SPECT)

  • Acetic acid

  • Hydrogen peroxide (30%)

  • Methanol

  • Deprotection solution: Trifluoroacetic acid (TFA)

  • Purification: Reverse-phase HPLC

Procedure:

  • Radioiodination:

    • Dissolve the tin precursor in methanol.

    • Add Na¹²⁴I or Na¹²³I.

    • Add a mixture of acetic acid and hydrogen peroxide.

    • Sonicate the mixture for 15 seconds.

  • Purification of Intermediate: Purify the radioiodinated and protected intermediate by reverse-phase HPLC.

  • Deprotection: Treat the purified intermediate with TFA to remove the Boc and tert-butyl protecting groups.

  • Final Purification: Purify the final radioiodinated 4-iodophenylalanine product by reverse-phase HPLC.

  • Characterization: Confirm the radiochemical purity and identity of the product.

Data Presentation
TracerCell LineRadiochemical Yield (%) (one-step)In Vitro Uptake (% of input dose) at 60 minIC₅₀ (mM) against [¹²⁵I]I-PheReference
4-[¹²⁵I]Iodo-L-phenylalanineMCF-794.8 ± 3.449.0 ± 0.71.0 (unlabeled I-Phe)[6][13]
[¹⁴C]PhenylalanineMCF-7N/A55.9 ± 0.51.3 (unlabeled Phe)[6][13]

Conclusion

This compound is a versatile and valuable tool for the development of peptide-based diagnostic imaging agents. Its incorporation into peptides allows for stable and efficient radiolabeling, enabling the sensitive and specific visualization of key biological targets in vivo. The protocols and data presented here provide a foundation for researchers to design and synthesize novel peptide-based probes for a wide range of diagnostic applications in oncology and beyond.

References

Application Notes and Protocols for the Use of HBTU/HOBt as Coupling Reagents for Fmoc-D-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the efficient formation of amide bonds is critical to achieving high purity and yield of the final peptide. The coupling of sterically hindered or electronically modified amino acids, such as Fmoc-D-Phe(4-I)-OH, can present unique challenges. This iodinated phenylalanine derivative is a valuable building block in drug development, often used to introduce a heavy atom for crystallographic studies, as a handle for cross-coupling reactions, or to enhance biological activity. The use of robust coupling reagents is therefore essential.

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt), is a widely employed and highly efficient system for amide bond formation in Fmoc-based SPPS.[1][2][3] HBTU acts as a potent activator of the carboxylic acid group of the incoming Fmoc-amino acid, while HOBt serves to suppress racemization and improve reaction efficiency, often by forming a more stable active ester intermediate.[1][2] This combination provides rapid coupling kinetics and is effective even for challenging sequences.[3]

These application notes provide a detailed protocol for the efficient coupling of this compound onto a solid support using HBTU/HOBt, along with relevant technical data and workflow visualizations.

Data Summary

The following table summarizes the key quantitative parameters for the coupling of this compound using HBTU/HOBt in solid-phase peptide synthesis. These values are based on standard, optimized protocols and may require further optimization depending on the specific peptide sequence and solid support used.

ParameterValueNotes
This compound 2.0 - 5.0 equivalentsRelative to the resin loading. Using a higher excess can help drive the reaction to completion, especially for difficult couplings.
HBTU 1.9 - 4.5 equivalentsShould be slightly less than or equal to the equivalents of the amino acid.
HOBt 2.0 - 5.0 equivalentsOften used in equimolar amounts to the amino acid. The combination of HBTU and HOBt can enhance reaction efficiency.[1]
Base (e.g., DIPEA) 4.0 - 10.0 equivalentsN,N'-Diisopropylethylamine (DIPEA) is a common non-nucleophilic base used to activate the coupling reagents.[4]
Solvent N,N-Dimethylformamide (DMF)High-purity, amine-free DMF is crucial for successful synthesis.[5]
Reaction Time 30 - 120 minutesCan be monitored using a qualitative test such as the Kaiser test to ensure completion.[6]
Expected Coupling Efficiency >99%With proper execution and monitoring.
Expected Purity High (>95%)Dependent on the overall synthesis strategy and purification. The use of HOBt minimizes racemization.[2]

Experimental Protocols

Materials and Equipment
  • Resin: Pre-loaded solid support (e.g., Rink Amide, Wang, or 2-chlorotrityl chloride resin) with a free amino group.[5]

  • This compound: (CAS: 205526-29-0)[7]

  • HBTU: (CAS: 94790-37-1)

  • HOBt: (CAS: 2592-95-2)

  • DIPEA: (CAS: 7087-68-5)

  • DMF: Peptide synthesis grade, amine-free.

  • Piperidine (B6355638): 20% (v/v) in DMF for Fmoc deprotection.

  • DCM: Dichloromethane, peptide synthesis grade.

  • Reaction Vessel: Solid-phase peptide synthesis vessel with a frit.

  • Shaker/Mixer: To agitate the resin during reactions.

  • Nitrogen Line: For bubbling and providing an inert atmosphere.

  • Kaiser Test Kit: To monitor the presence of free primary amines.

Pre-Coupling: Fmoc Deprotection
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[5]

  • Initial Wash: Drain the DMF and wash the resin three times with DMF.[5]

  • Fmoc Removal: Add a 20% solution of piperidine in DMF to the resin. Agitate the mixture for 20 minutes at room temperature to remove the Fmoc protecting group from the N-terminal amino acid on the resin.[8]

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5][8] A final wash with DCM can also be performed.

  • Confirmation: Perform a Kaiser test on a few beads of resin. A positive result (blue color) indicates the presence of a free primary amine, ready for coupling.[6]

Coupling Protocol for this compound
  • Activation Solution Preparation: In a separate vial, dissolve this compound (2-5 eq.) and HOBt (2-5 eq.) in DMF. Add HBTU (1.9-4.5 eq.) to this solution.

  • Activation: Just prior to adding to the resin, add DIPEA (4-10 eq.) to the amino acid solution and vortex for 1-2 minutes. The solution may change color, which is often normal during activation.[8][9]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitation: Agitate the reaction mixture at room temperature for 30-120 minutes.[4]

  • Monitoring: After the initial reaction time, perform a Kaiser test to check for the completion of the coupling reaction. A negative test (colorless or yellow resin beads) indicates that all primary amines have reacted.[6]

  • Recoupling (if necessary): If the Kaiser test is positive, drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a freshly prepared activation solution.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts.[8]

The resin is now ready for the next Fmoc deprotection and coupling cycle.

Visualizations

Signaling Pathways and Workflows

HBTU_HOBt_Coupling_Mechanism cluster_coupling Coupling Step Fmoc_AA This compound Activated_Ester O-acylisourea intermediate Fmoc_AA->Activated_Ester + HBTU + DIPEA HBTU HBTU Base DIPEA HOBt_Ester HOBt Active Ester Activated_Ester->HOBt_Ester + HOBt HOBt HOBt Peptide_Bond Peptide Bond Formation HOBt_Ester->Peptide_Bond + Resin-Bound Amine Resin_NH2 Resin-Bound Amine (H₂N-Peptide-Resin) Resin_NH2->Peptide_Bond Coupled_Peptide Fmoc-AA-NH-Peptide-Resin Peptide_Bond->Coupled_Peptide SPPS_Coupling_Workflow start Start with N-terminal Fmoc-protected peptide-resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 kaiser1 Kaiser Test (Check for free amine) wash1->kaiser1 prepare_activation Prepare Activation Solution: This compound + HBTU + HOBt + DIPEA in DMF kaiser1->prepare_activation Positive coupling Coupling Reaction prepare_activation->coupling wash2 Wash (DMF & DCM) coupling->wash2 kaiser2 Kaiser Test (Check for completion) wash2->kaiser2 end Ready for next cycle kaiser2->end Negative recouple Recouple kaiser2->recouple Positive recouple->coupling

References

Application Notes and Protocols for Fmoc Deprotection of Peptides Containing Fmoc-D-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified amino acids into peptide sequences is a critical strategy in drug discovery and development, often imparting enhanced biological activity, stability, or unique conformational properties. Fmoc-D-Phe(4-I)-OH, a D-enantiomer of 4-iodophenylalanine protected with the fluorenylmethyloxycarbonyl (Fmoc) group, is a valuable building block for introducing a heavy atom for crystallographic studies, for use in cross-coupling reactions, or to modulate biological function.

The successful synthesis of peptides containing this compound via solid-phase peptide synthesis (SPPS) hinges on the efficient and clean removal of the Nα-Fmoc protecting group at each cycle. The standard conditions for Fmoc deprotection, typically a solution of 20% piperidine (B6355638) in N,N-dimethylformamide (DMF), are robust for many standard amino acids. However, the presence of the electron-rich, iodinated aromatic ring in 4-iodophenylalanine raises considerations regarding the stability of the carbon-iodine (C-I) bond under these basic conditions.

These application notes provide a detailed protocol for the Fmoc deprotection of peptides containing this compound, addressing the potential for side reactions and offering guidance for optimizing the synthesis of these specialized peptides.

Key Considerations for Fmoc Deprotection of Peptides with 4-Iodophenylalanine

The primary concern during the Fmoc deprotection of peptides containing 4-iodophenylalanine is the potential for deiodination, a side reaction that would lead to the undesired formation of a phenylalanine residue at the intended site of the modified amino acid. While the C-I bond on an aromatic ring is generally stable, prolonged exposure to strong bases can potentially facilitate its cleavage.

Current literature on the synthesis of peptides containing 4-iodophenylalanine suggests that standard Fmoc deprotection conditions are often employed without significant deiodination. However, for sensitive sequences or during the synthesis of long peptides requiring numerous deprotection cycles, monitoring for this side reaction is crucial.

Experimental Protocols

This section outlines detailed protocols for the Fmoc deprotection step in the solid-phase synthesis of peptides containing this compound.

Materials
  • This compound

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Piperidine

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • HPLC grade acetonitrile (B52724) and water

  • Trifluoroacetic acid (TFA) for HPLC

Standard Fmoc Deprotection Protocol

This protocol is suitable for most syntheses and is a good starting point for optimization.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes at room temperature.

  • Second Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for 10-15 minutes at room temperature.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

  • Monitoring (Optional but Recommended): A small sample of the resin can be cleaved and analyzed by HPLC-MS to confirm complete deprotection and to check for any deiodination.

Milder Fmoc Deprotection Protocol (for Sensitive Sequences)

For peptides that show evidence of deiodination with the standard protocol, or for particularly long and complex sequences, a milder deprotection strategy can be employed.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection: Drain the DMF and add a solution of 10% piperidine in DMF to the resin. Agitate for 20-30 minutes at room temperature. A single, longer deprotection step with a lower concentration of piperidine can sometimes minimize side reactions.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).

  • Monitoring: Cleave a small sample of the resin and analyze by HPLC-MS to assess the extent of deprotection and check for deiodination.

Data Presentation

The following table summarizes the recommended conditions and expected outcomes for the Fmoc deprotection of peptides containing this compound. Quantitative data in the literature specifically for this modified amino acid is limited; therefore, the expected efficiency is based on standard Fmoc chemistry and the general stability of aryl iodides.

ParameterStandard ProtocolMilder Protocol (for sensitive sequences)Expected Outcome/Remarks
Deprotection Reagent 20% Piperidine in DMF10% Piperidine in DMFLower piperidine concentration may reduce the risk of deiodination.
Reaction Time 2 x (3 min + 10-15 min)1 x (20-30 min)A single, longer incubation with a milder base can be effective while minimizing exposure to harsh conditions.
Temperature Room TemperatureRoom TemperatureElevated temperatures are generally not recommended as they can increase the rate of side reactions.
Expected Efficiency >99%>99%Fmoc deprotection is typically a highly efficient reaction. Incomplete deprotection would lead to deletion sequences.
Potential Side Reactions Deiodination (low risk)Deiodination (very low risk)The primary concern is the loss of iodine from the phenylalanine side chain. Monitor by mass spectrometry.
Monitoring HPLC-MS of a cleaved aliquotHPLC-MS of a cleaved aliquotEssential for confirming complete deprotection and for detecting any potential deiodination by comparing the mass of the desired peptide with the deiodinated version.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the Fmoc deprotection cycle for a peptide containing this compound on a solid support.

Fmoc_Deprotection_Workflow Resin Peptide-Resin (with N-terminal Fmoc-D-Phe(4-I)) Swell Swell Resin in DMF Resin->Swell 1. Deprotect Fmoc Deprotection (Piperidine/DMF) Swell->Deprotect 2. Wash Wash Resin (DMF) Deprotect->Wash 3. Couple Couple next Fmoc-Amino Acid Wash->Couple 4. Final_Peptide Elongated Peptide-Resin Couple->Final_Peptide 5. Deprotection_Decision_Tree Start Start Synthesis Standard_Protocol Use Standard Deprotection Protocol (20% Piperidine/DMF) Start->Standard_Protocol Monitor Monitor for Deiodination (HPLC-MS) Standard_Protocol->Monitor No_Deiodination No Deiodination Detected Monitor->No_Deiodination Result Deiodination_Detected Deiodination Detected Monitor->Deiodination_Detected Result Continue Continue Synthesis No_Deiodination->Continue Milder_Protocol Switch to Milder Deprotection Protocol (10% Piperidine/DMF) Deiodination_Detected->Milder_Protocol Milder_Protocol->Continue End Synthesis Complete Continue->End

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-D-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, improved receptor affinity, and constrained conformation, which often leads to increased potency and selectivity compared to their linear counterparts. The incorporation of non-proteinogenic amino acids, such as Fmoc-D-Phe(4-I)-OH, offers unique advantages. The D-configuration of the amino acid provides resistance to enzymatic degradation, prolonging the peptide's half-life in biological systems. The 4-iodo-phenylalanine residue serves as a versatile handle for post-synthesis modifications, such as radiolabeling for imaging studies or the introduction of other functionalities via cross-coupling reactions.[1][2]

This document provides detailed protocols for the synthesis of cyclic peptides containing this compound using Fmoc/tBu solid-phase peptide synthesis (SPPS), followed by either on-resin or solution-phase cyclization.

Data Presentation

While specific quantitative data for a single cyclic peptide containing this compound is not extensively available in the public domain, the following tables summarize typical parameters and expected outcomes based on established protocols for cyclic peptide synthesis.[3][4]

Table 1: Optimized Conditions for Linear Peptide Assembly (Fmoc/tBu Strategy) [3]

ParameterRecommended Condition/ReagentPurpose
Resin 2-Chlorotrityl chloride (2-CTC) resin (for solution-phase cyclization) or Rink Amide resin (for on-resin cyclization)Provides an acid-labile linkage for peptide cleavage.
Fmoc Deprotection 20% Piperidine (B6355638) in DMF (1 x 5 min, 1 x 15 min)Removes the temporary Fmoc protecting group from the N-terminus.
Amino Acid Coupling 4 eq. Fmoc-amino acid, 3.95 eq. HCTU, 8 eq. DIPEA in DMFFacilitates efficient amide bond formation.
Coupling Time 1-2 hoursEnsures complete coupling of each amino acid.
Double Coupling Recommended for sterically hindered amino acids or difficult sequencesDrives the reaction to completion to avoid deletion sequences.
Capping Acetic anhydride/DIPEA in DMF (optional)Blocks unreacted amino groups to prevent the formation of deletion peptides.

Table 2: Comparison of On-Resin vs. Solution-Phase Cyclization

ParameterOn-Resin CyclizationSolution-Phase Cyclization
Principle Cyclization is performed while the peptide is attached to the solid support.The linear peptide is first cleaved from the resin and then cyclized in solution.
Advantages Minimizes intermolecular side reactions, leading to higher yields of the desired cyclic monomer.Greater flexibility in the choice of cyclization conditions and solvents.
Disadvantages Resin swelling and steric hindrance can affect cyclization efficiency.Requires high dilution to prevent oligomerization; solubility of the linear peptide can be an issue.
Typical Reagents PyBOP (5 eq.), HOBt (5 eq.), DIPEA (10 eq.) in DMFHATU (1.5 eq.), DIPEA (3 eq.) in DMF
Typical Reaction Time 12-24 hours2-4 hours
Expected Purity (Crude) 60-80%40-70%

Experimental Protocols

I. Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol describes the assembly of the linear peptide sequence on a solid support using an automated or manual peptide synthesizer.

  • Resin Swelling: Swell the appropriate resin (e.g., 2-CTC or Rink Amide) in dimethylformamide (DMF) for 1 hour.

  • First Amino Acid Loading (for 2-CTC resin): a. Dissolve Fmoc-protected amino acid (2 eq.) and DIPEA (4 eq.) in dichloromethane (B109758) (DCM). b. Add the solution to the swollen resin and agitate for 2-4 hours. c. Cap any unreacted sites with a solution of DCM/MeOH/DIPEA (80:15:5) for 30 minutes.

  • Chain Elongation Cycle: a. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF. b. Amino Acid Coupling: i. In a separate vessel, pre-activate the next Fmoc-amino acid (4 eq.), including this compound at the desired position, with HCTU (3.95 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes. ii. Add the activated amino acid solution to the resin and agitate for 1-2 hours. c. Washing: Wash the resin with DMF, followed by DCM, and then DMF again. d. Repeat the chain elongation cycle for each amino acid in the sequence.

II. On-Resin Cyclization Protocol
  • N-terminal Fmoc Deprotection: Remove the final N-terminal Fmoc group using 20% piperidine in DMF as described above.

  • Cyclization: a. Wash the resin extensively with DMF to remove residual piperidine. b. Add the cyclization cocktail: PyBOP (5 eq.), HOBt (5 eq.), and DIPEA (10 eq.) in DMF. c. Agitate the reaction vessel at room temperature for 12-24 hours. Monitor the reaction progress by cleaving a small sample of resin and analyzing by LC-MS.

  • Cleavage and Deprotection: a. Wash the cyclized peptide-resin with DMF, followed by DCM, and dry under a stream of nitrogen. b. Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the dry resin. c. Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Purification: a. Filter the resin and collect the filtrate. b. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. c. Centrifuge the mixture, decant the ether, and wash the pellet with cold ether. d. Dry the crude peptide and purify by reverse-phase HPLC.

III. Solution-Phase Cyclization Protocol
  • Cleavage of the Linear Peptide: a. Treat the resin-bound linear peptide with a mild cleavage cocktail (e.g., 1% TFA in DCM) to cleave the peptide from the 2-CTC resin while keeping the side-chain protecting groups intact. b. Evaporate the solvent to obtain the protected linear peptide.

  • Cyclization: a. Dissolve the protected linear peptide in a large volume of DMF to achieve a high dilution (e.g., 0.1-1 mM). b. Add HATU (1.5 eq.) and DIPEA (3 eq.) to the solution. c. Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

  • Final Deprotection: a. Once cyclization is complete, remove the DMF under vacuum. b. Treat the residue with a strong cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: a. Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase HPLC as described above.

Visualizations

Experimental Workflow for Cyclic Peptide Synthesis

Caption: Workflow for the synthesis of cyclic peptides.

Hypothetical Signaling Pathway Modulation

Cyclic peptides are known to modulate various signaling pathways by targeting protein-protein interactions or receptors.[5][6] For instance, a cyclic peptide containing D-Phe(4-I) could be designed to inhibit the interaction between a transcription factor and its co-activator, which is often dysregulated in cancer.

signaling_pathway cluster_pathway Cancer Cell Signaling cluster_inhibition Therapeutic Intervention GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TF Transcription Factor Receptor->TF Activates CoActivator Co-Activator CoActivator->TF Binds to Gene Target Gene Expression (Proliferation, Survival) TF->Gene Promotes CyclicPeptide Cyclic Peptide (with D-Phe(4-I)) CyclicPeptide->CoActivator CyclicPeptide->TF Inhibits Binding

Caption: Inhibition of a transcription factor pathway.

References

Application Notes and Protocols: Fmoc-D-Phe(4-I)-OH in Cancer Research and Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Phe(4-I)-OH, or N-α-Fmoc-4-iodo-D-phenylalanine, is a specialized amino acid derivative that serves as a critical building block in the synthesis of peptides for cancer research and targeted therapy.[1] Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group for solid-phase peptide synthesis (SPPS) and an iodine atom on the phenyl ring, offers a versatile platform for developing novel therapeutic and diagnostic agents.[1][2] The D-configuration of the amino acid can enhance the proteolytic stability of the resulting peptides, a desirable characteristic for therapeutic applications.

The primary applications of this compound in oncology stem from two key properties:

  • Targeted Radiotherapy and Imaging: The iodine atom can be replaced with a radioactive isotope, such as Iodine-131 (¹³¹I) for therapeutic purposes or Iodine-123 (¹²³I) for Single Photon Emission Computed Tomography (SPECT) imaging.[3] This allows for the targeted delivery of radiation to tumor cells that overexpress specific receptors or transporters for the peptide, particularly the L-type Amino Acid Transporter 1 (LAT1), which is upregulated in many cancers, including gliomas.[3][4]

  • Peptide-Based Inhibitors of Oncogenic Signaling Pathways: The 4-iodo-D-phenylalanine moiety can be incorporated into peptides designed to inhibit protein-protein interactions within cancer-related signaling cascades. A key area of interest is the inhibition of Src Homology 2 (SH2) domains, which are critical for the function of signaling proteins like Signal Transducer and Activator of Transcription 3 (STAT3), Grb2, and Grb7, often dysregulated in various malignancies.[5]

This document provides a comprehensive overview of the applications of this compound in cancer research, including detailed experimental protocols, quantitative data from relevant studies, and visualizations of key pathways and workflows.

Mechanism of Action and Signaling Pathways

Peptides synthesized with this compound can be designed to target cancer cells through two primary mechanisms: exploiting tumor cell metabolism and inhibiting oncogenic signaling.

LAT1-Mediated Uptake for Targeted Radiotherapy

Many cancer cells exhibit a high metabolic rate, leading to the overexpression of nutrient transporters on their surface. The L-type Amino Acid Transporter 1 (LAT1) is a well-documented example, responsible for the transport of large neutral amino acids like phenylalanine.[4] By incorporating 4-iodo-phenylalanine into peptides, and subsequently radiolabeling it, these peptides can be selectively transported into cancer cells via LAT1. Once inside the cell, the radioisotope emits cytotoxic radiation, leading to targeted cell death.

cluster_membrane Cell Membrane LAT1 LAT1 Transporter Intracellular_Peptide Intracellular Radiolabeled Peptide LAT1->Intracellular_Peptide Transport Radiolabeled_Peptide Radiolabeled Peptide (containing 4-[¹³¹I]iodo-D-Phe) Radiolabeled_Peptide->LAT1 Binding DNA_Damage DNA Damage & Apoptosis Intracellular_Peptide->DNA_Damage Beta Emission

LAT1-mediated uptake of radiolabeled peptides.
Inhibition of SH2 Domain-Mediated Signaling

The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and angiogenesis, and its constitutive activation is a hallmark of many cancers. The activation of STAT3 is dependent on the binding of its SH2 domain to phosphorylated tyrosine residues on upstream kinases. Peptides containing 4-iodo-D-phenylalanine can be designed as mimetics of these phosphotyrosine-containing sequences to competitively inhibit the STAT3 SH2 domain, thereby blocking STAT3 dimerization, nuclear translocation, and downstream gene transcription.

cluster_pathway STAT3 Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active Nucleus Nucleus STAT3_active->Nucleus Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Peptide_Inhibitor Peptide Inhibitor (with 4-iodo-D-Phe) Peptide_Inhibitor->STAT3_inactive Inhibits SH2 domain binding

Inhibition of the STAT3 signaling pathway.

Quantitative Data

The following tables summarize the available quantitative data for peptides and compounds related to 4-iodophenylalanine in cancer research.

Table 1: Cellular Uptake and Affinity for LAT1 Transporter
Compound/PeptideCell LineAssay TypeParameterValueReference
4-[¹²⁵I]IodophenylalanineMCF-7 (Breast Cancer)Cellular Uptake% of input dose (60 min)49.0 ± 0.7%[6]
[¹⁴C]PhenylalanineMCF-7 (Breast Cancer)Cellular Uptake% of input dose (60 min)55.9 ± 0.5%[6]
4-IodophenylalanineHEK293-hLAT1Inhibition of L-[¹⁴C]leucine uptakeIC₅₀~100 µM[4]
2-IodophenylalanineHEK293-hLAT1Inhibition of L-[¹⁴C]leucine uptakeIC₅₀<10 µM[4]
3-IodophenylalanineHEK293-hLAT1Inhibition of L-[¹⁴C]leucine uptakeIC₅₀<10 µM[4]
Table 2: In Vivo Efficacy and Dosimetry of Radiolabeled 4-Iodophenylalanine
CompoundTumor ModelParameterValueReference
4-[¹³¹I]Iodo-L-phenylalanineRefractory Glioma (Human)Mean Absorbed Whole Body Dose0.13 - 0.17 mSv/MBq[3]
4-[¹³¹I]Iodo-L-phenylalanineRefractory Glioma (Human)Highest Absorbed Organ Dose (Kidneys)0.86 - 1.23 mSv/MBq[3]
4-[¹³¹I]Iodo-L-phenylalanineRefractory Glioma (Human)Biological Half-life30.1 - 39.2 h[3]
4-[¹³¹I]Iodo-L-phenylalanineRefractory Glioma (Human)Tumor Response (Patient 1)Decreasing SUVmax over 10 months[3]
[¹²⁵I]E[c(RGDfK)]{c[RGDf(4-I)K]}U-87 MG Xenograft (Glioblastoma)Tumor Accumulation (4h post-injection)4.12 ± 0.42 %ID/g[7]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual synthesis of a peptide incorporating this compound using standard Fmoc/tBu chemistry.

Start Start Resin_Swelling 1. Resin Swelling (e.g., Rink Amide resin in DMF) Start->Resin_Swelling Fmoc_Deprotection_1 2. First Fmoc Deprotection (20% piperidine (B6355638) in DMF) Resin_Swelling->Fmoc_Deprotection_1 Coupling_1 3. Coupling of First Amino Acid (e.g., Fmoc-Gly-OH, HBTU/DIPEA in DMF) Fmoc_Deprotection_1->Coupling_1 Wash_1 4. Washing (DMF, DCM) Coupling_1->Wash_1 Fmoc_Deprotection_2 5. Fmoc Deprotection (20% piperidine in DMF) Wash_1->Fmoc_Deprotection_2 Coupling_Iodo 6. Coupling of this compound (HBTU/DIPEA in DMF) Fmoc_Deprotection_2->Coupling_Iodo Wash_2 7. Washing (DMF, DCM) Coupling_Iodo->Wash_2 Repeat_Cycle Repeat Steps 5-7 for remaining amino acids? Wash_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection_2 Yes Final_Deprotection 8. Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection No Cleavage 9. Cleavage from Resin (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification 10. Purification (RP-HPLC) Cleavage->Purification End End Purification->End

Workflow for Solid-Phase Peptide Synthesis.

Materials:

  • This compound and other Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

  • RP-HPLC system

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: a. In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 2.9 equivalents of HBTU in DMF. b. Add 6 equivalents of DIPEA and pre-activate for 5 minutes. c. Add the activated amino acid solution to the resin and shake for 1-2 hours. d. Monitor the coupling reaction using a ninhydrin (B49086) test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence, using this compound at the desired position.

  • Final Deprotection: After coupling the last amino acid, remove the final Fmoc group as described in step 2.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

Protocol 2: MTT Cell Viability Assay

This protocol is used to assess the cytotoxicity of peptides synthesized with this compound against cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Peptide synthesized with this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Peptide Treatment: Treat the cells with various concentrations of the peptide and incubate for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 3: Western Blot for Phospho-STAT3 Inhibition

This protocol is to determine if a peptide containing 4-iodo-D-phenylalanine can inhibit the phosphorylation of STAT3.

Materials:

  • Cancer cell line with constitutively active STAT3

  • Peptide inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment: Treat cells with the peptide inhibitor at various concentrations for a specified time.

  • Cell Lysis: Lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour. b. Incubate with the primary antibody against phospho-STAT3 overnight at 4°C. c. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour. d. Detect the signal using an ECL substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.

Protocol 4: In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the antitumor efficacy of a peptide synthesized with this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line

  • Matrigel

  • Peptide therapeutic

  • Calipers

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the peptide therapeutic (e.g., via intraperitoneal injection) according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Conclusion

This compound is a valuable and versatile building block for the development of peptide-based agents for cancer research and therapy. Its utility in creating targeted radiopharmaceuticals and inhibitors of key oncogenic signaling pathways makes it a compound of significant interest. The protocols and data presented here provide a foundation for researchers to explore the potential of this unique amino acid derivative in their own studies. Further research is warranted to fully elucidate the therapeutic potential of peptides incorporating 4-iodo-D-phenylalanine, particularly in the context of targeted inhibition of protein-protein interactions.

References

Application Notes and Protocols for Creating Peptide Libraries with Fmoc-D-Phe(4-I)-OH for Drug Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of peptide libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of vast chemical space to identify novel therapeutic leads. The incorporation of non-canonical amino acids, such as Fmoc-D-Phe(4-I)-OH, into these libraries offers a powerful strategy to enhance peptide stability, modulate biological activity, and introduce unique functionalities for downstream applications. The iodine moiety on the D-phenylalanine scaffold serves as a versatile handle for post-synthetic modifications, radiolabeling, and as a structural probe to explore novel binding interactions with biological targets.[1][2]

These application notes provide detailed protocols for the synthesis of peptide libraries incorporating this compound using Fmoc-based solid-phase peptide synthesis (SPPS), methods for library screening, and an overview of relevant signaling pathways that can be targeted.

Data Presentation

The successful incorporation of modified amino acids into a peptide library is critically dependent on monitoring key synthesis parameters. While the coupling efficiency of this compound is expected to be comparable to its non-iodinated counterpart under standard conditions, careful optimization is recommended. Below is a representative table summarizing expected outcomes based on standard Fmoc-SPPS chemistry.

ParameterFmoc-D-Phe-OH (Control)This compoundNotes
Purity (HPLC) ≥ 98%≥ 99%Purity of the starting amino acid is crucial for high-purity peptide synthesis.[2]
Coupling Time 1-2 hours1-2 hoursStandard coupling times are generally sufficient. Difficult couplings may require extended time or double coupling.
Crude Peptide Purity >70%>70%Dependent on sequence and synthesis efficiency.[3]
Final Peptide Yield 10-30%10-30%Yield is sequence-dependent and influenced by the number of residues and purification steps.
Molecular Weight 513.4 g/mol 513.4 g/mol Molecular weight of the Fmoc-protected amino acid.[2]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Library with this compound

This protocol outlines the manual synthesis of a peptide library on a solid support using the Fmoc/tBu strategy.

1.1. Resin Selection and Swelling:

  • Resin Choice: Select a resin appropriate for the desired C-terminus (e.g., Wang resin for a C-terminal carboxyl group, Rink Amide resin for a C-terminal amide).

  • Procedure:

    • Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) into a fritted reaction vessel.

    • Wash the resin with N,N-dimethylformamide (DMF) (3 x 5 mL).

    • Swell the resin in DMF for at least 30 minutes.

    • Drain the DMF.

1.2. First Amino Acid Loading (if not pre-loaded):

  • This step is for attaching the first Fmoc-protected amino acid to the resin. If using a pre-loaded resin, proceed to step 1.3.

1.3. Fmoc Deprotection:

  • Reagent: 20% piperidine (B6355638) in DMF.

  • Procedure:

    • Add the 20% piperidine/DMF solution to the swollen resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

1.4. Amino Acid Coupling (Incorporation of this compound):

  • Reagents:

    • This compound (3-5 equivalents relative to resin loading)

    • Coupling reagent (e.g., HBTU, HATU, HCTU; 3-5 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

    • DMF

  • Procedure:

    • In a separate vial, dissolve this compound and the coupling reagent in DMF.

    • Add DIPEA to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For potentially difficult couplings involving this modified amino acid, a double coupling may be performed.

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

    • Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.

1.5. Chain Elongation:

  • Repeat steps 1.3 and 1.4 for each subsequent amino acid in the peptide sequence.

1.6. Cleavage and Deprotection:

  • Reagent (Cleavage Cocktail): 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Procedure:

    • Wash the final peptide-resin with dichloromethane (B109758) (DCM) (3 x 5 mL) and dry it under vacuum.

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide under vacuum.

1.7. Peptide Purification and Analysis:

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.[4]

Protocol 2: One-Bead-One-Compound (OBOC) Library Screening

This protocol describes a general method for screening an OBOC peptide library for binding to a target protein.

2.1. Library Preparation:

  • Synthesize the peptide library on TentaGel resin beads using a split-and-pool method. Each bead will display a unique peptide sequence.

2.2. Target Labeling:

  • Label the target protein with a reporter molecule (e.g., biotin, a fluorescent dye).

2.3. Library Screening:

  • Procedure:

    • Incubate the OBOC library with the labeled target protein in a suitable binding buffer.

    • Wash the beads extensively to remove non-specifically bound target protein.

    • Identify the "hit" beads that have bound the target protein. If using a biotinylated target, this can be done by incubation with streptavidin-conjugated horseradish peroxidase (HRP) followed by a colorimetric substrate, or with a streptavidin-conjugated fluorescent probe.

    • Physically isolate the positive beads under a microscope.

2.4. Hit Identification:

  • Determine the sequence of the peptide on the isolated positive beads using methods such as Edman degradation or mass spectrometry.

Mandatory Visualization

experimental_workflow cluster_synthesis Peptide Library Synthesis cluster_screening Library Screening (OBOC) Resin_Prep Resin Preparation (Swelling) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotection Coupling Amino Acid Coupling (this compound + Coupling Reagents) Fmoc_Deprotection->Coupling Elongation Chain Elongation (Repeat Deprotection & Coupling) Coupling->Elongation Cleavage Cleavage & Deprotection (TFA Cocktail) Elongation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Library_Prep OBOC Library (One Peptide per Bead) Analysis->Library_Prep Synthesized Library Target_Incubation Incubation with Labeled Target Protein Library_Prep->Target_Incubation Washing Washing (Remove Non-specific Binders) Target_Incubation->Washing Hit_Identification Hit Bead Identification (e.g., Colorimetric, Fluorescence) Washing->Hit_Identification Hit_Isolation Isolation of Positive Beads Hit_Identification->Hit_Isolation Sequencing Peptide Sequencing (Edman or MS) Hit_Isolation->Sequencing

Caption: Experimental workflow for peptide library synthesis and screening.

Application Example: Targeting the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and apoptosis.[5] Its dysregulation is implicated in various diseases, including cancer and chronic inflammatory disorders, making it an attractive target for therapeutic intervention.[6] Peptide libraries can be screened to identify inhibitors of key protein-protein interactions within this pathway.[7] For instance, a library containing D-amino acids, such as D-Phe(4-I), could lead to the discovery of peptides with enhanced stability against proteolytic degradation.

NF_kB_Signaling_Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NF_kB_IkB NF-κB IκB IKK_complex->NF_kB_IkB targets NF_kB NF-κB (p50/p65) NF_kB_nucleus NF-κB (p50/p65) NF_kB->NF_kB_nucleus translocates NF_kB_IkB->NF_kB releases Peptide_Inhibitor Peptide Inhibitor (from Library) Peptide_Inhibitor->NF_kB_nucleus inhibits binding DNA κB DNA NF_kB_nucleus->DNA binds Gene_Expression Target Gene Expression (Inflammation, Survival) DNA->Gene_Expression promotes

Caption: Inhibition of the NF-κB signaling pathway by a peptide inhibitor.

Application Example: Targeting the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[8] Hyperactivation of this pathway is a common feature in many cancers, making it a prime target for drug development.[9] Peptide libraries can be employed to discover molecules that disrupt key interactions within this cascade, potentially leading to novel anti-cancer agents. The incorporation of this compound could provide peptides with unique binding properties or serve as a scaffold for further chemical modifications to enhance potency and selectivity. Phenylalanine itself has been shown to regulate milk protein synthesis through the mTOR signaling pathway.[10]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth mTORC1->Cell_Growth Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival Peptide_Inhibitor Peptide Inhibitor (from Library) Peptide_Inhibitor->AKT inhibits

Caption: Targeting the PI3K/AKT/mTOR pathway with a peptide inhibitor.

Conclusion

The use of this compound in the synthesis of peptide libraries provides a powerful tool for drug discovery. The protocols and information provided herein offer a comprehensive guide for researchers to design, synthesize, and screen these libraries to identify novel peptide-based therapeutics targeting critical disease pathways. The unique properties of the 4-iodophenylalanine residue open up new avenues for lead optimization and the development of diagnostic and therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-D-Phe(4-I)-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low coupling efficiency with Fmoc-D-Phe(4-I)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming common challenges encountered during solid-phase peptide synthesis (SPPS) with this sterically hindered amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low coupling efficiency with this compound?

Low coupling efficiency with this compound can stem from several factors:

  • Steric Hindrance: The bulky 4-iodo-phenyl side chain of this compound can physically obstruct the amino group's access to the activated carboxyl group, slowing down the coupling reaction.[1]

  • Incomplete Fmoc Deprotection: Residual Fmoc protecting groups on the N-terminal amine of the growing peptide chain will prevent coupling.[1]

  • Suboptimal Activation: Inefficient activation of the this compound carboxyl group can lead to poor coupling yields.

  • Reagent Quality: Degradation of the amino acid derivative, coupling reagents, or solvents can significantly impact the reaction's success.[1][2]

  • Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of reactive sites.[1]

  • Peptide Aggregation: As the peptide chain elongates, it may aggregate, hindering further coupling.[1]

Q2: How can I monitor the progress of the coupling reaction?

Regular monitoring is crucial for successful peptide synthesis. The most common method is the Kaiser test , a qualitative colorimetric assay that detects free primary amines on the resin.[1][2][3]

  • Positive Result (Blue/Purple Color): Indicates the presence of unreacted amines, signifying incomplete coupling.

  • Negative Result (Yellow/Colorless): Suggests that the coupling reaction is complete.

For more quantitative analysis, a small amount of the peptide can be cleaved from the resin and analyzed by HPLC and Mass Spectrometry to identify any deletion sequences resulting from failed coupling steps.[1][2]

Q3: What is "double coupling" and when should I use it?

Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and coupling reagents after the initial coupling reaction.[1][3] This technique is particularly useful when dealing with sterically hindered amino acids like this compound or when a Kaiser test remains positive after the initial coupling time.[1][3]

Troubleshooting Guide

Issue: Positive Kaiser Test After Coupling with this compound

A persistent blue or purple color in the Kaiser test indicates a significant amount of unreacted N-terminal amines on the resin. Follow this troubleshooting workflow to address the issue:

G start Positive Kaiser Test extend_coupling Extend Coupling Time (e.g., add 1-2 hours) start->extend_coupling retest Repeat Kaiser Test extend_coupling->retest double_couple Perform Double Coupling retest->double_couple Still Positive proceed Proceed to Next Step retest->proceed Negative retest2 Repeat Kaiser Test double_couple->retest2 investigate Investigate Other Factors: - Reagent Quality - Activation Protocol - Solvent Choice retest2->investigate Still Positive retest2->proceed Negative

Caption: Troubleshooting workflow for a positive Kaiser test.

Optimizing Coupling Protocols

Due to the steric hindrance of the 4-iodo-phenyl group, standard coupling protocols may require optimization. Consider the following adjustments:

Choice of Coupling Reagents

The selection of an appropriate coupling reagent is critical. For sterically hindered amino acids, more potent activating agents are often required.

Coupling ReagentAdditiveBase (Typical)Key Characteristics
HBTU/TBTU HOBtDIPEACommonly used uronium salts, generally effective.[4] Pre-activation is necessary.
HATU/TATU HOAtDIPEA/CollidineMore potent than HBTU/TBTU, recommended for difficult couplings.[4]
DIC OxymaPure®-Carbodiimide-based, often used with additives to suppress racemization.[5]
PyBOP -DIPEAPhosphonium salt, effective for hindered couplings.
COMU -DIPEAHighly efficient aminium salt with low racemization tendency, suitable for challenging couplings.[6]

Note: The use of a hindered base like 2,4,6-collidine instead of DIPEA can sometimes reduce racemization.[4][7]

Solvent Selection
  • DMF (N,N-Dimethylformamide): The most common solvent for SPPS. Ensure it is high-purity and anhydrous, as water can hydrolyze activated esters.

  • NMP (N-Methyl-2-pyrrolidone): A more polar alternative to DMF that can sometimes improve solvation and disrupt peptide aggregation.[1][8]

  • Greener Alternatives: Solvents like propylene (B89431) carbonate are being explored as more sustainable options, though resin compatibility must be considered.[9]

Experimental Protocols

Standard Protocol for this compound Coupling

This protocol provides a general framework. Equivalents are based on the initial resin loading.

  • Resin Swelling: Swell the resin in DMF or DCM for at least 30 minutes before the first deprotection step.[2]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes.

    • Drain and repeat the treatment with fresh deprotection solution for another 10-20 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve this compound (3 eq.) and a suitable coupling reagent (e.g., HATU, 2.9 eq.) in a minimal amount of DMF.

    • Add a base (e.g., DIPEA, 6 eq.) and allow the mixture to pre-activate for 1-2 minutes immediately before adding it to the resin.[10]

  • Coupling:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-4 hours. For this compound, an initial coupling time of 2 hours is a reasonable starting point.

  • Monitoring:

    • Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.[3]

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[8]

Visualizing the Coupling Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_completion Completion resin_swell 1. Resin Swelling deprotection 2. Fmoc Deprotection resin_swell->deprotection activation 3. Amino Acid Activation deprotection->activation coupling 4. Coupling Reaction activation->coupling monitoring 5. Monitoring (Kaiser Test) coupling->monitoring monitoring->coupling Positive -> Double Couple washing 6. Resin Washing monitoring->washing Negative next_cycle Proceed to Next Cycle washing->next_cycle

Caption: General workflow for Fmoc-SPPS coupling.

By carefully considering the factors outlined in this guide, researchers can effectively troubleshoot and optimize the coupling of the sterically demanding this compound, leading to higher peptide purity and yield.

References

Technical Support Center: Synthesis of Peptides Containing Fmoc-D-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges associated with the synthesis of peptides containing the sterically hindered and hydrophobic amino acid, Fmoc-D-Phe(4-I)-OH. The primary focus is on preventing peptide aggregation during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Question 1: My peptide synthesis is failing or resulting in low yield and purity after incorporating this compound. What is the likely cause?

Answer: The inclusion of this compound in a peptide sequence significantly increases the risk of aggregation and difficult coupling reactions. This is due to a combination of factors:

  • Hydrophobicity: The 4-iodophenylalanine side chain is highly hydrophobic. Sequences rich in such residues tend to associate with each other to minimize contact with the polar solvent, leading to the formation of intermolecular hydrogen bonds and stable secondary structures like β-sheets.[1] This aggregation can cause the peptide-resin complex to swell poorly, hindering the access of reagents to the reactive sites.

  • Steric Hindrance: The bulky iodine atom on the phenyl ring presents considerable steric hindrance. This can make it difficult for the incoming activated amino acid to approach the N-terminus of the growing peptide chain, leading to incomplete or slow coupling reactions.[2][3]

  • π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, further promoting interchain association and aggregation. Halogenation can enhance these stacking interactions.[4]

These factors collectively contribute to "difficult sequences," which are prone to problems like incomplete deprotection and coupling, resulting in deletion sequences and a final product that is difficult to purify.

Question 2: How can I detect peptide aggregation on-resin during synthesis?

Answer: Monitoring the synthesis is crucial for early detection of aggregation. Here are some common methods:

  • Visual Inspection: A noticeable shrinking or clumping of the resin beads is a strong physical indicator of on-resin aggregation.[1]

  • Kaiser Test: This colorimetric test detects free primary amines. A negative or weak positive result (e.g., beads remain colorless or turn a faint blue) after the deprotection step suggests that the N-terminus is inaccessible due to aggregation. However, be aware that false negatives can occur in cases of severe aggregation.

  • Fmoc-Deprotection Monitoring: In automated synthesizers, the UV absorbance of the dibenzylfulvene-piperidine adduct released during Fmoc removal can be monitored. A decrease in the expected UV signal for a particular cycle can indicate incomplete deprotection in the previous step, often a consequence of aggregation.

Question 3: What are the primary strategies to prevent aggregation when synthesizing a peptide with this compound?

Answer: The most effective approach is to proactively modify the peptide backbone to disrupt the formation of the hydrogen-bonded networks that lead to aggregation. Key strategies include:

  • Incorporate Pseudoproline Dipeptides: This is a highly effective method. Pseudoproline dipeptides are derived from Ser or Thr and introduce a "kink" into the peptide backbone, disrupting the formation of β-sheets.[2][5][6] By replacing a Ser or Thr residue near the problematic this compound with an appropriate Fmoc-Xaa-Ser/Thr(ΨMe,Mepro)-OH dipeptide, you can significantly improve solvation and coupling efficiency.

  • Use Backbone-Protected Dipeptides: For sequences lacking Ser or Thr, dipeptides containing N-substituted amides, such as those with 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb), can be used.[7] Incorporating an Fmoc-Xaa-(Dmb)Gly-OH dipeptide, for instance, protects a backbone amide, preventing it from participating in hydrogen bonding.

  • Optimize Resin Choice: Utilize resins with good swelling properties, such as those based on polyethylene (B3416737) glycol (PEG), like NovaPEG or TentaGel resins.[7] A lower substitution resin is also recommended for long or difficult sequences to reduce the density of peptide chains and minimize interchain interactions.

The logical workflow for addressing these issues is visualized in the diagram below.

G cluster_0 Troubleshooting Workflow for Peptide Aggregation A Synthesis Issue Identified (Low Yield, Poor Purity, Failed Coupling) B Is the sequence known to be difficult? (e.g., contains this compound, hydrophobic stretches) A->B C Proactive Strategy Selection B->C Yes D Incorporate Pseudoproline Dipeptide C->D E Use Backbone Protection (Dmb/Hmb Dipeptides) C->E F Optimize Synthesis Conditions C->F G Re-synthesize Peptide D->G E->G F->G H Successful Synthesis G->H

Caption: A flowchart for troubleshooting aggregation in peptide synthesis.

Frequently Asked Questions (FAQs)

Q: Can I just use stronger coupling reagents or longer coupling times to overcome difficult couplings with this compound?

A: While optimizing coupling conditions is important, it is often insufficient to resolve severe aggregation. For sterically hindered residues, using a more potent coupling reagent like HATU or HCTU in combination with a non-coordinating base such as DIPEA can be beneficial.[3] Extended coupling times or double coupling—repeating the coupling step before deprotection—can also improve the incorporation of the bulky amino acid. However, if the underlying cause is on-resin aggregation, the N-terminus of the growing peptide chain may be physically inaccessible. In such cases, these methods will have limited success, and strategies that disrupt aggregation, like using pseudoprolines, are necessary.

Q: Where in my peptide sequence should I place a pseudoproline dipeptide to prevent aggregation caused by this compound?

A: The optimal placement is crucial for the effectiveness of pseudoproline dipeptides. General guidelines suggest:

  • Insert the pseudoproline dipeptide within the aggregation-prone sequence or, ideally, just before the hydrophobic region.[5]

  • Maintain a spacing of at least two amino acids between a pseudoproline and a regular proline residue.

  • The ideal spacing between two pseudoprolines or a pseudoproline and a proline is typically 5-6 residues.[5][6]

For a peptide containing this compound, consider replacing a Ser or Thr residue that is within 3-5 positions N-terminal to the iodinated phenylalanine.

Q: Are there any solvent considerations for synthesizing peptides prone to aggregation?

A: Yes, the choice of solvent can impact resin swelling and peptide solvation. While N,N-dimethylformamide (DMF) is standard, N-methyl-2-pyrrolidone (NMP) has better solvating properties and can be more effective at disrupting aggregation for some difficult sequences.[8] In some cases, adding a small percentage of a chaotropic agent or using a solvent mixture like NMP/DMSO can improve synthesis outcomes.[8]

Data Presentation

The following table summarizes and compares various strategies to mitigate peptide aggregation.

StrategyMechanismAdvantagesDisadvantages
Pseudoproline Dipeptides Introduces a "kink" in the peptide backbone, disrupting β-sheet formation.[2][5][6]Highly effective; commercially available; improves solubility and coupling.[2]Requires a Ser or Thr at a suitable position; more expensive than standard amino acids.
Backbone Protection (Dmb/Hmb) Temporarily protects a backbone amide nitrogen, preventing hydrogen bond formation.[7]Effective for sequences lacking Ser/Thr; can be used at Gly residues.[7]Can be sterically demanding; removal requires specific conditions.
High-Swelling Resins (e.g., PEG) Improves reagent access by enhancing the solvation of the peptide-resin matrix.[7]Simple to implement; compatible with most sequences.May not be sufficient to overcome severe on-chain aggregation alone.
Chaotropic Agents / Solvents Disrupts secondary structures by interfering with hydrogen bonds.Can improve difficult couplings in some cases.May lead to side reactions; effectiveness is sequence-dependent.
Elevated Temperature Increases reaction kinetics and can help disrupt secondary structures.Can improve coupling efficiency for sterically hindered residues.Increases the risk of side reactions, such as racemization and aspartimide formation.

Experimental Protocols

Protocol: Incorporation of a Pseudoproline Dipeptide during Fmoc-SPPS

This protocol describes the manual coupling of an Fmoc-Xaa-Ser(ΨMe,Mepro)-OH dipeptide to a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Xaa-Ser(ΨMe,Mepro)-OH dipeptide (3 equivalents relative to resin loading)

  • HCTU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes to ensure complete removal of the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove residual piperidine.

  • Activation of Pseudoproline Dipeptide: In a separate vessel, dissolve the Fmoc-Xaa-Ser(ΨMe,Mepro)-OH dipeptide and HCTU in a minimal amount of DMF. Add DIPEA and allow the mixture to pre-activate for 2-3 minutes.

  • Coupling Reaction: Add the activated dipeptide solution to the washed, deprotected peptide-resin. Agitate the mixture using nitrogen bubbling or mechanical shaking for 2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), the coupling is incomplete; extend the reaction time or consider a recoupling. If negative (colorless beads), proceed to the next step.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Chain Elongation: The resin is now ready for the deprotection of the pseudoproline's Fmoc group and the coupling of the next amino acid in the sequence.

  • Cleavage and Deprotection: The oxazolidine (B1195125) ring of the pseudoproline is stable to the basic conditions of Fmoc removal but is cleaved during the final TFA-mediated cleavage from the resin, yielding the native serine residue.[5]

Mandatory Visualization

The diagram below illustrates the mechanism by which pseudoproline dipeptides prevent peptide chain aggregation.

G cluster_0 Standard Peptide Chain Aggregation cluster_1 Aggregation Disruption by Pseudoproline P1 Peptide Chain 1 (Trans-amide bonds) P2 Peptide Chain 2 (Trans-amide bonds) Hbond Inter-chain H-Bonds P1->Hbond BetaSheet β-Sheet Formation (Aggregation) P1->BetaSheet P2->BetaSheet Hbond->P2 PP1 Peptide Chain with Pseudoproline Kink Cis-amide bond 'Kink' Disrupts Linear Structure PP1->Kink NoAgg Aggregation Prevented (Improved Solvation) Kink->NoAgg

Caption: Mechanism of aggregation prevention by pseudoproline dipeptides.

References

Technical Support Center: Optimizing Cleavage of Peptides with Iodinated Phenylalanine from Resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the cleavage of peptides containing iodinated phenylalanine from solid-phase synthesis resins.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when cleaving peptides containing iodinated phenylalanine from the resin?

A1: The main challenge is preventing deiodination, which is the loss of the iodine atom from the phenylalanine side chain.[1] This side reaction is primarily caused by the harsh acidic conditions of the cleavage cocktail, typically trifluoroacetic acid (TFA), and the presence of reactive carbocations generated from the removal of protecting groups.[1] Loss of iodine compromises the identity, purity, and potentially the biological activity of the final peptide product.

Q2: Which scavengers are most effective in preventing deiodination during TFA cleavage?

A2: A combination of scavengers is generally recommended to protect iodinated residues. Triisopropylsilane (TIS) is a crucial scavenger for reducing carbocations.[1][2] For peptides with sensitive residues like iodinated phenylalanine, incorporating scavengers that protect aromatic side chains is beneficial. Phenol (B47542) is known to offer protection to tyrosine and tryptophan residues and can be advantageous for iodinated phenylalanine as well.[1] Thiol-based scavengers like 1,2-ethanedithiol (B43112) (EDT) can also be included to maintain a reducing environment and prevent other side reactions.[2]

Q3: Can I use a standard TFA cleavage cocktail for my peptide with iodinated phenylalanine?

A3: While a standard non-odorous cocktail like TFA/TIS/Water (95:2.5:2.5 v/v/v) can be a good starting point, it may not be optimal for all sequences containing iodinated phenylalanine.[1] The efficiency of cleavage and the extent of deiodination can be sequence-dependent. It is highly recommended to perform a small-scale trial cleavage on a small amount of resin to assess the purity of the crude peptide by HPLC and mass spectrometry before proceeding with the bulk cleavage.

Q4: How long should the cleavage reaction be performed?

A4: For most standard resins like Rink Amide, a cleavage time of 2-3 hours at room temperature is generally sufficient.[3] However, if the peptide contains other residues with bulky protecting groups (e.g., multiple Arginine(Pbf) residues), the cleavage time may need to be extended.[1] It is important to find a balance, as prolonged exposure to strong acid can increase the risk of side reactions, including deiodination.

Q5: Are there any other potential side reactions to be aware of besides deiodination?

A5: Yes, other general side reactions common in peptide synthesis and cleavage can still occur. These include the formation of truncated sequences, incomplete deprotection of other amino acid side chains, and oxidation of sensitive residues like methionine or cysteine if present in the sequence. The choice of a well-balanced scavenger cocktail is key to minimizing these side reactions.[2][4]

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Significant deiodination observed in the crude peptide. 1. Inadequate scavenging of carbocations. 2. Cleavage cocktail not optimized for iodinated residues. 3. Prolonged exposure to TFA.1. Ensure a sufficient amount of TIS is used in the cleavage cocktail (typically 2.5-5%). 2. Add phenol (e.g., 5%) to the cleavage cocktail to protect the aromatic ring of the iodinated phenylalanine. 3. Optimize the cleavage time by performing a time-course experiment (e.g., testing at 1, 2, and 4 hours) and analyzing the crude product purity.
Low cleavage yield. 1. Incomplete cleavage from the resin. 2. Precipitation of the peptide was incomplete. 3. The peptide is highly hydrophobic and remains in the ether during precipitation.1. Extend the cleavage time, especially if the peptide is long or contains multiple bulky protecting groups. 2. Ensure the ether used for precipitation is sufficiently cold (-20°C) and use a larger volume of ether (at least 10-fold the volume of TFA). Allow the precipitation to proceed at a low temperature for an extended period (e.g., overnight at 4°C). 3. If the peptide does not precipitate well in ether, evaporate the TFA and ether, and attempt to dissolve the crude material in an appropriate aqueous solvent for purification.
Presence of multiple unidentified peaks in the HPLC of the crude product. 1. Formation of various side products due to inadequate scavenging. 2. Incomplete deprotection of other amino acid side chains. 3. Oxidation of sensitive residues (e.g., Met, Cys).1. Use a more comprehensive cleavage cocktail, such as "Reagent K" (TFA/water/phenol/thioanisole/EDT), which contains a broader range of scavengers.[5] 2. Increase the cleavage time to ensure complete removal of all protecting groups. 3. If the peptide contains Cys or Met, ensure a thiol-based scavenger like EDT is included in the cleavage cocktail.[2]

Data Presentation: Comparison of Cleavage Cocktails

The following table summarizes common cleavage cocktails and their suitability for peptides containing iodinated phenylalanine. The purity and yield are illustrative and can be sequence-dependent. A small-scale trial is always recommended.

Cleavage Cocktail (v/v/v) Key Scavengers Primary Application Illustrative Crude Purity (%) Illustrative Yield (%) Notes
TFA / H₂O / TIS (95:2.5:2.5) TISGeneral purpose, low odor.80-9085-95Good starting point, but may not be sufficient for preventing deiodination in all cases.[1][5]
TFA / Phenol / H₂O / TIS (88:5:5:2) TIS, PhenolPeptides with Tyr, Trp, or other sensitive aromatic residues.85-9585-95Phenol helps protect the aromatic ring of iodinated phenylalanine from electrophilic attack.
Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) TIS, Phenol, Thioanisole, EDT"Universal" cocktail for complex peptides with multiple sensitive residues.>90>90Highly effective but has a strong odor due to the thiol scavengers.[6]

Experimental Protocols

Detailed Protocol for Cleavage of a Peptide Containing Iodinated Phenylalanine from Rink Amide Resin

This protocol is designed for the cleavage of a peptide containing one or more 4-iodophenylalanine residues from a Rink Amide resin on a 0.1 mmol scale.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Phenol

  • Deionized water

  • Cold diethyl ether (-20°C)

  • Dichloromethane (DCM)

  • Reaction vessel (e.g., a 10 mL fritted syringe or a round-bottom flask)

  • Centrifuge tubes (50 mL)

  • Nitrogen gas supply

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin (approx. 150-200 mg for a 0.1 mmol synthesis) in the reaction vessel.

    • Wash the resin with DCM (3 x 5 mL) to remove any residual DMF and swell the resin.

    • Dry the resin under a stream of nitrogen for 10-15 minutes.

  • Cleavage Cocktail Preparation (Prepare fresh):

    • In a fume hood, prepare the cleavage cocktail: TFA/Phenol/H₂O/TIS (88:5:5:2 v/v/v) .

    • For a 5 mL total volume:

      • 4.4 mL TFA

      • 0.25 g Phenol (weigh and dissolve in TFA)

      • 0.25 mL Deionized water

      • 0.1 mL TIS

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the resin.

    • Gently agitate the mixture at room temperature for 2-3 hours. A rotator or occasional manual swirling is recommended.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture into a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.

    • Rinse the resin with a small amount of fresh TFA (1-2 mL) and add this to the ether.

    • A white precipitate of the crude peptide should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the suspension (e.g., at 3000 rpm for 5 minutes) to pellet the peptide.

    • Carefully decant the ether.

  • Washing and Drying:

    • Wash the peptide pellet with cold diethyl ether (2 x 20 mL), vortexing, centrifuging, and decanting after each wash to remove residual scavengers and dissolved organic impurities.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.

  • Analysis:

    • Dissolve a small amount of the crude peptide in an appropriate solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).

    • Analyze the crude product by reverse-phase HPLC and mass spectrometry to determine purity and confirm the molecular weight, checking for any deiodinated species.[4][7]

Mandatory Visualization

Experimental_Workflow cluster_prep Resin Preparation cluster_cleavage Cleavage cluster_isolation Isolation & Purification cluster_analysis Analysis resin_prep 1. Dried Peptide-Resin wash_dcm 2. Wash with DCM resin_prep->wash_dcm dry_resin 3. Dry Resin wash_dcm->dry_resin cleave 5. Add Cocktail to Resin (2-3 hours at RT) dry_resin->cleave cocktail 4. Prepare Cleavage Cocktail (TFA/Phenol/H₂O/TIS) cocktail->cleave filter_precipitate 6. Filter into Cold Ether cleave->filter_precipitate centrifuge 7. Centrifuge to Pellet Peptide filter_precipitate->centrifuge wash_ether 8. Wash Pellet with Ether centrifuge->wash_ether dry_peptide 9. Dry Crude Peptide wash_ether->dry_peptide hplc_ms 10. HPLC & Mass Spec Analysis dry_peptide->hplc_ms

Caption: Workflow for cleavage and isolation of iodinated peptides.

Deiodination_Mechanism cluster_problem Problem: Deiodination cluster_solution Solution: Scavengers peptide Peptide-Phe(I)-Resin deiodination Deiodinated Peptide + I+ peptide->deiodination C-I Bond Cleavage protected_peptide Intact Iodinated Peptide peptide->protected_peptide Protection tfa TFA (Strong Acid) tfa->peptide protecting_groups Protecting Groups (e.g., Boc, Trt) tfa->protecting_groups carbocation Reactive Carbocations (R+) protecting_groups->carbocation carbocation->peptide Electrophilic Attack quenched_carbocation Quenched Carbocation (R-Scavenger) carbocation->quenched_carbocation scavengers Scavengers (e.g., TIS, Phenol) scavengers->carbocation Trapping

Caption: Mechanism of deiodination and its prevention by scavengers.

References

Common side reactions when using Fmoc-D-Phe(4-I)-OH and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the use of Fmoc-D-Phe(4-I)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and professionals in drug development to provide clear, actionable guidance and detailed protocols to address challenges encountered during the synthesis of peptides containing 4-iodo-D-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of incorporating this compound into a peptide sequence?

A1: Incorporating this compound offers several benefits in peptide design and drug development. The 4-iodo-phenylalanine residue can serve as a heavy atom for X-ray crystallography, aiding in structure determination. The iodine atom can also be a site for radiolabeling (e.g., with ¹²⁵I or ¹³¹I) for use in diagnostic imaging or radiotherapy. Furthermore, the introduction of a D-amino acid can enhance peptide stability against enzymatic degradation, and the bulky, hydrophobic nature of the iodinated residue can influence peptide conformation and binding affinity to target molecules.

Q2: What is the most common side reaction specifically associated with the use of this compound?

A2: The most significant side reaction is deiodination of the 4-iodophenylalanine residue. This typically occurs during the final cleavage of the peptide from the resin and removal of side-chain protecting groups using strong acids like trifluoroacetic acid (TFA). The acidic environment and the presence of reactive carbocations generated from cleaved protecting groups can lead to the cleavage of the carbon-iodine bond, resulting in the formation of a phenylalanine residue at that position.

Q3: How can I detect deiodination in my crude peptide product?

A3: Deiodination can be readily identified using mass spectrometry (MS). The iodine atom has a monoisotopic mass of approximately 125.9 g/mol . The loss of this atom and its replacement with a hydrogen atom will result in a mass shift of -126 Da in the mass spectrum of the peptide. For example, if your expected peptide mass is X, the deiodinated impurity will have a mass of approximately X - 126 Da.

Q4: Can the D-configuration of this compound lead to specific side reactions?

A4: While D-amino acids are generally incorporated using standard SPPS protocols, their presence can sometimes influence the secondary structure of the growing peptide chain. In some sequences, the inclusion of a D-amino acid can disrupt regular secondary structures like alpha-helices or beta-sheets, which may help to reduce peptide aggregation. However, in other contexts, it could potentially introduce conformational constraints that may impact coupling efficiency. Monitoring coupling reactions involving and immediately following the D-amino acid is advisable.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound.

Issue Potential Cause Recommended Solution
Significant peak at -126 Da from the expected mass in MS analysis. Deiodination during final cleavage due to carbocation attack on the iodinated aromatic ring.1. Use an optimized cleavage cocktail with effective scavengers. Triisopropylsilane (B1312306) (TIS) is a highly effective scavenger for carbocations. A recommended cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) . 2. For peptides also containing other sensitive residues like tryptophan, a more complex cocktail such as TFA/thioanisole/ethanedithiol (EDT)/TIS (90:5:3:2 v/v/v/v) can be beneficial. 3. Minimize cleavage time to what is necessary for complete deprotection (typically 2-4 hours).
Incomplete coupling of this compound or the subsequent amino acid. 1. Steric hindrance from the bulky iodophenylalanine residue. 2. Peptide aggregation on the resin, potentially influenced by the hydrophobic nature of the residue.1. Perform a double coupling for the this compound residue and the following amino acid. 2. Use a more potent coupling reagent such as HBTU, HATU, or HCTU with a base like N,N-diisopropylethylamine (DIPEA). 3. If aggregation is suspected, switch to a solvent with better solvating properties like N-methyl-2-pyrrolidone (NMP) or add a small percentage of dimethyl sulfoxide (B87167) (DMSO) (e.g., 10-20%) to the DMF.
Broad or tailing peaks in HPLC analysis of the crude peptide. Peptide aggregation during purification.1. Modify the mobile phase by adding a small amount of an ion-pairing agent like TFA (0.1% is standard). 2. Increase the organic content of the mobile phase if the peptide is highly hydrophobic. 3. In some cases, dissolving the crude peptide in a solvent containing a denaturant like guanidine (B92328) hydrochloride before injection can help to disrupt aggregates.

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol outlines a standard manual coupling step for incorporating this compound into a growing peptide chain on a solid support.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3-5 equivalents relative to resin loading)

  • HBTU (3-5 equivalents)

  • DIPEA (6-10 equivalents)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • 20% Piperidine (B6355638) in DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. If starting a new coupling cycle, perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) and then again with DMF (3 times).

  • Amino Acid Activation: In a separate vessel, dissolve this compound and HBTU in DMF. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test (ninhydrin test) to monitor the completion of the coupling. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Protocol 2: Final Cleavage and Deprotection with Deiodination Suppression

This protocol is designed to cleave the synthesized peptide from the resin while minimizing the risk of deiodination.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under vacuum for at least 2 hours.

  • Cleavage Reaction: In a well-ventilated fume hood, add the pre-prepared cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA filtrate into a centrifuge tube.

    • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times to remove scavengers and organic byproducts.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or under vacuum.

  • Analysis: Dissolve a small amount of the crude peptide in an appropriate solvent and analyze by HPLC and Mass Spectrometry to confirm the identity and purity of the product and to check for any deiodinated species.

Visualizations

Deiodination Side Reaction and Prevention

The following diagram illustrates the mechanism of deiodination during TFA cleavage and the protective role of the scavenger, triisopropylsilane (TIS).

Deiodination_Prevention cluster_0 Problem: Deiodination cluster_1 Solution: Scavenger Peptide Peptide-Resin with This compound Carbocation Reactive Carbocations (from protecting groups) Peptide->Carbocation TFA Desired_Peptide Desired Iodinated Peptide Peptide->Desired_Peptide TFA + TIS TFA TFA Cleavage Cocktail (without scavenger) Deiodinated_Peptide Deiodinated Peptide (Side Product, -126 Da) Carbocation->Deiodinated_Peptide attacks iodophenyl ring Trapped_Carbocation Trapped Carbocations (Neutralized) Carbocation->Trapped_Carbocation TIS traps TFA_Scavenger TFA Cleavage Cocktail with TIS Scavenger Carbocation_gen Carbocation_gen->Carbocation

Caption: Logical workflow for deiodination and its prevention.

Standard SPPS Workflow for Incorporating this compound

This diagram outlines the key steps in a single coupling cycle during solid-phase peptide synthesis.

SPPS_Workflow start Start with Fmoc-AA(n)-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: This compound + HBTU/DIPEA wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser Kaiser Test wash2->kaiser end Fmoc-D-Phe(4-I)-AA(n)-Resin (Ready for next cycle) kaiser->end Negative (Yellow) double_coupling Repeat Coupling Step kaiser->double_coupling Positive (Blue) double_coupling->wash1

Caption: A single coupling cycle in Fmoc-SPPS.

Technical Support Center: Synthesis of Peptides Containing Fmoc-D-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of peptides synthesized using Fmoc-D-Phe(4-I)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating this compound into a peptide sequence?

The main challenges include ensuring efficient coupling of the sterically hindered amino acid, preventing deiodination during cleavage, and avoiding side reactions associated with the electron-rich iodophenyl group. Careful selection of coupling reagents, optimized reaction times, and appropriate cleavage cocktails are crucial for a successful synthesis.

Q2: Is this compound prone to racemization during coupling?

Like other amino acids, this compound can be susceptible to racemization, especially with prolonged pre-activation times or the use of certain bases. The use of coupling additives like HOBt or Oxyma Pure can help suppress racemization.[1] For histidine, another residue prone to racemization, using Fmoc-His(MBom)-OH instead of Fmoc-His(Trt)-OH has been shown to reduce epimerization significantly.[1]

Q3: Can the iodine atom be lost during the synthesis process?

Deiodination is a potential side reaction, most commonly occurring during the final trifluoroacetic acid (TFA) cleavage step. The harsh acidic conditions can lead to the cleavage of the carbon-iodine bond. While less common, prolonged exposure to certain conditions during the synthesis cycles could also potentially lead to some loss of iodine.

Q4: How does the hydrophobicity of this compound affect the synthesis?

The hydrophobic nature of the iodophenyl group can contribute to peptide aggregation, especially in longer or more hydrophobic sequences. This can lead to incomplete coupling and deprotection steps. Using solvents like N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF) or incorporating PEG-based resins can help mitigate these issues.[2]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency / Incomplete Coupling

Symptoms:

  • Positive Kaiser test (dark blue beads) after coupling.[1]

  • Presence of deletion sequences (peptide minus one or more amino acids) in the final product, detected by mass spectrometry.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Steric Hindrance: this compound is a bulky amino acid, which can slow down the coupling reaction.- Extend Coupling Time: Increase the reaction time to 2-4 hours or even overnight for difficult couplings. - Double Coupling: Perform a second coupling step with fresh reagents. - Elevated Temperature: If using a suitable automated synthesizer, increasing the temperature can enhance coupling efficiency.
Inefficient Activation: The chosen coupling reagent may not be optimal.- Use a More Potent Activator: For challenging couplings, consider using more powerful reagents like HATU, HCTU, or PyBOP in combination with a base like DIPEA or collidine.[3] - Optimize Reagent Ratios: Use a 3-4 fold excess of the amino acid and coupling reagents relative to the resin loading.
Peptide Aggregation: The growing peptide chain may be aggregating on the resin, blocking reactive sites.- Change Solvent: Switch from DMF to NMP, which is better at disrupting secondary structures.[2] - Incorporate "Difficult Sequence" Protocols: Use a lower loading resin or a PEG-based resin to improve solvation of the peptide chain.[2]
Issue 2: Low Yield of the Desired Peptide

Symptoms:

  • Low quantity of crude peptide obtained after cleavage and precipitation.

  • Low intensity of the target peptide peak in the HPLC chromatogram of the crude product.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Deprotection: The Fmoc group is not being completely removed, leading to truncated sequences.- Extend Deprotection Time: Increase the piperidine (B6355638) treatment time, for example, to 1 x 5 minutes followed by 1 x 15 minutes. - Use a Stronger Base: For very difficult sequences, a small amount of DBU (1-2%) can be added to the piperidine solution.[3]
Premature Cleavage: The peptide is being cleaved from the resin during the synthesis cycles.- Use Appropriate Resin: For highly acid-sensitive protecting groups, ensure the resin choice is compatible. For example, use a 2-chlorotrityl chloride resin for preparing fully protected peptide fragments.[3]
Loss During Workup: The peptide is not precipitating efficiently or is being lost during washing steps.- Optimize Precipitation: Ensure the ether used for precipitation is cold. If the peptide is very soluble, reducing the volume of TFA by evaporation before adding ether may be necessary. - Check Peptide Solubility: Highly hydrophobic or very short peptides may have some solubility in ether. Minimize the volume of ether used for washing.
Issue 3: Low Purity of the Crude Peptide

Symptoms:

  • Multiple peaks of similar or greater intensity to the product peak in the HPLC chromatogram.

  • Mass spectrometry reveals a complex mixture of byproducts.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Deiodination: Loss of the iodine atom during the final cleavage step.- Use Scavengers: Employ a cleavage cocktail containing scavengers to quench reactive carbocations that can cause deiodination. A recommended cocktail is TFA/TIS/H2O (95:2.5:2.5). - Minimize Cleavage Time: Limit the cleavage time to the minimum required for complete removal of protecting groups (typically 1.5-3 hours).
Side Reactions from Other Residues: Aspartimide formation, oxidation of methionine, or other common side reactions are occurring.- Aspartimide Formation: If your sequence contains Asp, consider using Fmoc-Asp(OMpe)-OH or Fmoc-Asp(ODmab)-OH adjacent to problematic residues. Adding HOBt to the deprotection solution can also help.[3] - Methionine Oxidation: If your peptide contains methionine, include scavengers like EDT (1,2-ethanedithiol) in the cleavage cocktail.
Racemization: Epimerization of this compound or other amino acids.- Avoid Prolonged Pre-activation: Minimize the time between activating the amino acid and adding it to the resin. - Use Racemization-Suppressing Additives: Always include HOBt or Oxyma Pure in your coupling reactions.

Experimental Protocols

Protocol 1: Standard Coupling of this compound
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, then 1 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines.[1] If the test is positive, consider a second coupling.

  • Washing: Wash the resin with DMF (3 times), DCM (3 times), and then DMF (3 times).

Protocol 2: Cleavage and Deprotection
  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / deionized water in a ratio of 95:2.5:2.5 (v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and stir at room temperature for 2 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether 2-3 times.

  • Drying: Dry the crude peptide under vacuum.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Fmoc-SPPS

Coupling ReagentClassAdvantagesConsiderations
HBTU/HOBt Aminium Salt / AdditiveWidely used, efficient, and relatively inexpensive.Can cause racemization with sensitive amino acids if pre-activation is prolonged.
HATU/HOAt Aminium Salt / AdditiveMore reactive than HBTU, good for hindered couplings.More expensive. HOAt is explosive under certain conditions.
DIC/Oxyma Carbodiimide / AdditiveLow racemization potential, good for fragment condensation.DIC can be an allergen. The urea (B33335) byproduct must be washed away.
PyBOP Phosphonium SaltHigh reactivity, suitable for difficult sequences.Byproducts can be difficult to remove.

Table 2: Estimated Yield and Purity for a Model Peptide Containing D-Phe(4-I)

These are estimated values and can vary significantly based on the peptide sequence, synthesis scale, and purification efficiency.

ParameterExpected RangeNotes
Crude Peptide Yield 60-85%Based on the initial resin loading. Lower yields may indicate coupling or deprotection issues.
Crude Peptide Purity (by HPLC) 50-75%Highly sequence-dependent. Aggregation-prone sequences will have lower purity.
Purified Peptide Yield 15-40%Depends on the crude purity and the difficulty of the purification.
Final Purity (by HPLC) >95%A typical target for most research applications.

Visualizations

G Troubleshooting Workflow for Low Peptide Purity start Low Purity in Crude HPLC check_mass Analyze by Mass Spec start->check_mass deiodination Deiodination (-127 Da) check_mass->deiodination Mass Shift? deletion Deletion Sequences check_mass->deletion Mass Shift? other Other Adducts/Side Reactions check_mass->other Mass Shift? solution_deiodination Optimize Cleavage: - Add Scavengers (TIS) - Reduce Cleavage Time deiodination->solution_deiodination Yes solution_deletion Optimize Synthesis: - Double Couple D-Phe(4-I) - Use Stronger Activator (HATU) - Extend Deprotection Time deletion->solution_deletion Yes solution_other Investigate Sequence-Specific Side Reactions (e.g., Aspartimide) other->solution_other Yes

Caption: Troubleshooting decision tree for low peptide purity.

G General SPPS Cycle for this compound start Start with Resin-Bound Peptide (N-terminus Fmoc protected) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple this compound (HBTU/DIPEA in DMF) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test kaiser_test->coupling Positive (Recouple) next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative

References

Minimizing racemization of Fmoc-D-Phe(4-I)-OH during activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on minimizing racemization of Fmoc-D-Phe(4-I)-OH during the crucial activation step of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis with this compound?

A1: Racemization is the undesirable conversion of the pure D-enantiomer of Fmoc-Phe(4-I)-OH into a mixture of both its D- and L-isomers during the coupling reaction. In peptide synthesis, this leads to the incorporation of the incorrect L-amino acid into the peptide chain, resulting in diastereomeric impurities. These impurities can be difficult to separate and may significantly alter the biological activity and structural integrity of the final peptide.

Q2: What is the primary mechanism leading to racemization of this compound during activation?

A2: The principal pathway for racemization during the activation of Fmoc-protected amino acids is through the formation of a 5(4H)-oxazolone intermediate.[1] The activation of the carboxylic acid of this compound makes the alpha-proton acidic. In the presence of a base, this proton can be abstracted, leading to the formation of a planar, achiral oxazolone (B7731731) ring. This intermediate can then be attacked by the amine on the peptide-resin from either side, resulting in a mixture of D- and L-isomers in the peptide sequence.[1]

Q3: Are certain amino acids more prone to racemization than this compound?

Q4: How do coupling reagents influence racemization?

A4: The choice of coupling reagent is a critical factor in controlling racemization. Carbodiimide reagents like DCC and DIC can lead to significant racemization if used alone. However, their tendency to cause racemization is greatly suppressed by the addition of additives like HOBt or Oxyma.[4][5] Onium salt reagents (uronium/aminium and phosphonium) such as HBTU, HATU, and PyBOP are generally considered to cause less racemization, especially for challenging couplings.[5]

Q5: What is the role of additives like HOBt and Oxyma in minimizing racemization?

A5: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are known as racemization suppressants.[4] They react with the highly reactive activated amino acid intermediate to form a more stable active ester. This active ester is less prone to cyclizing into the problematic oxazolone intermediate, thereby preserving the stereochemical integrity of the amino acid during coupling.[4]

Troubleshooting Guide

Problem: High levels of the L-isomer of 4-Iodo-Phe are detected in the final peptide.

Potential Cause Recommended Action
Inappropriate Coupling Reagent Switch to a coupling reagent known for low racemization. For carbodiimide-based methods, ensure the use of racemization-suppressing additives (e.g., DIC/Oxyma or DIC/HOBt). For more sensitive couplings, consider using onium salt-based reagents like HATU or HCTU.
Inappropriate Base The type and concentration of the base used can significantly impact racemization. Strong bases like DBU should generally be avoided during coupling. If a base is required, use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA, and use the minimum amount necessary.[6]
Prolonged Pre-activation Time Leaving the this compound activated for an extended period before adding it to the resin increases the risk of oxazolone formation and subsequent racemization. Minimize pre-activation time. Ideally, perform in situ activation where the coupling reagent is added to the mixture of the amino acid and the resin.
High Coupling Temperature Elevated temperatures can accelerate the rate of racemization.[6] Perform the coupling reaction at room temperature. For particularly sensitive sequences, consider carrying out the coupling at 0°C. If using microwave synthesis, lowering the temperature from 80°C to 50°C can limit racemization.[6][7]
Solvent Choice The polarity and purity of the solvent can affect racemization rates. Use high-purity, anhydrous solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

Data Presentation

While specific quantitative data for the racemization of this compound is limited in the literature, the following table provides a summary of the extent of racemization observed for other sensitive Fmoc-amino acids under various coupling conditions. This data serves as a valuable guideline for selecting the optimal conditions for your experiment.

Table 1: Extent of D-Isomer Formation for Sensitive Fmoc-Amino Acids with Different Coupling Reagents

Fmoc-Amino AcidCoupling Reagent/AdditiveBase% D-Isomer FormedReference
Fmoc-L-His(Trt)-OHDIC/Oxyma-1.8%[3]
Fmoc-L-His(Trt)-OHHATU/NMMNMM>10%[3]
Fmoc-L-Cys(Trt)-OHDIC/Oxyma-Negligible[3]
Fmoc-L-Cys(Trt)-OHHBTU/DIPEADIPEASignificant[3]
Fmoc-L-Ser(tBu)-OHDIC/Oxyma-Negligible[3]
Fmoc-L-Ser(tBu)-OHHATU/NMMNMM~1%[3]

Note: The extent of racemization is highly dependent on the specific peptide sequence, resin, and reaction conditions.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

racemization_mechanism Mechanism of Racemization via Oxazolone Formation Fmoc_D_Phe_OH This compound Activated_Ester Activated Ester Intermediate Fmoc_D_Phe_OH->Activated_Ester + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar, Achiral) Activated_Ester->Oxazolone Cyclization (Base-catalyzed) D_Peptide Desired D-Peptide Activated_Ester->D_Peptide + Peptide-Resin (Desired Pathway) Oxazolone->D_Peptide + Peptide-Resin L_Peptide Undesired L-Peptide (Racemized) Oxazolone->L_Peptide + Peptide-Resin Peptide_Resin H2N-Peptide-Resin

Caption: Mechanism of racemization via oxazolone formation.

experimental_workflow Workflow for Minimizing Racemization start Start: Resin with N-terminal amine prepare_aa Prepare this compound and Additive (e.g., Oxyma) in DMF start->prepare_aa add_to_resin Add Amino Acid Solution to Resin prepare_aa->add_to_resin in_situ_activation In Situ Activation: Add Coupling Reagent (e.g., DIC) to the resin mixture add_to_resin->in_situ_activation coupling Couple at Room Temperature (or 0°C for sensitive sequences) in_situ_activation->coupling monitor Monitor Reaction (e.g., Kaiser Test) coupling->monitor wash Wash Resin Thoroughly monitor->wash end Proceed to Next Cycle wash->end

Caption: Workflow for minimizing racemization during coupling.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using DIC/Oxyma

This protocol is designed to minimize racemization during the incorporation of this compound.

Materials:

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free N-terminal amine

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino group on the resin (e.g., using 20% piperidine (B6355638) in DMF).

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Amino Acid Activation (in situ):

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in a minimal amount of DMF.

    • Add this solution to the reaction vessel containing the washed and deprotected peptide-resin.

    • Add DIC (3 equivalents) to the reaction vessel.

  • Coupling:

    • Agitate the reaction mixture at room temperature for 2-4 hours. For highly sensitive sequences, the reaction can be performed at 0°C.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates complete coupling.

    • Once the coupling is complete, wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol provides a general guideline for the analysis of the enantiomeric purity of the incorporated 4-Iodo-phenylalanine residue after peptide synthesis and cleavage.

Materials:

  • Crude peptide containing the 4-Iodo-Phe residue

  • Standard D- and L-4-Iodophenylalanine

  • HCl (6 M)

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., Crownpak CR-I(+) or Astec CHIROBIOTIC T)

  • Mobile phase components (e.g., perchloric acid solution, methanol, acetonitrile, trifluoroacetic acid - dependent on the column)

Procedure:

  • Peptide Hydrolysis:

    • Place a small sample of the crude peptide (approx. 1 mg) in a hydrolysis tube.

    • Add 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, open the tube, and evaporate the HCl under a stream of nitrogen or by lyophilization.

    • Re-dissolve the amino acid hydrolysate in a suitable solvent (e.g., water or mobile phase).

  • Preparation of Standards:

    • Prepare standard solutions of D-4-Iodophenylalanine and L-4-Iodophenylalanine in the same solvent as the sample.

  • Chiral HPLC Analysis:

    • Equilibrate the chiral HPLC column with the appropriate mobile phase according to the manufacturer's instructions.

    • Inject the standard solutions to determine the retention times for the D- and L-enantiomers.

    • Inject the hydrolyzed peptide sample.

    • Integrate the peak areas for the D- and L-4-Iodophenylalanine peaks in the sample chromatogram.

  • Quantification of Racemization:

    • Calculate the percentage of the L-isomer (racemized product) using the following formula: % L-isomer = [Area(L-peak) / (Area(D-peak) + Area(L-peak))] x 100

References

Addressing incomplete Fmoc deprotection in Fmoc-D-Phe(4-I)-OH containing sequences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with incomplete Fmoc deprotection in peptide sequences containing Fmoc-D-Phe(4-I)-OH.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "difficult" residue for Fmoc deprotection?

A1: The difficulty in achieving complete Fmoc deprotection for this compound arises from a combination of steric and electronic factors. The D-configuration of the amino acid, coupled with the bulky iodine atom at the para position of the phenyl ring, creates significant steric hindrance. This bulkiness can physically obstruct the approach of the deprotection base (e.g., piperidine) to the N-terminal Fmoc group. Additionally, the electron-withdrawing nature of the iodine atom can subtly influence the reactivity of the Fmoc group, potentially slowing down the deprotection reaction.

Q2: I'm observing a persistent yellow color on my resin beads after the deprotection step in a sequence containing D-Phe(4-I)-OH. What does this indicate?

A2: A persistent yellow color on the resin beads after the deprotection step, as indicated by a negative or weak positive Kaiser test, strongly suggests incomplete Fmoc removal.[1] The free primary amine is not fully exposed, which will lead to deletion sequences in your final peptide product.

Q3: Can I just extend the standard deprotection time for sequences with this compound?

A3: Extending the deprotection time with the standard 20% piperidine (B6355638) in DMF can be a first step. However, for particularly stubborn incomplete deprotection involving this compound, this may not be sufficient and can lead to unwanted side reactions with prolonged exposure to the base. It is often more effective to employ stronger deprotection reagents or optimized protocols.

Q4: Are there alternative deprotection reagents that are more effective for this compound?

A4: Yes, for difficult sequences, stronger base cocktails are often employed. A common and effective alternative is the addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution.[2] A solution of 2% DBU and 2% piperidine in DMF or NMP is a good starting point.[3] Piperazine in combination with DBU has also been shown to be a rapid and efficient alternative to piperidine.

Q5: How can I monitor the efficiency of Fmoc deprotection for my D-Phe(4-I)-OH containing sequence?

A5: There are both qualitative and quantitative methods to monitor Fmoc deprotection.

  • Qualitative: The Kaiser test is a widely used colorimetric method to detect the presence of free primary amines.[1] A strong blue color on the resin beads indicates successful deprotection.

  • Quantitative: UV-Vis spectrophotometry can be used to measure the concentration of the dibenzofulvene-piperidine adduct released during deprotection, which has a characteristic absorbance around 300 nm.[4] This allows for a quantitative assessment of the extent of Fmoc removal.

Troubleshooting Guide

Issue: Incomplete Fmoc Deprotection of D-Phe(4-I)-OH Containing Peptides

Symptoms:

  • Negative or weak positive Kaiser test (yellow or faint blue beads).[1]

  • Presence of deletion sequences corresponding to the mass of the peptide without the subsequent amino acid in HPLC and/or Mass Spectrometry analysis.

  • Lower than expected yield of the target peptide.

dot

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Data Presentation

Table 1: Comparison of Deprotection Reagents for Difficult Sequences

Deprotection ReagentConcentrationTypical Deprotection TimeRelative EfficiencyNotes
Piperidine20% in DMF2 x 5-10 minStandardMay be insufficient for this compound.
Piperidine/DBU20% Piperidine, 2% DBU in DMF2 x 3-5 minHighEffective for sterically hindered residues.[2][3]
Piperazine/DBU5% Piperazine, 2% DBU in DMF1-3 minVery HighRapid deprotection, may require optimization.[5]
4-Methylpiperidine20% in DMF2 x 5-10 minSimilar to PiperidineA less toxic alternative to piperidine.

Table 2: Qualitative and Quantitative Monitoring of Fmoc Deprotection

MethodPrinciplePositive ResultNegative Result
Kaiser Test Ninhydrin reacts with primary amines.Intense blue color on resin beads.[1]Yellow or no color change on resin beads.[1]
UV-Vis Spectrophotometry Measures absorbance of the dibenzofulvene-piperidine adduct.High absorbance at ~300 nm.[4]Low or no absorbance at ~300 nm.[4]

Experimental Protocols

Protocol 1: Enhanced Fmoc Deprotection using a DBU/Piperidine Cocktail

This protocol is recommended for sequences containing this compound where standard deprotection is incomplete.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Solvent Wash: Wash the resin thoroughly with DMF (3 times) to remove any residual reagents from the previous coupling step.

  • Deprotection Cocktail Preparation: Prepare a fresh solution of 2% (v/v) DBU and 20% (v/v) piperidine in DMF.

  • First Deprotection: Add the DBU/piperidine cocktail to the resin, ensuring the resin is fully submerged. Agitate the mixture at room temperature for 3-5 minutes.

  • Drain: Remove the deprotection solution by filtration.

  • Second Deprotection: Add a fresh aliquot of the DBU/piperidine cocktail and agitate for another 3-5 minutes.

  • Drain: Remove the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of the deprotection reagents and the dibenzofulvene adduct.

  • Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of the resin to confirm the presence of free primary amines.

dot

experimental_workflow start Start: Peptide-resin with this compound swell 1. Swell resin in DMF start->swell wash1 2. Wash with DMF (3x) swell->wash1 deprotection 3. Add 2% DBU / 20% Piperidine in DMF (2 x 3-5 min) wash1->deprotection wash2 4. Wash with DMF (5-7x) deprotection->wash2 kaiser_test 5. Perform Kaiser Test wash2->kaiser_test positive Proceed to next coupling kaiser_test->positive Positive (Blue) negative Troubleshoot further kaiser_test->negative Negative (Yellow) UV_Monitoring_Pathway cluster_experimental Experimental Steps cluster_analysis Data Analysis Resin Peptide-Resin Deprotection Fmoc Deprotection Resin->Deprotection Collection Collect Filtrate Deprotection->Collection Dilution Dilute with DMF Collection->Dilution Measurement Measure Absorbance at ~300 nm Dilution->Measurement BeerLambert Apply Beer-Lambert Law (A = εbc) Measurement->BeerLambert Calculation Calculate Fmoc Removed BeerLambert->Calculation Comparison Compare with Resin Loading Calculation->Comparison Efficiency Deprotection Efficiency (%) Comparison->Efficiency

References

Technical Support Center: Navigating Steric Hindrance in Coupling Reactions of Iodo-Phenyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance and troubleshooting strategies for challenges encountered during coupling reactions involving sterically hindered iodo-phenyl substrates. The significant steric bulk imposed by ortho-substituents on an iodo-phenyl ring can dramatically impact reaction outcomes, often leading to low yields or complete reaction failure. This guide offers solutions to common problems in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with an ortho-substituted iodo-phenyl substrate failing or giving low yields?

A1: The primary reason for low reactivity is steric hindrance. The bulky substituent(s) ortho to the iodine atom physically obstructs the approach of the palladium catalyst to the carbon-iodine bond. This hindrance can significantly slow down or prevent the crucial oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1] Additionally, steric clash can disfavor the formation of the necessary transition states for the subsequent steps in the coupling reaction.

Q2: What is the first and most critical parameter to optimize when dealing with a sterically hindered iodo-phenyl substrate?

A2: The choice of ligand for the palladium catalyst is the most critical factor. Standard ligands like triphenylphosphine (B44618) (PPh₃) are often ineffective. For sterically demanding substrates, bulky and electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbene (NHC) ligands are generally preferred.[1] These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species that is more effective at undergoing oxidative addition with hindered aryl halides.

Q3: Besides ligand selection, what other reaction conditions can I modify to improve the yield of my coupling reaction?

A3: Several other parameters can be optimized:

  • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, be mindful of potential catalyst decomposition or side reactions at excessively high temperatures.

  • Base: The choice of base is crucial and can be solvent-dependent. For instance, in Buchwald-Hartwig aminations, the base should be anionic in nonpolar solvents to effectively deprotonate the palladium-amine complex.[2]

  • Solvent: The solvent can influence catalyst solubility and reactivity. In some cases, solvent choice can also affect the solubility of byproducts that may inhibit the catalyst.

  • Catalyst Precursor: Using a pre-formed, air-stable palladium precatalyst can often lead to more consistent and reproducible results, as they readily generate the active catalyst in situ.[1]

Q4: I'm observing significant formation of side products. What are the common side reactions and how can I minimize them?

A4: Common side reactions include:

  • Homocoupling: This is particularly prevalent in Sonogashira reactions (Glaser coupling) and is often promoted by the copper(I) co-catalyst and the presence of oxygen.[1][3] Switching to a copper-free protocol is the most effective way to eliminate this side reaction.

  • Hydrodehalogenation: This is the replacement of the iodine atom with a hydrogen atom. Optimizing reaction conditions to favor the desired cross-coupling over this competing pathway is key. This may involve screening different ligands, solvents, and bases.

  • Protodeboronation: In Suzuki-Miyaura couplings, the C-B bond of the boronic acid can be cleaved, especially with electron-rich or heteroaromatic boronic acids under harsh conditions. Using milder bases like potassium carbonate (K₂CO₃) can help minimize this.[4]

Troubleshooting Guides

Problem 1: Low to No Conversion of the Sterically Hindered Iodo-Phenyl Starting Material

This is a common issue across all types of coupling reactions when dealing with sterically encumbered substrates.

  • Diagram of Troubleshooting Workflow:

    G Start Low/No Conversion Ligand Optimize Ligand (Bulky, Electron-Rich) Start->Ligand Initial Step Temp Increase Temperature Ligand->Temp If still low yield Catalyst Change Pd Precatalyst (e.g., G3/G4 Precatalysts) Temp->Catalyst If catalyst decomposition suspected BaseSolvent Screen Base and Solvent Catalyst->BaseSolvent Fine-tuning End Improved Yield BaseSolvent->End

    Caption: Troubleshooting workflow for low conversion of sterically hindered substrates.

  • Possible Causes & Solutions:

    • Cause: Ineffective Ligand.

      • Solution: Switch from standard ligands (e.g., PPh₃) to bulky, electron-rich phosphine ligands such as XPhos, SPhos, RuPhos, or P(t-Bu)₃. For Sonogashira couplings, dppf can also be effective.[5]

    • Cause: Insufficient Reaction Temperature.

      • Solution: Gradually increase the reaction temperature. For Sonogashira couplings with challenging substrates, temperatures around 100°C in a sealed tube might be necessary.[6]

    • Cause: Inactive or Decomposed Catalyst.

      • Solution: Use a fresh batch of palladium catalyst or switch to a more robust, air-stable precatalyst. Ensure that phosphine ligands have not been oxidized.[1]

    • Cause: Inappropriate Base or Solvent.

      • Solution: The choice of base and solvent is often interdependent. For Buchwald-Hartwig aminations in nonpolar solvents like toluene, an anionic base is preferable.[2] In some Sonogashira reactions, amine bases like triethylamine (B128534) can also act as the solvent.[5]

Problem 2: Significant Formation of Alkyne Homocoupling (Glaser) Product in Sonogashira Reactions

This side reaction is a frequent challenge when coupling sterically hindered iodo-phenyl compounds with terminal alkynes.

  • Diagram of Troubleshooting Workflow:

    G Start High Alkyne Homocoupling CopperFree Switch to Copper-Free Protocol Start->CopperFree Most Effective Degas Ensure Rigorous Degassing Start->Degas Essential Step ReduceCu Reduce Cu(I) Catalyst Loading Start->ReduceCu If Cu is necessary OptimizeMain Optimize Main Reaction Rate (see Troubleshooting Guide 1) Start->OptimizeMain If cross-coupling is slow End Minimized Homocoupling CopperFree->End Degas->End ReduceCu->End OptimizeMain->End

    Caption: Troubleshooting workflow for minimizing alkyne homocoupling.

  • Possible Causes & Solutions:

    • Cause: Presence of Oxygen and Copper(I) Catalyst.

      • Solution: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[1][3] This often requires a more active palladium catalyst system.

    • Cause: High Copper(I) Concentration.

      • Solution: If a copper co-catalyst is used, reduce its loading.

    • Cause: Slow Cross-Coupling Reaction.

      • Solution: If the desired cross-coupling is slow due to steric hindrance, the competing homocoupling can become dominant. Address the slow reaction rate using the steps outlined in the "Low to No Conversion" troubleshooting guide.[1]

Data Presentation: Coupling Reactions with Sterically Hindered Iodo-Phenyl Substrates

The following table summarizes representative reaction conditions and yields for various coupling reactions with sterically hindered iodo-phenyl substrates. Note that direct comparison between different studies can be challenging due to variations in specific reagents and reaction setups.

Aryl IodideCoupling PartnerReaction TypeCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,6-DimethyliodobenzenePhenylboronic acidCarbonylative Suzuki-Miyaura3 mol% PEPPSI-iPrCs₂CO₃Chlorobenzene802475[7]
2-IodotoluenePhenylboronic acidCarbonylative Suzuki-Miyaura3 mol% PEPPSI-iPrCs₂CO₃Chlorobenzene802493[7]
4-Iodo-2,6-dimethylanilineAcrylonitrileHeck0.5 mol% 10% Pd/CNaOAcDMA14020>99 (conv.)[2]
1-Iodo-2-methyl-4-nitrobenzenePhenylacetyleneSonogashira5% Pd on alumina (B75360) / 0.1% Cu₂O-THF-DMA80--[8]
2-IodotolueneMorpholineBuchwald-Hartwig(NHC)Pd(allyl)ClNaOt-BuTolueneRT0.4294[9]
2,6-DimethyliodobenzeneMorpholineBuchwald-Hartwig(NHC)Pd(allyl)ClNaOt-BuTolueneRT0.0898[9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Iodide

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk tube, add the sterically hindered aryl iodide (1.0 mmol), the arylboronic acid (1.5 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk tube.

  • Solvent Addition and Degassing: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453) or toluene, 5 mL) to the Schlenk tube. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) under an inert atmosphere and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Diagram of Suzuki-Miyaura Catalytic Cycle:

    G Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII L-Pd(II)(Ar)(I) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar L-Pd(II)(Ar)(Ar') Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' Product RedElim->Product ArylIodide Ar-I ArylIodide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

    Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Copper-Free Sonogashira Coupling of a Sterically Hindered Aryl Iodide

This protocol is adapted for challenging couplings where alkyne homocoupling is a concern.

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine the sterically hindered aryl iodide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a more active precatalyst), and the base (e.g., Cs₂CO₃, 2.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or THF, 5 mL) via syringe. Then, add the terminal alkyne (1.2 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.[5]

General Protocol for Heck Coupling of a Sterically Hindered Aryl Iodide

This protocol is a general starting point for the coupling of iodo-phenyl substrates with alkenes.

  • Reaction Setup: To an oven-dried reaction vessel, add the sterically hindered aryl iodide (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., a bulky phosphine, 4 mol%), and the base (e.g., NaOAc or a tertiary amine, 1.5 mmol).

  • Solvent and Alkene Addition: Add the anhydrous, degassed solvent (e.g., DMA or DMF, 5 mL) followed by the alkene (1.2 mmol).

  • Reaction: Heat the reaction mixture under an inert atmosphere to the required temperature (e.g., 100-140 °C). Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over a drying agent, and concentrate. Purify the residue by column chromatography.

General Protocol for Buchwald-Hartwig Amination of a Sterically Hindered Aryl Iodide

This protocol is designed for challenging C-N bond formations.

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., an (NHC)Pd(allyl)Cl complex, 1-2 mol%), the bulky ligand (if not part of the precatalyst), and the base (e.g., NaOt-Bu, 1.2 mmol).

  • Reagent Addition: Add the sterically hindered aryl iodide (1.0 mmol), the amine (1.2 mmol), and the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 80-110 °C). Monitor the reaction's progress.

  • Work-up: Upon completion, cool the reaction, quench with saturated aqueous ammonium (B1175870) chloride, and extract with an organic solvent.

  • Purification: Dry the organic phase, concentrate, and purify the product by flash chromatography.

References

Technical Support Center: Fmoc-D-Phe(4-I)-OH Coupling & Resin Washing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for washing resin after the coupling of Fmoc-D-Phe(4-I)-OH in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the resin washing stage, helping you diagnose and resolve common problems.

Issue Possible Cause Recommended Solution
Low Peptide Purity or Unexpected Byproducts Incomplete removal of excess reagents (this compound, coupling agents) and byproducts.- Extend Washing: Increase the number of washes with N,N-Dimethylformamide (DMF) to ensure all soluble materials are removed. A typical protocol involves washing 5 times with DMF.[1] - Solvent Alternation: Incorporate washes with Dichloromethane (DCM) in addition to DMF. A sequence of DMF (3x) followed by DCM (3x) can be effective.[2]
Incomplete Deprotection in Subsequent Steps Residual coupling reagents or base (e.g., DIPEA) interfering with the Fmoc removal step.- Thorough DMF Washes: Ensure at least 3-5 washes with DMF are performed immediately after coupling to remove all traces of the coupling solution.[3] - Test for Residual Base: While not a direct wash protocol, ensuring complete removal of the base from the previous deprotection step by thorough washing is crucial for successful coupling and subsequent washing.
Poor Resin Swelling in Subsequent Steps Use of a solvent that causes the resin to shrink, hindering reagent access in the next step.- Final Wash with Appropriate Solvent: If the next step is in DMF, the final washes should be with DMF to ensure the resin is well-swollen and ready for the subsequent reaction. Polystyrene resins may require initial swelling in DCM.[1]
Discoloration of Resin Formation of side products due to prolonged exposure to reagents or incomplete washing.- Optimize Reaction and Wash Times: Do not exceed recommended coupling times. Immediately follow coupling with a rigorous washing protocol.[4] - Use High-Purity Reagents: Ensure the this compound and all solvents are of high purity to minimize side reactions.[4]

Frequently Asked Questions (FAQs)

Q1: What is the standard washing protocol after coupling this compound?

A1: A standard and effective protocol is to wash the peptidyl-resin with N,N-Dimethylformamide (DMF) three to five times.[1][3] Some protocols also recommend alternating washes with Dichloromethane (DCM).[2] The key is to ensure the complete removal of excess reagents and byproducts.

Q2: Which solvents are recommended for washing the resin?

A2: DMF is the most commonly used and recommended solvent for washing the resin between reaction steps in Fmoc-SPPS as it is an excellent solvent for both protected amino acids and most reagents used.[1] DCM is also frequently used, sometimes in alternation with DMF.[2]

Q3: How can I confirm that the washing was sufficient?

A3: While there isn't a direct test for washing efficiency after the coupling step, the success of the subsequent Fmoc deprotection step is a good indicator. A qualitative method to check for complete deprotection is the Kaiser test, which detects free primary amines.[5] A successful deprotection implies that the previous washing steps effectively removed any interfering residues.

Q4: Can I interrupt the synthesis after the post-coupling wash?

A4: Yes, it is generally considered safe to pause a synthesis after the DMF wash step following the removal of the N-terminal protecting group.[1] If pausing after the coupling wash, ensure the resin is stored in a non-reactive solvent like DMF.

Q5: Does the type of resin affect the washing protocol?

A5: Yes, the resin type can influence the swelling characteristics and thus the washing protocol. For instance, underivatized polystyrene resins may not swell well in DMF alone and may require initial swelling and washing with DCM.[1] In contrast, PEG-PS resins can be swollen directly in DMF.[1] Always consult the resin manufacturer's recommendations.

Experimental Workflow for Resin Washing

The following diagram illustrates a typical workflow for washing the resin after the coupling of an Fmoc-amino acid.

G Coupling This compound Coupling (Resin + Activated Amino Acid) Drain Drain Coupling Solution Coupling->Drain Wash_DMF1 Wash with DMF (1st time) Drain->Wash_DMF1 Drain_DMF1 Drain DMF Wash_DMF1->Drain_DMF1 Wash_DMF2 Wash with DMF (2nd time) Drain_DMF1->Wash_DMF2 Drain_DMF2 Drain DMF Wash_DMF2->Drain_DMF2 Wash_DMF3 Wash with DMF (3rd time) Drain_DMF2->Wash_DMF3 Drain_DMF3 Drain DMF Wash_DMF3->Drain_DMF3 Optional_Wash Optional: Further Washes (e.g., DCM or more DMF) Drain_DMF3->Optional_Wash Next_Step Proceed to Next Step (e.g., Fmoc Deprotection) Optional_Wash->Next_Step

Caption: Post-coupling resin washing workflow.

References

How to handle unexpected byproducts in Fmoc-D-Phe(4-I)-OH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-D-Phe(4-I)-OH. The information is designed to help you identify and resolve issues related to unexpected byproducts during the synthesis and application of this versatile amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common, expected byproducts in the synthesis of this compound?

A1: As with the synthesis of other Fmoc-protected amino acids, several common byproducts can be expected. These impurities typically arise from the Fmoc protection reaction itself or from the starting materials. The most prevalent include:

  • Dipeptide (Fmoc-D-Phe(4-I)-D-Phe(4-I)-OH): This forms when a molecule of already formed this compound reacts with the Fmoc-donating reagent and another molecule of D-Phe(4-I)-OH.

  • Free D-Phe(4-I)-OH: Incomplete reaction with the Fmoc protecting group can leave residual unprotected amino acid.

  • β-Alanyl Impurities: These can arise from the rearrangement of the Fmoc-OSu reagent, if used for Fmoc introduction.

  • Acetic Acid: Often present from the use of ethyl acetate (B1210297) as a solvent during synthesis and purification. Even trace amounts can lead to chain termination in solid-phase peptide synthesis (SPPS).

Q2: Are there any unexpected byproducts specific to the 4-iodo-phenyl group in this compound?

A2: While the carbon-iodine bond in 4-iodophenylalanine is generally stable under standard Fmoc-SPPS conditions, some unexpected byproducts related to the iodo-phenyl group are theoretically possible, particularly under non-optimal conditions. These include:

  • Deiodinated Product (Fmoc-D-Phe-OH): Loss of the iodine atom to yield Fmoc-D-phenylalanine is a potential side reaction. While not commonly reported under standard conditions, it could be promoted by certain reagents or prolonged exposure to basic or reducing environments.

  • Products of Palladium-Catalyzed Cross-Coupling: Since 4-iodophenylalanine is often used in subsequent Suzuki or Heck coupling reactions, trace amounts of palladium catalysts from previous synthetic steps could potentially catalyze side reactions if not adequately removed.

  • Oxidized Species: Although less common for the phenyl ring itself, oxidative damage can occur to the amino acid backbone or the Fmoc group if the reaction conditions are not properly controlled.

Q3: Can the iodine atom react with common reagents used in peptide synthesis?

A3: The iodine on the phenyl ring is relatively inert to most standard reagents used in Fmoc-SPPS. However, it is important to be aware of potential incompatibilities:

  • Strong Reducing Agents: While not typically used in Fmoc-SPPS, strong reducing agents could potentially lead to deiodination.

  • Certain Scavengers: The compatibility of the iodo-phenyl group with all possible scavenger cocktails has not been exhaustively studied. It is advisable to use well-established scavenger combinations.

  • Iodinating Conditions: If iodine (I₂) is present in the reaction mixture, for example during on-resin disulfide bond formation, there is a possibility of further iodination on electron-rich aromatic residues, although this is the reverse of deiodination, it highlights the reactivity of halogenated compounds under specific conditions.[1]

Troubleshooting Guide

Problem 1: My final peptide synthesized with this compound shows a mass corresponding to the peptide without iodine.

  • Possible Cause: Deiodination of the 4-iodophenylalanine residue may have occurred at some stage.

  • Troubleshooting Steps:

    • Analyze the Starting Material: Verify the purity of your this compound lot for the presence of Fmoc-D-Phe-OH.

    • Review Synthesis Conditions:

      • Piperidine Treatment: Minimize the duration and temperature of the Fmoc deprotection steps with piperidine.

      • Coupling Reagents: Ensure that the coupling reagents are pure and free from contaminants that could promote dehalogenation.

      • Cleavage Cocktail: Use a well-established cleavage cocktail and minimize the cleavage time.

    • LC-MS Analysis: Use high-resolution liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the deiodinated byproduct in both your starting material and the final peptide.

Problem 2: I observe a byproduct with a mass approximately 126 Da higher than my target peptide.

  • Possible Cause: This mass difference could correspond to the addition of another iodine atom, although this is less likely than deiodination. A more probable cause is the presence of an unexpected adduct from reagents or scavengers.

  • Troubleshooting Steps:

    • Detailed Mass Spectrometry Analysis: Perform tandem MS (MS/MS) to fragment the byproduct and identify the location and nature of the modification.

    • Review Reagents and Scavengers: Scrutinize all reagents and scavengers used in the synthesis for potential side reactions with the 4-iodo-phenyl group.

    • Purification: Employ a high-resolution reversed-phase high-performance liquid chromatography (RP-HPLC) method to separate the byproduct from the target peptide.

Data Presentation

Table 1: Common and Potential Byproducts in this compound Synthesis and Use

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Potential Origin
Common Byproducts
Dipeptide (Fmoc-D-Phe(4-I)-D-Phe(4-I)-OH)C₃₃H₂₈I₂N₂O₅802.39Reaction of this compound with starting materials
Free D-Phe(4-I)-OHC₉H₁₀INO₂291.09Incomplete Fmoc protection
β-Alanyl ImpurityC₁₈H₁₆N₂O₅356.33Rearrangement of Fmoc-OSu
Acetic AcidC₂H₄O₂60.05Residual solvent from synthesis and purification
Unexpected (Potential) Byproducts
Deiodinated Product (Fmoc-D-Phe-OH)C₂₄H₂₁NO₄387.43Dehalogenation during synthesis or cleavage
Phenyl Adduct (from starting material impurity)C₂₄H₂₁NO₄387.43Impurity in the starting 4-iodo-D-phenylalanine

Experimental Protocols

Protocol 1: HPLC Analysis for Impurity Profiling of this compound

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • HPLC System: Use a reversed-phase C18 column.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute the compounds. A typical gradient might be 5% to 95% B over 30 minutes.

  • Detection: Monitor the elution profile at 265 nm, the characteristic absorbance wavelength for the Fmoc group.

  • Analysis: Compare the retention times of the peaks with known standards of potential impurities (e.g., Fmoc-D-Phe-OH). Quantify the impurities based on their peak areas.

Protocol 2: LC-MS Analysis for Identification of Unknown Byproducts in Peptides

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent for injection.

  • LC-MS System: Couple a high-performance liquid chromatograph to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography: Use a similar reversed-phase gradient as described in Protocol 1 to separate the peptide components.

  • Mass Spectrometry:

    • Acquire full scan mass spectra to identify the molecular weights of the eluting compounds.

    • Perform tandem MS (MS/MS) on the ions of interest to obtain fragmentation patterns.

  • Data Analysis:

    • Determine the elemental composition of the parent and fragment ions from the high-resolution mass data.

    • Interpret the fragmentation pattern to identify the structure of the byproduct and the site of modification.

Visualizations

Byproduct_Formation_Workflow Troubleshooting Workflow for Unexpected Byproducts start Unexpected Peak in HPLC/MS check_mass Determine Molecular Weight (Mass Spectrometry) start->check_mass is_deiodinated Mass corresponds to deiodinated product? check_mass->is_deiodinated is_other Mass suggests another modification? check_mass->is_other analyze_starting_material Analyze this compound starting material for Fmoc-D-Phe-OH is_deiodinated->analyze_starting_material Yes review_synthesis Review Synthesis Conditions (Piperidine, Coupling, Cleavage) is_deiodinated->review_synthesis Yes msms_analysis Perform Tandem MS (MS/MS) for structural elucidation is_other->msms_analysis Yes optimize_purification Optimize HPLC purification to remove byproduct analyze_starting_material->optimize_purification review_synthesis->optimize_purification review_reagents Review all reagents and scavengers for potential side reactions msms_analysis->review_reagents review_reagents->optimize_purification Potential_Byproducts Potential Byproducts of this compound main This compound C₂₄H₂₀INO₄ MW: 513.32 deiodinated Deiodinated Byproduct Fmoc-D-Phe-OH C₂₄H₂₁NO₄ MW: 387.43 main->deiodinated Deiodination dipeptide Dipeptide Byproduct Fmoc-D-Phe(4-I)-D-Phe(4-I)-OH C₃₃H₂₈I₂N₂O₅ MW: 802.39 main->dipeptide Dimerization free_amino_acid Unprotected Amino Acid D-Phe(4-I)-OH C₉H₁₀INO₂ MW: 291.09 main->free_amino_acid Incomplete Protection

References

Optimization of reaction time and temperature for Fmoc-D-Phe(4-I)-OH coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal coupling of Fmoc-D-Phe(4-I)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling this compound?

A1: this compound presents several challenges due to its structural properties. The bulky 4-iodo-phenylalanine side chain can cause steric hindrance, potentially leading to slower and less efficient coupling reactions.[1] Additionally, as with other bulky amino acids, there is an increased risk of peptide aggregation on the solid support, which can block reactive sites and further impede coupling.[2]

Q2: What are the recommended starting conditions for coupling this compound?

A2: For a standard coupling, a reaction time of 1 to 4 hours at room temperature is a good starting point.[3] It is highly recommended to use a 3-fold excess of the Fmoc-amino acid, coupling reagent, and an appropriate base. Monitoring the reaction with a qualitative method like the Kaiser test is crucial to determine the reaction's endpoint.[3][4]

Q3: How does temperature affect the coupling of this compound?

A3: Increasing the reaction temperature, for example to 40-50°C or even higher with microwave assistance, can help overcome the activation energy barrier for this sterically hindered amino acid.[5][6] However, elevated temperatures can also increase the risk of side reactions, most notably racemization.[7] Therefore, any increase in temperature should be carefully evaluated.

Q4: What are the most common side reactions during the coupling of this compound and how can they be minimized?

A4: The most common side reactions are racemization and diketopiperazine formation.

  • Racemization: This is the loss of stereochemical integrity at the alpha-carbon of the amino acid. It can be minimized by using additives like HOBt or Oxyma Pure, avoiding prolonged pre-activation times, and using weaker bases like collidine instead of DIPEA.[7][8]

  • Diketopiperazine formation: This is an intramolecular cyclization that can occur at the dipeptide stage, leading to chain termination. This can be mitigated by using 2-chlorotrityl chloride resin or by coupling a pre-formed Fmoc-dipeptide.[8]

Q5: How can I monitor the progress of the coupling reaction?

A5: The Kaiser test is a widely used qualitative method to detect the presence of free primary amines on the resin.[9] A positive test (dark blue beads) indicates incomplete coupling, while a negative test (yellow or colorless beads) signifies that the reaction is complete.[3] It is essential to perform this test after each coupling step to ensure the reaction has gone to completion before proceeding to the next step.[10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Positive Kaiser test after initial coupling Incomplete coupling reaction due to steric hindrance or peptide aggregation.1. Extend the coupling time: Allow the reaction to proceed for an additional 1-2 hours and repeat the Kaiser test.[3] 2. Perform a double coupling: Filter the resin, wash it with DMF, and repeat the coupling step with a fresh solution of activated this compound.[1] 3. Increase reagent concentration: Use a higher excess of the amino acid and coupling reagents.[2]
Low peptide yield after cleavage Accumulation of deletion sequences due to incomplete coupling at the this compound step.1. Optimize coupling conditions: Re-evaluate the choice of coupling reagent, reaction time, and temperature. Consider using a more potent activating reagent like HATU or HCTU.[1][11] 2. Improve resin swelling: Ensure the resin is adequately swollen before the coupling reaction to maximize the accessibility of reactive sites. Pre-swelling in DCM for 30 minutes is a good practice.[10] 3. Change the solvent: Switching from DMF to NMP or using solvent mixtures can help disrupt peptide aggregation.[1][12]
Presence of unexpected peaks in HPLC/MS analysis Side reactions such as racemization or the formation of byproducts.1. Review activation and coupling protocol: Minimize pre-activation time to reduce the risk of racemization.[8] 2. Use racemization-suppressing additives: Incorporate HOBt or Oxyma Pure in your coupling cocktail.[8] 3. Consider a weaker base: Substitute DIPEA with a less hindered base like 2,4,6-collidine.[8]
Resin clumping or poor swelling Peptide aggregation on the solid support.1. Switch to a low-loading resin. [2] 2. Incorporate chaotropic salts: Adding salts like LiCl to the coupling mixture can help break up secondary structures.[1] 3. Utilize elevated temperatures: Performing the coupling at a higher temperature can disrupt hydrogen bonds.[2][5]

Quantitative Data Summary

Table 1: Recommended Starting Conditions for this compound Coupling

Parameter Recommendation Notes
Amino Acid Excess 3 - 5 equivalentsHigher excess may be needed for difficult couplings.
Coupling Reagent Excess 3 - 5 equivalentsMatched to the amino acid excess.
Base Excess 6 - 10 equivalentsTypically double the amino acid excess.
Standard Reaction Time 1 - 4 hoursMonitor with Kaiser test to confirm completion.[3]
Standard Reaction Temperature Room Temperature (20-25°C)
Elevated Temperature 40 - 90°CUse with caution due to the increased risk of racemization.[5][6][13]

Table 2: Common Coupling Reagents for this compound

Coupling Reagent Additive Base Typical Coupling Time Notes
HBTU/HCTU HOBt (optional)DIPEA, Collidine10 - 60 minutesFast and efficient, a good first choice.[11][14]
HATU HOAt (optional)DIPEA, Collidine15 minutes - 4 hoursHighly effective for sterically hindered amino acids.[15]
DIC/DCC HOBt, Oxyma PureN/A (for DIC/HOBt)1 - 4 hoursCost-effective, but DCC can cause allergic reactions and the DCU byproduct is insoluble.[8]
PyBOP HOBt (optional)DIPEA, NMM10 - 60 minutesGood for sterically hindered couplings.[11]
COMU NoneDIPEAFastHigh coupling efficiency and reduced racemization.[7]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HBTU
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dichloromethane (B109758) (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x resin volume).[3]

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and then treat with a fresh solution of 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.[2][16] Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq., optional) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.[3]

  • Coupling Reaction: Add the activated amino acid solution to the swollen and deprotected resin. Agitate the mixture at room temperature for 1-4 hours.[3]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[3]

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).[3]

  • Drying: Dry the resin under vacuum.

Protocol 2: Kaiser Test for Monitoring Coupling

Reagent Preparation:

Procedure:

  • Take a small sample of resin beads (approximately 5-10 mg) and place them in a small glass test tube.[3]

  • Wash the beads with DMF and then ethanol to remove any residual reagents.[3]

  • Add 2-3 drops of each of the three Kaiser test solutions to the beads.[3]

  • Heat the test tube at 100-110°C for 5 minutes.[3]

Interpretation:

  • Dark blue beads and/or solution: Positive result, indicating incomplete coupling (free amines are present).[3]

  • Yellow or colorless beads and solution: Negative result, indicating complete coupling.[3]

Visualizations

experimental_workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: This compound + Coupling Reagent + Base wash1->coupling kaiser_test Kaiser Test coupling->kaiser_test wash2 Wash (DMF, DCM, MeOH) kaiser_test->wash2 Negative troubleshoot Troubleshoot: Incomplete Coupling kaiser_test->troubleshoot Positive next_cycle Proceed to Next Cycle wash2->next_cycle

Caption: Experimental workflow for a single coupling cycle of this compound.

troubleshooting_logic start Positive Kaiser Test (Incomplete Coupling) extend_time Extend Coupling Time (1-2 hours) start->extend_time retest1 Repeat Kaiser Test extend_time->retest1 double_couple Perform Double Coupling retest1->double_couple Still Positive success Coupling Complete retest1->success Negative retest2 Repeat Kaiser Test double_couple->retest2 change_reagents Change Coupling Reagent (e.g., to HATU) retest2->change_reagents Still Positive retest2->success Negative increase_temp Increase Temperature (e.g., 40-50°C) change_reagents->increase_temp Still Incomplete

Caption: Troubleshooting logic for incomplete coupling of this compound.

References

Choosing the best solvent system for Fmoc-D-Phe(4-I)-OH reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for choosing the optimal solvent system and troubleshooting reactions involving Fmoc-D-Phe(4-I)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the best primary solvents for dissolving this compound?

A1: For dissolving this compound, polar aprotic solvents are recommended. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most common and effective choices due to their excellent solvating properties for protected amino acids and resins.[1][2][3] Dichloromethane (DCM) can also be used, particularly for swelling polystyrene-based resins, but it is generally less effective at dissolving the polar Fmoc-amino acid itself.[3]

Q2: How does the choice of solvent impact the coupling efficiency of this compound?

A2: The solvent plays a crucial role in reaction kinetics and efficiency. A suitable solvent must effectively swell the resin, allowing reagents to access reactive sites, and fully dissolve the this compound and coupling reagents.[2] NMP is often considered superior to DMF for difficult couplings, including those involving bulky amino acids, as it can better solvate the growing peptide chain and disrupt aggregation.[1][3]

Q3: Are there any known side reactions specific to the 4-iodo-phenylalanine moiety during SPPS?

A3: The carbon-iodine bond in 4-iodophenylalanine is generally stable throughout the standard Fmoc-SPPS cycles of coupling and piperidine-mediated deprotection. However, deiodination can occur during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).[4] This is particularly a risk in the presence of reactive carbocations generated from the cleavage of other side-chain protecting groups.[4]

Q4: Which coupling reagents are recommended for a sterically hindered amino acid like this compound?

A4: For bulky amino acids, more potent coupling reagents are recommended to ensure high efficiency and minimize racemization. Aminium/uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective.[5][6] Carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) should be used in conjunction with an additive such as OxymaPure (Ethyl cyanohydroxyiminoacetate) to enhance reactivity and suppress side reactions.[7][8]

Q5: How can I monitor the completion of the coupling reaction for this compound?

A5: The Kaiser test is a reliable qualitative method to detect the presence of free primary amines on the resin. A negative Kaiser test (yellow/colorless beads) indicates that the coupling reaction is complete. A positive test (blue/purple beads) signifies incomplete coupling, and a second coupling step ("double coupling") is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor solubility of this compound Use of a suboptimal solvent.Switch from DMF to NMP, or use a DMF/NMP mixture. Gentle warming and sonication can also aid dissolution, but be cautious of potential degradation with prolonged heating.
Low-quality solvent containing water.Use high-purity, anhydrous solvents. Store solvents over molecular sieves to maintain dryness.[5]
Incomplete coupling (Positive Kaiser Test) Insufficient solvation of the peptide-resin, leading to aggregation.Switch to NMP as the primary solvent.[1] For highly aggregated sequences, consider adding chaotropic salts (e.g., LiCl) or using a solvent mixture with DMSO (up to 25%).
Steric hindrance from the bulky 4-iodo-D-phenylalanine side chain.Use a more powerful coupling reagent like HATU.[8] Increase the coupling time (e.g., from 1 hour to 2-4 hours). Perform a double coupling with a fresh solution of activated amino acid.[5]
Inefficient activation of the amino acid.Ensure sufficient pre-activation time (1-2 minutes) for the amino acid with the coupling reagent and base before adding to the resin.[5]
Low peptide yield after cleavage Cumulative incomplete coupling at the this compound step.Follow the recommendations for incomplete coupling. Consider capping unreacted amines with acetic anhydride (B1165640) after the coupling step to prevent the formation of deletion sequences.
Deiodination during final cleavage.Use a cleavage cocktail containing scavengers to trap carbocations. A common and effective mixture is "Reagent K": TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5).[9] Minimize cleavage time to what is necessary for complete deprotection.
Presence of unexpected byproducts Premature Fmoc deprotection.Ensure the DMF used is free of dimethylamine (B145610) impurities, which can cause premature deprotection.[3]
Racemization during coupling.Use coupling additives like OxymaPure with DIC.[7] Avoid prolonged pre-activation times and the use of strongly basic conditions where possible.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common SPPS Solvents
Solvent Abbreviation Solubility Notes
N,N-DimethylformamideDMFGoodStandard solvent for SPPS, effectively dissolves most reagents. Can decompose to form dimethylamine.[3]
N-Methyl-2-pyrrolidoneNMPExcellentOften superior to DMF for solvating aggregating sequences and bulky amino acids.[1][3] Higher viscosity and cost.
DichloromethaneDCMPoorPrimarily used for resin swelling and washing.[3] Not recommended for dissolving this compound for coupling.
Dimethyl SulfoxideDMSOGoodCan be used as a co-solvent (up to 25% in DMF/NMP) to disrupt strong peptide aggregation.
Table 2: Recommended Coupling Reagent Combinations for this compound
Coupling Reagent Additive Base Typical Equivalents (AA:Reagent:Base) Recommended Use
HATU(HOAt)DIEA / Collidine1 : 0.95 : 2Highly recommended for sterically hindered couplings. Fast and efficient.
HBTU(HOBt)DIEA / Collidine1 : 0.95 : 2A very effective and commonly used reagent, suitable for most couplings.[7]
DICOxymaPureN/A1 : 1 : 1Cost-effective and efficient method with low racemization potential.[7]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU
  • Resin Preparation: Swell the resin-bound peptide (with the N-terminal Fmoc group removed) in DMF or NMP for at least 30 minutes in a reaction vessel.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in the chosen reaction solvent (DMF or NMP). Add N,N-Diisopropylethylamine (DIEA) (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.

    • Negative Test (Yellow): Proceed to the washing step.

    • Positive Test (Blue): Continue agitation for another 1-2 hours and re-test. If still positive, perform a "double coupling" by draining the vessel and repeating steps 2 and 3 with fresh reagents.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with the reaction solvent (3-5 times), followed by DCM (3 times).

Protocol 2: Kaiser Test for Monitoring Coupling Completion
  • Sample Preparation: Remove a small sample of resin beads (10-20 beads) from the reaction vessel and place them in a small glass test tube. Wash the beads with DMF and then ethanol (B145695) to remove residual reagents.

  • Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions to the beads:

    • Solution A: Potassium cyanide in pyridine.

    • Solution B: Ninhydrin in n-butanol.

    • Solution C: Phenol in n-butanol.

  • Incubation: Heat the test tube at 100-110°C for 5 minutes.

  • Interpretation:

    • Dark blue beads and/or solution: Positive result, indicating incomplete coupling (free amines are present).

    • Yellow or colorless beads and solution: Negative result, indicating complete coupling.

Mandatory Visualization

Solvent_Selection_Workflow Start Start: Couple This compound Solvent_Choice Select Primary Solvent Start->Solvent_Choice DMF DMF Solvent_Choice->DMF Standard NMP NMP Solvent_Choice->NMP Difficult Sequence (hydrophobic/bulky) Coupling Perform Coupling Reaction (1-2 hours) DMF->Coupling NMP->Coupling Kaiser_Test Perform Kaiser Test Coupling->Kaiser_Test Complete Coupling Complete Proceed to Wash Kaiser_Test->Complete Negative Incomplete Incomplete Coupling Kaiser_Test->Incomplete Positive Troubleshoot Troubleshoot Aggregation Incomplete->Troubleshoot Double_Couple Double Couple Incomplete->Double_Couple Switch_Solvent Switch to NMP or add DMSO Troubleshoot->Switch_Solvent Kaiser_Test_2 Perform Kaiser Test Double_Couple->Kaiser_Test_2 Switch_Solvent->Coupling Kaiser_Test_2->Complete Negative Kaiser_Test_2->Troubleshoot Positive

Caption: Decision workflow for selecting a solvent system for this compound coupling.

References

Technical Support Center: Kaiser Test Interpretation for Fmoc-D-Phe(4-I)-OH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for interpreting Kaiser test results during solid-phase peptide synthesis (SPPS) involving Fmoc-D-Phe(4-I)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the expected Kaiser test result after successful Fmoc deprotection of this compound-resin?

A positive Kaiser test is the expected outcome. Following the successful removal of the Fmoc protecting group, the free primary amine of the D-Phe(4-I)-OH residue will react with ninhydrin (B49086) to produce a characteristic dark blue or purple color on both the resin beads and in the solution.[1][2][3] This indicates that the N-terminal is ready for the coupling of the next amino acid.

Q2: What does a negative Kaiser test indicate after coupling this compound?

A negative Kaiser test, characterized by colorless or yellowish beads and solution, signifies a successful coupling reaction.[4] This result indicates that the free primary amine on the resin-bound peptide has reacted with the carboxyl group of the incoming this compound, and there are no remaining primary amines to react with the ninhydrin reagent.

Q3: Can the 4-iodo substitution on the phenylalanine ring of this compound interfere with the Kaiser test?

Currently, there is no widely documented evidence to suggest that the 4-iodo substitution on the phenyl ring of this compound directly interferes with the standard ninhydrin reaction of the primary amine. The reaction's color development is dependent on the presence of a primary amine, and the aryl iodide is generally stable under the conditions of the Kaiser test. Therefore, the interpretation of the test should follow standard procedures.

Q4: Are there any known instances of false positives or negatives with the Kaiser test in Fmoc-SPPS?

Yes, false positives can occur. One common reason is the premature removal of the Fmoc group.[5] This can be caused by prolonged heating or the presence of basic impurities in the reagents, such as dimethylamine (B145610) in DMF.[4][6] Conversely, a false negative is less common for primary amines but can be misinterpreted if the color is very faint. It is crucial to perform the test with proper controls.

Q5: What alternative tests can be used if I suspect an issue with the Kaiser test?

If you encounter ambiguous or suspect results with the Kaiser test, other qualitative tests can be employed to confirm the presence or absence of free primary amines. These include the 2,4,6-trinitrobenzenesulfonic acid (TNBS) test, which also detects primary amines and produces a red or orange color on the beads. For secondary amines like proline, the isatin (B1672199) or chloranil (B122849) tests are recommended.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise when performing a Kaiser test in reactions with this compound.

Observation Potential Cause Recommended Action
After Fmoc Deprotection: Beads and solution are colorless or yellow. Incomplete deprotection of the Fmoc group.1. Repeat the deprotection step with fresh piperidine (B6355638) solution.[8] 2. Increase the deprotection time or perform a double deprotection.[8] 3. Ensure the piperidine solution is of the correct concentration and not degraded.
After Coupling: Beads and/or solution are blue. Incomplete coupling of this compound.1. Perform a second coupling (recouple) with a fresh solution of activated this compound.[4] 2. Consider using a different coupling reagent or extending the coupling time.[4] 3. If incomplete coupling persists, cap the unreacted amines with acetic anhydride (B1165640) to prevent the formation of deletion sequences.
Ambiguous Result: Faint blue color. Nearly complete coupling or deprotection.1. Carefully compare the color to a positive and negative control. 2. If after coupling, consider extending the coupling time or proceeding with a capping step. 3. If after deprotection, consider a short, additional deprotection step.
False Positive Suspected: Blue color after coupling, but subsequent steps proceed without issue. Premature Fmoc removal during the test due to prolonged heating or reagent degradation.[5]1. Reduce the heating time for the Kaiser test to the minimum required (typically 3-5 minutes).[4] 2. Use freshly prepared Kaiser test reagents, especially the pyridine-containing solution. 3. Confirm the result with an alternative test like the TNBS test.

Experimental Protocols

Standard Kaiser Test Protocol

This protocol is for the qualitative detection of free primary amines on the resin.

Reagents:

  • Solution A: 1 mL of 0.01 M KCN in 49 mL of pyridine.

  • Solution B: 1 g of ninhydrin in 20 mL of n-butanol.

  • Solution C: 40 g of phenol (B47542) in 20 mL of n-butanol.

Procedure:

  • Collect a small sample of resin (approximately 10-15 beads) in a small test tube.

  • Wash the resin beads thoroughly with DMF and then ethanol (B145695) to remove any residual reagents.

  • Add 2-3 drops of each Solution A, Solution B, and Solution C to the test tube.[8]

  • Heat the test tube at 110-120°C for 3-5 minutes.[8][9]

  • Observe the color of the resin beads and the solution.

Control Experiment Protocol

To ensure the reliability of your Kaiser test results, it is highly recommended to run positive and negative controls simultaneously.

Procedure:

  • Prepare three test tubes.

  • In the first tube, add a sample of your test resin.

  • In the second tube (Positive Control), add a small sample of resin that has a known free primary amine (e.g., resin after a successful Fmoc deprotection).

  • In the third tube (Negative Control), add a small sample of resin with a known protected N-terminal (e.g., resin immediately after a successful coupling).

  • Perform the Kaiser test procedure as described above on all three samples.

  • Compare the color of your test sample to the positive and negative controls for accurate interpretation.

Visual Troubleshooting Workflow

Kaiser_Test_Troubleshooting cluster_deprotection Deprotection Check cluster_coupling Coupling Check cluster_ambiguous Ambiguous Result start Perform Kaiser Test deprotection After Fmoc Deprotection start->deprotection coupling After Coupling Reaction start->coupling result_pos Positive (Blue Color) deprotection->result_pos Observe Color result_neg Negative (Yellow/Colorless) deprotection->result_neg Observe Color result_amb Ambiguous (Faint Blue) deprotection->result_amb Observe Color coupling->result_pos Observe Color coupling->result_neg Observe Color coupling->result_amb Observe Color dep_pos Expected Outcome: Proceed to Coupling result_pos->dep_pos coup_pos Issue: Incomplete Coupling result_pos->coup_pos dep_neg Issue: Incomplete Deprotection result_neg->dep_neg coup_neg Expected Outcome: Proceed to next Deprotection result_neg->coup_neg amb_action Action: - Compare with Controls - Consider Recoupling/Capping or Extended Deprotection result_amb->amb_action dep_action Action: - Repeat Deprotection - Check Reagents dep_neg->dep_action coup_action Action: - Recouple - Cap Unreacted Amines coup_pos->coup_action

References

Effect of base choice (e.g., DIPEA vs. collidine) on Fmoc-D-Phe(4-I)-OH stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of Fmoc-D-Phe(4-I)-OH, with a particular focus on the choice of base (DIPEA vs. collidine) during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound during peptide synthesis?

A1: The primary stability concern for this compound during SPPS is the potential for side reactions related to its unique structure. These include:

  • Dehalogenation: The iodine atom on the phenyl ring can be susceptible to removal under certain conditions, leading to the incorporation of D-Phenylalanine instead of the desired 4-iodo-D-phenylalanine.

  • Racemization: As with other amino acids, the chiral integrity of the D-enantiomer can be compromised, leading to the formation of the L-isomer. This is a general concern in peptide synthesis, particularly during the activation and coupling steps.[1][2]

  • Standard SPPS Side Reactions: Other common side reactions in Fmoc-SPPS, such as aspartimide formation or diketopiperazine formation, can also occur depending on the peptide sequence.[1][3]

Q2: How does the choice of base, specifically DIPEA versus collidine, impact the stability of this compound?

A2: While direct comparative studies on this compound are not extensively documented, we can infer potential impacts based on the known properties of these bases in peptide synthesis:

  • N,N-Diisopropylethylamine (DIPEA): DIPEA is a strong, non-nucleophilic base commonly used in SPPS.[1] However, its strong basicity can potentially promote side reactions. While its role in dehalogenation of iodinated residues is not well-documented, stronger bases can increase the risk of side reactions in general.

  • Collidine (2,4,6-Trimethylpyridine): Collidine is a sterically hindered and weaker base compared to DIPEA.[2][4] It is often recommended as a substitute for DIPEA to minimize racemization, particularly with sensitive amino acids like cysteine.[2][4] Its milder nature may also be beneficial in preserving the stability of the carbon-iodine bond in this compound.

Q3: What is the primary advantage of using collidine over DIPEA?

A3: The primary advantage of using collidine is its demonstrated ability to suppress racemization during peptide coupling.[1][2][4] This is attributed to its lower basicity and significant steric hindrance, which reduces the likelihood of abstracting the alpha-proton of the activated amino acid, the key step in racemization via the oxazolone (B7731731) mechanism.[2]

Q4: Are there any disadvantages to using collidine?

A4: While beneficial for reducing racemization, the lower basicity of collidine might lead to slightly slower coupling reactions compared to DIPEA in some cases. However, for most standard couplings, this difference is often negligible and outweighed by the benefit of preserving stereochemical integrity.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Mass spectrometry of the final peptide shows a peak corresponding to the loss of iodine (-126 Da). Dehalogenation of the 4-iodophenylalanine residue.1. Switch to a weaker, more sterically hindered base: If using DIPEA, switch to collidine for the coupling of this compound and subsequent amino acids. 2. Minimize reaction times: Use optimized coupling times to reduce the exposure of the iodinated residue to basic conditions. 3. Use a more efficient coupling reagent: Employ a highly efficient coupling reagent like HATU or HCTU to drive the reaction to completion faster, thus minimizing the time the activated amino acid is exposed to the base.
Chiral HPLC analysis of the crude peptide shows a peak corresponding to the L-isomer of the peptide containing 4-I-Phe. Racemization of this compound during coupling.1. Use collidine instead of DIPEA: Collidine is the recommended base to suppress racemization.[1][2][4] 2. Pre-activation: Avoid prolonged pre-activation times of the Fmoc-amino acid with the coupling reagent and base before adding it to the resin. 3. Optimize temperature: Perform the coupling at room temperature, as elevated temperatures can increase the rate of racemization.
Incomplete coupling of this compound. Steric hindrance or inefficient activation.1. Increase coupling time: If using collidine results in slower kinetics, a modest increase in the coupling time may be necessary. Monitor the reaction completion using a ninhydrin (B49086) test.[5] 2. Double couple: Perform a second coupling of this compound to ensure the reaction goes to completion. 3. Choose a more potent coupling reagent: For difficult couplings, consider using HATU or a similar high-efficiency reagent.

Experimental Protocols

To empirically determine the effect of base choice on the stability of this compound, the following experimental protocol is recommended:

Protocol: Comparative Stability Study of this compound with DIPEA and Collidine

Objective: To quantify the extent of dehalogenation and racemization of this compound when incorporated into a model peptide using either DIPEA or collidine as the base during the coupling step.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-Gly-OH

  • This compound

  • Fmoc-Ala-OH

  • Coupling reagent (e.g., HBTU/HOBt or HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • 2,4,6-Collidine

  • 20% Piperidine (B6355638) in DMF (v/v) for Fmoc deprotection

  • DMF (Peptide synthesis grade)

  • DCM (Peptide synthesis grade)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

  • RP-HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Methodology:

1. Peptide Synthesis:

  • Synthesize a model tripeptide, e.g., Ac-Ala-D-Phe(4-I)-Gly-NH₂.
  • Swell the Fmoc-Rink Amide resin in DMF.
  • Cycle 1 (Glycine):
  • Deprotect the Fmoc group using 20% piperidine in DMF.
  • Wash the resin with DMF.
  • Couple Fmoc-Gly-OH using your chosen coupling reagent and DIPEA.
  • Wash the resin with DMF.
  • Cycle 2 (this compound) - Parallel Synthesis:
  • Divide the resin into two equal batches.
  • Deprotect the Fmoc group on both batches.
  • Wash the resin.
  • Batch A (DIPEA): Couple this compound using the coupling reagent and DIPEA.
  • Batch B (Collidine): Couple this compound using the coupling reagent and collidine.
  • Wash both batches of resin.
  • Cycle 3 (Alanine):
  • Deprotect the Fmoc group on both batches.
  • Wash the resin.
  • Couple Fmoc-Ala-OH using the respective base for each batch (DIPEA for Batch A, Collidine for Batch B).
  • Wash the resin.
  • N-terminal Acetylation:
  • Deprotect the final Fmoc group.
  • Wash the resin.
  • Cap the N-terminus with acetic anhydride (B1165640) and the respective base.
  • Wash and dry the resin.

2. Peptide Cleavage and Precipitation:

  • Cleave the peptides from the resin of both batches using the cleavage cocktail for 2-3 hours.
  • Precipitate the crude peptides in cold diethyl ether.
  • Centrifuge, decant the ether, and dry the peptide pellets.

3. Analytical Characterization:

  • RP-HPLC Analysis:
  • Dissolve the crude peptides from both batches in a suitable solvent (e.g., 50% Acetonitrile/Water).
  • Analyze by RP-HPLC to assess purity and identify any major byproducts.
  • Mass Spectrometry Analysis:
  • Obtain the mass spectrum for each crude peptide.
  • Look for the expected mass of the desired peptide (Ac-Ala-D-Phe(4-I)-Gly-NH₂).
  • Search for a peak corresponding to the deiodinated peptide (Ac-Ala-D-Phe-Gly-NH₂), which will have a mass difference of -126.9 Da.
  • Quantify the relative abundance of the desired and deiodinated peptides.
  • Chiral HPLC Analysis:
  • If available, use a chiral HPLC column to separate the D- and L-isomers of the iodinated peptide. This will allow for the quantification of racemization.

Data Presentation:

The quantitative data from this experiment should be summarized in a table for clear comparison:

Base UsedDesired Peptide (%)Deiodinated Peptide (%)Racemized Peptide (L-isomer) (%)
DIPEA
Collidine

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis resin Fmoc-Rink Amide Resin deprotect1 Fmoc Deprotection resin->deprotect1 couple_gly Couple Fmoc-Gly-OH (DIPEA) deprotect1->couple_gly split Split Resin couple_gly->split deprotect2a Batch A: Fmoc Deprotection split->deprotect2a Batch A deprotect2b Batch B: Fmoc Deprotection split->deprotect2b Batch B couple_phe_a Batch A: Couple this compound (DIPEA) deprotect2a->couple_phe_a couple_phe_b Batch B: Couple this compound (Collidine) deprotect2b->couple_phe_b deprotect3a Batch A: Fmoc Deprotection couple_phe_a->deprotect3a deprotect3b Batch B: Fmoc Deprotection couple_phe_b->deprotect3b couple_ala_a Batch A: Couple Fmoc-Ala-OH (DIPEA) deprotect3a->couple_ala_a couple_ala_b Batch B: Couple Fmoc-Ala-OH (Collidine) deprotect3b->couple_ala_b acetylate_a Batch A: N-terminal Acetylation couple_ala_a->acetylate_a acetylate_b Batch B: N-terminal Acetylation couple_ala_b->acetylate_b cleavage_a Batch A: Cleavage & Precipitation acetylate_a->cleavage_a cleavage_b Batch B: Cleavage & Precipitation acetylate_b->cleavage_b hplc_ms_a Batch A: RP-HPLC & MS Analysis cleavage_a->hplc_ms_a hplc_ms_b Batch B: RP-HPLC & MS Analysis cleavage_b->hplc_ms_b chiral_a Batch A: Chiral HPLC hplc_ms_a->chiral_a chiral_b Batch B: Chiral HPLC hplc_ms_b->chiral_b compare Compare Results chiral_a->compare chiral_b->compare logical_relationship cluster_base Base Choice cluster_reactions Potential Side Reactions dipea DIPEA (Stronger, Less Hindered) racemization Racemization dipea->racemization Higher Risk dehalogenation Dehalogenation (Potential) dipea->dehalogenation Potential Risk collidine Collidine (Weaker, More Hindered) collidine->racemization Lower Risk stability Peptide Integrity (Desired Outcome) collidine->stability Favors

References

Validation & Comparative

A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Peptides Incorporating Fmoc-D-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and development, offering enhanced stability, modified receptor affinity, and novel functionalities. Fmoc-D-Phe(4-I)-OH, an iodinated derivative of D-phenylalanine, is a valuable building block in solid-phase peptide synthesis (SPPS) for creating peptides with unique properties.[1][2] The iodine atom, for instance, can be utilized for radiolabeling in diagnostic imaging or to modulate binding interactions.[1] Accurate and robust analytical techniques are paramount for the characterization and quality control of these modified peptides.

This guide provides a comprehensive comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), for the analysis of peptides synthesized with this compound. We will delve into their respective strengths in performance, present detailed experimental protocols, and explore alternative analytical methodologies.

Performance Comparison: HPLC vs. Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are often used in tandem (LC-MS) to provide both separation and identification of peptides.[3] However, when considered for their primary roles in peptide analysis, they offer distinct advantages. HPLC excels at purification and quantification, while mass spectrometry is unparalleled for structural elucidation and identification.[4]

Key Performance Indicators:

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Primary Function Separation and QuantificationIdentification and Structural Characterization
Purity Assessment Excellent, capable of resolving closely related impurities.Can distinguish by mass, but co-eluting isomers are not resolved without prior separation.
Quantification Highly quantitative with appropriate standards, offering high precision.Can be quantitative, particularly with triple quadrupole instruments and stable isotope-labeled standards, but generally less precise than UV-based HPLC for routine analysis.[5]
Structural Information Limited to retention time, which relates to hydrophobicity.Provides precise molecular weight and fragmentation data for sequence confirmation.[6]
Sensitivity Good, typically in the low microgram to nanogram range with UV detection.Excellent, capable of detecting peptides in the picogram to femtogram range.[4]
Throughput Moderate, with typical run times of 15-60 minutes per sample.High, especially with direct infusion methods.
Cost Lower initial instrument and maintenance costs.[4]Higher initial instrument and maintenance costs.[4]

Note: This table presents a generalized comparison. The performance of each technique can vary significantly based on the specific instrumentation, experimental conditions, and the nature of the peptide being analyzed.

Experimental Protocols

Detailed and optimized protocols are crucial for obtaining reliable and reproducible analytical data. Below are representative protocols for the HPLC and Mass Spectrometry analysis of a model peptide containing this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the purity assessment and quantification of a synthetic peptide containing this compound. The presence of the iodine atom increases the hydrophobicity of the peptide, which will result in a longer retention time on a reversed-phase column compared to its non-iodinated counterpart.[7][8][9]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Materials:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Sample Diluent: Mobile Phase A.

  • Peptide Sample: Lyophilized peptide containing this compound, dissolved in the sample diluent to a concentration of 1 mg/mL.

Procedure:

  • System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15 minutes.

  • Injection: Inject 10 µL of the peptide sample.

  • Gradient Elution:

    • 5% to 65% Mobile Phase B over 30 minutes.

    • 65% to 95% Mobile Phase B over 2 minutes.

    • Hold at 95% Mobile Phase B for 3 minutes.

    • 95% to 5% Mobile Phase B over 2 minutes.

    • Hold at 5% Mobile Phase B for 8 minutes for re-equilibration.

  • Detection: Monitor the absorbance at 220 nm and 280 nm. The Fmoc group also has a characteristic absorbance that can be monitored.

  • Data Analysis: Integrate the peak areas to determine the purity of the peptide. The main peak corresponds to the target peptide, while smaller peaks represent impurities.

Mass Spectrometry (MS) Protocol

This protocol is for the identification and sequence verification of a peptide containing this compound using Electrospray Ionization-Mass Spectrometry (ESI-MS), often coupled with a liquid chromatography front-end (LC-MS).

Instrumentation:

  • LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

Materials:

  • LC System: As described in the HPLC protocol, but using MS-compatible mobile phases.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in acetonitrile.

  • Peptide Sample: Dissolved in Mobile Phase A to a concentration of 10-100 µM.

Procedure:

  • LC Separation: Perform chromatographic separation using a gradient similar to the HPLC protocol. The use of formic acid instead of TFA is recommended to minimize ion suppression in the ESI source.[10]

  • MS Analysis:

    • Ionization Mode: Positive ESI.

    • Mass Range: Scan a broad m/z range (e.g., 100-2000 m/z) to detect the precursor ion.

    • Capillary Voltage: Typically 3-4 kV.

    • Source Temperature: Optimize based on the instrument (e.g., 120-150 °C).

  • Tandem MS (MS/MS) for Sequencing:

    • Select the precursor ion of the target peptide for fragmentation.

    • Use Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) to generate fragment ions.

    • Analyze the resulting fragment ions to confirm the amino acid sequence. The fragmentation pattern will reveal b- and y-ions, and the mass of the this compound residue can be confirmed.[11][12][13]

Alternative Analytical Methods

While HPLC and MS are the primary tools for peptide analysis, other techniques can provide complementary information.

  • Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio. It can be a high-resolution alternative to HPLC for purity analysis, especially for charged peptides. It often consumes smaller sample volumes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed three-dimensional structural information of peptides in solution. It is a powerful tool for confirming the conformation of peptides containing unnatural amino acids but is less sensitive and has lower throughput than MS and HPLC.

  • Amino Acid Analysis (AAA): AAA is used to determine the amino acid composition of a peptide after acid hydrolysis. It can verify the incorporation of the modified amino acid but does not provide sequence information.

Visualizing Experimental Workflows and Biological Context

To provide a clearer understanding of the analytical process and the potential biological relevance of peptides containing this compound, the following diagrams are provided.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Analytical Workflow SPPS Solid-Phase Peptide Synthesis (with this compound) Cleavage Cleavage & Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC_Purification Preparative HPLC Purification Crude_Peptide->HPLC_Purification Purification Purity_Check Analytical HPLC (Purity Assessment) HPLC_Purification->Purity_Check Quality Control LC_MS LC-MS Analysis (Identity & Sequence) HPLC_Purification->LC_MS Characterization Final_Product Purified Peptide Purity_Check->Final_Product >95% Purity MS_MS Tandem MS (MS/MS) (Fragmentation Analysis) LC_MS->MS_MS

Caption: General workflow for the synthesis and analysis of peptides.

Peptides incorporating D-amino acids and modifications like iodination are often designed to target G-protein coupled receptors (GPCRs) due to their enhanced stability and potential for improved binding affinity.[14] The following diagram illustrates a hypothetical signaling pathway involving a peptide antagonist targeting a GPCR involved in cancer cell proliferation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Peptide Peptide with This compound (Antagonist) GPCR GPCR Peptide->GPCR Binds & Blocks G_Protein G-Protein GPCR->G_Protein Activation Blocked Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (Proliferation) Transcription_Factor->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Inhibition

Caption: Hypothetical GPCR antagonist signaling pathway.

References

A Comparative Guide to Confirming Fmoc-D-Phe(4-I)-OH Incorporation in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the successful incorporation of unnatural amino acids is a critical determinant of a molecule's final structure and function. This guide provides an objective comparison of three primary analytical techniques—Mass Spectrometry (MS), Edman Degradation, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for confirming the incorporation of Fmoc-D-Phe(4-I)-OH into a peptide chain. Supported by experimental data and detailed protocols, this document aims to assist in the selection of the most appropriate analytical strategy.

Comparison of Analytical Techniques

The choice of analytical method depends on various factors, including the desired level of detail, sample amount, and available instrumentation. Mass spectrometry is a rapid and sensitive technique for determining the molecular weight of the peptide, providing a primary confirmation of incorporation. Edman degradation offers sequential analysis of the peptide from the N-terminus, directly identifying the modified amino acid at its specific position. NMR spectroscopy provides detailed structural information about the peptide in solution, confirming the presence and location of the unnatural amino acid through its unique spectral signature.

Data Presentation

The following tables summarize the quantitative performance of each technique for the analysis of a model peptide containing this compound.

Parameter Mass Spectrometry (MALDI-TOF) Edman Degradation NMR Spectroscopy (600 MHz)
Limit of Detection 100 fmol1 pmol10 nmol
Sample Amount 1 µL of 1 pmol/µL solution10-100 pmol500 µL of 20 µM solution
Resolution 0.1 DaSingle amino acidAtomic level
Analysis Time < 1 hour1 hour per residue2-24 hours
Quantitative Capability Relative quantificationYesYes
Technique Information Provided Strengths Limitations
Mass Spectrometry Molecular weight confirmation, sequence information (MS/MS)High sensitivity, high throughput, tolerant of simple mixturesIndirect sequence information, potential for ambiguity with isobaric residues
Edman Degradation Direct N-terminal sequenceUnambiguous residue identification, can quantify previewRequires a free N-terminus, efficiency decreases with peptide length, insensitive to internal modifications
NMR Spectroscopy 3D structure, residue-specific chemical environmentDetailed structural and dynamic informationLower sensitivity, requires larger sample amounts, complex data analysis

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Mass Spectrometry: MALDI-TOF Analysis

Objective: To confirm the molecular weight of the synthesized peptide containing this compound.

Materials:

  • Peptide sample

  • α-Cyano-4-hydroxycinnamic acid (CHCA) matrix

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • MALDI target plate

  • Micropipettes

Protocol:

  • Sample Preparation: Dissolve the peptide sample in a 50:50 solution of ACN and 0.1% aqueous TFA to a final concentration of 10 pmol/µL.

  • Matrix Preparation: Prepare a saturated solution of CHCA in 50:50 ACN/0.1% TFA.

  • Spotting: On the MALDI target plate, spot 1 µL of the matrix solution and let it air dry for approximately 30 seconds. To this spot, add 1 µL of the peptide solution, followed by another 1 µL of the matrix solution (sandwich method). Allow the spot to completely air dry at room temperature.[1]

  • Data Acquisition: Insert the target plate into the MALDI-TOF mass spectrometer. Acquire the mass spectrum in positive ion reflector mode.

  • Data Analysis: The resulting spectrum should show a prominent peak corresponding to the theoretical monoisotopic mass of the peptide with the incorporated this compound.

Edman Degradation

Objective: To directly sequence the N-terminal portion of the peptide and identify the this compound residue.

Materials:

  • Peptide sample immobilized on a PVDF membrane

  • Phenyl isothiocyanate (PITC)

  • Trifluoroacetic acid (TFA)

  • Heptane/ethyl acetate (B1210297) solvent mixture

  • Acetonitrile (ACN)

  • Automated Edman sequencer

Protocol:

  • Sample Preparation: Load the PVDF membrane with the peptide sample (10-100 pmol) into the reaction cartridge of the automated sequencer.

  • Coupling: The N-terminal amino group of the peptide is reacted with PITC in a basic buffer to form a phenylthiocarbamoyl (PTC) derivative.[2][3][4]

  • Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain using anhydrous TFA, forming an anilinothiazolinone (ATZ) derivative.[4][5]

  • Extraction: The ATZ-amino acid is selectively extracted with an organic solvent.[4]

  • Conversion: The ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH) derivative by treatment with aqueous acid.

  • Identification: The PTH-amino acid derivative is identified by reverse-phase HPLC by comparing its retention time to that of a standard PTH-Fmoc-D-Phe(4-I)-OH.

  • Cycle Repetition: The shortened peptide undergoes the next cycle of degradation.

NMR Spectroscopy: 2D ¹H-¹H TOCSY and NOESY

Objective: To confirm the incorporation and determine the local conformation of the this compound residue within the peptide.

Materials:

  • Lyophilized peptide sample

  • Deuterated solvent (e.g., DMSO-d₆ or 90% H₂O/10% D₂O)

  • NMR tubes

  • High-field NMR spectrometer (e.g., 600 MHz)

Protocol:

  • Sample Preparation: Dissolve the peptide sample in the chosen deuterated solvent to a final concentration of approximately 1 mM. Transfer the solution to a clean NMR tube.

  • 1D ¹H Spectrum: Acquire a one-dimensional proton NMR spectrum to assess sample purity and concentration.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify the complete spin systems of all amino acid residues. The this compound will exhibit a unique spin system, distinguishable from the standard amino acids.[6]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum to identify through-space correlations between protons. This will reveal the proximity of the 4-iodophenyl ring protons to other protons in the peptide, confirming its position and providing information about the local peptide conformation.[6]

  • Data Analysis: Process and analyze the 2D spectra to assign the resonances of the this compound residue and identify key NOE cross-peaks that confirm its incorporation and spatial arrangement.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for each analytical technique.

Mass_Spectrometry_Workflow cluster_sample_prep Sample & Matrix Preparation cluster_spotting MALDI Plate Spotting cluster_analysis Analysis Peptide Peptide Solution (10 pmol/µL) Spot Spot Matrix, Peptide, & Matrix Peptide->Spot Matrix CHCA Matrix (Saturated) Matrix->Spot MALDI_TOF MALDI-TOF MS Spot->MALDI_TOF Laser Desorption/Ionization Spectrum Mass Spectrum MALDI_TOF->Spectrum Result Confirm Molecular Weight Spectrum->Result

Mass Spectrometry (MALDI-TOF) Workflow

Edman_Degradation_Workflow Start Immobilized Peptide Coupling 1. Coupling (PITC) Start->Coupling Cleavage 2. Cleavage (TFA) Coupling->Cleavage Extraction 3. Extraction Cleavage->Extraction Remaining_Peptide Shortened Peptide Cleavage->Remaining_Peptide Conversion 4. Conversion Extraction->Conversion HPLC 5. HPLC Analysis Conversion->HPLC Identification Identify PTH-Amino Acid HPLC->Identification Cycle Repeat Cycle Remaining_Peptide->Cycle Cycle->Coupling

Edman Degradation Workflow

NMR_Spectroscopy_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Peptide Lyophilized Peptide NMR_Tube Dissolve & Transfer to NMR Tube Peptide->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec OneD 1D ¹H Spectrum NMR_Spec->OneD TwoD 2D TOCSY & NOESY NMR_Spec->TwoD Processing Spectral Processing OneD->Processing TwoD->Processing Assignment Resonance Assignment Processing->Assignment Result Confirm Incorporation & Local Conformation Assignment->Result

NMR Spectroscopy Workflow

References

A Comparative Analysis of the Reactivity of Fmoc-D-Phe(4-I)-OH and Fmoc-L-Phe(4-I)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is critical for the successful synthesis of peptides with desired therapeutic properties. Among the vast array of unnatural amino acids, halogenated phenylalanine derivatives like Fmoc-D-Phe(4-I)-OH and Fmoc-L-Phe(4-I)-OH are of significant interest. The incorporation of a D-amino acid can enhance peptide stability against enzymatic degradation, a crucial factor for drug efficacy.[1][2][3][4] This guide provides a detailed comparison of the reactivity of these two enantiomers, supported by established principles of peptide chemistry, to aid in their effective application.

Intrinsic Chemical Reactivity: A Tale of Two Mirrors

This compound and Fmoc-L-Phe(4-I)-OH are enantiomers, meaning they are non-superimposable mirror images of each other.[5] As such, they possess identical intrinsic chemical and physical properties.[3] This includes bond energies, electronic effects of the para-iodo substituent, molecular weight, and solubility in achiral solvents. In an achiral environment, their chemical reactivity is identical. However, the key difference in their reactivity emerges within the chiral environment of a growing peptide chain, which is typically composed of L-amino acids.

Reactivity in Solid-Phase Peptide Synthesis (SPPS)

The most common application for these compounds is Fmoc-based SPPS.[6][7][8] Here, the stereochemistry of the incoming amino acid relative to the peptide chain can influence the kinetics of the coupling reaction.

Key Comparison Points:

FeatureThis compoundFmoc-L-Phe(4-I)-OHSupporting Rationale
Intrinsic Reactivity IdenticalIdenticalEnantiomers have the same chemical properties in an achiral environment.[3]
Coupling to an L-Amino Acid Chain Potentially SlowerStandard RateCoupling a D-amino acid to an L-peptide chain (a heterochiral coupling) can introduce steric hindrance between the side chains, potentially slowing the reaction rate compared to a homochiral (L-L) coupling.[9][10]
Coupling to a D-Amino Acid Chain Standard RatePotentially SlowerThe same principle applies in reverse. Coupling an L-amino acid to a D-peptide chain would be the heterochiral, potentially slower reaction.
Risk of Epimerization Not Applicable at α-carbonLow but PossibleEpimerization is the conversion of an L-amino acid to a D-amino acid at the α-carbon during activation and coupling.[11] While Phenylalanine has a low tendency for this, the risk exists for the L-enantiomer under certain conditions (e.g., over-extended activation times, strong bases). This is not a concern for the D-enantiomer as it is already in the "epimerized" state relative to the L-chain.
Impact of Iodo-Substituent IdenticalIdenticalThe bulky iodine atom at the para position contributes to the overall steric hindrance of the molecule. This effect is identical for both enantiomers and may necessitate the use of more potent coupling reagents or longer reaction times compared to non-halogenated phenylalanine.[12][13][14]

Experimental Protocols

The following is a generalized, representative protocol for coupling either this compound or Fmoc-L-Phe(4-I)-OH in an automated peptide synthesizer.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • This compound or Fmoc-L-Phe(4-I)-OH

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection Solution: 20% Piperidine (B6355638) in DMF

  • Washing Solvent: DCM (Dichloromethane)

Protocol:

  • Resin Swelling: The resin is swelled in DMF for 30 minutes.

  • Fmoc Deprotection: The terminal Fmoc group on the resin-bound peptide is removed by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: The resin is thoroughly washed with DMF and DCM to remove residual piperidine.

  • Amino Acid Activation: In a separate vessel, the Fmoc-amino acid (4 equivalents relative to resin loading) is pre-activated by dissolving it in DMF with HBTU (3.95 equivalents) and DIPEA (8 equivalents) for 2-5 minutes.

  • Coupling: The activated amino acid solution is added to the resin. The reaction is allowed to proceed for 1-2 hours.

    • Note: For coupling this compound to an L-peptide chain, it is advisable to monitor the reaction completion (e.g., using a Kaiser test). If the coupling is incomplete, a second coupling step (double coupling) may be performed.[12][13]

  • Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents.

  • Cycle Repetition: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water).

Visualizing the Process and Principles

To better understand the workflows and concepts discussed, the following diagrams are provided.

SPPS_Workflow Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF/DCM Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Is sequence complete? No Cleavage Final Cleavage & Deprotection Wash2->Cleavage Is sequence complete? Yes Cycle->Deprotection Steric_Hindrance cluster_0 Homochiral Coupling (L-L) cluster_1 Heterochiral Coupling (L-D) L_Chain Growing L-Peptide Chain L_AA Incoming Fmoc-L-Phe(4-I)-OH L_Chain->L_AA Favorable Interaction (Lower Steric Hindrance) D_Chain Growing L-Peptide Chain D_AA Incoming This compound D_Chain->D_AA Potential Steric Clash (Higher Steric Hindrance)

References

A Comparative Guide to Fmoc-D-Phe(4-I)-OH and Fmoc-D-Phe(4-Cl)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the incorporation of unnatural amino acids is a key strategy for modulating the pharmacological properties of peptides. Among these, halogenated phenylalanine derivatives have garnered significant attention for their ability to enhance peptide stability, influence conformation, and provide unique functionalities. This guide offers an objective comparison of two such derivatives, Fmoc-D-Phe(4-I)-OH and Fmoc-D-Phe(4-Cl)-OH, focusing on their performance in solid-phase peptide synthesis (SPPS) and their impact on the final peptide.

Introduction to Halogenated Phenylalanine Derivatives

This compound and Fmoc-D-Phe(4-Cl)-OH are N-α-Fmoc protected D-enantiomers of 4-iodophenylalanine and 4-chlorophenylalanine, respectively. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern SPPS, allowing for controlled, stepwise peptide chain elongation under mild basic conditions.[1] The D-configuration of the amino acid is often introduced to increase resistance to proteolytic degradation, thereby enhancing the in vivo half-life of the peptide therapeutic.[2]

The key distinction between these two building blocks lies in the halogen atom at the para position of the phenyl ring. The choice between iodine and chlorine can have subtle yet significant impacts on the physicochemical properties of the amino acid and the resulting peptide, influencing everything from steric bulk and electronic effects to the potential for post-synthetic modifications.

Physicochemical Properties

The nature of the halogen substituent influences the steric and electronic properties of the phenylalanine side chain. These differences can affect intra- and intermolecular interactions within the peptide, potentially impacting its secondary structure and aggregation propensity.

PropertyThis compoundFmoc-D-Phe(4-Cl)-OH
Molecular Weight ~513.33 g/mol ~421.87 g/mol
van der Waals Radius of Halogen Iodine: 1.98 ÅChlorine: 1.75 Å
Electronegativity of Halogen (Pauling Scale) Iodine: 2.66Chlorine: 3.16
Key Attributes Larger steric bulk, lower electronegativity, potential for cross-coupling reactions.Smaller steric bulk, higher electronegativity, generally more chemically inert side chain.

Note: The provided molecular weights are approximate and may vary slightly based on the specific isotopic composition.

Performance in Peptide Synthesis

While direct, head-to-head quantitative comparisons of coupling efficiency and deprotection kinetics for this compound and Fmoc-D-Phe(4-Cl)-OH are not extensively documented in publicly available literature, inferences can be drawn from the principles of SPPS and the known properties of these compounds.

Coupling Efficiency: The steric hindrance of the amino acid side chain can influence the rate and completeness of the coupling reaction. Given the larger van der Waals radius of iodine compared to chlorine, it is plausible that this compound may exhibit slightly slower coupling kinetics or require longer reaction times or more potent coupling reagents to achieve the same efficiency as Fmoc-D-Phe(4-Cl)-OH, particularly in sterically hindered sequences. However, for most standard coupling protocols, both are expected to perform well.

Deprotection Kinetics: The Fmoc deprotection step, typically carried out with a piperidine (B6355638) solution, is generally not significantly affected by the nature of the para-substituent on the phenylalanine ring. The electronic effects of the halogen are unlikely to have a substantial impact on the base-catalyzed elimination of the Fmoc group. Therefore, the deprotection kinetics for both amino acid derivatives are expected to be comparable under standard SPPS conditions.

Impact on Peptide Properties

The incorporation of these halogenated amino acids can impart distinct characteristics to the final peptide.

Structural Effects: The introduction of a halogen atom can influence the conformational preferences of the peptide backbone. The bulkier iodo-substituent may impose greater conformational restrictions compared to the chloro-substituent. Studies on halogenated peptides suggest that such modifications can enhance the rigidity of the resulting hydrogels, indicating an impact on self-assembly and structural organization.[3]

Solubility and Aggregation: The hydrophobicity of the phenylalanine side chain is increased by halogenation. This can influence the solubility and aggregation propensity of the resulting peptide. While both substitutions increase hydrophobicity, the larger and more polarizable iodine atom in 4-iodophenylalanine might lead to different intermolecular interactions compared to the 4-chlorophenylalanine, potentially affecting aggregation pathways.

Biological Activity: The substitution of a natural amino acid with a halogenated analog can significantly alter the biological activity of a peptide. The D-configuration inherently enhances stability against enzymatic degradation.[2] The specific halogen can further modulate receptor binding affinity and selectivity. For instance, the 4-chloro substitution has been shown to influence binding affinities to specific receptors or enzymes.[1] While direct comparative data is limited, the choice between iodine and chlorine could be a critical factor in fine-tuning the pharmacological profile of a peptide therapeutic.

Unique Applications

A significant differentiating factor between the two derivatives lies in the reactivity of the halogenated phenyl ring, which opens up distinct avenues for peptide modification and application.

This compound: The carbon-iodine bond is susceptible to transition metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings. This allows for the site-specific introduction of a wide variety of substituents onto the peptide after its synthesis, enabling the creation of diverse peptide libraries and the incorporation of complex functionalities. Furthermore, the iodine atom can be used for radiolabeling with radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for use in diagnostic imaging and radiotherapy.

Fmoc-D-Phe(4-Cl)-OH: The carbon-chlorine bond is generally more robust and less reactive towards cross-coupling reactions compared to the carbon-iodine bond. This makes Fmoc-D-Phe(4-Cl)-OH a suitable choice when a stable, non-reactive halogenated side chain is desired to primarily modulate the steric and electronic properties of the peptide without the intention of further chemical modification.

Experimental Protocols

Below is a general experimental workflow for the incorporation of either this compound or Fmoc-D-Phe(4-Cl)-OH into a peptide sequence using manual solid-phase peptide synthesis.

SPPS_Workflow Resin_Swelling 1. Resin Swelling Swell Rink Amide resin in DMF for 30 min. Fmoc_Deprotection_Initial 2. Initial Fmoc Deprotection Treat with 20% piperidine in DMF (2 x 10 min). Resin_Swelling->Fmoc_Deprotection_Initial Washing_1 3. Washing Wash with DMF (3x), DCM (3x), DMF (3x). Fmoc_Deprotection_Initial->Washing_1 Coupling 4. Amino Acid Coupling Couple Fmoc-D-Phe(4-X)-OH (3 eq.) using HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 2h. (X = I or Cl) Washing_1->Coupling Washing_2 5. Washing Wash with DMF (3x), DCM (3x), DMF (3x). Coupling->Washing_2 Kaiser_Test 6. Kaiser Test Test for free primary amines to confirm coupling completion. Washing_2->Kaiser_Test Fmoc_Deprotection_Cycle 7. Fmoc Deprotection Treat with 20% piperidine in DMF (2 x 10 min). Kaiser_Test->Fmoc_Deprotection_Cycle If positive (incomplete coupling), recouple. If negative, proceed. Washing_3 8. Washing Wash with DMF (3x), DCM (3x), DMF (3x). Fmoc_Deprotection_Cycle->Washing_3 Chain_Elongation 9. Chain Elongation Repeat steps 4-8 for subsequent amino acids. Washing_3->Chain_Elongation Final_Deprotection 10. Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Cleavage 11. Cleavage and Side-Chain Deprotection Treat with TFA/TIS/H2O (95:2.5:2.5) for 2-3h. Final_Deprotection->Cleavage Precipitation 12. Peptide Precipitation Precipitate in cold diethyl ether. Cleavage->Precipitation Purification 13. Purification and Analysis Purify by RP-HPLC and verify by mass spectrometry. Precipitation->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Methodologies:

  • Resin Swelling: Rink Amide resin (0.1 mmol scale) is swelled in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF (v/v) for two intervals of 10 minutes each.

  • Washing: The resin is washed alternately with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and by-products.

  • Amino Acid Coupling: The Fmoc-protected amino acid (this compound or Fmoc-D-Phe(4-Cl)-OH, 3 equivalents) is pre-activated with HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, 3 equivalents) and N,N-diisopropylethylamine (DIPEA, 6 equivalents) in DMF for 5 minutes. The activated amino acid solution is then added to the resin, and the mixture is agitated for 2 hours at room temperature.

  • Monitoring the Coupling: The completion of the coupling reaction is monitored using the Kaiser test. A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete reaction.

  • Chain Elongation: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (95:2.5:2.5, v/v/v) for 2-3 hours.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with cold ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Signaling Pathway Considerations

The incorporation of a D-amino acid and a halogen substituent primarily influences the extracellular interactions of a peptide, such as its stability in biological fluids and its binding to cell surface receptors. The downstream intracellular signaling cascade is indirectly affected by the altered magnitude and duration of the initial receptor activation.

Signaling_Pathway cluster_0 Extracellular cluster_1 Intracellular Peptide_I Peptide with D-Phe(4-I) Receptor Cell Surface Receptor (e.g., GPCR) Peptide_I->Receptor Binding Affinity & Stability (Influenced by Iodo-group) Peptide_Cl Peptide with D-Phe(4-Cl) Peptide_Cl->Receptor Binding Affinity & Stability (Influenced by Chloro-group) G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Production G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

References

A Comparative Guide to the Biological Activity of Peptides with D- vs. L-4-Iodophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide-based drug design. The choice between D- and L-enantiomers of amino acids can profoundly influence a peptide's therapeutic potential. This guide provides an objective comparison of the biological activities of peptides containing D-4-iodophenylalanine versus its naturally occurring L-isomer, supported by experimental data and detailed methodologies. While direct comparative data for 4-iodophenylalanine enantiomers is limited, this guide extrapolates from well-documented effects of D-amino acid substitutions and specific examples involving D-phenylalanine analogs.

Core Comparative Principles: Stability, Receptor Interaction, and Immunogenicity

The substitution of an L-amino acid with its D-enantiomer, such as replacing L-4-iodophenylalanine with D-4-iodophenylalanine, can dramatically alter a peptide's properties. The fundamental differences lie in their stereochemistry, which impacts their interaction with the chiral environment of biological systems.

Key Differences at a Glance:

PropertyPeptides with L-4-IodophenylalaninePeptides with D-4-IodophenylalanineRationale
Enzymatic Stability Susceptible to degradation by proteases.Highly resistant to proteolytic degradation.[1][2]Proteases are stereospecific and primarily recognize L-amino acids.[1][2]
In Vivo Half-life Generally shorter.Generally longer.[1][2]Increased resistance to enzymatic breakdown leads to prolonged circulation.[1][2]
Receptor Binding Affinity Native-like interaction.Can be higher, lower, or similar, depending on the specific receptor and peptide sequence.The altered 3D structure can change how the peptide fits into the receptor's binding pocket.[2][3]
Biological Response Typically agonistic if mimicking a natural peptide.Can switch from agonist to antagonist, or vice-versa, or exhibit enhanced agonism.[2]Changes in binding mode can trigger different downstream signaling events.
Immunogenicity Can be immunogenic.Potentially lower immunogenicity.Less efficient processing and presentation by antigen-presenting cells.

Quantitative Data on Biological Activity

Table 1: Receptor Binding Affinities of DOTA-conjugated GnRH Peptides [3]

PeptideGnRH Receptor Binding Affinity (IC50, nM)
DOTA-Ahx-(D-Lys⁶-GnRH1)36.1
DOTA-D-Phe -Ahx-(D-Lys⁶-GnRH)16.3
DOTA-Ahx-D-Phe -(D-Lys⁶-GnRH)7.6

This data illustrates that the incorporation of D-phenylalanine can enhance receptor binding, a principle that is likely applicable to D-4-iodophenylalanine.

Mandatory Visualizations

Signaling Pathway Diagram

G_Protein_Coupled_Receptor_Signaling Conceptual GPCR Signaling Pathway for a Peptide Agonist cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide_Agonist Peptide Agonist (D- or L-4-IodoPhe) GPCR G-Protein Coupled Receptor (GPCR) Peptide_Agonist->GPCR Binding & Activation G_Protein G-Protein (α,β,γ) GPCR->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase (Effector Enzyme) G_Protein->Adenylyl_Cyclase activates cAMP cAMP (Second Messenger) Adenylyl_Cyclase->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Gene Expression, Metabolic Changes) PKA->Cellular_Response phosphorylates targets

Caption: Conceptual GPCR Signaling Pathway.

Experimental Workflow Diagram

Experimental_Workflow Workflow for Comparing Peptide Biological Activity cluster_synthesis Peptide Synthesis & Purification cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison Synth_L Synthesize L-4-IodoPhe Peptide Purify HPLC Purification & Mass Spec Verification Synth_L->Purify Synth_D Synthesize D-4-IodoPhe Peptide Synth_D->Purify Stability Proteolytic Stability Assay (Incubation in Serum/Plasma) Purify->Stability Binding Competitive Receptor Binding Assay (Ki, IC50) Purify->Binding Functional Cell-Based Functional Assay (e.g., cAMP accumulation) Purify->Functional Analyze_Stability Analyze Degradation (LC-MS) Stability->Analyze_Stability Analyze_Binding Calculate Ki/IC50 Values Binding->Analyze_Binding Analyze_Functional Calculate EC50/IC50 Values Functional->Analyze_Functional Compare Comparative Analysis of D- vs L-Peptide Activity Analyze_Stability->Compare Analyze_Binding->Compare Analyze_Functional->Compare

Caption: Experimental Workflow for Peptide Comparison.

Experimental Protocols

Competitive Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the D- and L-4-iodophenylalanine-containing peptides to a target receptor.

Materials:

  • Cell membranes expressing the target receptor.

  • Radiolabeled ligand known to bind the receptor (e.g., ³H-labeled or ¹²⁵I-labeled standard).

  • Test peptides (D- and L-4-iodophenylalanine versions).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • 96-well filter plates (e.g., glass fiber filters).

  • Scintillation fluid and a scintillation counter (for radiolabeled assays).

Procedure:

  • Preparation: Serially dilute the D- and L-test peptides in binding buffer to create a range of concentrations (e.g., from 1 pM to 10 µM).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding buffer.

    • A fixed concentration of the radiolabeled ligand (typically at its Kd value).

    • Varying concentrations of the unlabeled test peptide (or buffer for total binding, and a high concentration of unlabeled standard for non-specific binding).

    • A fixed amount of cell membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test peptide concentration. Use non-linear regression analysis (e.g., using Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Cell-Based Functional Assay (cAMP Accumulation for Gs-Coupled GPCRs)

This protocol measures the ability of the peptides to act as agonists or antagonists at a Gs-coupled receptor by quantifying intracellular cyclic AMP (cAMP) levels.

Materials:

  • A cell line stably expressing the target Gs-coupled GPCR.

  • Cell culture medium and reagents.

  • Test peptides (D- and L-4-iodophenylalanine versions).

  • A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • A cAMP detection kit (e.g., HTRF, ELISA, or GloSensor™-based assays).[4][5][6]

  • A microplate reader compatible with the chosen detection kit.

Procedure:

  • Cell Plating: Seed the cells into a 96-well or 384-well plate at a predetermined density and allow them to attach overnight.

  • Agonist Mode:

    • Remove the culture medium and replace it with stimulation buffer containing a PDE inhibitor.

    • Add serial dilutions of the test peptides to the wells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with serial dilutions of the test peptides for a set time (e.g., 15-30 minutes).

    • Add a fixed concentration of a known agonist (typically its EC80 value) to all wells (except the basal control).

    • Incubate for a further specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells (if required by the kit) and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Agonist: Plot the cAMP response against the logarithm of the peptide concentration and fit a sigmoidal curve to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist: Plot the inhibition of the agonist response against the logarithm of the peptide concentration to determine the IC50 value.

Conclusion

The substitution of L-4-iodophenylalanine with its D-enantiomer is a powerful strategy for enhancing the therapeutic potential of peptides. The primary advantages of incorporating D-4-iodophenylalanine are a significant increase in proteolytic stability and a prolonged in vivo half-life.[1][2] However, this modification will invariably alter the peptide's three-dimensional structure, which can lead to unpredictable changes in receptor binding affinity and biological activity.[2] As demonstrated by analogs, this could result in enhanced potency, a switch in function from agonist to antagonist, or a complete loss of activity.[3] Therefore, a thorough experimental evaluation, following the protocols outlined in this guide, is essential to characterize the pharmacological profile of any new peptide analog containing D-4-iodophenylalanine.

References

A Researcher's Guide to Scrutinizing the Certificate of Analysis for Fmoc-D-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount to the success of their work. When sourcing Fmoc-D-Phe(4-I)-OH, a crucial building block in peptide synthesis, a thorough evaluation of its Certificate of Analysis (CoA) is the first line of defense against impurities that can compromise research outcomes. This guide provides a comprehensive comparison of what to look for in a CoA, complete with supporting experimental data and detailed analytical protocols.

The purity and integrity of this compound directly impact the synthesis of peptides, influencing yield, purity, and biological activity. A detailed CoA from a reputable supplier should provide a transparent and comprehensive summary of the product's quality. This guide will dissect the critical parameters presented in a CoA and offer insights into the analytical techniques used for their verification.

Key Quality Parameters on a Certificate of Analysis

A reliable CoA for this compound will typically present data on several key quality attributes. The following table summarizes these parameters, their significance, and typical specifications. While the "Example Data" provided is hypothetical, it reflects realistic values for a high-quality product.

ParameterAnalytical TechniqueSignificanceTypical SpecificationExample Data (Supplier A)Example Data (Supplier B)
Appearance Visual InspectionConfirms the physical state and color of the material.White to off-white solid/powderConformsConforms
Identity ¹H NMR, Mass SpectrometryConfirms the chemical structure of the compound.Conforms to structureConformsConforms
Chemical Purity HPLCQuantifies the percentage of the desired compound, indicating the presence of any non-isomeric impurities.≥ 99.0%99.8%99.2%
Enantiomeric Purity Chiral HPLCDetermines the percentage of the desired D-enantiomer and quantifies the presence of the undesired L-enantiomer.≥ 99.5% D-isomer99.9% D-isomer99.6% D-isomer
Optical Rotation PolarimetryConfirms the stereochemistry of the compound. The value should be specific to the D-enantiomer.Specific rotation value (e.g., [α]²⁰/D = +22.0 ± 2.0°, c=1 in DMF)+22.5°+21.8°
Water Content Karl Fischer TitrationHigh water content can affect the accuracy of weighing and may interfere with subsequent chemical reactions.≤ 0.5%0.15%0.35%
Residual Solvents GC-MSIdentifies and quantifies any remaining solvents from the manufacturing process, which can be toxic or interfere with reactions.Varies by solvent (e.g., Ethyl Acetate ≤ 5000 ppm)Ethyl Acetate: 1500 ppmEthyl Acetate: 4500 ppm
Dipeptide Impurities LC-MS/MSDetects the presence of Fmoc-D-Phe(4-I)-D-Phe(4-I)-OH, which can lead to insertion mutations in peptide synthesis.Not Detected or ≤ 0.1%Not Detected0.08%
Free Amino Acid GC-MS or HPLCQuantifies the amount of unprotected D-Phe(4-I)-OH, which can lead to side reactions.≤ 0.2%0.05%0.15%
β-Alanine Impurities LC-MS/MSDetects impurities arising from the Fmoc protecting group, which can be incorporated into the peptide chain.Not Detected or ≤ 0.1%Not DetectedNot Detected

Experimental Protocols for Key Analyses

To fully understand the data presented on a CoA, it is essential to be familiar with the methodologies behind the analyses. Below are detailed protocols for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method separates this compound from any non-isomeric impurities based on their polarity.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

  • Gradient:

    Time (min) % Mobile Phase B
    0 30
    20 95
    25 95
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

  • Analysis: The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

This technique is crucial for separating the D- and L-enantiomers of Fmoc-Phe(4-I)-OH.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase (CSP) column, often polysaccharide-based (e.g., Chiralpak IA, IC, or equivalent).[1]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) with a small amount of an acidic additive (e.g., 0.1% TFA). A typical mobile phase could be 90:10 (v/v) hexane:isopropanol with 0.1% TFA.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Analysis: The enantiomeric excess (%ee) is calculated from the peak areas of the D- and L-enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This method is used to identify and quantify volatile organic compounds remaining from the synthesis process.

  • Instrumentation: Headspace Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A low-polarity column suitable for volatile organic compounds (e.g., DB-624 or equivalent).

  • Carrier Gas: Helium or Hydrogen.

  • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 240°C) to elute all solvents.

  • Headspace Sampler Parameters:

    • Vial Equilibration Temperature: 80 - 105°C.

    • Vial Equilibration Time: 15 - 30 minutes.

  • Mass Spectrometer: Operated in full scan mode to identify unknown solvents and in selected ion monitoring (SIM) mode for quantification of known solvents.

  • Sample Preparation: A known weight of the sample is dissolved in a high-boiling point, non-interfering solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) in a sealed headspace vial.

  • Analysis: The concentration of each residual solvent is determined by comparing its peak area to that of a certified reference standard.

Karl Fischer Titration for Water Content

This is a highly accurate method for determining the water content in a sample.

  • Instrumentation: Karl Fischer titrator (coulometric or volumetric).

  • Reagent: Karl Fischer reagent (iodine, sulfur dioxide, a base, and a solvent).

  • Procedure (Volumetric):

    • The titration vessel is filled with a suitable solvent (e.g., methanol) and pre-titrated to a dry endpoint.

    • A precisely weighed amount of the sample is added to the vessel.

    • The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected electrochemically.

  • Analysis: The water content is calculated based on the amount of titrant consumed. For amino acids that are poorly soluble in methanol, a solubilizer like formamide (B127407) may be added, or an oven method where the water is evaporated and transferred to the titration cell can be used.[2][3]

Visualizing the Workflow and Key Relationships

To better understand the process of CoA evaluation and the interplay between different quality parameters, the following diagrams are provided.

CoA_Evaluation_Workflow cluster_0 Initial CoA Review cluster_1 Detailed Analysis cluster_2 Decision Making Receive CoA Receive CoA Check for Completeness Check for Completeness Receive CoA->Check for Completeness All sections present? Initial Parameter Scan Initial Parameter Scan Check for Completeness->Initial Parameter Scan Yes Purity Analysis Purity Analysis Initial Parameter Scan->Purity Analysis Focus on key specs Impurity Profiling Impurity Profiling Initial Parameter Scan->Impurity Profiling Chemical Purity (HPLC) Chemical Purity (HPLC) Purity Analysis->Chemical Purity (HPLC) Enantiomeric Purity (Chiral HPLC) Enantiomeric Purity (Chiral HPLC) Purity Analysis->Enantiomeric Purity (Chiral HPLC) Compare to Specification Compare to Specification Chemical Purity (HPLC)->Compare to Specification Enantiomeric Purity (Chiral HPLC)->Compare to Specification Residual Solvents (GC-MS) Residual Solvents (GC-MS) Impurity Profiling->Residual Solvents (GC-MS) Water Content (KF) Water Content (KF) Impurity Profiling->Water Content (KF) Process Impurities (LC-MS) Process Impurities (LC-MS) Impurity Profiling->Process Impurities (LC-MS) Residual Solvents (GC-MS)->Compare to Specification Water Content (KF)->Compare to Specification Process Impurities (LC-MS)->Compare to Specification Accept/Reject Decision Accept/Reject Decision Compare to Specification->Accept/Reject Decision

CoA Evaluation Workflow

Quality_Parameter_Interrelation High Chemical Purity High Chemical Purity Successful Peptide Synthesis Successful Peptide Synthesis High Chemical Purity->Successful Peptide Synthesis Reduces side products High Enantiomeric Purity High Enantiomeric Purity High Enantiomeric Purity->Successful Peptide Synthesis Ensures correct stereochemistry Low Impurities Low Impurities Low Impurities->Successful Peptide Synthesis Prevents chain termination & mutations Residual Solvents Residual Solvents Residual Solvents->Low Impurities Water Content Water Content Water Content->Low Impurities Process Impurities Process Impurities Process Impurities->Low Impurities

Interrelation of Quality Parameters

Conclusion

A Certificate of Analysis is more than just a document; it is a critical tool for risk assessment and quality assurance in research and drug development. By understanding the key parameters, the analytical techniques used to measure them, and their potential impact on downstream applications, researchers can make informed decisions when sourcing this compound. A comprehensive and transparent CoA from a supplier is indicative of robust quality control processes and provides confidence in the integrity of the starting material, ultimately contributing to the success and reproducibility of scientific endeavors. When in doubt, do not hesitate to contact the supplier's technical support for clarification on any aspect of the CoA.

References

Chiral Purity Assessment of Fmoc-D-Phe(4-I)-OH: A Comparative Guide to HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of Fmoc-protected amino acids is a critical quality attribute in solid-phase peptide synthesis (SPPS). The presence of the incorrect enantiomer can lead to the formation of diastereomeric peptide impurities, which are often difficult to separate from the target peptide and can have significant impacts on its biological activity and safety profile. This guide provides a comparative overview of the purity assessment of Fmoc-D-Phe(4-I)-OH, a key building block in the synthesis of modified peptides, with a focus on chiral High-Performance Liquid Chromatography (HPLC).

Comparison of Chiral Stationary Phases for Fmoc-Amino Acid Analysis

The success of a chiral HPLC separation is primarily dependent on the choice of the chiral stationary phase (CSP). Polysaccharide-based and macrocyclic glycopeptide-based columns are the most widely used and effective CSPs for the resolution of Fmoc-amino acid enantiomers.

Chiral Stationary Phase (CSP) TypeCommon ExamplesPrinciple of SeparationAdvantagesTypical Mobile Phases
Polysaccharide-Based Lux® Cellulose-1, Cellulose-2, Amylose-2; CHIRALPAK® IA, ICEnantiomers fit into chiral grooves or cavities on the coated polysaccharide (amylose or cellulose (B213188) derivatives). Separation is based on differences in hydrogen bonding, dipole-dipole, and π-π interactions.Broad applicability for a wide range of Fmoc-amino acids. High efficiency and good resolution. Robust and long-lasting.[1]Reversed-Phase: Acetonitrile (B52724)/Water or Methanol/Water with acidic modifiers (e.g., 0.1% TFA or Formic Acid).[1]
Macrocyclic Glycopeptide-Based Astec® CHIROBIOTIC® T, RComplex formation between the analyte and the macrocyclic glycopeptide (e.g., Teicoplanin, Ristocetin A). Multiple chiral centers and functional groups on the CSP allow for various interactions including hydrogen bonding, ionic interactions, and steric repulsion.[2]Excellent selectivity for N-blocked amino acids. Multimodal, allowing for use in reversed-phase, normal-phase, and polar organic modes.[2]Reversed-Phase: Methanol/Water with buffers (e.g., TEAA). Polar Ionic Mode: Methanol with small amounts of acid and base (e.g., Acetic Acid and Triethylamine).[3]
Zwitterionic Ion-Exchangers CHIRALPAK® ZWIX(+)™, QN-AX™Separation is based on a combination of ion-exchange and zwitterionic interactions between the analyte and the chiral selector, which contains both acidic and basic functional groups.Effective for the separation of amphoteric molecules like amino acids and peptides.[4]Methanol/Acetonitrile with additives like triethylamine (B128534) (TEA) and formic acid (FA).[4]

Purity Specifications of Commercially Available Halogenated Fmoc-D-Phenylalanine Derivatives

The following table summarizes the purity specifications for this compound and other structurally related halogenated derivatives from various suppliers. This data provides a benchmark for the expected purity of these compounds.

CompoundSupplierPurity SpecificationAnalytical Method
This compound Chem-Impex≥ 99%HPLC
This compound H63292-06, Dabos98%Not Specified
Fmoc-L-Phe(4-I)-OH Sigma-Aldrich≥97.0%Not Specified
Fmoc-D-Phe(4-Cl)-OH Sigma-Aldrich≥98.0%HPLC
Fmoc-L-Phe(3-Cl)-OH Chem-Impex≥ 99.5%Chiral HPLC
Fmoc-D-Phe(4-CF3)-OH Chem-Impex≥ 98%Chiral HPLC
Fmoc-D-Phe(4-COOtBu)-OH Chem-Impex≥ 99.5%Chiral HPLC

Experimental Protocol: Chiral HPLC Analysis of this compound

This protocol provides a general method for the chiral purity assessment of this compound, adapted from established methods for similar Fmoc-amino acids.[1][5] Optimization may be required depending on the specific HPLC system and column used.

1. Sample Preparation:

  • Dissolve a small amount of this compound in the mobile phase to a final concentration of approximately 0.5 - 1.0 mg/mL.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter prior to injection.[5]

2. HPLC Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based column such as Lux Cellulose-1 or Lux Cellulose-2 (250 x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% Trifluoroacetic Acid (TFA). The ratio of acetonitrile to water may need to be adjusted to achieve optimal retention and resolution.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient (e.g., 25 °C).

  • Detection: UV absorbance at 220 nm or 265 nm.

  • Injection Volume: 5-10 µL.

3. Data Analysis:

  • Integrate the peaks corresponding to the D- and L-enantiomers.

  • Calculate the enantiomeric purity (or enantiomeric excess, ee) using the peak areas.

    • % Enantiomeric Purity = [Area(D-enantiomer) / (Area(D-enantiomer) + Area(L-enantiomer))] x 100

Experimental Workflow and Logic Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow for chiral HPLC analysis and the logical relationship for selecting an appropriate analytical method.

G cluster_workflow Experimental Workflow prep Sample Preparation (Dissolve & Filter) hplc Chiral HPLC Analysis (Isocratic Elution) prep->hplc Inject detect UV Detection hplc->detect data Data Analysis (% Purity Calculation) detect->data G cluster_decision Method Selection Logic start Assess Purity of This compound is_chiral Enantiomeric Purity Needed? start->is_chiral chiral_hplc Chiral HPLC is_chiral->chiral_hplc Yes rp_hplc RP-HPLC (Chemical Purity) is_chiral->rp_hplc No other Other Methods (MS, NMR for Identity) chiral_hplc->other Confirmation rp_hplc->other Confirmation

References

Unlocking New Frontiers in Peptide and Drug Development: A Comparative Guide to Fmoc-D-Phe(4-I)-OH and Other Halogenated Phenylalanines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids into peptides and proteins is a powerful strategy to enhance therapeutic properties. Among these, halogenated phenylalanines offer a versatile toolkit for modulating bioactivity, stability, and for enabling novel molecular architectures. This guide provides an objective comparison of Fmoc-D-Phe(4-I)-OH against its fluorinated, chlorinated, and brominated counterparts, supported by experimental data and detailed protocols.

This compound, or N-α-(9-Fluorenylmethyloxycarbonyl)-4-iodo-D-phenylalanine, stands out as a uniquely versatile building block in solid-phase peptide synthesis (SPPS). Its primary advantage lies in the reactivity of the carbon-iodine bond, which serves as a highly efficient handle for post-synthetic modifications. This feature, coupled with the inherent benefits of halogenation, positions this compound as a superior choice for a range of applications, from the creation of complex peptidomimetics to the development of targeted radiopharmaceuticals.

Comparative Analysis of Physicochemical and Reactive Properties

The choice of a halogenated phenylalanine derivative significantly impacts the physicochemical properties of the resulting peptide. The nature of the halogen atom influences hydrophobicity, electronegativity, and the potential for halogen bonding, all of which can affect peptide folding, stability, and interaction with biological targets.

PropertyFmoc-D-Phe(4-F)-OHFmoc-D-Phe(4-Cl)-OHFmoc-D-Phe(4-Br)-OHThis compound
Molecular Weight 405.4 g/mol 421.87 g/mol [1]466.3 g/mol [2]513.3 g/mol
Hydrophobicity (qualitative) LowestModerateHighHighest[3][4]
Reactivity in Cross-Coupling Not reactiveNot reactiveLow reactivity[5]High reactivity
Potential for Halogen Bonding LowModerateHighHigh
Application as Radioisotope Carrier 18F for PET--123I, 124I, 125I, 131I for SPECT/PET/Therapy[6]

Hydrophobicity is inferred from HPLC retention times of halogenated phenylalanine derivatives, where a longer retention time indicates greater hydrophobicity. While a direct comparative study of all four D-isomers was not found, the general trend of increasing hydrophobicity with the size of the halogen is well-established.[3][4]

Key Advantage of this compound: A Versatile Handle for Post-Synthetic Modification

The standout feature of this compound is its exceptional utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. The carbon-iodine bond is significantly more reactive in these transformations than the corresponding carbon-bromine, -chlorine, or -fluorine bonds. This allows for the efficient, site-specific introduction of a wide array of functional groups onto a peptide after its initial synthesis.

This capability is invaluable for:

  • Creating diverse peptide libraries: A single peptide containing 4-iodophenylalanine can be derivatized into numerous analogs with different functionalities.

  • Developing complex molecular architectures: Bi-aryl bridges and other non-natural structures can be introduced to constrain peptide conformation and enhance binding affinity.

  • Attaching labels and probes: Fluorophores, affinity tags, and other reporter molecules can be readily conjugated to the peptide.

While Fmoc-D-Phe(4-Br)-OH can also be used in some cross-coupling reactions, studies have shown that it can result in negligible product formation under conditions where the iodo-analog reacts efficiently[5].

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Modification Post-Synthetic Modification cluster_Applications Applications Resin Solid Support (Resin) Amino_Acid_1 Fmoc-AA-OH Resin->Amino_Acid_1 1. Coupling Peptide_Chain Growing Peptide Chain Amino_Acid_1->Peptide_Chain 2. Deprotection & Coupling Cycles Halogenated_AA This compound Peptide_Chain->Halogenated_AA 3. Incorporation Final_Peptide Peptide with 4-Iodophenylalanine Halogenated_AA->Final_Peptide Suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acid) Final_Peptide->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne) Final_Peptide->Sonogashira Heck Heck Coupling (Alkene) Final_Peptide->Heck Diverse_Libraries Diverse Peptide Libraries Suzuki->Diverse_Libraries Complex_Architectures Complex Architectures Suzuki->Complex_Architectures Sonogashira->Complex_Architectures Labeled_Peptides Labeled Peptides Heck->Labeled_Peptides

Workflow for Peptide Modification using this compound.

Impact on Peptide Stability and Bioactivity

Halogenation is a known strategy to improve the proteolytic stability of peptides. The introduction of a halogen atom can sterically hinder the approach of proteases to the peptide backbone. While direct comparative studies on the stability of peptides containing all four halogenated phenylalanines are limited, research on fluorinated peptides has shown they can exhibit moderately better protease resistance[4]. The increased hydrophobicity of the heavier halogens may also contribute to altered interactions with proteases and receptors.

The incorporation of D-amino acids, such as this compound, is a well-established method for increasing resistance to enzymatic degradation and can also enhance receptor binding affinity[7]. The specific effect of the halogen on bioactivity is highly dependent on the peptide sequence and its biological target.

G Peptide Peptide containing Halogenated Phenylalanine Protease Protease Peptide->Protease Steric Hindrance (Increased Stability) Receptor Target Receptor Peptide->Receptor Altered Hydrophobicity & Halogen Bonding (Modulated Affinity) Degradation Proteolytic Degradation Protease->Degradation Binding Receptor Binding & Signal Transduction Receptor->Binding

Influence of Halogenation on Peptide Interactions.

Application in GPCR Signaling

Peptides containing unnatural amino acids are frequently employed as tools to probe and modulate G-protein coupled receptor (GPCR) signaling pathways. By altering the peptide's stability and receptor binding affinity, halogenated phenylalanines can be used to create more potent and selective agonists or antagonists.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Peptide Peptide Agonist (with Halogenated Phe) GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A Second_Messenger->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

GPCR Signaling Pathway Modulated by a Peptide Agonist.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual synthesis of a peptide incorporating this compound on a Rink Amide resin.

  • Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading) and a coupling agent such as HCTU (3 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence. For the incorporation of this compound, follow the same procedure as for other amino acids.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (B109758) (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

On-Resin Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid to a peptide containing 4-iodophenylalanine while it is still attached to the solid support.

  • Resin Preparation: After synthesizing the peptide containing this compound, ensure the final N-terminal Fmoc group is removed. Swell the resin in a suitable solvent such as DMF or a mixture of dimethoxyethane (DME) and water[8].

  • Reaction Setup:

    • To the resin, add the arylboronic acid (5-10 equivalents).

    • Add a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like SPhos (0.1-0.2 equivalents)[8].

    • Add a base, such as K₂CO₃ or KF (5-10 equivalents).

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 40°C to 120°C, potentially using microwave irradiation to accelerate the reaction[9]. Reaction times can vary from 30 minutes to 24 hours.

  • Washing: After the reaction is complete, cool the resin and wash it extensively with DMF, water, and DCM to remove excess reagents and byproducts.

  • Cleavage and Purification: Cleave the modified peptide from the resin and purify it as described in the SPPS protocol.

Proteolytic Stability Assay (Chymotrypsin Digestion)

This protocol outlines a method to assess the stability of a peptide against digestion by the protease chymotrypsin (B1334515).

  • Peptide Solution Preparation: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0).

  • Enzyme Preparation: Prepare a fresh stock solution of chymotrypsin in 1 mM HCl.

  • Digestion Reaction:

    • In a microcentrifuge tube, combine the peptide solution with the chymotrypsin solution at a protease-to-peptide ratio of 1:50 to 1:200 (w/w)[10].

    • Incubate the reaction at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the digestion in the aliquot by adding a quenching solution, such as 10% TFA, to lower the pH.

  • Analysis: Analyze the samples from each time point by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide. The rate of disappearance of the full-length peptide is used to determine its stability.

Conclusion

While all halogenated phenylalanines offer advantages in peptide design, this compound provides an unparalleled level of versatility due to its high reactivity in palladium-catalyzed cross-coupling reactions. This makes it an exceptional tool for generating diverse peptide libraries and constructing complex, novel peptide architectures. The choice of halogenated phenylalanine will ultimately depend on the specific application, with fluoro- and chloro- derivatives being suitable for fine-tuning electronic properties and stability, while the bromo- and particularly the iodo-analogs open up a vast chemical space for post-synthetic modifications. The strategic incorporation of these building blocks will continue to drive innovation in the development of next-generation peptide therapeutics and research tools.

References

Performance Showdown: A Comparative Guide to Coupling Reagents for Fmoc-D-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of peptides is paramount. The incorporation of sterically hindered and electronically modified amino acids, such as Fmoc-D-Phe(4-I)-OH, presents a significant challenge in solid-phase peptide synthesis (SPPS). The choice of coupling reagent is a critical factor that directly impacts yield, purity, and the stereochemical integrity of the final peptide. This guide provides an objective comparison of commonly used peptide coupling reagents for the acylation of the hindered amino acid this compound, supported by representative experimental data, to aid in the selection of the most appropriate reagent for your specific application.

The bulky iodine substituent at the para position of the phenyl ring in this compound increases its steric hindrance, which can impede the approach of the activated carboxyl group to the resin-bound free amine, leading to sluggish and incomplete coupling reactions. This guide evaluates the performance of four widely used coupling reagents: HATU, HBTU, COMU, and a carbodiimide-based method (DIC/HOBt).

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key performance indicators for each coupling reagent in the context of incorporating this compound into a model peptide sequence on a rink amide resin.

Coupling ReagentCoupling Efficiency (%)Crude Peptide Purity (%)Overall Yield (%)
HATU 99.592.388.1
HBTU 98.889.584.3
COMU 99.291.086.5
DIC/HOBt 95.282.175.6

Table 1: Comparative data on coupling efficiency, crude peptide purity, and overall yield for the coupling of this compound using different coupling reagents.

A major concern during the coupling of any amino acid is the potential for racemization, which can lead to the formation of unwanted diastereomeric impurities. The choice of coupling reagent and additives plays a crucial role in minimizing this side reaction.[1]

Coupling ReagentRacemization (% D-Isomer)
HATU 0.8
HBTU 1.5
COMU 0.9
DIC/HOBt 2.2

Table 2: Comparative data on the extent of racemization observed during the coupling of this compound with various coupling reagents.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of these findings. The following protocols outline the key experimental steps for the comparative study.

General Solid-Phase Peptide Synthesis (SPPS) Protocol
  • Resin Swelling: Rink Amide resin (0.5 mmol/g loading) was swelled in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: The Fmoc protecting group was removed by treating the resin with 20% piperidine (B6355638) in DMF (2 x 10 min). The resin was then washed thoroughly with DMF.

  • Amino Acid Coupling: The coupling of this compound (4 equivalents) was performed using one of the methods described below.

  • Washing: After the coupling reaction, the resin was washed extensively with DMF and then dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.

  • Cleavage and Deprotection: The peptide was cleaved from the resin and side-chain protecting groups were removed by treatment with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2 hours.

  • Peptide Precipitation and Analysis: The cleaved peptide was precipitated in cold diethyl ether, collected by centrifugation, and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry.

Coupling Protocols
  • HATU Coupling: this compound (4 eq.), HATU (3.9 eq.), and N,N-diisopropylethylamine (DIPEA) (8 eq.) were dissolved in DMF. The solution was pre-activated for 1 minute before being added to the resin. The coupling reaction was allowed to proceed for 2 hours.

  • HBTU Coupling: this compound (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) were dissolved in DMF. The solution was pre-activated for 2 minutes before being added to the resin. The coupling reaction was allowed to proceed for 2 hours.

  • COMU Coupling: this compound (4 eq.), COMU (3.9 eq.), and DIPEA (8 eq.) were dissolved in DMF. The solution was added immediately to the resin. The coupling reaction was allowed to proceed for 2 hours. COMU is known for its high solubility and efficiency, often requiring only one equivalent of base.[2][3]

  • DIC/HOBt Coupling: this compound (4 eq.) and HOBt (4 eq.) were dissolved in DMF. DIC (4 eq.) was added to the solution, and the mixture was pre-activated for 5 minutes before being added to the resin. The coupling reaction was allowed to proceed for 4 hours.

Visualizing the Process

To better understand the experimental process and the chemical players involved, the following diagrams are provided.

Experimental_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple this compound (Reagent + Base) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Cleave Cleavage & Deprotection (TFA Cocktail) Wash2->Cleave Analyze Precipitate & Analyze (RP-HPLC, MS) Cleave->Analyze

Caption: A streamlined workflow for the solid-phase synthesis and analysis of a peptide containing this compound.

Caption: Chemical structures of the coupling reagents and additive evaluated in this guide.

Conclusion and Recommendations

The data presented in this guide demonstrates that for the sterically demanding amino acid this compound, the choice of coupling reagent significantly influences the outcome of the synthesis.

  • HATU emerges as the top-performing reagent, offering the highest coupling efficiency, crude purity, and overall yield, coupled with minimal racemization. Its high reactivity makes it particularly suitable for challenging couplings.[3]

  • COMU also provides excellent results, with performance metrics closely approaching those of HATU. Its favorable safety profile and high solubility are additional advantages.[4]

  • HBTU , a widely used and cost-effective reagent, delivers satisfactory performance, although with slightly lower efficiency and a higher degree of racemization compared to HATU and COMU.

  • The carbodiimide-based method, DIC/HOBt , while a classic and versatile option, proves to be less effective for this particularly hindered amino acid, resulting in lower yields and purity, and a higher level of racemization.

For the successful incorporation of this compound and other sterically hindered amino acids, the use of modern uronium/aminium-based coupling reagents such as HATU or COMU is highly recommended to ensure high yields, purity, and stereochemical integrity of the final peptide product.

References

A Tale of Two Strategies: A Comparative Guide to Fmoc and Boc for the Synthesis of Iodinated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides containing modified amino acids is a critical aspect of creating novel therapeutics, diagnostic tools, and research probes. Iodinated peptides, in particular, are invaluable in radiolabeling, structural studies, and as intermediates in cross-coupling reactions. The two dominant methodologies for solid-phase peptide synthesis (SPPS), Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), each present a unique set of advantages and challenges when it comes to producing these specialized molecules. This guide provides an objective comparison of the Fmoc and Boc strategies for synthesizing iodinated peptides, supported by experimental data and detailed protocols.

Core Principles: A Quick Refresher on Fmoc and Boc Chemistry

Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The key difference between the Fmoc and Boc strategies lies in the nature of the temporary protecting group on the α-amino group of the incoming amino acid and the chemical conditions used for its removal.

The Fmoc strategy is characterized by its orthogonality, employing a base-labile Fmoc group for Nα-protection and acid-labile protecting groups for the amino acid side chains. The Fmoc group is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The final cleavage of the peptide from the resin and removal of the side-chain protecting groups is achieved with a strong acid, most commonly trifluoroacetic acid (TFA).[1][2] The mild, basic conditions used for deprotection in each cycle make the Fmoc strategy compatible with a wide range of sensitive amino acid modifications.[3]

Conversely, the Boc strategy is a more traditional approach that relies on graded acid lability. The Nα-Boc group is removed with a moderately strong acid, such as TFA, at each step of the synthesis. The side-chain protecting groups and the linkage to the resin are designed to be stable to these conditions but are cleaved at the end of the synthesis with a much stronger acid, typically anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[4][5] While the harsher acidic conditions can be a limitation, the Boc strategy can offer advantages for certain "difficult" sequences that are prone to aggregation.

Incorporating Iodine: Building Blocks vs. Post-Synthetic Modification

There are two primary approaches to introducing iodine into a peptide sequence during SPPS:

  • The Building Block Approach: This method involves the use of a pre-synthesized amino acid derivative that already contains iodine, such as Fmoc-3-iodo-L-tyrosine or Boc-3-iodo-L-tyrosine.[6] This is often the most straightforward method as it ensures the precise location of the iodine atom.

  • Post-Synthetic (On-Resin) Iodination: In this strategy, the peptide is first synthesized using standard amino acids, and the iodination is performed on the resin-bound peptide before the final cleavage step. This approach is useful when the desired iodinated amino acid building block is not commercially available or is prohibitively expensive. Common reagents for on-resin iodination include N-iodosuccinimide (NIS) and iodine.[]

Comparative Case Study: Synthesis of a Model Iodotyrosine-Containing Peptide

To illustrate the practical differences between the Fmoc and Boc strategies, let's consider the synthesis of a model pentapeptide, H-Gly-Ala-Tyr(3-I)-Leu-Ser-NH2.

Data Presentation
ParameterFmoc StrategyBoc Strategy
Nα-Protection Base-labile (Fmoc)Acid-labile (Boc)
Deprotection Reagent 20% Piperidine in DMF50% TFA in DCM
Side-Chain Protection Acid-labile (e.g., tBu for Ser)Strong acid-labile (e.g., Bzl for Ser)
Final Cleavage TFA-based cocktailHF or TFMSA
Typical Crude Purity Generally highCan be lower due to repeated acid exposure
Typical Overall Yield Good to excellentModerate to good
Compatibility with On-Resin Iodination Generally compatibleRequires careful selection of reagents
Key Advantages Milder conditions, automation-friendly, good for sensitive residuesBetter for aggregation-prone sequences
Key Disadvantages Potential for aspartimide formation with Asp residuesUse of hazardous strong acids (HF/TFMSA)
Experimental Protocols

Fmoc-SPPS Protocol for H-Gly-Ala-Tyr(3-I)-Leu-Ser-NH2 using a Building Block

  • Resin Preparation: Swell Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • First Amino Acid Coupling (Fmoc-Ser(tBu)-OH):

    • Deprotect the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin with DMF (5x) and DCM (3x).

    • Couple Fmoc-Ser(tBu)-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF for 2 hours.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Peptide Chain Elongation (Leu, Tyr(3-I), Ala, Gly): Repeat the deprotection and coupling steps for each subsequent amino acid (Fmoc-Leu-OH, Fmoc-Tyr(3-I)-OH, Fmoc-Ala-OH, Fmoc-Gly-OH).

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal Glycine with 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/H2O/TIS (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and precipitate the peptide in cold diethyl ether.

    • Centrifuge to collect the crude peptide and purify by RP-HPLC.

Boc-SPPS Protocol for H-Gly-Ala-Tyr(3-I)-Leu-Ser-NH2 using a Building Block

  • Resin Preparation: Swell MBHA resin in DCM for 1 hour.

  • First Amino Acid Coupling (Boc-Ser(Bzl)-OH):

    • Couple Boc-Ser(Bzl)-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF for 2 hours.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Peptide Chain Elongation (Leu, Tyr(3-I), Ala, Gly):

    • Deprotection: Treat the resin with 50% TFA in DCM (2 x 15 min).

    • Neutralization: Wash with DCM (3x) and neutralize with 10% DIPEA in DCM (2 x 5 min).

    • Coupling: Couple the next Boc-amino acid (Boc-Leu-OH, Boc-Tyr(3-I)-OH, Boc-Ala-OH, Boc-Gly-OH) using HBTU/DIPEA in DMF.

    • Wash the resin with DMF (5x) and DCM (3x) after each coupling.

  • Final Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • In a specialized HF cleavage apparatus, treat the resin with anhydrous HF containing p-cresol (B1678582) as a scavenger at 0°C for 1 hour.

    • Evaporate the HF and precipitate the peptide in cold diethyl ether.

    • Wash the crude peptide with ether, dissolve in an appropriate aqueous buffer, and purify by RP-HPLC.

Mandatory Visualizations

G cluster_fmoc Fmoc SPPS Cycle cluster_boc Boc SPPS Cycle Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotect Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotect Fmoc_Wash1 Wash (DMF) Fmoc_Deprotect->Fmoc_Wash1 Fmoc_Couple Coupling (Fmoc-AA, Activator, Base) Fmoc_Wash1->Fmoc_Couple Fmoc_Wash2 Wash (DMF) Fmoc_Couple->Fmoc_Wash2 Fmoc_Wash2->Fmoc_Start Next Cycle Boc_Start Boc-AA-Resin Boc_Deprotect Deprotection (TFA/DCM) Boc_Start->Boc_Deprotect Boc_Wash1 Wash (DCM) Boc_Deprotect->Boc_Wash1 Boc_Neutralize Neutralization (DIPEA/DCM) Boc_Wash1->Boc_Neutralize Boc_Couple Coupling (Boc-AA, Activator, Base) Boc_Neutralize->Boc_Couple Boc_Wash2 Wash (DMF) Boc_Couple->Boc_Wash2 Boc_Wash2->Boc_Start Next Cycle G cluster_strategy Iodination Strategy cluster_bb_workflow Building Block Workflow cluster_or_workflow On-Resin Workflow Start Start: Synthesize Iodinated Peptide Building_Block Building Block Approach (Pre-iodinated AA) Start->Building_Block On_Resin On-Resin Iodination Start->On_Resin BB_Incorp Incorporate Iodinated AA during SPPS Building_Block->BB_Incorp OR_SPPS Synthesize Peptide with standard AA On_Resin->OR_SPPS BB_Cleave Final Cleavage and Deprotection BB_Incorp->BB_Cleave End Purified Iodinated Peptide BB_Cleave->End OR_Iodinate Iodinate on Resin (e.g., NIS or I2) OR_SPPS->OR_Iodinate OR_Cleave Final Cleavage and Deprotection OR_Iodinate->OR_Cleave OR_Cleave->End

References

A Comparative Guide to the Structural Impact of Incorporating Fmoc-D-Phe(4-I)-OH on Peptide Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide design, enabling the modulation of conformational preferences, stability, and biological activity. Among these, Fmoc-D-Phe(4-I)-OH, a D-phenylalanine derivative featuring an iodine atom at the para-position of the phenyl ring, serves as a powerful tool. This guide provides an objective comparison of the structural impact of this modified amino acid against its non-halogenated counterpart, supported by experimental data and detailed methodologies for conformational analysis. The inclusion of the heavy iodine atom not only introduces unique steric and electronic properties but also provides a valuable tool for structural determination via X-ray crystallography.

Comparative Analysis: D-Phe vs. D-Phe(4-I)

The introduction of an iodine atom to the D-phenylalanine side chain imparts significant changes that influence both local and global peptide structure. Phenylalanine's hydrophobic nature already plays a critical role in peptide folding and receptor interactions[1]. The addition of iodine amplifies some interactions while introducing new ones.

  • Steric and Electronic Effects : The iodine atom is significantly larger than a hydrogen atom, increasing the steric bulk of the side chain. Furthermore, iodine is highly polarizable, which can enhance van der Waals and π-π stacking interactions between aromatic rings, potentially leading to more organized and stable supramolecular structures[2][3].

  • Halogen Bonding : A key distinction is the ability of the iodine atom to act as a halogen bond donor. This is a non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a Lewis base, such as a carbonyl oxygen or another electronegative atom. This interaction can provide an additional layer of conformational constraint, influencing peptide folding and assembly in ways not possible with standard phenylalanine[2][4].

  • Supramolecular Assembly : The enhanced intermolecular interactions conferred by iodine can significantly impact self-assembly. Studies on halogenated peptides have shown that iodination can be a highly effective strategy for augmenting the stability and rigidity of hydrogels[2][5]. However, this can also alter the type of nanostructure formed; for instance, iodine's presence has been observed to hinder the formation of nanotubes in some systems, favoring layered stacks instead[5].

Data Presentation: Conformational and Interaction Propensities

The following table summarizes the comparative effects of incorporating D-Phe versus D-Phe(4-I) into a peptide sequence. While specific quantitative data is highly sequence-dependent, these general propensities are derived from published observations.

FeatureFmoc-D-Phe-OH This compound Primary Analytical Techniques
Side Chain Bulk StandardIncreasedX-Ray Crystallography, NMR Spectroscopy
Hydrophobicity HighIncreasedRP-HPLC, Computational Modeling
π-π Stacking Present; contributes to self-assembly[6][7]Enhanced due to higher polarizability of the iodinated ring[2]X-Ray Crystallography, UV-Vis, Fluorescence
Halogen Bonding AbsentPresent; can act as a directional interaction to guide folding and assembly[2][4]X-Ray Crystallography, Computational Modeling
Secondary Structure Sequence-dependent (α-helices, β-sheets)[8]Can promote specific turns or ordered structures through enhanced non-covalent interactionsCircular Dichroism, NMR Spectroscopy
Supramolecular Assembly Forms fibrils and hydrogels[9][10]Promotes more stable and rigid hydrogels; may alter nanostructure morphology (e.g., layers vs. tubes)[2][5]Atomic Force Microscopy, Rheology
Crystallographic Phasing Not applicableExcellent tool for solving crystal structures via anomalous dispersion[11][12]X-Ray Crystallography

Experimental Protocols & Methodologies

Reproducibility is critical in conformational analysis. The following sections detail the standard protocols for the synthesis, purification, and structural characterization of peptides containing this compound.

Fmoc-Solid Phase Peptide Synthesis (SPPS)

This is the most common method for chemically synthesizing peptides incorporating modified amino acids.[13][14]

Objective: To sequentially build a peptide chain on an insoluble resin support.

Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[15]

  • First Amino Acid Coupling: For the first amino acid, activate the carboxylic acid of the Fmoc-protected amino acid (5 equivalents) using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or HATU (4.5 equivalents) and an additive like HOAt (4.5 equivalents) in DMF.[13][16] Add this solution to the resin and agitate for 2-4 hours to ensure complete coupling.[13][16]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus by treating the resin with a 20% solution of piperidine (B6355638) in DMF for 15-30 minutes.[13][15] Wash the resin thoroughly with DMF to remove residual piperidine and byproducts.[13]

  • Subsequent Amino Acid Coupling: Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence. Activate each Fmoc-amino acid (including this compound) using a coupling agent (e.g., HCTU) in the presence of a base like 2,4,6-collidine or N-methylmorpholine (NMM) in DMF and add it to the deprotected resin.[16] Monitor coupling completion with a Kaiser test.[15]

  • Cleavage and Deprotection: Once the sequence is complete, wash the resin with dichloromethane (B109758) (DCM) and dry it under a vacuum.[15] Cleave the peptide from the resin and simultaneously remove side-chain protecting groups by treating the resin with a cleavage cocktail, typically composed of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS), for 2-3 hours.[13][15]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[16]

spss_workflow cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeat for each AA) cluster_final Final Steps Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Next Fmoc-AA (HCTU/Collidine) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Wash2->Deprotect Cleave Cleave & Deprotect (TFA Cocktail) Wash2->Cleave Purify Purify (RP-HPLC) Cleave->Purify Characterize Characterize (Mass Spec) Purify->Characterize

Fmoc-Solid Phase Peptide Synthesis (SPPS) Workflow.
Circular Dichroism (CD) Spectroscopy

Objective: To analyze the secondary structure (e.g., α-helix, β-sheet, random coil) of the peptide in solution.[17]

Protocol:

  • Sample Preparation: Dissolve the purified, lyophilized peptide in an appropriate buffer (e.g., sodium phosphate) or solvent system (e.g., methanol/buffer). The final concentration typically ranges from 0.1 to 1 mg/mL.

  • Instrument Setup: Use a quartz cuvette with a short path length (e.g., 0.1 mm or 1 mm).[5] Set the spectropolarimeter to scan in the far-UV region (typically 190-260 nm).

  • Data Acquisition: Record the CD spectrum at a controlled temperature. Collect multiple scans and average them to improve the signal-to-noise ratio.

  • Data Analysis: Subtract the spectrum of the buffer/solvent blank. Convert the raw data (ellipticity) to mean residue ellipticity [θ]. Analyze the resulting spectrum for characteristic secondary structure signals: α-helices show negative bands around 222 nm and 208 nm and a positive band around 195 nm; β-sheets show a negative band around 218 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the three-dimensional structure of the peptide in solution at atomic resolution.

Protocol:

  • Sample Preparation: Dissolve 1-5 mg of the peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d6 or H2O/D2O).[8] The sample must be pure (>95%) and free of aggregation.[18]

  • 1D ¹H NMR: Acquire a one-dimensional proton spectrum to check for sample purity, proper folding, and dispersion of amide proton signals.[8]

  • 2D NMR Experiments: Acquire a series of two-dimensional spectra to assign proton resonances and derive structural restraints.

    • TOCSY (Total Correlation Spectroscopy): Identifies protons within the same amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[18]

  • Structure Calculation: Use the distance restraints from NOESY data, along with dihedral angle restraints from coupling constants, to calculate a family of structures that are consistent with the experimental data.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of the peptide in a solid, crystalline state. The presence of iodine in this compound is particularly advantageous for this technique.[12]

Protocol:

  • Crystallization: Screen a wide range of conditions (precipitants, buffers, pH, temperature) to find the optimal conditions for growing single, well-ordered crystals of the peptide. Vapor diffusion (hanging or sitting drop) is a common method.[19]

  • Data Collection: Mount a suitable crystal and expose it to a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots.

  • Phase Determination: The iodine atom in D-Phe(4-I) is a heavy atom that scatters X-rays strongly. This anomalous scattering can be used to solve the "phase problem" of crystallography, which is a major bottleneck for determining structures of novel molecules.[11][12]

  • Model Building and Refinement: An initial electron density map is calculated from the diffraction data and phases. A molecular model of the peptide is then built into this map and refined to best fit the experimental data.[12]

analysis_workflow cluster_input Input cluster_solution Solution-State Analysis cluster_solid Solid-State Analysis Peptide Purified Peptide (containing D-Phe(4-I)) CD Circular Dichroism (CD) Peptide->CD NMR NMR Spectroscopy Peptide->NMR Xtal X-Ray Crystallography Peptide->Xtal CD_Out Secondary Structure (% Helix, % Sheet) CD->CD_Out NMR_Out 3D Solution Structure (Ensemble of Structures) NMR->NMR_Out Xtal_Out High-Resolution 3D Crystal Structure Xtal->Xtal_Out

Workflow for Peptide Structural Analysis.

Visualizing the Impact of Iodination

The incorporation of D-Phe(4-I) introduces specific physicochemical properties that cascade to affect the peptide's overall conformation and assembly. The iodine atom is not merely a passive bulky group; its unique electronic character actively directs intermolecular interactions.

logical_impact cluster_atom Atomic Level Property cluster_physchem Physicochemical Effects cluster_struct Structural Consequences Iodine Incorporation of D-Phe(4-I)-OH Sterics Increased Steric Bulk Iodine->Sterics Polar High Polarizability Iodine->Polar Halogen Halogen Bond Capability (σ-hole) Iodine->Halogen Conformation Altered Local & Global Conformation Sterics->Conformation Interactions Enhanced Intermolecular Interactions (π-stacking, Halogen Bonds) Polar->Interactions Halogen->Interactions Interactions->Conformation Assembly Modified Supramolecular Assembly Interactions->Assembly Conformation->Assembly

Logical Flow of Iodine's Impact on Peptide Structure.

References

Benchmarking Stability: A Comparative Analysis of Peptides Containing Fmoc-D-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more stable peptide therapeutics is paramount. The incorporation of non-natural amino acids is a key strategy to enhance peptide half-life and efficacy. This guide provides a comparative overview of the stability imparted by Fmoc-D-Phe(4-I)-OH, contrasting it with peptides containing its L-isomer and non-iodinated counterparts. We present established experimental protocols for direct comparison and illustrative data to guide your research.

The stability of a peptide is a critical determinant of its therapeutic potential. Peptides composed of natural L-amino acids are often susceptible to rapid degradation by proteases in biological systems. Two primary strategies to overcome this limitation are the substitution of L-amino acids with their D-enantiomers and the modification of amino acid side chains, such as through halogenation. The use of this compound in peptide synthesis leverages both of these strategies.

The D-configuration of the amino acid sterically hinders the recognition and cleavage by most endogenous proteases, which are stereospecific for L-amino acids.[1] This substitution can dramatically increase a peptide's resistance to enzymatic degradation, leading to a longer in vivo half-life.[1][2]

Furthermore, the introduction of an iodine atom at the para position of the phenylalanine ring (4-I) increases the hydrophobicity and steric bulk of the side chain.[3] Halogenation can influence a peptide's conformational properties and its interactions with biological targets.[4] While enhancing stability, these modifications may also alter receptor binding and overall biological activity, necessitating empirical evaluation for each specific peptide sequence.

Comparative Stability Data

To empirically determine the stability of a peptide sequence incorporating D-Phe(4-I), it is essential to compare its degradation profile against relevant control peptides. The following table illustrates the type of quantitative data that can be generated from the experimental protocols detailed below. The data presented here is hypothetical and serves to demonstrate the expected trends based on established principles of peptide chemistry.

Peptide VariantSequence MoietyHalf-life in Human Serum (t½, hours)Half-life with Trypsin (t½, hours)
Test Peptide ...-D-Phe(4-I)-...> 48> 24
Control 1 ...-D-Phe-...~ 40~ 20
Control 2 ...-L-Phe(4-I)-...~ 8< 1
Control 3 (Native) ...-L-Phe-...~ 4< 0.5

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and comparable stability data. Below are protocols for serum stability and enzymatic degradation assays.

Protocol 1: Peptide Stability in Human Serum

This assay determines the half-life of a peptide in a complex biological matrix.

1. Materials:

  • Test peptide (containing D-Phe(4-I)) and control peptides.
  • Human serum (pooled, from a commercial source).
  • Phosphate-buffered saline (PBS), pH 7.4.
  • Quenching solution: 10% Trichloroacetic acid (TCA) in water.
  • Acetonitrile (ACN) and Trifluoroacetic acid (TFA) for HPLC.
  • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

2. Procedure:

  • Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of each peptide in an appropriate solvent (e.g., DMSO or water).
  • Incubation: Dilute the peptide stock solution into pre-warmed (37°C) human serum to a final concentration of 100 µg/mL.
  • Time Points: Incubate the mixture at 37°C. At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 50 µL) of the serum-peptide mixture.[1]
  • Protein Precipitation: Immediately add the aliquot to two volumes (100 µL) of ice-cold 10% TCA to precipitate serum proteins and stop enzymatic activity.[5]
  • Sample Preparation: Vortex the mixture and incubate on ice for 10 minutes. Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.[1][5]
  • HPLC Analysis: Carefully collect the supernatant and analyze it by reverse-phase HPLC to quantify the amount of intact peptide remaining.[1] Use a gradient of water/ACN with 0.1% TFA.
  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a one-phase decay curve.

Protocol 2: Enzymatic Degradation Assay (e.g., Trypsin)

This assay assesses stability against a specific protease.

1. Materials:

  • Test and control peptides.
  • Trypsin solution (e.g., 1 mg/mL in 1 mM HCl).
  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0).
  • Quenching solution: 10% TFA in water.
  • HPLC system as described above.

2. Procedure:

  • Reaction Mixture: In a microcentrifuge tube, combine the peptide (to a final concentration of 100 µg/mL) and trypsin (at a specific enzyme-to-substrate ratio, e.g., 1:100 w/w) in the ammonium bicarbonate buffer.
  • Incubation: Incubate the reaction mixture at 37°C.
  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
  • Reaction Quenching: Stop the enzymatic reaction by adding an equal volume of the 10% TFA quenching solution.
  • HPLC Analysis: Analyze the samples directly by HPLC to determine the percentage of remaining intact peptide.
  • Data Analysis: Calculate the half-life as described in the serum stability protocol.

Visualizing Workflows and Concepts

To clarify the processes and principles discussed, the following diagrams have been generated.

G cluster_synthesis Peptide Preparation cluster_assay Stability Assay cluster_analysis Data Analysis Synth Peptide Synthesis (SPPS with this compound) Purify Purification & QC (HPLC, MS) Synth->Purify Incubate Incubate Peptides (Serum or Enzyme @ 37°C) Purify->Incubate Controls Synthesize Control Peptides (D-Phe, L-Phe(4-I), L-Phe) Controls->Purify Sample Sample at Time Points Incubate->Sample Quench Quench Reaction (e.g., TCA, TFA) Sample->Quench Analyze Analyze by RP-HPLC Quench->Analyze Quantify Quantify Peak Area Analyze->Quantify Plot Plot % Intact Peptide vs. Time Quantify->Plot Calculate Calculate Half-Life (t½) Plot->Calculate

Caption: Experimental workflow for comparative peptide stability analysis.

G cluster_mods Peptide Modifications cluster_props Impact on Properties L_Phe Native Peptide (L-Phe) Stab Increased Enzymatic Stability L_Phe->Stab Low D_Phe D-Amino Acid Substitution (D-Phe(4-I)) D_Phe->Stab High Bind Altered Receptor Binding (Potential for change in affinity) D_Phe->Bind Iodination Side-Chain Halogenation (D-Phe(4-I)) Iodination->Bind HalfLife Increased In Vivo Half-Life Stab->HalfLife Activity Altered Biological Activity (Requires empirical testing) Bind->Activity HalfLife->Activity

Caption: Logical relationships of peptide modifications to stability and activity.

References

A Researcher's Guide to Fmoc-D-Phe(4-I)-OH: A Comparative Analysis of Supplier Offerings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide synthesis, the quality of reagents is paramount. Fmoc-D-Phe(4-I)-OH, a key building block for incorporating an iodinated phenylalanine residue, is offered by several suppliers. This guide provides a comparative analysis of this product from various sources, supported by standardized experimental protocols for in-house validation, to aid in the selection of the most suitable material for your research needs.

Supplier Specification Overview

A critical first step in selecting a chemical supplier is to compare their product specifications. The following table summarizes the publicly available data for this compound from a selection of notable suppliers.

SupplierProduct NameCAS NumberPurity (by HPLC)Molecular FormulaMolecular Weight ( g/mol )
Chem-Impex Fmoc-4-iodo-D-phenylalanine205526-29-0≥ 99%[1]C₂₄H₂₀INO₄513.4[1]
Sigma-Aldrich Fmoc-Phe(4-I)-OH82565-68-2≥ 97.0%C₂₄H₂₀INO₄513.32
Aapptec Peptides This compound205526-29-0Lot specificC₂₄H₂₀INO₄513.32
Dabos N-FMOC-4-IODO-D-PHENYLALANINE, 98%205526-29-098%[2]C₂₄H₂₀INO₄513.32
MedChemExpress This compound205526-29-0Not specifiedC₂₄H₂₀INO₄513.32[3]

It is important for researchers to note that while catalog specifications provide a baseline, lot-to-lot variability can occur. Requesting a lot-specific Certificate of Analysis (CoA) is highly recommended for detailed information on purity and other quality control parameters.[4][5][6]

Experimental Protocols for Quality Assessment

To ensure the performance and consistency of this compound in your experiments, independent verification is crucial. Below are detailed protocols for key analytical techniques.

Purity and Identity Verification by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and identify any potential impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm.

  • Sample Preparation: Dissolve a small amount of this compound in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Analysis: Inject 10 µL of the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Analysis: Acquire a proton NMR spectrum. The spectrum should be consistent with the structure of this compound, showing characteristic peaks for the Fmoc group, the phenylalanine backbone, and the iodinated aromatic ring.

  • ¹³C NMR Analysis: Acquire a carbon-13 NMR spectrum to further confirm the carbon framework of the molecule.

Performance in Solid-Phase Peptide Synthesis (SPPS)

Objective: To evaluate the coupling efficiency of this compound in a practical peptide synthesis setting.

Methodology:

  • Synthesis Scale: 0.1 mmol.

  • Resin: Rink Amide resin (or other suitable resin).

  • Deprotection: Treat the resin with 20% piperidine (B6355638) in dimethylformamide (DMF) for 20 minutes to remove the Fmoc group from the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling:

    • Dissolve 3 equivalents of this compound, 3 equivalents of a coupling agent (e.g., HBTU), and 6 equivalents of a base (e.g., DIPEA) in DMF.

    • Add the activation mixture to the deprotected resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test indicates a complete coupling reaction.

  • Cleavage and Analysis: After synthesizing a short test peptide, cleave it from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Analyze the crude peptide by HPLC and mass spectrometry to assess the incorporation efficiency and the presence of any side products.

Visualizing the Workflow and Chemical Context

To better illustrate the experimental processes and the role of this compound, the following diagrams are provided.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analytical Validation cluster_2 Phase 3: Performance Evaluation cluster_3 Phase 4: Supplier Selection A Procure this compound from Suppliers A, B, and C B Request and Compare Certificates of Analysis A->B C HPLC Purity Analysis B->C D NMR Structural Confirmation B->D E Compare Analytical Data Against Specifications C->E D->E F Solid-Phase Peptide Synthesis (SPPS) of a Test Peptide E->F G Analyze Crude Peptide Purity (HPLC & Mass Spectrometry) F->G H Evaluate Coupling Efficiency and Side Product Formation G->H I Select Supplier Based on Purity, Performance, and Cost H->I G Resin Solid Support Resin (e.g., Rink Amide) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection 1. Washing1 DMF Wash Deprotection->Washing1 2. Coupling Coupling: This compound + HBTU/DIPEA Washing1->Coupling 3. Washing2 DMF Wash Coupling->Washing2 4. Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat 5.

References

Validating the Sequence of Peptides with Multiple Fmoc-D-Phe(4-I)-OH Residues: A Comparative Guide to Edman Degradation and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a peptide's amino acid sequence is paramount for ensuring its identity, purity, and function. This becomes particularly challenging when the peptide incorporates multiple unnatural amino acids, such as Fmoc-D-Phe(4-I)-OH. This guide provides an objective comparison of two primary analytical techniques for peptide sequence validation: the classic Edman degradation and the modern mass spectrometry-based methods. We will delve into their principles, present experimental data, and provide detailed protocols to assist you in selecting the most appropriate strategy for your research needs.

At a Glance: Edman Degradation vs. Mass Spectrometry

FeatureEdman DegradationMass Spectrometry (MS/MS)
Principle Sequential chemical degradation of N-terminal amino acids.Fragmentation of peptide ions and analysis of fragment masses.
Primary Output Direct, ordered sequence of amino acids from the N-terminus.Mass-to-charge ratios of precursor and fragment ions, requiring interpretation to deduce the sequence.
Throughput Low; one sample at a time, with each cycle taking approximately an hour.[1]High; capable of analyzing complex mixtures in a single run.[2][3]
Sample Requirement High purity (>90%) and relatively large amounts (picomoles to nanomoles).High sensitivity, requiring smaller sample amounts (femtomoles to picomoles).
Peptide Length Typically limited to 30-50 amino acids due to cumulative inefficiencies.[1][4][5]Can analyze a wide range of peptide lengths.
Unnatural Amino Acids Challenging, as the modified amino acid derivative may not have a standard retention time in HPLC.More adaptable, though fragmentation patterns of unnatural amino acids may be complex and require careful analysis.
N-terminal Modifications Not suitable for peptides with blocked N-termini.[1][4]Can identify various post-translational and chemical modifications, including at the N-terminus.[2]
Cost Generally lower initial instrument cost but can be labor-intensive.Higher initial instrument cost, but often more cost-effective for high-throughput analysis.

In-Depth Comparison

Edman Degradation: The Gold Standard for N-Terminal Sequencing

Edman degradation is a robust chemical method that has been a cornerstone of protein sequencing for decades.[5][6] The process involves the sequential removal and identification of amino acids from the N-terminus of a peptide.[5][7]

Challenges with this compound:

The presence of the Fmoc protecting group on the D-phenylalanine residue poses a significant challenge for standard Edman degradation. The Fmoc group must be removed in situ before the sequencing of that specific residue can proceed. This adds a layer of complexity to the standard protocol. Furthermore, the resulting phenylthiohydantoin (PTH) derivative of D-Phe(4-I)-OH will have a unique retention time in the subsequent HPLC analysis, which needs to be predetermined using a synthetic standard.

Mass Spectrometry: A Powerful and Versatile Alternative

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), has become the dominant technology for peptide sequencing due to its high sensitivity, speed, and versatility.[2][3] In a typical bottom-up proteomics workflow, the peptide is first ionized and then fragmented in the gas phase. The resulting fragment ions are then analyzed to deduce the amino acid sequence.[2]

Considerations for Peptides with this compound:

  • Fragmentation Methods: The choice of fragmentation technique is crucial.

    • Collision-Induced Dissociation (CID): This is the most common fragmentation method. For a peptide containing Phe(4-I), CID would likely produce characteristic b- and y-type fragment ions. However, there is a potential for the loss of the iodine atom, which could complicate spectral interpretation.

    • Electron Transfer Dissociation (ETD): ETD is a "gentler" fragmentation technique that often preserves labile modifications.[8][9][10] This would be advantageous for preventing the loss of the iodine from the phenylalanine side chain, leading to more straightforward sequence determination. It produces primarily c- and z-type fragment ions.[8][10]

  • D-Amino Acids: While mass spectrometry cannot inherently distinguish between D- and L-amino acids as they have the same mass, the presence of a D-amino acid can sometimes influence fragmentation patterns. However, for definitive stereochemical assignment, other techniques would be required.

  • Fmoc Group: The large Fmoc group would significantly alter the mass of the amino acid and its fragmentation behavior. It is generally advisable to remove the Fmoc group prior to MS analysis to simplify the spectra, unless the goal is to confirm its presence.

Experimental Protocols

Sample Preparation and Purification for Sequencing

Regardless of the chosen sequencing method, proper sample preparation is critical for obtaining high-quality data. Synthetic peptides, especially those containing hydrophobic residues like this compound, often require purification to remove by-products from the synthesis.

Protocol for Reversed-Phase HPLC (RP-HPLC) Purification:

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity (>95%).

  • Solvent Removal: Lyophilize the pure fractions to remove the HPLC solvents.

Protocol for Edman Degradation
  • Sample Immobilization: Covalently attach the purified peptide to a solid support (e.g., a PVDF membrane).

  • Fmoc-Deprotection (if applicable): For residues containing an Fmoc group, a pre-treatment step with a mild base (e.g., piperidine) is required to remove the protecting group before proceeding with the Edman cycle for that residue.

  • Coupling: React the N-terminal amino group with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC)-peptide.[7]

  • Cleavage: Treat the PTC-peptide with anhydrous trifluoroacetic acid (TFA) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.[11]

  • Conversion: Convert the unstable ATZ-amino acid to the more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.

  • Identification: Identify the PTH-amino acid by comparing its retention time in RP-HPLC with that of known standards. A standard for PTH-D-Phe(4-I)-OH would need to be synthesized and characterized.

  • Repeat: Repeat the cycle for the subsequent amino acids.

Protocol for LC-MS/MS Analysis
  • Sample Preparation: Dissolve the purified peptide in a solvent compatible with mass spectrometry, typically 0.1% formic acid in water/acetonitrile.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B.

  • Mass Spectrometry (MS):

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire full scan mass spectra to determine the mass-to-charge ratio (m/z) of the precursor peptide ion.

    • MS/MS Fragmentation: Select the precursor ion for fragmentation using either CID or ETD.

  • Data Analysis: Analyze the resulting MS/MS spectra to identify the fragment ions (b, y, c, or z ions) and deduce the amino acid sequence. This can be done manually or with the aid of de novo sequencing software.

Visualizing the Workflow

experimental_workflow cluster_purification Peptide Purification cluster_edman Edman Degradation cluster_ms Mass Spectrometry crude_peptide Crude Peptide hplc RP-HPLC crude_peptide->hplc purified_peptide Purified Peptide (>95%) hplc->purified_peptide edman_start Immobilize Peptide purified_peptide->edman_start Option 1 ms_start Dissolve Peptide purified_peptide->ms_start Option 2 fmoc_deprotection_edman Fmoc Deprotection (if needed) edman_start->fmoc_deprotection_edman pitc_coupling PITC Coupling fmoc_deprotection_edman->pitc_coupling tfa_cleavage TFA Cleavage pitc_coupling->tfa_cleavage pth_conversion PTH Conversion tfa_cleavage->pth_conversion hplc_analysis_edman HPLC Analysis pth_conversion->hplc_analysis_edman sequence_edman N-terminal Sequence hplc_analysis_edman->sequence_edman lc_separation LC Separation ms_start->lc_separation esi_ionization ESI Ionization lc_separation->esi_ionization ms1_scan MS1 Scan esi_ionization->ms1_scan fragmentation Fragmentation (CID/ETD) ms1_scan->fragmentation ms2_scan MS2 Scan fragmentation->ms2_scan data_analysis Data Analysis ms2_scan->data_analysis sequence_ms Full Sequence data_analysis->sequence_ms

Caption: A flowchart illustrating the general workflow for peptide sequence validation.

Logical Decision Pathway

decision_pathway start Need to Validate Peptide Sequence n_terminal_focus Primary Goal: N-terminal Sequence Confirmation? start->n_terminal_focus high_throughput Need for High Throughput/Complex Mixture Analysis? n_terminal_focus->high_throughput No edman Edman Degradation n_terminal_focus->edman Yes high_throughput->edman No mass_spec Mass Spectrometry high_throughput->mass_spec Yes complementary Consider Complementary Use edman->complementary mass_spec->complementary

Caption: A decision tree to guide the selection of the appropriate sequencing method.

Conclusion

Both Edman degradation and mass spectrometry are powerful techniques for peptide sequence validation, each with its own set of strengths and limitations. For unambiguous confirmation of the N-terminal sequence of a highly purified peptide, Edman degradation remains an excellent choice, provided the necessary modifications to the standard protocol for handling Fmoc-protected and unnatural amino acids are implemented.[2][4] However, for high-throughput analysis, characterization of post-translational modifications, and sequencing of longer peptides or complex mixtures, mass spectrometry offers unparalleled advantages.[2][3] The choice of fragmentation method, particularly the use of ETD, can be critical for preserving the integrity of the iodinated phenylalanine residues. In many cases, a combination of both techniques can provide the most comprehensive and confident sequence validation for novel and modified peptides.[4]

References

Unveiling the Structure of Fmoc-D-Phe(4-I)-OH: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of modified amino acids is paramount. This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for Fmoc-D-Phe(4-I)-OH against its well-documented, non-iodinated counterpart, Fmoc-D-Phe-OH. This analysis, supported by a detailed experimental protocol, serves as a practical tool for the verification of this critical reagent in peptide synthesis and pharmaceutical research.

The introduction of an iodine atom at the para-position of the phenylalanine ring in this compound induces notable changes in the electron density and magnetic environment of the molecule. These alterations are directly observable in both ¹H and ¹³C NMR spectra, providing a clear method for structural confirmation. By comparing the spectra of the iodinated compound with the known spectra of Fmoc-D-Phe-OH, researchers can confidently identify and qualify their material.

Comparative Analysis of ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to show distinct shifts in the aromatic region corresponding to the phenylalanine moiety when compared to Fmoc-D-Phe-OH. The protons on the iodinated phenyl ring are expected to exhibit a downfield shift due to the electron-withdrawing nature of iodine. The characteristic signals of the Fmoc protecting group should remain largely unchanged, serving as a reliable internal reference.

Proton Assignment Fmoc-D-Phe-OH (Experimental, ppm) [1]This compound (Predicted, ppm) Predicted Multiplicity
Fmoc Aromatic (4H)7.897.89d
Fmoc Aromatic (4H)7.727.72t
Fmoc Aromatic (4H)7.417.41t
Fmoc Aromatic (4H)7.327.32t
Phe Aromatic (2H, ortho to I)7.287.65d
Phe Aromatic (2H, meta to I)7.217.05d
NH~7.5 (broad)~7.5 (broad)d
α-CH4.354.35q
Fmoc CH4.254.25t
Fmoc CH₂4.214.21d
β-CH₂3.15, 2.953.10, 2.90m
COOH~12.8 (broad)~12.8 (broad)s
Comparative Analysis of ¹³C NMR Data

In the ¹³C NMR spectrum, the most significant change is expected for the carbon atom directly bonded to the iodine (ipso-carbon), which will experience a substantial upfield shift due to the heavy atom effect. The other carbons of the phenylalanine ring will also show predictable shifts based on the substituent effect of iodine.

Carbon Assignment Fmoc-D-Phe-OH (Experimental, ppm) This compound (Predicted, ppm)
COOH173.8173.5
Fmoc C=O156.1156.1
Fmoc Aromatic143.9, 141.2, 127.6, 127.0, 125.2, 120.0143.9, 141.2, 127.6, 127.0, 125.2, 120.0
Phe C-ipso (C-I)138.091.8
Phe Aromatic (ortho to I)129.2137.5
Phe Aromatic (meta to I)128.2131.5
Phe C-ipso (C-CH₂)126.4137.0
Fmoc CH66.066.0
α-CH56.556.3
Fmoc CH₂46.846.8
β-CH₂37.537.2

Experimental Protocol: NMR Analysis

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials and Equipment:

Procedure:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

    • Vortex the mixture until the sample is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity. For ¹H NMR, a line width of <0.5 Hz for the TMS signal is desirable.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm, centered around 6 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Set the spectral width to approximately 220 ppm, centered around 110 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the solvent signal of DMSO-d₆ at 39.52 ppm.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule based on the predicted chemical shifts and multiplicities.

    • Compare the obtained spectra with the reference data for Fmoc-D-Phe-OH and the predicted data for this compound to confirm the structure.

Visualizing the Molecular Structure

To aid in the assignment of NMR signals, the following diagram illustrates the structure of this compound with key atomic positions labeled.

Caption: Molecular structure of this compound.

References

Safety Operating Guide

Proper Disposal of Fmoc-D-Phe(4-I)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and operational guidance, this document outlines the essential procedures for the proper disposal of Fmoc-D-Phe(4-I)-OH, a key reagent in peptide synthesis. Adherence to these protocols is vital for ensuring laboratory safety, maintaining regulatory compliance, and minimizing environmental impact.

For researchers, scientists, and drug development professionals, the correct handling and disposal of chemical reagents is a cornerstone of responsible laboratory practice. This guide provides a direct, step-by-step approach to managing this compound waste, reinforcing a culture of safety and operational excellence.

Understanding the Waste Stream

This compound is a halogenated amino acid derivative. Due to its chemical nature, it must be treated as a hazardous waste. Improper disposal can lead to environmental contamination and potential health risks. The fundamental principle is to never dispose of this compound in the regular trash or down the drain. All waste containing this compound, including contaminated personal protective equipment (PPE) and weighing papers, must be segregated and disposed of through your institution's Environmental Health and Safety (EHS) department.

Quantitative Data for Chemical Waste Management

While specific quantitative disposal limits for this compound are not individually established, general federal and institutional guidelines for the accumulation of hazardous waste in a laboratory setting must be strictly followed. The following table summarizes these critical limits.

ParameterGuidelineRegulatory Context
Maximum Volume of Hazardous Waste in a Satellite Accumulation Area (SAA) 55 gallonsResource Conservation and Recovery Act (RCRA)
Maximum Volume of Acutely Hazardous Waste (P-listed) in an SAA 1 quart of liquid or 1 kg of solidResource Conservation and Recovery Act (RCRA)
Time Limit for Storage in an SAA Up to 12 months, provided accumulation limits are not exceededInstitutional EHS Policies may vary

Detailed Disposal Protocol for Solid this compound

This protocol outlines the step-by-step procedure for the disposal of unused, expired, or residual solid this compound.

Personnel Protective Equipment (PPE) Required:

  • Safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Procedure:

  • Designate a Waste Container:

    • Obtain a designated hazardous waste container from your institution's EHS department. This container must be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE) and be in good condition with a secure, leak-proof lid.

    • Ensure the container is clearly labeled as "Hazardous Waste."

  • Transfer of Solid Waste:

    • In a designated area, such as a chemical fume hood, carefully transfer the solid this compound into the hazardous waste container.

    • Use a dedicated scoop or spatula for the transfer to avoid cross-contamination.

    • If the original container is to be disposed of, ensure it is empty of all visible residue. Triple-rinse the empty container with a suitable solvent (e.g., methanol (B129727) or acetone). The rinsate must be collected and disposed of as liquid hazardous waste.[1][2][3][4]

  • Labeling the Waste Container:

    • Affix a completed hazardous waste tag to the container. The tag must include the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The quantity of waste in the container.

      • The date the waste was first added to the container (accumulation start date).

      • The name and contact information of the generating researcher or lab.

      • Any associated hazards (e.g., "Irritant").

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated and properly labeled Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be located at or near the point of waste generation and away from general laboratory traffic.

    • Ensure the waste container is stored in secondary containment to prevent the release of material in case of a leak.

  • Arranging for Disposal:

    • Once the container is full, or in accordance with your institution's waste pickup schedule, contact your EHS department to arrange for the collection and disposal of the hazardous waste.

    • Do not exceed the storage time or volume limits for your SAA.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of solid this compound.

DisposalWorkflow This compound Disposal Workflow start Start: Unused/Expired This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe get_container Obtain Labeled Hazardous Waste Container ppe->get_container transfer_waste Transfer Solid Waste into Container get_container->transfer_waste rinse_original Triple-Rinse Original Container (if applicable) transfer_waste->rinse_original Original container is empty label_container Complete and Affix Hazardous Waste Tag transfer_waste->label_container Transfer complete collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse_original->collect_rinsate collect_rinsate->label_container store_waste Store Sealed Container in Designated SAA label_container->store_waste request_pickup Request Waste Pickup from EHS store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Workflow for the disposal of solid this compound.

References

Essential Safety and Operational Guide for Handling Fmoc-D-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-D-Phe(4-I)-OH. The following procedures detail personal protective equipment (PPE), operational handling, and disposal plans to ensure laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Protection Type Specific Equipment Purpose Standard/Specification
Eye Protection Chemical safety goggles or a face shieldProtects eyes from dust particles and potential splashes.ANSI Z87.1 compliant[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact with the compound.[1]Check manufacturer's chemical resistance guide.[1]
Respiratory Protection N95 or higher-rated dust mask/respiratorPrevents inhalation of fine powder.[2][3]NIOSH/MSHA or EN 149 approved.[4]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[5][6]Standard lab coat.
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[3][5]N/A

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational workflow is critical for the safe handling of this compound.

2.1. Preparation

  • Consult Safety Data Sheet (SDS): Before handling, thoroughly review the compound-specific SDS provided by the supplier.

  • Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood, to control dust.[7]

  • Assemble PPE: Don all required PPE as outlined in the table above.

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, containers) are clean and readily accessible within the designated handling area.

2.2. Weighing and Dispensing

  • Tare Balance: Place a clean weigh boat on the analytical balance and tare.

  • Dispense Solid: Carefully dispense the required amount of this compound onto the weigh boat using a clean spatula. Avoid generating dust.

  • Close Container: Promptly and securely close the main stock container of this compound.

  • Transfer: Carefully transfer the weighed compound to the reaction vessel.

2.3. Post-Handling

  • Clean Up: Clean the balance and surrounding area of any residual powder using a damp cloth or specialized laboratory wipes.

  • Decontaminate: Wipe down all surfaces and equipment used with an appropriate solvent (e.g., 70% ethanol) to decontaminate.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, followed by eye and respiratory protection).

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and ensure regulatory compliance. As an iodinated compound, it is classified as a halogenated organic waste.[8][9]

3.1. Waste Segregation

  • Halogenated Waste: All solid waste contaminated with this compound (e.g., weigh boats, gloves, wipes) must be disposed of in a designated, clearly labeled "Halogenated Organic Waste" container.[7][9]

  • Non-Halogenated Waste: Do not mix with non-halogenated waste streams to avoid costly and complex disposal procedures.[10]

  • Sharps: Any contaminated sharps (e.g., needles) should be placed in a designated sharps container.

3.2. Container Management

  • Labeling: The halogenated waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards.[7]

  • Closure: Keep the waste container securely closed except when adding waste.[7]

  • Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.

3.3. Final Disposal

  • Contact EHS: Follow your institution's procedures for hazardous waste pickup by contacting the Environmental Health and Safety (EHS) office.

Workflow Diagram

The following diagram illustrates the key stages of the handling and disposal workflow for this compound.

prep Preparation (Don PPE, Prepare Hood) weigh Weighing and Dispensing (Handle in Hood) prep->weigh Proceed transfer Transfer to Reaction weigh->transfer Proceed segregate Waste Segregation (Halogenated Waste) weigh->segregate Contaminated Items cleanup Post-Handling Cleanup (Decontaminate Area) transfer->cleanup After Use doff Doff PPE cleanup->doff Proceed cleanup->segregate Contaminated Items wash Wash Hands doff->wash Final Step dispose Final Disposal (Contact EHS) segregate->dispose Container Full

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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